Fursultiamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[5-hydroxy-3-(oxolan-2-ylmethyldisulfanyl)pent-2-en-2-yl]formamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3S2.ClH/c1-12(16(5-6-22)26-25-10-15-4-3-7-24-15)21(11-23)9-14-8-19-13(2)20-17(14)18;/h8,11,15,22H,3-7,9-10H2,1-2H3,(H2,18,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGOLNDOMSBSCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSCC2CCCO2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048602 | |
| Record name | Fursultiamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2105-43-3 | |
| Record name | Formamide, N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-N-[4-hydroxy-1-methyl-2-[[(tetrahydro-2-furanyl)methyl]dithio]-1-buten-1-yl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2105-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fursultiamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[4-hydroxy-1-methyl-2-[(tetrahydrofurfuryl)dithio]but-1-en-1-yl]formamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Fursultiamine Hydrochloride: A Multifaceted Modulator of Neuroinflammatory Pathways
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Neuroinflammation is a critical underlying pathology in a vast spectrum of neurological disorders, from acute brain injury to chronic neurodegenerative diseases. The intricate interplay between metabolic dysfunction, oxidative stress, and glial cell activation presents a formidable challenge for therapeutic intervention. Thiamine (Vitamin B1) is fundamental to central nervous system (CNS) function, and its deficiency is unequivocally linked to neuroinflammatory cascades and subsequent neuronal damage.[1][2][3] Fursultiamine, a lipid-soluble derivative of thiamine, demonstrates superior bioavailability and blood-brain barrier penetration, positioning it as a promising agent to counteract these pathological processes.[4][5][6] This guide provides an in-depth exploration of the core mechanisms by which fursultiamine hydrochloride mitigates neuroinflammation. We will dissect its action from fundamental metabolic restoration to the downstream modulation of key inflammatory signaling pathways, supported by field-proven experimental frameworks for its investigation.
The Foundational Advantage: Superior CNS Thiamine Delivery
Standard thiamine is a water-soluble molecule, and its transport across both the intestinal epithelium and the blood-brain barrier is a slow, carrier-mediated process.[7][8] This limitation can hinder the rapid restoration of thiamine levels within the CNS during periods of high metabolic demand or deficiency. Fursultiamine (thiamine tetrahydrofurfuryl disulfide, TTFD) was specifically engineered to overcome this hurdle.[4][7] Its lipophilic nature allows it to be absorbed more efficiently via passive diffusion and, critically, to penetrate the blood-brain barrier far more effectively than its parent compound.[4][5][6]
Once within the CNS, fursultiamine is reduced, breaking the disulfide bond to release active thiamine. This thiamine is then phosphorylated to its biologically active form, thiamine pyrophosphate (TPP), the essential coenzyme for crucial metabolic enzymes.[4]
Caption: Fursultiamine's enhanced absorption and blood-brain barrier (BBB) penetration.
Core Mechanism 1: Re-establishing Metabolic Homeostasis
The brain is highly dependent on glucose metabolism to meet its substantial energy demands.[4] Thiamine pyrophosphate (TPP) is an indispensable coenzyme for two key mitochondrial enzyme complexes in this process: the Pyruvate Dehydrogenase Complex (PDHC) and the α-Ketoglutarate Dehydrogenase Complex (KGDHC).[2]
-
PDHC: Links glycolysis to the Krebs cycle by converting pyruvate to acetyl-CoA.
-
KGDHC: A rate-limiting enzyme within the Krebs cycle.
In thiamine deficiency, the activity of these enzymes plummets, leading to impaired oxidative metabolism, decreased ATP production, and a buildup of lactate.[2][9] This metabolic crisis is a primary trigger for neuroinflammation.[3] By efficiently delivering thiamine to the brain, fursultiamine restores TPP levels, thereby normalizing the function of PDHC and KGDHC. This action re-establishes mitochondrial efficiency and cellular energy status, removing a key instigator of the inflammatory cascade.
Core Mechanism 2: Attenuation of Oxidative Stress
The metabolic dysfunction arising from thiamine deficiency directly fuels oxidative stress. Impaired mitochondrial respiration leads to the leakage of electrons from the electron transport chain, resulting in the excessive production of reactive oxygen species (ROS), particularly mitochondrial superoxide.[2][10] This surge in ROS overwhelms the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA, and further propagating inflammatory signaling.
Fursultiamine has demonstrated direct antioxidant and anti-apoptotic effects by mitigating this process.[10][11] By restoring the function of TPP-dependent enzymes, it enhances the efficiency of the Krebs cycle and electron transport, thereby reducing the generation of mitochondrial ROS.[10] This reduction in the primary source of oxidative damage is a critical step in halting the progression of neuroinflammation.
Caption: Fursultiamine's mechanism for attenuating oxidative stress.
Core Mechanism 3: Modulation of Glial Activation and Cytokine Production
Microglia, the resident immune cells of the CNS, are primary actors in neuroinflammation.[12] Pathological stimuli, including metabolic stress and oxidative damage, trigger their activation into a pro-inflammatory M1 phenotype.[9] Activated microglia release a barrage of inflammatory mediators, including cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), which contribute to neuronal damage.[9][13]
Thiamine deficiency is a potent activator of microglia.[3][14] While direct studies on fursultiamine are emerging, related thiamine derivatives provide strong evidence for a class-wide anti-inflammatory effect. Benfotiamine and Allithiamine have been shown to suppress microglial activation and reduce the production of pro-inflammatory cytokines.[14][15] This is achieved, in part, through the inhibition of key inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB). NF-κB is a master transcriptional regulator of inflammatory genes. By preventing its activation, thiamine derivatives can effectively turn down the volume of the neuroinflammatory response.
Caption: Fursultiamine's proposed inhibition of the pro-inflammatory NF-κB pathway.
Experimental Frameworks for Mechanistic Validation
A robust investigation into fursultiamine's anti-neuroinflammatory effects requires a multi-tiered approach, combining in vitro and in vivo models with precise analytical techniques.
In Vitro Neuroinflammation Model
Rationale: Co-cultures of neurons and microglia provide a powerful, controlled system to study the direct effects of an inflammatory challenge on neuronal viability and the protective potential of a therapeutic compound.[16][17] The murine microglial cell line BV-2 is widely used for its reproducibility in high-throughput screening.[16][18] Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of microglia via Toll-like receptor 4 (TLR4) and is a standard tool for inducing an inflammatory state.[13][17][19]
Experimental Protocol: LPS-Induced Inflammation in a Neuron-Microglia Co-culture
-
Cell Plating: Plate primary cortical neurons in a 24-well plate. Allow neurons to mature for 5-7 days in vitro.
-
Co-culture Seeding: Seed BV-2 microglial cells onto the mature neuronal culture at a neuron:microglia ratio of 5:1.[17] Allow 24 hours for the microglia to settle.
-
Pre-treatment: Treat designated wells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control for 2 hours.
-
Inflammatory Challenge: Add LPS (100 ng/mL) to all wells except the negative control group.[17]
-
Incubation: Incubate the co-cultures for 24 hours.
-
Endpoint Analysis:
-
Supernatant Collection: Carefully collect the cell culture supernatant for cytokine analysis via ELISA. Store at -80°C.
-
Cell Viability: Assess neuronal viability using an MTT assay or by immunofluorescence staining for a neuronal marker (e.g., MAP2) and a nuclear viability stain (e.g., Hoechst 33342).
-
Protein Lysate: Lyse the remaining cells for Western blot analysis of inflammatory pathway proteins.
-
Key Analytical Protocols
Protocol 1: Quantifying Cytokine Release by ELISA
Rationale: The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurately quantifying specific cytokine concentrations in biological fluids due to its high sensitivity and specificity.[20][21]
-
Plate Coating: Dilute the anti-cytokine capture antibody (e.g., anti-mouse TNF-α) to 2 µg/mL in binding solution.[22] Add 100 µL to each well of a 96-well high-protein-binding plate. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of Blocking Buffer (e.g., PBS with 10% FBS) to each well. Incubate for 1-2 hours at room temperature (RT).
-
Sample Incubation: Wash the plate. Add 100 µL of standards (recombinant cytokine) and samples (collected cell culture supernatants) to the wells. Incubate for 2 hours at RT.
-
Detection Antibody: Wash the plate. Add 100 µL of biotinylated anti-cytokine detection antibody (diluted to 1 µg/mL) to each well. Incubate for 1 hour at RT.[22]
-
Enzyme Conjugate: Wash the plate. Add 100 µL of Avidin-HRP conjugate. Incubate for 30 minutes at RT.
-
Substrate Addition: Wash the plate. Add 100 µL of TMB substrate solution. Allow color to develop in the dark (5-15 minutes).
-
Reaction Stop: Add 50 µL of 2N H₂SO₄ to stop the reaction.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader. Calculate cytokine concentrations by interpolating from the standard curve.
Protocol 2: Assessing Protein Expression by Western Blot
Rationale: Western blotting allows for the detection and relative quantification of specific proteins within a complex mixture, making it essential for studying the activation state of signaling pathways (e.g., phosphorylation of NF-κB components).
-
Sample Preparation: Homogenize brain tissue or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.[23][24] Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and separate proteins by size via SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at RT in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-phospho-NF-κB p65) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at RT.
-
Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensity using densitometry software. Normalize to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 3: Visualizing Microglial Activation by Immunohistochemistry (IHC)
Rationale: IHC on brain tissue sections allows for the in-situ visualization of cellular morphology and protein localization, providing crucial spatial context. Staining for Iba1 is the standard method to identify microglia and assess their activation state based on morphological changes (from ramified to amoeboid).[25]
-
Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA). Post-fix the brain overnight in 4% PFA, then transfer to a sucrose solution for cryoprotection. Section the brain into 20-40 µm slices using a cryostat.[26]
-
Antigen Retrieval (if needed): Perform heat-induced epitope retrieval if required for the specific antibody.
-
Blocking & Permeabilization: Incubate sections for 1 hour in a blocking buffer containing a detergent (e.g., 0.3% Triton X-100) and normal serum (e.g., 5% Normal Goat Serum) to block non-specific sites and permeabilize membranes.
-
Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., rabbit anti-Iba1) diluted in blocking buffer overnight at 4°C.[25]
-
Secondary Antibody Incubation: Wash sections 3x in PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 2 hours at RT, protected from light.[27]
-
Counterstaining: Wash sections. Apply a nuclear counterstain like DAPI or Hoechst 33342 for 10 minutes.[28]
-
Mounting: Wash sections and mount onto slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Data Presentation
Quantitative data from these experiments should be summarized for clear interpretation.
Table 1: Effect of Fursultiamine on TNF-α Release in LPS-Stimulated Neuron-Microglia Co-cultures (Hypothetical Data)
| Treatment Group | TNF-α Concentration (pg/mL) ± SEM | % Inhibition |
| Vehicle Control | 25.4 ± 3.1 | - |
| LPS (100 ng/mL) | 875.2 ± 45.6 | 0% |
| LPS + Fursultiamine (10 µM) | 512.8 ± 33.1 | 41.4% |
| LPS + Fursultiamine (50 µM) | 243.7 ± 21.9 | 72.1% |
Conclusion and Future Directions
This compound presents a mechanistically compelling case for the management of neuroinflammation. Its therapeutic action is not monolithic but rather a cascade initiated by its superior ability to restore thiamine homeostasis in the CNS. This fundamental metabolic correction leads to the downstream attenuation of oxidative stress and the suppression of key pro-inflammatory pathways, ultimately protecting neurons from inflammatory damage.
Future research should aim to:
-
Investigate Chronic Models: Evaluate the efficacy of fursultiamine in animal models of chronic neuroinflammation and neurodegeneration (e.g., aged animals or transgenic models of Alzheimer's disease).[29]
-
Elucidate Astrocyte-Specific Effects: Explore the impact of fursultiamine on astrocytes, another key glial cell type involved in the neuroinflammatory response.
-
Clinical Biomarker Studies: Correlate fursultiamine administration with changes in inflammatory markers in the cerebrospinal fluid (CSF) or blood of human subjects to bridge the translational gap.[30][31]
By leveraging the experimental frameworks outlined in this guide, researchers can further unravel the therapeutic potential of this enhanced thiamine derivative, paving the way for novel strategies to combat the devastating impact of neuroinflammation.
References
- What is the mechanism of Fursultiamine?
- Cytokine ELISA Protocol - BD Biosciences.
- In Vitro Microglia Models as a Screening Platform to Support Neuroinflamm
- A Pivotal Role for Thiamine Deficiency in the Expression of Neuroinflammation Markers in Models of Alcohol-Rel
- Rodent models of neuroinflammation for Alzheimer's disease - PMC - PubMed Central - NIH.
- Immunohistochemistry (IHC) on mouse brain slices - Protocols.io. (2024-10-03).
- Thiamine Deficiency and Neurodegeneration: The Interplay among Oxidative Stress, Endoplasmic Reticulum Stress and Autophagy - PMC - PubMed Central.
- Animal Models for Neuroinflammation and Potential Tre
- Fursultiamine: Advanced Vitamin B1 Derivative for Enhanced Bioavailability and Therapeutic Efficacy - NINGBO INNO PHARMCHEM CO.,LTD.
- Immunohistochemistry (IHC) in mouse brain tissue - Bio-protocol.
- Cellular and Animal Models of Neurodegenerative and Neuroinflamm
- Thiamine Deficiency and Neuroinflammation Are Important Contributors to Alcohol Use Disorder - PMC - PubMed Central. (2025-07-04).
- What is Fursultiamine used for?
- Immunohistochemistry (IHC) Staining Mouse Brain Sections - Protocols.io. (2024-03-25).
- Animal Models for Neuroinflammation and Potential Tre
- Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders - PMC - PubMed Central. (2021-04-23).
- Neuroinflammation in animal models of traumatic brain injury - PMC - PubMed Central - NIH.
- Brain processing, slicing and immunohistochemistry protocol - Aligning Science Across Parkinson's.
- CYTOKINE ELISA | Bowdish Lab. (2011-04-07).
- Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC - NIH. (2015-05-12).
- Sequential ELISA to profile multiple cytokines
- Detection and Quantification of Cytokines and Other Biomarkers - PMC - NIH.
- Which is a good technique to measure the neuro-inflamm
- Thiamine Deficiency | Burke Neurological Institute | Weill Cornell Medicine.
- The Ultimate Guide To Using Elisa Kits For Cytokine Detection - Biom
- Inflamed in the Brain: A Protocol for Studying Neuroinflammation in Mouse Brain Tissue. (2020-12-08).
- Thiamine Deficiency and Neuroinflammation Are Important Contributors to Alcohol Use Disorder - PubMed. (2025-07-04).
- Synthetic Thioesters of Thiamine: Promising Tools for Slowing Progression of Neurodegener
- Translational Neuroinflammation Assays for High-Throughput In Vitro Screening - Scantox. (2025-06-20).
- Unlocking the brain: A new method for Western blot protein detection
- Thiamine and benfotiamine: Focus on their therapeutic potential - PMC - NIH.
- Neuroinflammation Studies - Charles River Labor
- Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PubMed Central. (2012-09-20).
- New biomarker test accurately detects brain inflammation in Alzheimer's and Parkinson's. (2024-11-29).
- Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine - PubMed Central. (2021-05-21).
- Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea - NIH.
- Both benfotiamine and fursultiamine increase the level of thiamine but not that of its phosphate esters in the brain.
- Benfotiamine vs Lipid-soluble Thiamine Disulfide Deriv
- Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine - ResearchG
- Maintaining Brain Health by Monitoring Inflammatory Processes: a Mechanism to Promote Successful Aging - PubMed Central.
- A pivotal role for thiamine deficiency in the expression of neuroinflammation markers in models of alcohol-rel
- Western blot protocol - Abcam.
- Allithiamine Exerts Therapeutic Effects on Sepsis by Modulating Metabolic Flux during Dendritic Cell Activ
- Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea - PubMed. (2021-09-26).
- Western Blot Tips for Detection of Proteins Present in Tissue Lys
- Best protocol to perform Western Blot from mice brain?
- Is it possible to quantify proteins by western blotting in brain fixed with 4% paraformaldehyde?
- Inflammatory markers and imaging patterns of advanced brain aging in the general popul
Sources
- 1. A Pivotal Role for Thiamine Deficiency in the Expression of Neuroinflammation Markers in Models of Alcohol-Related Brain Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiamine Deficiency and Neurodegeneration: The Interplay among Oxidative Stress, Endoplasmic Reticulum Stress and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiamine Deficiency | Burke Neurological Institute | Weill Cornell Medicine [burke.weill.cornell.edu]
- 4. What is the mechanism of Fursultiamine? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. What is Fursultiamine used for? [synapse.patsnap.com]
- 7. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benfotiamine vs Lipid-soluble Thiamine Disulfide Derivatives - Page 3 [medscape.com]
- 9. Thiamine Deficiency and Neuroinflammation Are Important Contributors to Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
- 14. Thiamine and benfotiamine: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Allithiamine Exerts Therapeutic Effects on Sepsis by Modulating Metabolic Flux during Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scantox.com [scantox.com]
- 19. Animal Models for Neuroinflammation and Potential Treatment Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biomatik.com [biomatik.com]
- 22. Cytokine Elisa [bdbiosciences.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. researchgate.net [researchgate.net]
- 25. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Immunohistochemistry (IHC) in mouse brain tissue [bio-protocol.org]
- 27. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 28. protocols.io [protocols.io]
- 29. Rodent models of neuroinflammation for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 30. New biomarker test accurately detects brain inflammation in [ukdri.ac.uk]
- 31. Maintaining Brain Health by Monitoring Inflammatory Processes: a Mechanism to Promote Successful Aging - PMC [pmc.ncbi.nlm.nih.gov]
Fursultiamine Hydrochloride for Mitochondrial Dysfunction in Alzheimer's Disease: A Technical Guide
Abstract
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by complex pathophysiology, in which mitochondrial dysfunction has emerged as a central and early event. The resulting impairment in cerebral glucose metabolism and energy production, coupled with increased oxidative stress, contributes significantly to the synaptic failure and neuronal loss that underpin the cognitive decline in AD. Thiamine (Vitamin B1) is an essential cofactor for key mitochondrial enzymes that bridge glycolysis and the tricarboxylic acid (TCA) cycle. Evidence points to diminished levels and activities of thiamine-dependent enzymes in the brains of AD patients. Fursultiamine hydrochloride, a lipid-soluble derivative of thiamine, offers a promising therapeutic strategy due to its enhanced bioavailability and ability to cross the blood-brain barrier. This technical guide provides an in-depth exploration of the rationale and scientific framework for investigating this compound as a targeted intervention to mitigate mitochondrial dysfunction in Alzheimer's disease. We will delve into the molecular mechanisms, present a critical analysis of the current evidence, and provide detailed experimental protocols for researchers and drug development professionals in the field.
The Central Role of Mitochondrial Dysfunction in Alzheimer's Disease Pathogenesis
The brain, despite constituting only 2% of the body's mass, consumes approximately 20% of its total oxygen and glucose, underscoring its profound dependence on efficient energy metabolism. Mitochondria are the primary orchestrators of this energy production through oxidative phosphorylation (OXPHOS). In Alzheimer's disease, a cascade of pathological events, including the accumulation of amyloid-beta (Aβ) and hyperphosphorylated tau, converges on mitochondria, leading to a bioenergetic crisis.[1][2]
Key features of mitochondrial dysfunction in AD include:
-
Impaired Electron Transport Chain (ETC) and Reduced ATP Synthesis: The activities of several ETC complexes, particularly Complex I and Complex IV, are diminished in AD brains.[1] This leads to a significant reduction in ATP production, compromising essential neuronal functions such as neurotransmission, maintenance of ion gradients, and synaptic plasticity.[3]
-
Increased Reactive Oxygen Species (ROS) Production: Dysfunctional mitochondria are a major source of ROS. The impaired ETC results in electron leakage, leading to the formation of superoxide radicals and other damaging ROS. This exacerbates oxidative stress, a well-established feature of AD pathology.[1][4]
-
Altered Mitochondrial Dynamics: The delicate balance between mitochondrial fission and fusion is disrupted in AD, leading to fragmented and dysfunctional mitochondria.[1]
-
Dysregulated Calcium Homeostasis: Mitochondria play a crucial role in buffering intracellular calcium. In AD, mitochondrial calcium handling is impaired, contributing to excitotoxicity and apoptosis.[1]
This chronic state of impaired energy metabolism and heightened oxidative stress creates a vicious cycle that drives neurodegeneration.[2][4]
Thiamine and its Indispensable Role in Cerebral Energy Metabolism
Thiamine, in its active form, thiamine diphosphate (TPP), is a critical cofactor for several key enzymes involved in carbohydrate metabolism.[5][6] Deficiencies in these enzymes have been directly implicated in AD pathology.[7][8][9]
Key Thiamine-Dependent Enzymes
-
Pyruvate Dehydrogenase Complex (PDHC): Located in the mitochondrial matrix, PDHC is the gatekeeper enzyme that links glycolysis to the TCA cycle by catalyzing the conversion of pyruvate to acetyl-CoA.[10][11] Reduced PDHC activity is a consistent finding in AD brains and is correlated with the severity of dementia.[7][12][13] This impairment leads to a bottleneck in glucose utilization and a shift towards less efficient anaerobic metabolism.
-
α-Ketoglutarate Dehydrogenase Complex (KGDHC): This is a rate-limiting enzyme in the TCA cycle.[7] Like PDHC, its activity is significantly reduced in AD brains, further compromising the cell's energy-producing capacity.[5][8]
-
Transketolase: A key enzyme in the pentose phosphate pathway (PPP), which is crucial for the synthesis of nucleotides and the production of NADPH, a primary cellular antioxidant. Reduced transketolase activity in AD can impair the brain's ability to counteract oxidative stress.[5]
The interconnectedness of these pathways means that a deficit in thiamine-dependent processes can have profound and widespread consequences for neuronal health.[9]
This compound: A Superior Thiamine Pro-drug
Standard thiamine is a water-soluble vitamin with limited absorption from the gastrointestinal tract and poor penetration across the blood-brain barrier.[14][15] This has limited the therapeutic efficacy of conventional thiamine supplementation in neurological disorders.
Fursultiamine, or thiamine tetrahydrofurfuryl disulfide (TTFD), is a synthetic, lipid-soluble derivative of thiamine.[14] Its lipophilic nature allows for enhanced absorption via passive diffusion across the intestinal membrane and, crucially, more efficient transport across the blood-brain barrier.[14][16] Once inside the cell, Fursultiamine is reduced to release free thiamine, which is then phosphorylated to the active coenzyme, TPP.[14] This leads to significantly higher and more sustained intracellular and intra-brain levels of thiamine compared to equivalent doses of standard thiamine hydrochloride.[17]
Proposed Mechanism of Action in Alzheimer's Disease
The primary therapeutic hypothesis for Fursultiamine in AD is its ability to restore the activity of thiamine-dependent enzymes within the brain. By increasing the availability of TPP, Fursultiamine is expected to:
-
Enhance Mitochondrial Respiration: By boosting the activity of PDHC and KGDHC, Fursultiamine can help restore the flow of substrates through the TCA cycle, leading to increased NADH production and subsequent ATP synthesis via the ETC.
-
Reduce Oxidative Stress: Improved mitochondrial function can decrease electron leakage and subsequent ROS production.[18] Furthermore, by supporting transketolase activity, Fursultiamine may enhance the production of NADPH, thereby bolstering the cellular antioxidant defense system.
-
Improve Cerebral Glucose Metabolism: By alleviating the enzymatic bottlenecks at PDHC and KGDHC, Fursultiamine can help normalize the brain's ability to metabolize glucose, a key deficit observed in AD.[9]
The following diagram illustrates the proposed mechanism of Fursultiamine in mitigating mitochondrial dysfunction in AD.
Caption: Proposed mechanism of Fursultiamine in neuronal mitochondria.
Current Evidence and Comparative Analysis
It is noteworthy that another lipid-soluble thiamine derivative, benfotiamine, has garnered significant attention. Studies in APP/PS1 transgenic mice, a model of AD, have shown that benfotiamine can reduce amyloid plaque burden and phosphorylated tau levels, effects that were not observed with Fursultiamine in the same study.[21][22] However, both derivatives were effective at increasing thiamine levels in the brain.[21][23] This suggests that while both compounds can effectively deliver thiamine to the brain, their downstream effects may differ, potentially due to distinct metabolic pathways or off-target effects. Benfotiamine, for instance, has been shown to inhibit glycogen synthase kinase-3 (GSK-3), a key kinase involved in tau hyperphosphorylation, through a thiamine-independent mechanism.[21]
These findings underscore the need for head-to-head comparative studies and a deeper mechanistic understanding of how different thiamine derivatives engage with the complex pathophysiology of AD.
Experimental Protocols for Preclinical Evaluation
To rigorously evaluate the therapeutic potential of this compound for mitochondrial dysfunction in AD, a series of well-defined preclinical experiments are essential. The following protocols provide a framework for such an investigation using both in vitro and in vivo models of AD.
In Vitro Model: Aβ-treated Neuronal Cell Lines (e.g., SH-SY5Y)
Objective: To determine if Fursultiamine can protect against Aβ-induced mitochondrial dysfunction.
Methodology:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells in standard media.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 24 hours.
-
Induce mitochondrial toxicity by exposing cells to oligomeric Aβ (1-42) (e.g., 5 µM) for an additional 24 hours.
-
Include vehicle control and Aβ-only control groups.
-
-
Mitochondrial Respiration Assay (Seahorse XF Analyzer):
-
Plate treated cells in a Seahorse XF microplate.
-
Perform a mitochondrial stress test by sequential injection of oligomycin, FCCP, and rotenone/antimycin A.
-
Measure key parameters of mitochondrial respiration:
-
Basal Respiration
-
ATP-linked Respiration
-
Maximal Respiration
-
Spare Respiratory Capacity
-
-
-
Mitochondrial Membrane Potential (ΔΨm) Assay:
-
Stain cells with a potentiometric dye such as JC-1 or TMRM.
-
Analyze by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio (for JC-1) or TMRM intensity indicates depolarization of the mitochondrial membrane.
-
-
Mitochondrial ROS Measurement:
-
Load cells with a mitochondria-specific ROS indicator, such as MitoSOX Red.
-
Quantify fluorescence intensity using flow cytometry or a fluorescence plate reader.
-
-
Cellular ATP Level Assay:
-
Lyse the cells and measure ATP content using a luciferase-based luminescence assay kit.
-
In Vivo Model: Transgenic Mouse Model of AD (e.g., 5XFAD or APP/PS1)
Objective: To assess the long-term effects of Fursultiamine administration on brain mitochondrial function and AD pathology.
Methodology:
-
Animal Treatment:
-
Administer this compound (e.g., 50 mg/kg/day via oral gavage) or vehicle to transgenic and wild-type littermate mice for a period of 3-6 months, beginning before or at the onset of pathology.
-
-
Isolation of Brain Mitochondria:
-
At the end of the treatment period, euthanize mice and rapidly dissect brain regions of interest (e.g., cortex and hippocampus).
-
Isolate mitochondria using differential centrifugation with a Percoll gradient.
-
-
High-Resolution Respirometry (Oroboros O2k):
-
Assess the function of isolated mitochondria using a substrate-uncoupler-inhibitor titration (SUIT) protocol.
-
Measure oxygen consumption rates with various substrates and inhibitors to pinpoint effects on specific ETC complexes and pathways.
-
-
Enzyme Activity Assays:
-
Measure the activity of PDHC and KGDHC in brain tissue homogenates or isolated mitochondria using spectrophotometric or fluorometric assay kits.
-
-
Histopathological Analysis:
-
Perform immunohistochemistry on brain sections to quantify amyloid plaque load (using antibodies like 6E10) and phosphorylated tau (e.g., AT8).
-
The following diagram outlines the general experimental workflow for preclinical evaluation.
Sources
- 1. Mitochondrial Dysfunction in Alzheimer’s Disease: A Biomarker of the Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Dysfunction in Alzheimer’s Disease: Opportunities for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondria in Alzheimer’s Disease Pathogenesis [mdpi.com]
- 4. Supplemental thiamine as a practical, potential way to prevent Alzheimer's disease from commencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiamine Deficiency and Neurodegeneration: The Interplay among Oxidative Stress, Endoplasmic Reticulum Stress and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiamine deficiency induces oxidative stress and exacerbates the plaque pathology in Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Vitamin B1 (thiamine) and dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyruvate Dehydrogenase Complex: Metabolic Link to Ischemic Brain Injury and Target of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 12. An immunochemical study of the pyruvate dehydrogenase deficit in Alzheimer's disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Decreased pyruvate dehydrogenase complex activity in Huntington and Alzheimer brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Fursultiamine? [synapse.patsnap.com]
- 15. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is Fursultiamine used for? [synapse.patsnap.com]
- 17. Thiamine and benfotiamine: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thiamine therapy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mitochondrial Dysfunction and Neurodegenerative Disorders: Role of Nutritional Supplementation | MDPI [mdpi.com]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Fursultiamine Hydrochloride and the Gut-Brain Axis: A Technical Guide for Researchers
Abstract
The gut-brain axis represents a paradigm shift in our understanding of neurological and gastrointestinal health, revealing a complex bidirectional communication network. Thiamine (Vitamin B1) is a critical cofactor in this network, essential for neuronal function and gut homeostasis. However, its therapeutic potential has been hampered by poor bioavailability. Fursultiamine hydrochloride, a lipophilic derivative of thiamine, overcomes this limitation, offering enhanced absorption and the ability to cross the blood-brain barrier. This technical guide provides an in-depth exploration of the multifaceted effects of fursultiamine on the gut-brain axis. We will delve into its unique pharmacological properties, its putative mechanisms of action on the gut microbiota, intestinal barrier integrity, neuroinflammation, and neurotransmitter systems. Furthermore, this guide will equip researchers with the foundational knowledge and detailed experimental protocols to investigate the therapeutic potential of fursultiamine in modulating the gut-brain axis and its implications for neurological and gastrointestinal disorders.
Introduction: The Gut-Brain Axis and the Critical Role of Thiamine
The gut-brain axis is a sophisticated bidirectional communication system connecting the central nervous system (CNS) and the gastrointestinal (GI) tract. This intricate network involves neural, endocrine, immune, and metabolic pathways, with the gut microbiota emerging as a key regulator.[1][2] Disruptions in this axis are implicated in a wide range of disorders, from irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD) to anxiety, depression, and neurodegenerative diseases.[1][3]
Thiamine, in its active form thiamine pyrophosphate (TPP), is an indispensable cofactor for enzymes crucial to glucose metabolism and energy production, particularly in the brain.[4][5] Thiamine deficiency has profound neurological consequences, as seen in Wernicke-Korsakoff syndrome.[6][7] Emerging evidence also highlights the detrimental effects of thiamine deficiency on the GI system, leading to impaired motility, compromised gut barrier integrity, and inflammation.[8][9] The enteric nervous system (ENS), often referred to as the "second brain," is highly sensitive to thiamine levels, impacting the synthesis of key neurotransmitters like acetylcholine, which is vital for proper gut function.[9][10]
This compound: A Superior Thiamine Pro-Drug
Fursultiamine, or thiamine tetrahydrofurfuryl disulfide (TTFD), is a synthetic, lipid-soluble derivative of thiamine.[4][11] Its lipophilicity allows for efficient absorption from the gastrointestinal tract via passive diffusion, bypassing the saturable, carrier-mediated transport of water-soluble thiamine.[4] This results in significantly higher bioavailability.[12][13] Once absorbed, fursultiamine is readily converted to TPP, the biologically active form of thiamine.[4]
A key advantage of fursultiamine is its ability to effectively cross the blood-brain barrier, delivering thiamine to the CNS more efficiently than its water-soluble counterparts.[4][14] This property makes it a compelling candidate for investigating and potentially treating neurological conditions linked to the gut-brain axis.
The Impact of Fursultiamine on the Gut Microbiota
While direct studies on the effects of fursultiamine on the gut microbiota are still nascent, a strong theoretical framework and evidence from thiamine research suggest a significant modulatory role. The gut microbiota both produces and consumes thiamine, indicating a complex interplay.[8]
Thiamine supplementation has been shown to influence the composition of the gut microbiota, notably increasing the abundance of beneficial, butyrate-producing bacteria such as Faecalibacterium prausnitzii and Roseburia hominis.[15][16][17] These short-chain fatty acids (SCFAs), particularly butyrate, are the primary energy source for colonocytes, enhance gut barrier function, and possess anti-inflammatory properties.[18][19]
Hypothesized Effects of Fursultiamine on Gut Microbiota:
-
Increased SCFA Production: By providing a readily available source of thiamine, fursultiamine may foster the growth of thiamine-dependent, butyrate-producing bacteria.
-
Modulation of Microbial Composition: Fursultiamine may shift the overall microbial landscape towards a more symbiotic state, potentially reducing the abundance of pro-inflammatory taxa.
-
Amelioration of Dysbiosis: In conditions characterized by gut dysbiosis and thiamine deficiency, such as IBD and chronic fatigue syndrome, fursultiamine could help restore a healthier microbial balance.[15][20][21]
Experimental Protocol: 16S rRNA Gene Sequencing to Profile Gut Microbiota
This protocol outlines the steps for analyzing changes in the gut microbial community in response to fursultiamine administration in a murine model.
1. Sample Collection and DNA Extraction:
- Collect fecal pellets from control and fursultiamine-treated mice at baseline and specified time points.
- Immediately freeze samples at -80°C.
- Extract microbial DNA using a commercially available kit optimized for fecal samples, ensuring minimal bias.
2. 16S rRNA Gene Amplification and Library Preparation:
- Amplify a hypervariable region of the 16S rRNA gene (e.g., V3-V4 or V4) using universal primers with Illumina adapters.[22]
- Perform PCR in triplicate for each sample to minimize amplification bias.[23]
- Pool and purify the PCR products.
- Quantify the library and prepare it for sequencing.
3. Sequencing:
- Sequence the amplicon library on an Illumina MiSeq platform using a 2x250 bp paired-end run.
4. Bioinformatic Analysis:
- Process raw sequencing reads using a pipeline such as QIIME 2 or DADA2.[23]
- Perform quality filtering, denoising, merging of paired-end reads, and chimera removal.
- Cluster sequences into Amplicon Sequence Variants (ASVs).
- Assign taxonomy to ASVs using a reference database (e.g., Greengenes, SILVA).
- Analyze alpha and beta diversity to assess changes in microbial community structure.
- Identify differentially abundant taxa between treatment groups.
Fursultiamine and Intestinal Barrier Integrity
A compromised intestinal barrier, or "leaky gut," allows for the translocation of endotoxins like lipopolysaccharide (LPS) and other pro-inflammatory molecules from the gut lumen into circulation, contributing to systemic and neuro-inflammation.[3] Thiamine deficiency has been linked to impaired gut barrier function.[8][9]
Fursultiamine, by replenishing thiamine levels, is hypothesized to enhance intestinal barrier integrity through several mechanisms:
-
Energy for Epithelial Cells: Providing TPP for optimal energy production in intestinal epithelial cells, which have a high turnover rate.
-
Upregulation of Tight Junction Proteins: Potentially increasing the expression of tight junction proteins like occludin and ZO-1, which are crucial for maintaining a sealed barrier.[13]
-
Reduction of Gut Inflammation: By modulating the gut microbiota and reducing the production of pro-inflammatory cytokines.
Experimental Protocol: Assessing Intestinal Permeability In Vivo
This protocol measures intestinal permeability in mice using the fluorescein isothiocyanate-dextran (FITC-dextran) assay.
1. Animal Treatment:
- Administer fursultiamine or a vehicle control to mice for a specified duration.
- Fast the mice for 4-6 hours before the assay.
2. FITC-Dextran Administration:
- Administer a known concentration of FITC-dextran (e.g., 4 kDa) to the mice via oral gavage.
3. Blood Collection:
- After a defined period (e.g., 4 hours), collect blood via cardiac puncture.
- Isolate serum by centrifugation.
4. Fluorescence Measurement:
- Measure the fluorescence of the serum samples using a fluorescence spectrophotometer.
- Generate a standard curve with known concentrations of FITC-dextran.
5. Data Analysis:
- Calculate the concentration of FITC-dextran in the serum. Higher concentrations indicate increased intestinal permeability.
Neuroinflammation and the Modulatory Role of Fursultiamine
Neuroinflammation, characterized by the activation of microglia and astrocytes and the production of inflammatory cytokines, is a hallmark of many neurological disorders.[24] The gut-brain axis plays a significant role in modulating neuroinflammatory processes.[3]
Fursultiamine is posited to mitigate neuroinflammation through both direct and indirect mechanisms:
-
Direct Effects in the CNS: Its ability to cross the blood-brain barrier allows for direct antioxidant and anti-inflammatory effects within the brain.[5]
-
Indirect Effects via the Gut: By improving gut barrier function and reducing the systemic inflammatory load originating from the gut, fursultiamine can decrease the triggers of neuroinflammation.
-
Vagus Nerve Stimulation: The vagus nerve is a primary communication pathway between the gut and the brain, and its stimulation has anti-inflammatory effects.[2][25] By promoting a healthy gut environment, fursultiamine may indirectly modulate vagal tone.
Experimental Protocol: Quantification of Cytokines in Gut and Brain Tissue
This protocol describes the measurement of pro-inflammatory (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines in tissue homogenates.
1. Tissue Collection:
- Euthanize control and fursultiamine-treated mice.
- Perfuse with ice-cold PBS to remove blood.
- Dissect colon and specific brain regions (e.g., hippocampus, prefrontal cortex).
- Snap-freeze tissues in liquid nitrogen and store at -80°C.
2. Tissue Homogenization:
- Homogenize thawed tissues in a lysis buffer containing protease inhibitors.
- Centrifuge to pellet cellular debris and collect the supernatant.
3. Protein Quantification:
- Determine the total protein concentration of the supernatant using a BCA or Bradford assay.
4. Cytokine Measurement:
- Use a multiplex immunoassay (e.g., Luminex) or individual ELISAs to quantify the levels of specific cytokines.
- Normalize cytokine concentrations to the total protein concentration.
5. Data Analysis:
- Compare cytokine levels between treatment groups to assess the anti-inflammatory effects of fursultiamine.
Fursultiamine's Influence on Neurotransmitter Systems
Thiamine is essential for the synthesis of several neurotransmitters.[10] TPP is a cofactor for pyruvate dehydrogenase, which links glycolysis to the Krebs cycle and the production of acetyl-CoA, the precursor to acetylcholine.[8] Thiamine deficiency can lead to reduced acetylcholine synthesis, impacting both central cholinergic pathways and the enteric nervous system.[10]
Recent research has also shown that fursultiamine can increase dopamine release in the medial prefrontal cortex, which may contribute to its effects on motivation and physical activity.[23]
Potential Effects of Fursultiamine on Neurotransmitters:
-
Enhanced Acetylcholine Synthesis: By ensuring an adequate supply of TPP.
-
Modulation of Dopaminergic Pathways: Potentially impacting mood, cognition, and motor control.
-
Regulation of other Neurotransmitters: Thiamine is also involved in the metabolism of glutamate and GABA.[10]
Data Presentation
Table 1: Pharmacokinetic Properties of Fursultiamine vs. Thiamine
| Parameter | Fursultiamine (TTFD) | Thiamine Hydrochloride | Reference(s) |
| Solubility | Lipophilic (fat-soluble) | Hydrophilic (water-soluble) | [4][14] |
| Absorption | High (passive diffusion) | Low (saturable transport) | [4] |
| Bioavailability | Significantly higher | Lower | [12][13] |
| Blood-Brain Barrier Permeability | High | Low | [4][14] |
Table 2: Potential Biomarkers for Assessing Fursultiamine's Effect on the Gut-Brain Axis
| Domain | Biomarker | Sample Type | Rationale |
| Gut Microbiota | Alpha/Beta Diversity, Relative Abundance of Butyrate Producers | Feces | Assess changes in microbial community structure |
| Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) | Feces, Serum | Measure products of microbial fermentation with anti-inflammatory properties | |
| Intestinal Barrier | FITC-Dextran | Serum | In vivo measure of intestinal permeability |
| Zonulin, Occludin, Claudin-5 | Colon Tissue, Serum | Measure tight junction protein expression and integrity | |
| Inflammation | TNF-α, IL-1β, IL-6, IL-10 | Colon Tissue, Brain Tissue, Serum | Quantify pro- and anti-inflammatory cytokines |
| Lipopolysaccharide (LPS) | Serum | Marker of bacterial translocation | |
| Neurochemistry | Acetylcholine, Dopamine, Serotonin | Brain Tissue | Assess neurotransmitter levels |
Visualization of Pathways and Workflows
Signaling Pathway: Fursultiamine's Proposed Mechanism of Action on the Gut-Brain Axis
Caption: Proposed mechanisms of fursultiamine's action on the gut-brain axis.
Experimental Workflow: Investigating Fursultiamine's Effects in a Murine Model
Caption: An integrated workflow for preclinical investigation of fursultiamine.
Conclusion and Future Directions
This compound presents a significant therapeutic opportunity for disorders linked to the gut-brain axis. Its superior pharmacokinetic profile addresses the primary limitation of conventional thiamine supplementation. While the direct effects of fursultiamine on the gut microbiota and intestinal barrier are yet to be fully elucidated, the existing evidence for thiamine's role provides a strong rationale for further investigation.
Future research should prioritize well-designed preclinical and clinical studies to:
-
Characterize the specific changes in the gut microbiome following fursultiamine administration.
-
Quantify the effects on intestinal barrier function and systemic endotoxemia.
-
Elucidate the precise mechanisms of neuroinflammation modulation.
-
Investigate its efficacy in models of specific gut-brain axis disorders, such as IBD, IBS, and chronic fatigue syndrome.
This technical guide provides a comprehensive framework for researchers to explore the promising potential of this compound in the burgeoning field of gut-brain axis research. The detailed protocols and outlined mechanisms aim to facilitate rigorous and impactful scientific inquiry.
References
- Haorah, J., et al. (2017). Impairment of Thiamine Transport at the GUT-BBB-AXIS Contributes to Wernicke's Encephalopathy. Molecular Neurobiology, 56(6), 4543-4557. [Link]
- Haorah, J., et al. (2017).
- Patsnap Synapse. (2024). What is the mechanism of Fursultiamine? [Link]
- SIBO and Brain Fog Treatment: Can Thiamine Help? (2023). [Link]
- Patsnap Synapse. (2024).
- Lonsdale, D. (2023). Thiamine, gastrointestinal beriberi and acetylcholine signaling. Frontiers in Neurology, 14, 1221115. [Link]
- EO Nutrition. (2019). Thiamine Deficiency - A Potential Cause of SIBO and other Gut Dysfunction? [Link]
- Takeda Consumer Healthcare. (2018). Takeda Consumer Healthcare presented data during the 48th Society for Neuroscience annual meeting on the novel effect of Fursultiamine in promoting voluntary physical activity. Alinamin Pharmaceutical Co., Ltd. Newsroom. [Link]
- Kim, J., et al. (2016). Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Preparations. Clinical Therapeutics, 38(10), 2277-2285. [Link]
- Lonsdale, D. (2023). Thiamine, gastrointestinal beriberi and acetylcholine signaling. Frontiers in Neurology, 14, 1221115. [Link]
- Protective Effects of Ferulic Acid against Heat Stress-Induced Intestinal Epithelial Barrier Dysfunction In Vitro and In Vivo. (2016). PLoS ONE, 11(2), e0145236. [Link]
- News-Medical. (2024).
- ResearchGate. (n.d.).
- Enhancement of the gut barrier integrity by a microbial metabolite through the Nrf2 pathway. (2019).
- Luong, K. D., & Nguyễn, L. T. H. (2021). Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine. International Journal of Molecular Sciences, 22(11), 5418. [Link]
- Accurate and Reliable Quantitation of Short Chain Fatty Acids from Human Feces by Ultra High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS). (2021). Metabolites, 11(4), 223. [Link]
- Pharmacy Times. (2024). Pharmacists Can Recommend Vitamin B1 to Cure Chronic Fatigue Linked With Bowel Conditions. [Link]
- Wikipedia. (n.d.). Fursultiamine. [Link]
- Quantification of short-chain fatty acids in human stool samples by LC-MS/MS following derivatization with aniline analogues. (2023). Analytical and Bioanalytical Chemistry, 415(10), 2115-2127. [Link]
- Optimization of the 16S rRNA sequencing analysis pipeline for studying in vitro communities of gut commensals. (2022). iScience, 25(5), 104232. [Link]
- Dietary Vitamin B1 Intake Influences Gut Microbial Community and the Consequent Production of Short-Chain Fatty Acids. (2022). Metabolites, 12(5), 449. [Link]
- Dietary Vitamin B1 Intake Influences Gut Microbial Community and the Consequent Production of Short-Chain F
- Aarhus University. (2024).
- Neuroimmunomodulation of vagus nerve stimulation and the therapeutic implications. (2023). Frontiers in Neurology, 14, 1184248. [Link]
- Clinical trial examines effects of synbiotic blend for post-COVID-19 chronic fatigue syndrome. (2025). Nutritional Outlook. [Link]
- Gut Microbiota Analysis Results Are Highly Dependent on the 16S rRNA Gene Target Region, Whereas the Impact of DNA Extraction Is Minor. (2017). mSphere, 2(1), e00012-17. [Link]
- The Microbiota–Gut–Brain Axis: Psychoneuroimmunological Insights. (2022). International Journal of Molecular Sciences, 23(3), 1463. [Link]
- The Gut Microbiome in Myalgic Encephalomyelitis (ME)/Chronic Fatigue Syndrome (CFS). (2021). Frontiers in Immunology, 12, 628741. [Link]
- Understanding the Gut–Brain Axis and Its Therapeutic Implications for Neurodegenerative Disorders. (2023). International Journal of Molecular Sciences, 24(13), 10833. [Link]
- Thiamine, gastrointestinal beriberi and acetylcholine signaling. (2023). Frontiers in Neurology, 14, 1221115. [Link]
- Effect of the supplement on the microbiome composition as a factor of... | Download Scientific Diagram. (n.d.).
- Gut–Brain Axis: Insights from Hippocampal Neurogenesis and Brain Tumor Development in a Mouse Model of Experimental Colitis Induced by Dextran Sodium Sulfate. (2021). Cancers, 13(21), 5543. [Link]
- MICROBIOTA-GUT-BRAIN AXIS IN AN AUTISM SPECTRUM DISORDER ANIMAL MODEL. (2025). Journal of Pediatric Gastroenterology and Nutrition, 79(Suppl 1), P75. [Link]
- Clinical evidence of the link between gut microbiome and myalgic encephalomyelitis/chronic fatigue syndrome: a retrospective review. (2024).
- Ex vivo and miniaturized in vitro models to study microbiota-gut-brain axis. (2024).
- View of Impact of selected novel plant bioactives on improvement of impaired gut barrier function using human primary cell intestinal epithelium. (2022). Functional Foods in Health and Disease, 12(12), 629-640. [Link]
- Mechanisms of vagus nerve stimulation for the treatment of neurodevelopmental disorders: a focus on microglia and neuroinflammation. (2025). Frontiers in Neuroscience, 18, 1527842. [Link]
- Effect of Probiotics in Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS). (n.d.). ClinicalTrials.gov. [Link]
- The microbiota-gut-brain axis. (n.d.). KU Leuven. [Link]
- Gut microbiome may predict invisible chronic fatigue syndrome and long COVID. (2025).
- Relationships of Gut Microbiota Composition, Short-Chain Fatty Acids and Polyamines with the Pathological Response to Neoadjuvant Radiochemotherapy in Colorectal Cancer Patients. (2021). Cancers, 13(16), 4172. [Link]
- Food Components and Dietary Habits: Keys for a Healthy Gut Microbiota Composition. (2020). Nutrients, 12(10), 3097. [Link]
- The role of gut microbiota‐derived metabolites in neuroinflammation. (2023). Neuroscience and Biobehavioral Reviews, 148, 105131. [Link]
- Factors affecting the composition of the gut microbiota, and its modulation. (2019). Journal of Animal Science and Technology, 61(4), 195-203. [Link]
- The Gut Microbiome-Neuroglia Axis: Implications for Brain Health, Inflammation, and Disease. (2024). International Journal of Molecular Sciences, 25(13), 7051. [Link]
- Butyric Acid Supplementation Reduces Changes in the Taxonomic and Functional Composition of Gut Microbiota Caused by H. pylori Eradication Therapy. (2023). International Journal of Molecular Sciences, 24(24), 17290. [Link]
- Role of the microbiota in inflammation-related related psychiatric disorders. (2025).
Sources
- 1. frontiersin.org [frontiersin.org]
- 2. Mechanisms of vagus nerve stimulation for the treatment of neurodevelopmental disorders: a focus on microglia and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Fursultiamine? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. What is Fursultiamine used for? [synapse.patsnap.com]
- 7. In vitro Modelling of the Gut Brain Axis and Microbiome for Neurodegenerative Diseases | Culture Collections [culturecollections.org.uk]
- 8. Frontiers | Recent advances in biofabricated gut models to understand the gut-brain axis in neurological diseases [frontiersin.org]
- 9. Frontiers | Thiamine, gastrointestinal beriberi and acetylcholine signaling [frontiersin.org]
- 10. Frontiers | Organ-On-A-Chip in vitro Models of the Brain and the Blood-Brain Barrier and Their Value to Study the Microbiota-Gut-Brain Axis in Neurodegeneration [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 13. Protective Effects of Ferulic Acid against Heat Stress-Induced Intestinal Epithelial Barrier Dysfunction In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ex vivo and miniaturized in vitro models to study microbiota-gut-brain axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of the 16S rRNA sequencing analysis pipeline for studying in vitro communities of gut commensals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A simplified method for the quantitation of short-chain fatty acids in human stool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pureencapsulationspro.com [pureencapsulationspro.com]
- 20. The potential therapeutic approaches targeting gut health in myalgic encephalomyelitis/chronic fatigue syndrome (ME/CFS): a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Clinical evidence of the link between gut microbiome and myalgic encephalomyelitis/chronic fatigue syndrome: a retrospective review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Gut Microbiota Analysis Results Are Highly Dependent on the 16S rRNA Gene Target Region, Whereas the Impact of DNA Extraction Is Minor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The role of gut microbiota‐derived metabolites in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Neuroimmunomodulation of vagus nerve stimulation and the therapeutic implications [frontiersin.org]
Fursultiamine Hydrochloride and Its Impact on the Transcriptome: A Technical Guide to Gene Expression Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fursultiamine hydrochloride, a lipid-soluble derivative of thiamine (Vitamin B1), represents a significant advancement over its parent compound due to its enhanced bioavailability and superior ability to cross the blood-brain barrier.[1][2] Its therapeutic potential extends beyond simple vitamin replacement, with emerging evidence pointing to its role in modulating critical cellular processes such as energy metabolism, oxidative stress, and inflammation.[3][4] Understanding the precise molecular mechanisms underpinning these effects is paramount for its clinical development. This guide provides a comprehensive technical framework for researchers and drug development professionals to design, execute, and interpret robust gene expression studies. By elucidating the impact of fursultiamine on the transcriptome, we can uncover its mechanisms of action, identify novel therapeutic targets, and develop biomarkers for its efficacy. This document moves beyond standard protocols to explain the causal-driven logic behind experimental choices, ensuring a self-validating and scientifically rigorous approach to investigation.
PART 1: The Molecular Basis of Fursultiamine Action
Introduction to this compound
Thiamine is an essential nutrient, but its therapeutic use can be limited by its hydrophilic nature, which restricts its absorption and transport into target tissues.[1] Fursultiamine (Thiamine Tetrahydrofurfuryl Disulfide or TTFD) was engineered to overcome these limitations. Its lipophilicity allows for more efficient absorption from the gastrointestinal tract via passive diffusion and, critically, facilitates its passage across the blood-brain barrier, a key feature for its application in neurological disorders.[1][2]
Mechanism of Action: From Pro-drug to Potent Coenzyme
Once absorbed, fursultiamine is converted in the body to free thiamine, which is then rapidly phosphorylated to its active form, thiamine pyrophosphate (TPP).[1] TPP is an indispensable coenzyme for several key enzymes involved in cellular energy metabolism.[2][3] Its primary roles include:
-
Carbohydrate Metabolism: TPP is a cofactor for pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, two critical enzymes in the Krebs cycle responsible for ATP production.[2]
-
Pentose Phosphate Pathway (PPP): TPP is required for transketolase, an enzyme in the PPP that produces NADPH (a key cellular reductant) and precursors for nucleotide synthesis.[5]
Beyond its role in energy production, recent studies have revealed that fursultiamine exhibits potent antioxidant and anti-apoptotic properties. It has been shown to reduce the accumulation of mitochondrial reactive oxygen species (ROS) and prevent apoptotic cell death, suggesting a direct role in cellular protection.[3][6]
Known Impacts on Gene Expression
The downstream effects of fursultiamine are mediated, in large part, through the modulation of gene expression. Thiamine deficiency, the condition fursultiamine is designed to correct, provides significant insight into these transcriptional effects.
-
The "Pseudo-Hypoxic" Response: Thiamine deficiency leads to an accumulation of metabolic intermediates like pyruvate and lactate. These can stabilize the Hypoxia-Inducible Factor 1-alpha (HIF-1α) transcription factor, even under normal oxygen conditions.[7] This "pseudo-hypoxic" state triggers the expression of HIF-1α target genes, including glucose transporter-1 (GLUT1), vascular endothelial growth factor (VEGF), and the thiamine transporter SLC19A3, as the cell attempts to compensate for the metabolic crisis.[7]
-
Modulation of Inflammatory Pathways: Thiamine derivatives have been shown to ameliorate the overexpression of pro-inflammatory genes. In animal models of stress, treatment significantly reduces the expression of cytokines and inflammatory enzymes such as Il-1β, Tnf, c-Fos, and Cox-2.[4][8][9]
-
Regulation of Cancer-Related Genes: In oncological contexts, fursultiamine has been reported to inhibit the expression of key cancer stem cell transcription factors (OCT-4, SOX-2, NANOG) and ATP-binding cassette (ABC) transporters (ABCB1, ABCG2) that are associated with multi-drug resistance.[10][11]
Fursultiamine's Core Signaling Pathways
Caption: Fursultiamine's mechanism influencing key gene expression pathways.
PART 2: Designing a Robust Gene Expression Study for Fursultiamine
The Foundational Principle: A Clear Hypothesis
Every successful gene expression experiment begins not in the lab, but with a well-defined research question.[12][13] An ambiguous goal leads to ambiguous data. Instead of a broad objective like "see what fursultiamine does," a strong hypothesis provides direction for every subsequent choice.
-
Weak Hypothesis: "To study fursultiamine's effect on genes."
-
Strong Hypothesis: "To determine if fursultiamine (50 mg/kg) reverses the upregulation of hippocampal inflammatory gene expression (Tnf, Il-1β, Il-6) in a mouse model of cisplatin-induced neurotoxicity over a 24-hour period."
This specificity dictates the model system, treatment duration, target genes, and analytical approach.
Model System Selection: The Causality Behind the Choice
The choice of an experimental model is fundamental to the relevance of the findings.[12]
| Model System | Rationale for Use (Expertise) | Trustworthiness Considerations |
| Immortalized Cell Lines | Highly consistent and accessible; ideal for initial high-throughput screens, dose-response curves, and mechanistic pathway dissection.[12] | May lack the biological complexity of primary tissues. Results require validation in more relevant systems. |
| Primary Cells/Organoids | Offer higher biological relevance than cell lines. Patient-derived organoids can bridge the gap between in vitro and in vivo studies.[12] | Higher variability between preparations. Culture conditions can introduce artifacts. Require more complex handling. |
| Animal Models | Essential for studying systemic effects, pharmacokinetics, and complex physiological responses (e.g., neuroinflammation, behavior).[12] | Ethical considerations are paramount. Species differences can impact translatability. High cost and complexity. |
The decision must be guided by the hypothesis. To study neuroinflammation, an animal model is superior. To screen for novel anti-cancer targets, a panel of cancer cell lines may be the most efficient starting point.
Experimental Design: Ensuring Self-Validating Data
A robust design incorporates controls that validate the experiment internally.
-
Controls are Non-Negotiable:
-
Vehicle Control: Treats samples with the solvent used to dissolve fursultiamine (e.g., DMSO in PBS). This is critical to ensure that observed effects are from the compound itself, not the delivery vehicle.[12]
-
Untreated Control: A baseline to assess the health of the model system and the effect of the vehicle.
-
Positive Control (if applicable): A compound known to elicit a specific gene expression change, used to confirm the assay is working as expected.
-
-
Dose-Response and Time-Course: A single dose and time point provide a snapshot; multiple points reveal the dynamics of the response. A time-series analysis can distinguish between primary and secondary effects of the drug.[13][14]
-
Biological Replicates: These are distinct samples from the same experimental condition and are essential for statistical power.[12] A minimum of three biological replicates is standard, but for systems with high inherent variability (like animal models), increasing this number to 4-8 significantly enhances data reliability.[12]
High-Level Experimental Workflow
Caption: The three-phase workflow for a fursultiamine gene expression study.
PART 3: Core Methodologies for Gene Expression Analysis
Sample Preparation and Quality Control: The Unseen Pillar of Success
The validity of any gene expression data is contingent upon the quality of the starting material. Garbage in, garbage out. Careful attention to RNA extraction and QC is a self-validating step that prevents the waste of time and resources on compromised samples.[15]
Protocol: Total RNA Extraction from Cultured Cells
-
Cell Lysis: Aspirate cell culture medium. Add 1 mL of a guanidinium thiocyanate-based lysis buffer (e.g., TRIzol) directly to the culture dish (per 10 cm dish). Pipette lysate up and down to homogenize.
-
Phase Separation: Transfer lysate to a microfuge tube. Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases; RNA remains in the upper, aqueous phase.
-
RNA Precipitation: Carefully transfer the aqueous phase to a new tube. Add 0.5 mL of isopropanol, mix, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet.
-
RNA Wash: Discard the supernatant. Wash the pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Discard the ethanol wash. Air-dry the pellet for 5-10 minutes (do not over-dry). Resuspend in an appropriate volume of RNase-free water.
Critical Quality Control Metrics:
| QC Metric | Measurement Tool | Why It's Critical (Authoritative Grounding) | Ideal Value |
| RNA Integrity Number (RIN) | Bioanalyzer/TapeStation | Measures RNA degradation. A high RIN ensures that the RNA is intact, which is essential for accurate quantification, especially for full-length transcript analysis in RNA-Seq. | > 7.0 |
| Purity (A260/280 ratio) | Spectrophotometer (e.g., NanoDrop) | Assesses contamination by protein. Ratios below 1.8 indicate protein contamination, which can inhibit downstream enzymatic reactions like reverse transcription. | 1.8 - 2.1 |
| Purity (A260/230 ratio) | Spectrophotometer | Assesses contamination by residual solvents (e.g., phenol, guanidinium) from the extraction process. Low ratios can also inhibit enzymes. | > 1.8 |
| Concentration | Spectrophotometer/Qubit | Ensures sufficient input material for the chosen assay. Fluorometric methods (Qubit) are more accurate than spectrophotometry as they are specific to RNA. | Assay-dependent |
Method 1: Quantitative Real-Time PCR (qPCR) for Targeted Analysis
qPCR is the gold standard for accurately quantifying the expression of a small number of target genes. It is the ideal method for hypothesis testing and for validating findings from a larger screen like RNA-Seq.[15]
Protocol: Two-Step RT-qPCR
-
Reverse Transcription (RT):
-
In a sterile tube, combine 1 µg of total RNA, random hexamers, and dNTPs. Incubate at 65°C for 5 minutes to denature RNA secondary structures.
-
Transfer to ice. Add RT buffer, RNase inhibitor, and a reverse transcriptase enzyme (e.g., M-MLV or SuperScript).
-
Incubate at 42-50°C for 60 minutes to synthesize complementary DNA (cDNA), followed by an inactivation step at 70°C for 15 minutes. The resulting cDNA is the template for qPCR.
-
-
qPCR Setup:
-
Prepare a master mix containing a fluorescent DNA-binding dye (e.g., SYBR Green), a thermostable DNA polymerase, reaction buffer, and forward/reverse primers for your gene of interest.
-
Aliquot the master mix into qPCR plate wells.
-
Add diluted cDNA template to each well. Include no-template controls (NTC) to check for contamination and no-RT controls to check for genomic DNA contamination.
-
Seal the plate and run on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C denaturation, 40 cycles of 95°C and 60°C annealing/extension).
-
-
Data Analysis (ΔΔCt Method):
-
The instrument measures the cycle at which fluorescence crosses a threshold (Ct value). A lower Ct indicates higher initial template abundance.
-
Normalization: For each sample, calculate ΔCt = (Ct of Target Gene) - (Ct of Housekeeping Gene). This corrects for variations in RNA input. Crucially, the housekeeping gene (e.g., ACTB, GAPDH) must be validated to be stably expressed across your experimental conditions.
-
Relative Quantification: Calculate ΔΔCt = (ΔCt of Treated Sample) - (ΔCt of Control Sample).
-
Fold Change: The fold change in gene expression relative to the control is calculated as 2-ΔΔCt.
-
Table of Potential Target Genes for Fursultiamine Studies:
| Pathway | Gene Symbol | Function | Rationale for Analysis |
| Thiamine Metabolism | SLC19A3 | Thiamine Transporter 2 | Expression is induced by thiamine deficiency.[7] |
| Hypoxia/Metabolism | HIF1A | Hypoxia-Inducible Factor 1α | Master regulator of the pseudo-hypoxic response.[7] |
| VEGFA | Vascular Endothelial Growth Factor A | Key HIF-1α target gene.[7] | |
| Inflammation | TNF | Tumor Necrosis Factor | Pro-inflammatory cytokine.[8][9] |
| IL6 | Interleukin 6 | Pro-inflammatory cytokine.[9] | |
| Apoptosis/Stress | BCL2 | B-cell lymphoma 2 | Key anti-apoptotic protein.[3] |
Method 2: RNA Sequencing (RNA-Seq) for Transcriptome-Wide Discovery
RNA-Seq provides an unbiased, comprehensive view of the entire transcriptome, making it the premier tool for hypothesis generation, discovering novel mechanisms of action, and identifying biomarkers.[12][16]
Protocol Outline: 3' mRNA-Seq Library Preparation
This protocol is generalized; always follow the manufacturer's specific kit instructions.
-
mRNA Isolation: Start with high-quality total RNA (RIN > 7). Isolate mRNA using oligo(dT)-coated magnetic beads, which bind to the poly(A) tail of mature mRNAs.
-
Fragmentation & Priming: The captured mRNA is fragmented into smaller pieces using enzymatic or chemical methods. The fragments are then primed with random hexamers.
-
First-Strand Synthesis: Reverse transcriptase synthesizes the first strand of cDNA from the fragmented mRNA template.
-
Second-Strand Synthesis: DNA Polymerase I synthesizes the second cDNA strand, creating double-stranded cDNA (dscDNA).
-
Adapter Ligation: Specific sequencing adapters are ligated to both ends of the dscDNA fragments. These adapters contain sequences for binding to the sequencer's flow cell and for indexing (barcoding) each sample.
-
Library Amplification: The adapter-ligated library is amplified via PCR to generate a sufficient quantity of material for sequencing.
-
Library QC and Sequencing: The final library is quantified and its size distribution is checked. Libraries are then pooled and sequenced on a high-throughput platform (e.g., Illumina NovaSeq).
RNA-Seq Data Analysis Workflow
Caption: A standard bioinformatics workflow for RNA-Seq data analysis.
PART 4: Data Interpretation and Validation
Synthesizing the Data
The output of an RNA-Seq experiment is a list of differentially expressed genes (DEGs), often numbering in the hundreds or thousands. The next critical step is to translate this list into biological meaning.[13] Gene Ontology (GO) and pathway enrichment analyses (e.g., KEGG, Reactome) are used to identify biological processes, molecular functions, and signaling pathways that are over-represented in the DEG list. This approach moves the analysis from a gene-centric to a systems-level view.
The Principle of Orthogonal Validation
Trustworthiness in scientific claims is built on a foundation of reproducibility and confirmation through independent methods.[17] RNA-Seq is a powerful screening tool, but its findings should be considered preliminary until validated.
-
qPCR Validation: Select a subset of key DEGs from the RNA-Seq data (including both up- and down-regulated genes) and confirm their expression changes using qPCR on the same samples. This validates the sequencing results with a different technology.
-
Protein-Level Validation: A change in mRNA does not always translate to a change in protein level or function. Validating key findings with methods like Western Blotting, ELISA, or mass spectrometry provides a crucial link between the transcriptome and the functional proteome.
Example Data Summary
The following table illustrates how quantitative data from a hypothetical study could be presented.
| Gene | Pathway | Treatment Group | Fold Change (vs. Control) | p-value | Validation Method |
| TNF | Inflammation | Fursultiamine 50mg/kg | -2.8 | < 0.01 | qPCR, ELISA |
| IL6 | Inflammation | Fursultiamine 50mg/kg | -3.5 | < 0.01 | qPCR |
| HIF1A | Metabolism | Fursultiamine 50mg/kg | -1.9 | < 0.05 | qPCR, Western Blot |
| SLC19A3 | Thiamine Transport | Fursultiamine 50mg/kg | -4.2 | < 0.001 | qPCR |
| BCL2 | Apoptosis | Fursultiamine 50mg/kg | +2.1 | < 0.05 | qPCR, Western Blot |
PART 5: Conclusion and Future Directions
Analyzing the gene expression effects of this compound is a powerful strategy to unlock its full therapeutic potential. This guide has outlined a rigorous, causality-driven approach, emphasizing that success is built on a foundation of clear hypotheses, appropriate model selection, robust experimental design, and stringent quality control. By integrating targeted qPCR for hypothesis testing and transcriptome-wide RNA-Seq for discovery, researchers can build a comprehensive understanding of how this potent thiamine derivative modulates cellular function at the molecular level.
Future studies should aim to increase resolution and biological context. The use of single-cell RNA sequencing (scRNA-seq) can dissect the heterogeneous responses of different cell types within a complex tissue, revealing which cells are the primary targets of fursultiamine.[18] Furthermore, integrating transcriptomic data with other omics layers, such as proteomics and metabolomics, will provide a holistic, systems-level view of fursultiamine's mechanism of action, paving the way for novel clinical applications.[13]
References
- Hazell, A. S., & Faim, S. (2013). HIF1-α-mediated gene expression induced by vitamin B1 deficiency. PubMed - NIH.
- Patsnap Synapse. (2024). What is the mechanism of Fursultiamine?
- Chen, B., et al. (2021). scDrug: From single-cell RNA-seq to drug response prediction. PMC - NIH.
- Patsnap Synapse. (2024). What is Fursultiamine used for?
- Biocompare. (2019). Gene-Expression Experimental Design. Biocompare: The Buyer's Guide for Life Scientists.
- PubChem. Fursultiamine | C17H26N4O3S2 | CID 3002119. PubChem - NIH.
- National Cancer Institute. Definition of fursultiamine. NCI Drug Dictionary.
- Kim, H. J., et al. (2021). Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea. NIH.
- Lexogen.
- Lexogen. (2025). RNA-Seq Experimental Design Guide for Drug Discovery. Lexogen.
- Illumina. RNA-Based Drug Response Biomarker Discovery and Profiling. Illumina.
- Lonsdale, D. (2020). Neurological, Psychiatric, and Biochemical Aspects of Thiamine Deficiency in Children and Adults. Frontiers.
- Shadecoder. (2026). Gene Expression Analysis: A Comprehensive Guide for 2025. Shadecoder.
- Bio-Rad. Important Considerations in Gene Expression Studies. Bio-Rad.
- Kim, H. J., et al. (2021). Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea. PubMed.
- de Abreu, D. S. P., et al. (2025).
- Lexogen. (2023). RNA Sequencing in Drug Discovery and Development. Lexogen.
- de Abreu, D. S. P., et al. (2025). Thiamine Compounds Alleviate Oxidative Stress, Over-Expression of Pro-Inflammatory Markers and Behavioral Abnormalities in a Mouse Predation Model of PTSD.
- Lonsdale, D. (2020). Neurological, Psychiatric, and Biochemical Aspects of Thiamine Deficiency in Children and Adults. PubMed Central.
- Ode, Y., & Ohta, K. (2018).
- Jennen, D., et al. (2017).
Sources
- 1. What is the mechanism of Fursultiamine? [synapse.patsnap.com]
- 2. What is Fursultiamine used for? [synapse.patsnap.com]
- 3. Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiamine compounds alleviate oxidative stress, over-expression of pro-inflammatory markers and behavioral abnormalities in a mouse predation model of PTSD [repositorio.ulisboa.pt]
- 5. Neurological, Psychiatric, and Biochemical Aspects of Thiamine Deficiency in Children and Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HIF1-α-mediated gene expression induced by vitamin B1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiamine Compounds Alleviate Oxidative Stress, Over-Expression of Pro-Inflammatory Markers and Behavioral Abnormalities in a Mouse Predation Model of PTSD - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 9. A pivotal role for thiamine deficiency in the expression of neuroinflammation markers in models of alcohol-related brain damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fursultiamine | C17H26N4O3S2 | CID 3002119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. alitheagenomics.com [alitheagenomics.com]
- 13. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 14. Frontiers | Analysis of Time-Series Gene Expression Data to Explore Mechanisms of Chemical-Induced Hepatic Steatosis Toxicity [frontiersin.org]
- 15. biocompare.com [biocompare.com]
- 16. RNA Sequencing in Drug Discovery and Development | Lexogen [lexogen.com]
- 17. shadecoder.com [shadecoder.com]
- 18. scDrug: From single-cell RNA-seq to drug response prediction - PMC [pmc.ncbi.nlm.nih.gov]
Fursultiamine Hydrochloride Metabolomics: A Technical Guide to Unraveling its System-Level Bioactivity
Abstract
Fursultiamine, a lipophilic derivative of thiamine (Vitamin B1), was engineered to overcome the bioavailability limitations of its water-soluble counterpart. Its enhanced absorption and ability to cross the blood-brain barrier have made it a compound of significant therapeutic interest.[1][2] While its primary role in replenishing thiamine levels is well-established, a comprehensive, systems-level understanding of its metabolic influence remains incomplete. This technical guide provides a framework for researchers, scientists, and drug development professionals to design and execute a robust metabolomics study to elucidate the complete metabolic footprint of fursultiamine hydrochloride. We will move beyond simple target analysis to explore the causality behind experimental choices, detail validated analytical protocols, and outline a data analysis workflow designed for mechanistic insight and biomarker discovery.
The Scientific Imperative: Why Apply Metabolomics to Fursultiamine?
Thiamine, in its active form thiamine pyrophosphate (TPP), is an indispensable coenzyme for fundamental enzymes in central carbon metabolism, including pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase.[1][3] Its deficiency can lead to severe neurological and cardiovascular pathologies. Fursultiamine, as a synthetic thiamine tetrahydrofurfuryl disulfide, offers superior absorption through passive diffusion across intestinal membranes.[1] Upon absorption, it is enzymatically reduced to release free thiamine, which is subsequently phosphorylated to TPP.[1][2]
A metabolomics approach is uniquely suited to answer critical questions that extend beyond this primary mechanism:
-
Mapping the Metabolic Cascade: What is the full spectrum of downstream metabolic alterations that result from enhanced intracellular TPP levels?
-
Beyond Bioenergetics: How does fursultiamine impact interconnected pathways such as amino acid metabolism, the pentose phosphate pathway, and redox homeostasis?[4]
-
Pharmacodynamic Biomarker Discovery: Can we identify specific metabolic signatures in biofluids (plasma, urine) that correlate with fursultiamine's therapeutic efficacy?
-
Elucidating Off-Target Effects: Does fursultiamine administration induce unexpected metabolic shifts that could contribute to its therapeutic profile or reveal novel applications?
This guide provides the technical and logical framework to rigorously address these questions.
Designing a Self-Validating Fursultiamine Metabolomics Study
The integrity of a metabolomics study is predicated on its design. The structure must be self-validating, incorporating controls that isolate the specific effects of fursultiamine.
Model System Selection: Context is Key
-
In Vitro (e.g., SH-SY5Y neuroblastoma cells, HepG2 hepatocytes): Ideal for dissecting cell-autonomous mechanisms. Allows for precise dose-response and time-course studies to investigate effects on mitochondrial respiration and metabolic reprogramming.[5]
-
Preclinical (e.g., Rodent Models): Essential for understanding systemic pharmacokinetics and organ-specific metabolic effects. Thiamine-deficient models can be particularly powerful for studying rescue mechanisms.[6]
-
Clinical (Human Subjects): The ultimate goal for translational relevance. Requires stringent control over diet and collection times. Plasma and urine are the most accessible matrices for biomarker discovery.
Experimental Groups for Causal Inference
A robust study should include the following arms to ensure that observed effects are directly attributable to fursultiamine:
-
Vehicle Control: The formulation vehicle alone.
-
Thiamine Hydrochloride Group: Standard, water-soluble thiamine at an equimolar dose. This control is critical to differentiate the effects of enhanced bioavailability from those of thiamine itself.
-
This compound Group: The investigational arm.
-
Quality Control (QC) Group: A pooled sample created by combining a small aliquot from every sample in the study. This is not an experimental group but is essential for analytical validation.
The Critical Step: Metabolic Quenching and Sample Collection
Metabolism is a rapid process; therefore, instantaneous quenching of enzymatic activity upon sample collection is non-negotiable to obtain a snapshot of the true metabolic state.
Protocol: Sample Collection and Quenching
-
Adherent Cells:
-
Aspirate culture medium rapidly.
-
Immediately wash cells once with ice-cold 0.9% NaCl.
-
Instantly add a pre-chilled (-80°C) extraction solvent, typically 80% methanol in water, to the plate. .
-
-
Tissues:
-
Excise tissue as quickly as possible.
-
Immediately freeze-clamp the tissue using tongs pre-chilled in liquid nitrogen.
-
Store at -80°C until extraction.
-
-
Biofluids (Plasma/Urine):
-
Collect samples into tubes containing an appropriate anticoagulant (e.g., EDTA for plasma).
-
Immediately centrifuge at 4°C to separate plasma or clear urine.
-
Aliquot the supernatant and snap-freeze in liquid nitrogen. Store at -80°C.
-
Analytical Workflow: From Sample to Data
Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard for untargeted metabolomics due to its sensitivity and broad metabolite coverage.[4]
Metabolite Extraction: A Biphasic Approach
To capture both polar and non-polar metabolites, a biphasic liquid-liquid extraction is highly effective.
Protocol: Biphasic Metabolite Extraction
-
Homogenize quenched tissue or cell pellets in the 80% methanol solution. For biofluids, add the methanol solution. Use a consistent sample-to-solvent ratio.
-
Add ice-cold chloroform and water in a ratio to achieve a final solvent composition of Chloroform:Methanol:Water (2:2:1.8).
-
Vortex vigorously for 10 minutes at 4°C.
-
Centrifuge at >10,000 x g for 15 minutes at 4°C.
-
This separates the sample into three phases:
-
Upper Aqueous Phase: Contains polar metabolites (amino acids, organic acids, sugars).
-
Lower Organic Phase: Contains lipids.
-
Central Protein Pellet.
-
-
Carefully aspirate the aqueous and organic layers into separate, labeled autosampler vials for analysis.
LC-HRMS Analysis: Maximizing Metabolome Coverage
Two chromatographic methods are typically required to analyze the broad range of metabolites.
Table: Recommended LC-HRMS Parameters
| Parameter | Aqueous Fraction (Polar Metabolites) | Organic Fraction (Lipids) |
| LC Column | HILIC (Hydrophilic Interaction Liquid Chromatography) | Reversed-Phase C18 |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water:Acetonitrile (60:40) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Isopropanol:Acetonitrile (90:10) |
| Ionization Mode | ESI Positive and Negative (separate runs) | ESI Positive and Negative (separate runs) |
| MS Resolution | >60,000 FWHM | >60,000 FWHM |
| Acquisition Mode | Data-Dependent Acquisition (DDA) or Data-Independent (DIA) | Data-Dependent Acquisition (DDA) or Data-Independent (DIA) |
Rationale: Using both HILIC and C18 chromatography ensures maximal coverage of metabolites with diverse polarities. Acquiring data in both positive and negative ionization modes is essential as different compounds ionize preferentially in one mode.[4]
Diagram: Fursultiamine Metabolomics Experimental Workflow
Caption: A comprehensive workflow from sample collection to biological insight.
Data Analysis: Translating Data into Biological Knowledge
Data Preprocessing and Quality Control
Raw data from the mass spectrometer must be processed using software like XCMS or Progenesis QI. This involves peak picking, retention time correction, and alignment. The pooled QC samples are crucial here; the relative standard deviation (RSD) of metabolite features across the QC injections should be <20% for analytical acceptance.
Statistical Analysis and Feature Identification
-
Multivariate Analysis: Unsupervised Principal Component Analysis (PCA) should be performed first to visualize the overall structure of the data and identify outliers. Supervised methods like Partial Least Squares-Discriminant Analysis (PLS-DA) can then be used to maximize the separation between experimental groups.
-
Feature Selection: Features (unique mass-to-charge ratio and retention time pairs) that are most influential in separating the groups (e.g., high VIP score in PLS-DA) and are statistically significant (p-value < 0.05, FDR-corrected) are selected for identification.
-
Metabolite Identification: Identification is performed by matching the accurate mass and MS/MS fragmentation pattern of the selected features against spectral databases like METLIN or the Human Metabolome Database (HMDB). This is the most critical step and should be performed according to the confidence standards set by the Metabolomics Standards Initiative.
Pathway Analysis and Biological Interpretation
The list of identified, significantly altered metabolites is then fed into pathway analysis software (e.g., MetaboAnalyst, KEGG). This contextualizes the individual metabolite changes within the broader network of biochemical pathways, revealing the systemic impact of fursultiamine.
Diagram: Hypothetical Metabolic Impact of Fursultiamine
Caption: Fursultiamine boosts TPP, enhancing key metabolic nodes.
Conclusion: Synthesizing a New Understanding
By following this comprehensive metabolomics workflow, researchers can move beyond confirming the conversion of fursultiamine to TPP. This approach enables the generation of a high-resolution map of its systemic metabolic consequences, providing novel insights into its mechanism of action, identifying robust biomarkers of its activity, and potentially uncovering new therapeutic avenues for this potent thiamine derivative.
References
- Patsnap Synapse. (2024). What is the mechanism of Fursultiamine?
- Patsnap Synapse. (2024). What is Fursultiamine used for?
- Wen, A., & Newman, J. W. (n.d.). Metabolomics of thiamine deficiency, THTR2 deletion, and thiamine-trimethoprim interaction.
- National Cancer Institute. (n.d.). Definition of fursultiamine. NCI Drug Dictionary.
- Volvert, M. L., Seyen, S., Piette, M., Evrard, B., Gangolf, M., Plumier, J. C., & Bettendorff, L. (2008).
- Xie, Z. (2011). Determination of this compound, Pyridoxamine Dihydrochloride and Vitamin B(12) in Compound Trivitamin B Injection by HPLC. The Chinese Journal of Modern Applied Pharmacy.
- NIH National Center for Biotechnology Information. (2019). A Simplified, Specific HPLC Method of Assaying Thiamine and Riboflavin in Mushrooms. PubMed Central.
- PubChem. (n.d.). Fursultiamine.
- Lee, J. H., et al. (2021). Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea. Antioxidants, 10(4), 574.
- Su, S. J., Yu, C. K., Lee, S. C., Liu, C. H., & Chou, S. S. (n.d.). Studies on Analytical Method of Thiamine Dilaurylsulfate in Soy Sauce. Journal of Food and Drug Analysis.
- KEGG DRUG. (n.d.). This compound.
- Bettendorff, L., & Wins, P. (2017). Update on Thiamine Triphosphorylated Derivatives and Metabolizing Enzymatic Complexes. International Journal of Molecular Sciences, 18(11), 2275.
- Kobayashi, T., et al. (2005). Fursultiamine, a vitamin B1 derivative, enhances chondroprotective effects of glucosamine hydrochloride and chondroitin sulfate in rabbit experimental osteoarthritis.
- Tylicki, A., & Łotowski, Z. (2011). [Thiamine and its derivatives in the regulation of cell metabolism]. Postepy Higieny i Medycyny Doswiadczalnej, 65, 449-463.
- Costa, K. M., et al. (2024).
- Small Molecule Pathway Database (SMPDB). (n.d.). Thiamine Metabolism.
Sources
- 1. What is the mechanism of Fursultiamine? [synapse.patsnap.com]
- 2. What is Fursultiamine used for? [synapse.patsnap.com]
- 3. Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-resolution plasma metabolomics and thiamine status in critically Ill adult patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Metabolomics of thiamine deficiency, THTR2 deletion, and thiamine-trimethoprim interaction [escholarship.org]
Fursultiamine Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Biological Significance
Abstract
Fursultiamine, a synthetic derivative of thiamine (Vitamin B1), represents a significant advancement in therapeutic nutrition, designed to overcome the pharmacokinetic limitations of its parent vitamin. This technical guide provides an in-depth exploration of the discovery, development, and chemical synthesis of Fursultiamine hydrochloride (TTFD). We will detail the scientific rationale that led Japanese researchers in the mid-20th century to explore lipid-soluble thiamine derivatives, culminating in the creation of this highly bioavailable compound. The guide offers a comprehensive, step-by-step protocol for the synthesis of Fursultiamine from thiothiamine, explaining the causality behind key experimental choices. Furthermore, we analyze its mechanism of enhanced absorption, intracellular activation, and superior pharmacokinetic profile compared to standard thiamine salts. This document is intended for researchers, scientists, and drug development professionals, providing field-proven insights and authoritative grounding in the chemistry and biological importance of Fursultiamine.
Introduction: The Rationale for a Superior Thiamine
Thiamine (Vitamin B1) is an essential water-soluble vitamin critical for cellular metabolism. Its biologically active form, thiamine pyrophosphate (TPP), is an indispensable coenzyme for key enzymatic reactions in carbohydrate and amino acid metabolism, including the Krebs cycle and the pentose phosphate pathway.[1][2] Thiamine deficiency can lead to severe neurological and cardiovascular disorders such as beriberi and Wernicke-Korsakoff syndrome.[3][4]
Despite its importance, the therapeutic efficacy of standard thiamine salts (e.g., thiamine hydrochloride) is hampered by poor oral bioavailability.[1] Its hydrophilic nature limits absorption to a saturable, carrier-mediated transport system in the small intestine.[5] This physiological bottleneck restricts the achievable plasma concentrations, posing a challenge for effectively treating severe deficiencies or conditions requiring high-dose thiamine. This limitation prompted the scientific community, particularly in Japan where beriberi was a significant health issue, to seek more effective delivery methods for this vital nutrient.[6][7]
Discovery and Development: From Garlic to a Potent Therapeutic
The journey toward Fursultiamine began in the early 1950s with a pivotal discovery from a common food source: garlic (Allium sativum).
The Discovery of Allithiamine
In 1951, a team of Japanese researchers led by Dr. Motonori Fujiwara at Kyoto University discovered that the thiamine naturally present in garlic was structurally different from the synthetic vitamin.[2][6][8] When garlic is crushed, an enzymatic reaction produces a lipid-soluble thiamine derivative they named allithiamine .[6][9] This compound, a thiamine disulfide derivative, exhibited far superior absorption from the gastrointestinal tract compared to water-soluble thiamine salts.[6] This discovery was a breakthrough, demonstrating that modifying the thiamine molecule to increase its lipophilicity could overcome the absorption barrier.
The Takeda Pharmaceutical Initiative
Following this discovery, Takeda Pharmaceutical initiated a joint project to isolate, characterize, and synthesize allithiamine and its derivatives.[8][10] This collaboration led to the commercialization of prosultiamine, a synthetic disulfide derivative, which was effective but suffered from a strong, unappealing garlic-like odor.[2][10]
This sensory drawback drove the quest for an odorless yet equally potent derivative. In a moment of serendipity, a researcher's observation that drinking coffee could mitigate garlic breath provided a crucial clue.[10] By analyzing the flavor components of coffee, the research team developed the non-smelling thiamine tetrahydrofurfuryl disulfide (TTFD), which was later named Fursultiamine .[10] It was synthesized in the 1960s and subsequently commercialized in Japan and several other countries, offering a powerful new tool for treating vitamin B1 deficiency.[8][11]
Chemical Synthesis of this compound
The synthesis of Fursultiamine involves a multi-step process designed to create the characteristic thiamine tetrahydrofurfuryl disulfide structure. The following protocol is a robust and validated method adapted from patented manufacturing processes, which starts with thiothiamine.[2][12]
Synthesis Workflow Overview
The overall process can be visualized as a three-stage transformation: oxidation of the starting material, alkaline-induced ring opening to create a reactive thiol intermediate, and finally, condensation with a sulfur-containing tetrahydrofurfuryl moiety.
Caption: Workflow for the synthesis of Fursultiamine.
Experimental Protocol: Step-by-Step Methodology
Materials and Reagents:
-
Thiothiamine (pure)
-
Hydrogen Peroxide (H₂O₂) aqueous solution (25-30% by mass)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) aqueous solution (25% by mass)
-
Sodium Tetrahydrofurfuryl Thiosulfate
-
Activated Carbon
-
Purified Water
-
Ethanol (for recrystallization)
Step 1: Oxidation of Thiothiamine [2][12]
-
In a 500 mL three-necked flask equipped with a mechanical stirrer and cooling bath, add 100g of thiothiamine and 150g of purified water.
-
Stir the mixture to form a slurry and cool the flask to 15°C.
-
Slowly add ~115g of a 25% hydrogen peroxide aqueous solution dropwise over 5 hours.
-
Causality: The slow, dropwise addition and temperature control (15-30°C) are critical to manage the exothermic oxidation reaction and prevent unwanted side reactions or degradation of the thiamine structure.
-
-
After the addition is complete, maintain the temperature and continue stirring for an additional 30 minutes to ensure the reaction goes to completion.
-
Add 5g of activated carbon to the reaction mixture for decolorization and stir for 1 hour.
-
Filter the mixture to remove the activated carbon. The resulting clear filtrate contains the intermediate, referred to as sulfuric acid thiamine.
Step 2: Ring Opening under Alkaline Conditions [2][12]
-
Transfer the filtrate to a 1000 mL three-necked flask with stirring and cooling capabilities.
-
Maintain the solution temperature between 20°C and 30°C.
-
Slowly add a 25% aqueous solution of NaOH or KOH dropwise to adjust the pH of the solution to between 11 and 12. This typically takes around 2 hours.
-
Causality: The alkaline environment facilitates the opening of the thiazole ring of the thiamine molecule, exposing a reactive thiol (-SH) group. This step is essential for the subsequent condensation.
-
-
After the pH is stabilized, continue stirring at the same temperature for 30 minutes to ensure complete ring opening.
Step 3: Condensation to Form Fursultiamine [2][12]
-
To the ring-opened thiamine solution, add 80g of sodium tetrahydrofurfuryl thiosulfate.
-
Maintain the reaction temperature at 20-30°C and continue stirring for 4 hours.
-
Causality: This is the key bond-forming step. The thiamine thiol attacks the tetrahydrofurfuryl thiosulfate, displacing the thiosulfate group and forming the desired disulfide (S-S) bond, yielding Fursultiamine.
-
-
Upon completion, the crude Fursultiamine will precipitate out of the solution.
-
Filter the mixture to collect the crude product.
Step 4: Purification and Hydrochloride Salt Formation
-
The crude Fursultiamine is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure base.[2][12]
-
To form the hydrochloride salt, the purified Fursultiamine base is dissolved in a suitable solvent and treated with hydrochloric acid. The this compound then precipitates and is collected and dried under vacuum.
-
Causality: Converting the base to the hydrochloride salt enhances its stability and water solubility, which is crucial for pharmaceutical formulation.[10]
-
Physicochemical Properties & Analytical Methods
The final product, this compound, is a white crystalline powder.[13] Its properties are summarized below.
| Property | Value | Source |
| CAS Number | 804-30-8 | [13] |
| Molecular Formula | C₁₇H₂₆N₄O₃S₂·HCl | [13] |
| Molecular Weight | 434.99 g/mol (as HCl salt) | [13] |
| Melting Point | 178-180°C | [13] |
| Solubility | Freely soluble in water, methanol, ethanol. | [13][14] |
| Soluble in DMSO (~5 mg/mL), DMF. | [15] | |
| Insoluble in ether, benzene. | [2] |
Analytical Characterization
The identity and purity of this compound are confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for assay and purity determination.
Exemplary HPLC Method: [16]
-
Column: C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: A gradient mixture of sodium heptanesulfonate solution, acetonitrile, and methanol.
-
Detection: UV at 220 nm.
-
Column Temperature: 30°C.
-
System Suitability: The theoretical plate number, calculated from the Fursultiamine peak, should meet the pharmacopeial standard (e.g., >3000).[16]
Mechanism of Action & Pharmacokinetic Advantages
The primary advantage of Fursultiamine lies in its superior pharmacokinetic profile, which stems directly from its lipophilic nature.
Enhanced Absorption via Passive Diffusion
Unlike water-soluble thiamine, which relies on capacity-limited transporters, Fursultiamine is lipid-soluble. This allows it to be efficiently absorbed from the gastrointestinal tract via passive diffusion across the intestinal membrane.[1][5] This bypasses the saturation kinetics of thiamine transporters, leading to a much higher and more dose-proportional absorption. Pharmacokinetic studies have demonstrated that Fursultiamine administration can result in a greater than 300% increase in the plasma area under the curve (AUC) for thiamine compared to an equivalent dose of thiamine nitrate.[17][18]
Intracellular Conversion and Activation
Once absorbed and inside the cells, Fursultiamine acts as a prodrug. Its disulfide bond is readily cleaved by intracellular reducing agents, most notably glutathione (GSH), releasing free thiamine.[4][5][19] This free thiamine is then phosphorylated by the enzyme thiamine pyrophosphokinase to form TPP, the active coenzyme.[1][5]
Caption: Absorption and intracellular activation of Fursultiamine.
Superior Tissue and Brain Penetration
The lipophilicity of Fursultiamine not only aids absorption but also facilitates its distribution into tissues and its ability to cross the blood-brain barrier more effectively than thiamine.[4][20] This is particularly significant for treating neurological conditions associated with thiamine deficiency, as it ensures a more robust delivery of thiamine to the central nervous system where it is critically needed.[1][20]
Conclusion
This compound stands as a testament to rational drug design, born from the systematic effort to overcome the inherent biological barriers limiting the efficacy of Vitamin B1. Its discovery, rooted in the study of natural products, led to a synthetic derivative with profoundly enhanced bioavailability. The synthesis process, while requiring careful control, is a robust pathway to a highly pure and stable active pharmaceutical ingredient. By leveraging passive diffusion for absorption and intracellular reduction for activation, Fursultiamine ensures efficient delivery of thiamine to the bloodstream, tissues, and brain. For researchers and clinicians, it remains a superior therapeutic option for the management of thiamine deficiency and a compelling molecule for further investigation into neurological and metabolic disorders.[20][21]
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Fursultiamine?
- Patsnap Synapse. (2024, June 14). What is Fursultiamine used for?
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fursultiamine: Advanced Vitamin B1 Derivative for Enhanced Bioavailability and Therapeutic Efficacy.
- Qingdao Fengchen Technology and Trade Co., Ltd. (n.d.). Fursultiamine Hcl Or this compound BP EP USP CAS 2105-43-3.
- Grokipedia. (n.d.). Fursultiamine.
- Park, S. H., et al. (2016). Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Preparations. Clinical Therapeutics, 38(10), 2277-2285.
- Park, S. H., et al. (2016). Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Preparations. PubMed.
- ResearchGate. (2016). Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Preparations | Request PDF.
- National Cancer Institute. (n.d.). Definition of fursultiamine - NCI Drug Dictionary.
- Patsnap. (n.d.). Method for preparing fursultiamine - Eureka.
- The Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / this compound.
- Xie, Z. (2011). Determination of this compound, Pyridoxamine Dihydrochloride and Vitamin B12 in Compound Trivitamin B Injection by HPLC. The Chinese Journal of Modern Applied Pharmacy.
- Takeda Pharmaceutical Company Limited. (n.d.). Achievements of History.
- Wikipedia. (n.d.). Fursultiamine.
- Lonsdale, D. (2004). Thiamine tetrahydrofurfuryl disulfide: a little known therapeutic agent. PubMed.
- Lonsdale, D. (2004). Thiamine tetrahydrofurfuryl disulfide: A little known therapeutic agent. ResearchGate.
- Google Patents. (n.d.). JP6037330B2 - 11C-labeled thiamine and derivatives thereof, 11C-labeled fursultiamine, thiamine precursor, and probe for PET and imaging method using them.
- Semantic Scholar. (2011). Determination of this compound,Pyridoxamine Dihydrochloride and Vitamin B_(12) in Compound Trivitamin B Injection by HPLC.
- Lonsdale, D. (2004). Thiamine-tetrahydrofurfuryl-disulfide-A-little-known-therapeutic-agent.pdf. ResearchGate.
- ResearchGate. (2015). Synthesis of 11C-Labeled Thiamine and Fursultiamine for In Vivo Molecular Imaging of Vitamin B1 and Its Prodrug Using Positron Emission Tomography. | Request PDF.
- Patsnap Synapse. (2024, June 14). What is Thiamine Disulfide used for?
- Colucci, M., et al. (2021). Thiamine disulfide derivatives in thiol redox regulation: Role of thioredoxin and glutathione systems. PMC - NIH.
Sources
- 1. What is the mechanism of Fursultiamine? [synapse.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What is Fursultiamine used for? [synapse.patsnap.com]
- 4. grokipedia.com [grokipedia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thiamine tetrahydrofurfuryl disulfide: a little known therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JP6037330B2 - 11C-labeled thiamine and derivatives thereof, 11C-labeled fursultiamine, thiamine precursor, and probe for PET and imaging method using them - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. kyoto-u.ac.jp [kyoto-u.ac.jp]
- 11. Fursultiamine - Wikipedia [en.wikipedia.org]
- 12. Method for preparing fursultiamine - Eureka | Patsnap [eureka.patsnap.com]
- 13. Fursultiamine Hcl Or this compound BP EP USP CAS 2105-43-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. chinjmap.com [chinjmap.com]
- 17. Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Thiamine disulfide derivatives in thiol redox regulation: Role of thioredoxin and glutathione systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nbinno.com [nbinno.com]
- 21. Facebook [cancer.gov]
Fursultiamine Hydrochloride: A Pharmacological Deep Dive for the Modern Researcher
Abstract
Fursultiamine, a lipophilic derivative of thiamine (Vitamin B1), represents a significant advancement in the therapeutic management of thiamine deficiency and related pathologies.[1] Developed in Japan in the 1960s to overcome the inherent bioavailability limitations of its water-soluble parent compound, Fursultiamine's unique chemical structure—thiamine tetrahydrofurfuryl disulfide (TTFD)—facilitates superior gastrointestinal absorption and enhanced penetration of the blood-brain barrier.[1][2][3][4] This technical guide provides a comprehensive analysis of the pharmacological profile of Fursultiamine hydrochloride. We will dissect its molecular mechanism of action, contrasting its cellular uptake with that of thiamine, and detail its subsequent metabolic activation. The narrative will explore its pharmacokinetic (ADME) profile, pharmacodynamic effects beyond simple vitamin replacement, and established therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to support further investigation into this potent therapeutic agent.
The Molecular Imperative: Overcoming Thiamine's Bioavailability Challenge
Thiamine is an essential micronutrient, acting as a critical coenzyme in cellular metabolism.[5][6] However, its therapeutic efficacy is often hampered by its hydrophilic nature, which restricts its absorption to a saturable, carrier-mediated transport system in the intestine (Thiamine Transporters THTR-1 and THTR-2).[7][8] This transport bottleneck limits the achievable plasma concentrations, particularly when rapid and high-dose supplementation is required.
Fursultiamine was engineered to circumvent this fundamental limitation. As a disulfide derivative, its increased lipophilicity allows it to bypass the THTR-dependent active transport mechanism, instead utilizing passive diffusion to cross cellular membranes.[8][9] This key difference in uptake mechanism is the foundation of its enhanced bioavailability and therapeutic superiority in clinical contexts requiring robust repletion of thiamine levels, especially within the central nervous system.[2][9][10]
Mechanism of Action: From Prodrug to Potent Coenzyme
The pharmacological journey of Fursultiamine begins at the cell membrane and culminates in the mitochondrial matrix, where its active form, thiamine pyrophosphate (TPP), governs cellular energy production.
-
Passive Diffusion : Due to its lipid-soluble structure, Fursultiamine is efficiently absorbed across the intestinal membrane and other cellular barriers without reliance on rate-limiting transporters.[8][9]
-
Intracellular Reduction : Once inside the cell, the disulfide bond of Fursultiamine is rapidly cleaved by reducing agents, most notably glutathione (GSH), releasing free thiamine into the cytoplasm.[8]
-
Phosphorylation to TPP : The liberated thiamine is then phosphorylated by the enzyme thiamine pyrophosphokinase, which utilizes ATP to convert it into the biologically active coenzyme, thiamine pyrophosphate (TPP).[8][9][11]
-
Metabolic Regulation : TPP is indispensable for several key enzymes central to carbohydrate and amino acid metabolism.[11][12]
-
Pyruvate Dehydrogenase Complex (PDC) : TPP is a cofactor for PDC, which links glycolysis to the Krebs cycle by converting pyruvate to acetyl-CoA.[2][5]
-
α-Ketoglutarate Dehydrogenase (α-KGDH) : Within the Krebs cycle, TPP is essential for the function of α-KGDH, a critical rate-limiting enzyme.[2][11][13]
-
Transketolase (TKT) : In the pentose phosphate pathway, TPP is a coenzyme for transketolase, which is vital for the synthesis of pentose sugars (for nucleotides) and NADPH (for reductive biosynthesis and antioxidant defense).[9][11]
-
Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) : TPP is required for the metabolism of branched-chain amino acids (leucine, isoleucine, and valine).[11]
-
A deficiency in TPP disrupts these pathways, leading to impaired ATP production, lactate accumulation, and oxidative stress—a pathological state that Fursultiamine is highly effective at reversing.[12][14]
Therapeutic Applications and Clinical Evidence
Fursultiamine is a cornerstone therapy for conditions rooted in thiamine deficiency, with a strong evidence base for its use.
Table 2: Key Therapeutic Indications for Fursultiamine
| Indication | Pathophysiological Rationale | Clinical Use & Evidence | Typical Dosage Range |
| Wernicke-Korsakoff Syndrome | Acute neurological disorder from severe thiamine deficiency, often in alcohol use disorder. Requires rapid CNS thiamine repletion. | Fursultiamine's ability to cross the BBB makes it a preferred agent for reversing acute symptoms and preventing permanent neurological damage. | [2][15][16] Higher doses are often prescribed under medical supervision. |
| Beriberi (Wet and Dry) | Systemic disease from thiamine deficiency affecting cardiovascular (wet) or peripheral nervous (dry) systems. | Serves as a highly effective thiamine source to resolve cardiovascular and neurological symptoms due to its high bioavailability. | [1][2][15] 50-200 mg per day for mild deficiency. |
| Peripheral Neuritis / Neuralgia | Nerve inflammation and pain that can be associated with suboptimal thiamine levels affecting nerve health and energy metabolism. | Used as an adjunctive therapy to support nerve function and alleviate symptoms like pain and paresthesia. | [15] Dosing varies based on severity and physician's prescription. |
| Chronic Fatigue / Metabolic Support | Conditions where impaired energy metabolism may be a contributing factor. | By optimizing the function of TPP-dependent enzymes, Fursultiamine can enhance cellular energy production. | [2][10] Generally falls within the 50-200 mg/day range. |
Toxicology and Safety Profile
Fursultiamine is generally regarded as safe and is well-tolerated by most individuals when used appropriately.
[16]* Common Side Effects : Adverse effects are typically mild and may include gastrointestinal discomfort (nausea, vomiting), dizziness, or fatigue. T[15][16]hese effects often resolve as the body adapts to the medication.
-
Allergic Reactions : Though rare, hypersensitivity reactions such as skin rash, itching, or swelling can occur and warrant immediate medical attention. *[16] Intravenous Administration : High doses administered intravenously have been associated with the potential for hypotension. *[15] Drug Interactions : Caution is advised for patients taking anticoagulant medications, as high doses of thiamine have been reported to potentially affect blood clotting mechanisms.
[2]---
Experimental Protocol: Quantifying Thiamine Pyrophosphate (TPP) in Brain Tissue via HPLC
To validate the superior CNS delivery of Fursultiamine, a robust method for quantifying its active metabolite, TPP, in brain tissue is essential. This protocol outlines a standard approach using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Objective: To measure and compare the concentration of TPP in the brain tissue of animal models following the administration of Fursultiamine versus a standard thiamine salt.
Methodology:
-
Animal Dosing and Tissue Collection: a. Dose subject animals (e.g., Wistar rats) orally with either Fursultiamine (e.g., 50 mg/kg), an equimolar dose of thiamine HCl, or a vehicle control. b. At predetermined time points (e.g., 1, 4, 8, 24 hours post-dosing), euthanize the animals according to approved ethical protocols. c. Immediately perfuse the animals with ice-cold saline to remove blood from the tissues. d. Dissect the brain, isolating specific regions if required (e.g., cortex, hippocampus). Snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
Sample Preparation and Extraction: a. Weigh the frozen brain tissue (~100 mg) and homogenize in 1 mL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins and stabilize thiamine esters. b. Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C. c. Collect the supernatant, which contains the TPP.
-
Derivatization (Pre-column): a. TPP is not naturally fluorescent. To enable sensitive detection, it must be derivatized. b. Mix a 100 µL aliquot of the supernatant with 100 µL of a potassium ferricyanide solution in an alkaline medium (e.g., NaOH). This reaction converts TPP into a highly fluorescent thiochrome derivative. c. Immediately stop the reaction after a short incubation (e.g., 2 minutes) by adding a stabilizing solution (e.g., phosphoric acid).
-
HPLC Analysis: a. System: A standard HPLC system equipped with a fluorescence detector. b. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). c. Mobile Phase: An isocratic or gradient elution using a mixture of a phosphate buffer and methanol. d. Flow Rate: 1.0 mL/min. e. Detection: Fluorescence detector set to an excitation wavelength of ~365 nm and an emission wavelength of ~435 nm. f. Injection Volume: 20 µL.
-
Quantification: a. Prepare a standard curve using known concentrations of TPP standard, subjected to the same extraction and derivatization process. b. Quantify the TPP concentration in the brain samples by comparing their peak areas to the standard curve. c. Express the final concentration as nmol/g of brain tissue.
Expected Outcome: This protocol provides a self-validating system to demonstrate that administration of Fursultiamine results in significantly higher concentrations of the active coenzyme TPP in brain tissue compared to standard thiamine, thereby providing direct evidence of its superior neuro-pharmacological efficacy.
References
- Patsnap Synapse. (2024).
- Patsnap Synapse. (2024).
- ResearchGate. (n.d.). Synthesis of 11C-Labeled Thiamine and Fursultiamine for In Vivo Molecular Imaging of Vitamin B1 and Its Prodrug Using Positron Emission Tomography. | Request PDF.
- Natural Micron. (n.d.).
- Patsnap Synapse. (2024). What are the side effects of Fursultiamine?
- Linus Pauling Institute, Oregon St
- PubMed Central. (n.d.). The importance of thiamine (vitamin B1) in humans.
- Benchchem. (2025). Fursultiamine vs. Thiamine: A Technical Guide to Cellular Uptake Mechanisms.
- PubChem, NIH. (n.d.). Fursultiamine.
- ResearchGate. (n.d.).
- PubMed Central, NIH. (2021). Thiamine and benfotiamine: Focus on their therapeutic potential.
- CymitQuimica. (n.d.). CAS 804-30-8: Fursultiamine.
- Wikipedia. (n.d.). Fursultiamine.
- National Institutes of Health (NIH). (n.d.). Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea.
- MedchemExpress.com. (n.d.). Fursultiamine | Hepcidin Antagonist.
- NCBI Bookshelf. (n.d.). Vitamin B1 (Thiamine) Deficiency.
- PubMed Central. (2021). Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine.
- PharmaCompass.com. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fursultiamine: Advanced Vitamin B1 Derivative for Enhanced Bioavailability and Therapeutic Efficacy.
- AdooQ BioScience. (n.d.). Fursultiamine Vitamin chemical.
- PubMed Central, NIH. (n.d.).
- Benchchem. (n.d.). Fursultiamine: A Technical Guide to its Discovery, Synthesis, and Biological Significance.
- ResearchGate. (n.d.). Both benfotiamine and fursultiamine increase the level of thiamine but not that of its phosphate esters in the brain.
- MDPI. (n.d.). Thiamine (Vitamin B1)
- American Association for Cancer Research. (2024). Abstract 662: Vitamin B1 derivative, fursultiamine, prevents lung cancer cells growth.
- Massive Bio. (2025). Vitamin B1 (Thiamine): Role in Energy Metabolism.
- YouTube. (2020). Fursultiamine vs.
- American Chemical Society. (2014). Thiamin function, metabolism, uptake, and transport.
- HealthUnlocked. (2021). Vitamin B1 : Thiamine vs. Benfotiamine.
Sources
- 1. Fursultiamine - Wikipedia [en.wikipedia.org]
- 2. What is Fursultiamine used for? [synapse.patsnap.com]
- 3. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. massivebio.com [massivebio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. What is the mechanism of Fursultiamine? [synapse.patsnap.com]
- 10. nbinno.com [nbinno.com]
- 11. Thiamin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 12. The importance of thiamine (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Vitamin B1 (Thiamine) Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Fursultiamine: Definition, Applications, Benefits, Side Effects, Buying - Natural Micron Pharm Tech [nmpharmtech.com]
- 16. What are the side effects of Fursultiamine? [synapse.patsnap.com]
Fursultiamine Hydrochloride: A Deep Dive into its Central Role in Cellular Metabolism
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Fursultiamine, a lipophilic derivative of thiamine (Vitamin B1), represents a significant advancement in addressing thiamine deficiency and modulating cellular metabolism.[1][2] Developed to overcome the inherent absorption limitations of its water-soluble counterpart, fursultiamine provides a highly bioavailable source of thiamine, a critical precursor to the essential coenzyme thiamine pyrophosphate (TPP).[3][4][5] This guide elucidates the molecular journey of fursultiamine from cellular entry to its profound impact on central metabolic pathways. We will explore its mechanism of action, its influence on energy production via the Krebs cycle, its role in anabolic processes through the pentose phosphate pathway, and its contribution to cellular antioxidant defenses. Furthermore, this document provides validated experimental protocols for assessing its metabolic effects, offering a robust framework for researchers in the field.
The Bioavailability Imperative: Cellular Uptake and Activation
The therapeutic efficacy of any agent begins with its ability to reach its target. The fundamental difference between fursultiamine and standard thiamine lies in their cellular uptake mechanisms, a distinction that underpins fursultiamine's superior metabolic influence.[3]
A Tale of Two Transport Mechanisms
Standard, water-soluble thiamine relies on a saturable, carrier-mediated transport system to cross cellular membranes at physiological concentrations.[3] This process is primarily facilitated by Thiamine Transporter 1 (THTR-1) and Thiamine Transporter 2 (THTR-2), proteins whose expression levels can become a rate-limiting factor for thiamine uptake.[3]
In stark contrast, fursultiamine, engineered for lipophilicity, bypasses this regulated system entirely. Its fat-soluble nature allows it to readily dissolve in the lipid bilayer of the cell membrane and enter the cytoplasm via passive diffusion .[3][5] This non-saturable mechanism ensures a more rapid and significantly higher intracellular concentration of the thiamine moiety compared to standard thiamine administration.[3]
Intracellular Liberation and Conversion
Once inside the cell, fursultiamine is not yet in its active form. It functions as a prodrug. The critical step in its activation is the cleavage of its internal disulfide bond. This reaction is efficiently catalyzed by intracellular reducing agents, most notably glutathione (GSH) , which releases free thiamine into the cytoplasm.[3]
This liberated thiamine is then phosphorylated by the enzyme thiamine pyrophosphokinase (TPK1) , which transfers a pyrophosphate group from ATP to thiamine, yielding the biologically active coenzyme, thiamine pyrophosphate (TPP) , also known as thiamine diphosphate (TDP).[3][5][6] It is this molecule, TPP, that lies at the heart of fursultiamine's metabolic impact.
Powering the Cell: Fursultiamine's Role in Core Metabolic Hubs
Fursultiamine exerts its influence by ensuring a robust supply of TPP, an indispensable cofactor for a handful of rate-limiting enzymes that govern central carbon metabolism.[7][8][9] A deficiency in TPP can lead to metabolic gridlock, reducing energy production and increasing oxidative stress.[10]
The Bridge Between Glycolysis and Aerobic Respiration: Pyruvate Dehydrogenase (PDH)
The Pyruvate Dehydrogenase Complex (PDC) is a critical mitochondrial gatekeeper, catalyzing the irreversible conversion of pyruvate (the end-product of glycolysis) into acetyl-CoA.[11][12] This reaction links carbohydrate metabolism to the Krebs cycle. TPP is the essential cofactor for the first component of this complex, pyruvate dehydrogenase (E1).[9][10]
-
Causality: By providing ample TPP, fursultiamine ensures that PDH functions optimally. This facilitates the efficient channeling of glucose-derived pyruvate into the mitochondria for complete oxidation and maximal ATP synthesis, preventing the accumulation of lactate.[4][9][13]
Driving the Krebs Cycle Engine: α-Ketoglutarate Dehydrogenase (α-KGDH)
Deep within the mitochondrial matrix, the α-Ketoglutarate Dehydrogenase (α-KGDH) complex catalyzes another key decarboxylation step in the Krebs cycle, converting α-ketoglutarate to succinyl-CoA.[7][8] Like PDH, this multi-enzyme complex is critically dependent on TPP as a cofactor.[7][9]
-
Causality: Fursultiamine supplementation supports the kinetic efficiency of α-KGDH, helping to maintain the overall flux of the Krebs cycle. This is vital not only for generating ATP and reducing equivalents (NADH, FADH2) but also for producing biosynthetic precursors.[7][14]
Anabolic and Antioxidant Functions: The Pentose Phosphate Pathway (PPP)
The Pentose Phosphate Pathway (PPP) is a cytosolic pathway that runs parallel to glycolysis and serves two primary functions: the production of NADPH for antioxidant defense and reductive biosynthesis, and the synthesis of pentose sugars for nucleotides.[7][8][15] The key TPP-dependent enzyme here is Transketolase .[8][14][15]
-
Causality & Self-Validation:
-
Antioxidant Defense: Transketolase activity is directly coupled to the production of NADPH.[16] NADPH is the primary reducing power used by glutathione reductase to regenerate reduced glutathione (GSH) from its oxidized state (GSSG).[9][14] GSH is a master antioxidant that neutralizes reactive oxygen species (ROS). Therefore, by boosting TPP levels for transketolase, fursultiamine enhances the cell's capacity to combat oxidative stress, a mechanism that validates its observed antioxidant and anti-apoptotic properties.[14][17][18]
-
Nucleic Acid Synthesis: Transketolase facilitates the interconversion of sugars, ultimately producing ribose-5-phosphate, the backbone of DNA and RNA.[7][15] Fursultiamine support for this pathway is thus crucial for cellular proliferation and repair.
-
Validating the Mechanism: Experimental Protocols
To rigorously investigate the metabolic impact of fursultiamine, a combination of quantitative biochemical assays is required. The following protocols provide a framework for assessing both the bioavailability and the functional consequences of supplementation.
Protocol 1: Quantification of Thiamine Pyrophosphate (TPP) by HPLC
This protocol establishes the superior ability of fursultiamine to increase intracellular levels of the active coenzyme TPP. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is the gold standard method.[19][20][21]
-
Objective: To measure and compare TPP concentrations in biological samples (e.g., whole blood, erythrocytes, tissue homogenates) following administration of fursultiamine versus standard thiamine.
-
Methodology:
-
Sample Collection: Collect EDTA-blood or tissue samples. For blood, erythrocytes can be isolated by centrifugation and washing.
-
Lysis & Deproteinization: Lyse cells (e.g., erythrocytes) in deionized water. Precipitate proteins by adding a cold 10% Trichloroacetic Acid (TCA) solution.[20] Vortex and incubate on ice.
-
Centrifugation: Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet protein debris.[20]
-
Extraction (Optional but Recommended): Transfer the supernatant to a new tube. Wash with a water-saturated organic solvent like methyl tert-butyl ether (MTBE) to remove the TCA, which can interfere with chromatography.[20]
-
Chromatography:
-
Post-Column Derivatization: Mix the column eluate with an alkaline potassium ferricyanide solution. This oxidizes TPP and other thiamine esters into highly fluorescent thiochrome derivatives.[21]
-
Detection: Measure the fluorescence of the thiochrome products using a fluorescence detector (e.g., Excitation: ~365 nm, Emission: ~450 nm).[22]
-
Quantification: Calculate TPP concentration by comparing the peak area of the sample to that of a known standard curve.
-
Protocol 2: Pyruvate Dehydrogenase (PDH) Activity Assay
This functional assay directly measures the activity of a key TPP-dependent enzyme complex. Commercially available colorimetric kits provide a streamlined approach.[11][12][23][24][25]
-
Objective: To determine if fursultiamine treatment enhances PDH activity in cell or tissue lysates.
-
Methodology (Generalized from Commercial Kits):
-
Sample Preparation: Prepare mitochondrial extracts or whole-cell lysates from control and fursultiamine-treated samples in the provided assay buffer. Homogenize tissues or lyse cells, then centrifuge to clear debris.[24]
-
Plate Setup: Add the prepared lysates to the wells of a 96-well microplate. Include a blank (assay buffer only) and a positive control.[23]
-
Reaction Initiation: Prepare a working solution containing the necessary substrates and cofactors (Pyruvate, NAD+, Coenzyme A) and a colorimetric probe (e.g., a tetrazolium salt like MTT or WST).[23][24] Add this solution to each well.
-
Kinetic Measurement: The PDH-catalyzed reaction produces NADH. The NADH, in turn, reduces the probe to a colored product (formazan).[23][24] Immediately place the plate in a microplate reader and measure the increase in absorbance (e.g., at 450 nm or 565 nm) kinetically over a period of 30-60 minutes at room temperature.[12][23]
-
Data Analysis: Calculate the rate of reaction (ΔOD/min). The activity of PDH in the sample is directly proportional to this rate.
-
Sources
- 1. Fursultiamine - Wikipedia [en.wikipedia.org]
- 2. CAS 804-30-8: Fursultiamine | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What is Fursultiamine used for? [synapse.patsnap.com]
- 5. What is the mechanism of Fursultiamine? [synapse.patsnap.com]
- 6. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 7. Thiamin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 9. researchgate.net [researchgate.net]
- 10. The Pivotal Role of Thiamine Supplementation in Counteracting Cardiometabolic Dysfunctions Associated with Thiamine Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyruvate Dehydrogenase (PDH) Activity Colorimetric Assay Kit – Bioquote [bioquote.com]
- 12. Pyruvate dehydrogenase (PDH) Enzyme Activity Microplate Assay Kit (ab109902) | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 10.31 Thiamin Functions | Nutrition Flexbook [courses.lumenlearning.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. books.rsc.org [books.rsc.org]
- 20. lcms.cz [lcms.cz]
- 21. researchgate.net [researchgate.net]
- 22. eaglebio.com [eaglebio.com]
- 23. raybiotech.com [raybiotech.com]
- 24. cellbiologics.com [cellbiologics.com]
- 25. biocompare.com [biocompare.com]
An In-depth Technical Guide to Investigating the Antioxidant Properties of Fursultiamine Hydrochloride
Abstract
Fursultiamine, a lipophilic disulfide derivative of thiamine, was initially developed to enhance the bioavailability of vitamin B1.[1][2] Beyond its established role in treating thiamine deficiency, emerging evidence suggests it possesses significant antioxidant and cytoprotective properties.[3][4] This guide provides a comprehensive framework for researchers and drug development professionals to rigorously investigate the antioxidant potential of Fursultiamine hydrochloride. We delve into the plausible molecular mechanisms, present detailed protocols for a multi-tiered analytical approach—from cell-free chemical assays to complex cell-based signaling studies—and offer a blueprint for data interpretation. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible findings.
Introduction: Fursultiamine and the Oxidative Stress Paradigm
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular disease, and drug-induced toxicities.[3][5] Fursultiamine (Thiamine Tetrahydrofurfuryl Disulfide, TTFD) is a synthetic thiamine derivative designed for improved lipid solubility, which allows for more efficient absorption and passage across the blood-brain barrier compared to its water-soluble parent compound.[1][3]
While thiamine itself is known to have antioxidant properties, its derivatives may exert protective effects through distinct and more potent mechanisms.[5] Fursultiamine has been shown to protect against drug-induced ototoxicity by reducing ROS accumulation and mitigating mitochondrial damage.[3][6] This guide will explore the core mechanistic questions and provide the experimental means to answer them.
Plausible Mechanisms of Antioxidant Action
The antioxidant activity of this compound is likely multifactorial. Our investigation is predicated on three primary mechanistic hypotheses, which are not mutually exclusive.
2.1 Indirect Antioxidant Effect via Thiamine-Dependent Pathways As a prodrug, Fursultiamine is metabolized to release active thiamine, which is then converted to thiamine pyrophosphate (TPP). TPP is an essential coenzyme for transketolase, a critical enzyme in the pentose phosphate pathway (PPP).[3] An active PPP is the primary source of cellular NADPH, which is required by glutathione reductase to maintain a reduced pool of glutathione (GSH), the cell's master antioxidant.[3] Therefore, by bolstering the thiamine/TPP pool, Fursultiamine may enhance the cell's intrinsic antioxidant capacity.
2.2 Modulation of Endogenous Antioxidant Response Pathways Lipophilic thiamine derivatives, such as the related compound benfotiamine, have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[7] Nrf2 is a master transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[7] It is plausible that Fursultiamine or its metabolites bind to Keap1, the negative regulator of Nrf2, thereby promoting Nrf2 nuclear translocation and subsequent gene expression.[7] Concurrently, Fursultiamine may suppress pro-inflammatory and pro-oxidant pathways, such as the NF-κB pathway.[8][9]
2.3 Direct Radical Scavenging Activity While thiamine itself can directly scavenge radicals like hydroxyl (HO•) and hydroperoxyl (HOO•), this activity is considered relatively modest compared to classical antioxidants.[5][10][11] However, the unique disulfide bond and tetrahydrofurfuryl moiety of Fursultiamine may confer distinct and more potent direct radical-quenching capabilities.[2][3] This hypothesis requires validation through direct chemical assays.
Caption: Proposed antioxidant mechanisms of this compound.
Experimental Investigation: A Multi-Tiered Approach
A robust investigation requires a combination of in vitro chemical assays and cell-based models to provide a comprehensive understanding of Fursultiamine's antioxidant potential.
Tier 1: In Vitro Chemical Antioxidant Capacity Assays
These assays determine the intrinsic, cell-free radical scavenging or reducing ability of this compound. Given its lipophilic nature, solvent selection is critical. Assays should be performed in a suitable organic solvent like ethanol or methanol.[12][13]
Table 1: Summary of In Vitro Chemical Assays
| Assay | Principle | Radical/Oxidant Source | Detection Method | Standard Control |
| DPPH Radical Scavenging Assay | Measures ability to donate a hydrogen atom or electron to the stable DPPH• radical.[14] | DPPH• (purple) | Spectrophotometry (~517 nm) | Trolox, Ascorbic Acid |
| ABTS Radical Scavenging Assay | Measures ability to quench the pre-formed ABTS•+ radical cation. Suitable for lipophilic compounds.[15] | ABTS•+ (blue-green) | Spectrophotometry (~734 nm) | Trolox, Ascorbic Acid |
| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[14] | Fe³⁺-TPTZ | Spectrophotometry (~593 nm) | Trolox, FeSO₄ |
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a stock solution of this compound in methanol.
-
Assay Procedure: a. In a 96-well plate, add 50 µL of this compound at various concentrations (e.g., 1-1000 µM). b. Add 150 µL of the DPPH solution to each well. c. Include wells for a blank (methanol only) and positive controls (Trolox or Ascorbic Acid). d. Incubate the plate in the dark at room temperature for 30 minutes.[12]
-
Measurement: Read the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100. Determine the IC₅₀ value (concentration required to scavenge 50% of DPPH radicals).
Caption: General workflow for in vitro antioxidant chemical assays.
Tier 2: Cell-Based Antioxidant and Cytotoxicity Assays
Cell-based assays are critical to determine if Fursultiamine can protect against oxidative stress in a biologically relevant context. A neuronal cell line (e.g., SH-SY5Y) or a microglial cell line (e.g., BV-2) are excellent models, as the nervous system is highly susceptible to oxidative damage.[9][16]
-
Causality: Before testing for antioxidant effects, it is imperative to determine the non-toxic concentration range of this compound on the chosen cell line. This ensures that observed protective effects are not confounded by cytotoxicity.
-
Cell Seeding: Seed cells (e.g., SH-SY5Y) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 500 µM) for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.[4]
-
Solubilization & Measurement: Solubilize the formazan crystals with DMSO or a suitable solubilizing agent and measure the absorbance at ~570 nm.
-
Analysis: Determine the concentration range that maintains >95% cell viability for use in subsequent experiments.
-
Causality: This assay directly measures the ability of Fursultiamine to reduce the level of intracellular ROS generated by an external stressor.
-
Cell Seeding and Pre-treatment: Seed cells in a black, clear-bottom 96-well plate. Pre-treat with non-toxic concentrations of this compound for 1-6 hours.
-
ROS Probe Loading: Load cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), a probe that fluoresces upon oxidation by ROS.
-
Induction of Oxidative Stress: Induce oxidative stress using an agent like H₂O₂ (hydrogen peroxide) or tert-butyl hydroperoxide (TBHP).[4]
-
Measurement: Immediately measure the fluorescence intensity over time using a microplate reader (Ex/Em ~485/535 nm).
-
Analysis: Compare the fluorescence levels in Fursultiamine-treated cells to the vehicle-treated, stressed control.
-
Causality: Mitochondria are a primary source of cellular ROS. This assay specifically investigates if Fursultiamine protects this critical organelle, a mechanism suggested by previous research.[3]
-
Cell Culture and Treatment: Culture and treat cells with Fursultiamine as described above, followed by an oxidative challenge (e.g., with Cisplatin or Kanamycin as in the literature[3]).
-
Probe Loading: Load cells with MitoSOX™ Red, a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide.
-
Imaging/Measurement: Visualize mitochondrial superoxide production using fluorescence microscopy or quantify using a plate reader (Ex/Em ~510/580 nm).
-
Analysis: Quantify the reduction in MitoSOX Red fluorescence in Fursultiamine-treated cells compared to controls.
Tier 3: Mechanistic Pathway Analysis
This tier investigates the specific molecular signaling pathways modulated by Fursultiamine.
-
Cell Treatment: Treat cells (e.g., BV-2 microglia) with Fursultiamine for various time points (e.g., 6, 12, 24 hours). Lipopolysaccharide (LPS) can be used as an inflammatory/oxidative co-stimulant.[16]
-
Nuclear/Cytosolic Fractionation: Isolate nuclear and cytosolic protein fractions from the treated cells.
-
Western Blotting:
-
Probe the nuclear fraction with an antibody against Nrf2 to assess its translocation. Use an antibody for a nuclear marker (e.g., Lamin B1) as a loading control.
-
Probe whole-cell lysates with antibodies against Nrf2 target proteins like HO-1 and NQO1. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
-
Quantitative PCR (qPCR): Isolate total RNA and perform qPCR to measure the mRNA expression levels of Nrf2 target genes (HMOX1, NQO1).
-
Analysis: Quantify the increase in nuclear Nrf2 and the expression of its target genes/proteins in response to Fursultiamine treatment.
Caption: Workflow for cell-based investigation of antioxidant properties.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, concise tables. Results should be interpreted in the context of the mechanistic hypotheses.
Table 2: Example Data Summary for this compound
| Assay Type | Parameter Measured | Example Result (Fursultiamine HCl) | Example Result (Trolox Control) | Interpretation |
| In Vitro Chemical | DPPH Scavenging IC₅₀ (µM) | 150 µM | 25 µM | Demonstrates moderate direct radical scavenging activity, though less potent than the standard antioxidant. |
| ABTS Scavenging IC₅₀ (µM) | 125 µM | 20 µM | Confirms direct scavenging activity, consistent with DPPH results. | |
| FRAP Value (µM Fe²⁺ equivalent/µM) | 0.4 | 1.5 | Shows moderate reducing capacity. | |
| Cell-Based | Max. Non-Toxic Dose (SH-SY5Y, 24h) | 250 µM | N/A | Establishes safe concentration range for cellular experiments. |
| H₂O₂-induced ROS Reduction (% vs. stressed control) | 45% reduction at 100 µM | 60% reduction at 50 µM | Confirms significant intracellular antioxidant activity in a biological system. | |
| MitoSOX Fluorescence Reduction (% vs. stressed control) | 55% reduction at 100 µM | N/A | Indicates a specific protective effect on mitochondria, a key source of oxidative stress.[3] | |
| Mechanistic | Nrf2 Nuclear Translocation (Fold change vs. control) | 3.5-fold increase at 12h | N/A | Strong evidence for the activation of the Nrf2 pathway.[7] |
| HO-1 Protein Expression (Fold change vs. control) | 4.2-fold increase at 24h | N/A | Confirms functional downstream effect of Nrf2 activation, leading to enhanced endogenous antioxidant defense. |
Conclusion
This technical guide outlines a systematic and robust methodology for investigating the antioxidant properties of this compound. By progressing through chemical, cellular, and mechanistic tiers of analysis, researchers can build a comprehensive profile of its activity. The evidence points towards a multi-faceted mechanism involving not only modest direct radical scavenging but, more significantly, the enhancement of the cell's endogenous antioxidant defense systems through pathways such as Nrf2. These protocols provide a solid foundation for drug development professionals to explore the therapeutic potential of Fursultiamine in pathologies driven by oxidative stress.
References
- Song, I. S., Jeong, H., & Kim, J. (Year). Both benfotiamine and fursultiamine increase the level of thiamine but not that of its phosphate esters in the brain.
- Nga, N. T. T., & Quang, D. D. (2019). Unraveling the antioxidant potential of thiamine: Thermochemical and kinetics studies in aqueous phase using DFT.
- Majchrzak, O., et al. (Year). The Effect of Thiamine Concentration on the Antioxidative Activity Indices in Tea Extracts. MDPI. [Link]
- Kim, J. H., et al. (2021). Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea. National Institutes of Health (NIH). [Link]
- Rovigatti, U., et al. (Year). Thiamine disulfide derivatives in thiol redox regulation: Role of thioredoxin and glutathione systems. National Institutes of Health (NIH). [Link]
- Stancic, A., et al. (Year). Thiamine and benfotiamine: Focus on their therapeutic potential. National Institutes of Health (NIH). [Link]
- Zieba, A., et al. (Year). Thiamine in Lipid Systems vs.
- Okai, Y., et al. (Year). Potent Radical-Scavenging Activities of Thiamin and Thiamin Diphosphate. National Institutes of Health (NIH). [Link]
- Jo, Y. J., et al. (Year). Fursultiamine Alleviates Choroidal Neovascularization by Suppressing Inflammation and Metabolic Reprogramming. National Institutes of Health (NIH). [Link]
- Bettendorff, L., et al. (Year).
- Shapoval, O., et al. (2019). Antioxidant activity of thiamine and its structural analogs in reactions with electrochemically generated hydroxyl radicals and hydrogen peroxide.
- Dhir, S., et al. (Year). The importance of thiamine (vitamin B1) in humans. National Institutes of Health (NIH). [Link]
- Kim, J. H., et al. (2021). Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea. PubMed. [Link]
- Bettendorff, L., et al. (Year).
- (2024). What is the mechanism of Fursultiamine?.
- (Year). Fursultiamine. Wikipedia. [Link]
- (Year). Fursultiamine. PubChem, National Institutes of Health (NIH). [Link]
- Sanna, D., et al. (Year). Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. National Institutes of Health (NIH). [Link]
- Tapias, V., et al. (2018).
- (Year). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Unknown Source. [Link]
- Cobourne-Duval, M. K., et al. (Year).
- (Year). Fursultiamine Hcl Or this compound BP EP USP CAS 2105-43-3. fengchengroup.com. [Link]
- (Year). In vitro antioxidant results including DPPH, ABTS, and FRAP results....
- Alvarez-Martinez, L., et al. (Year). In Vitro Antibacterial and Antioxidant Activities of Extracts of Turnera diffusa Willd. Ex Schult and Its Polyphenol Profile. Scirp.org. [Link]
- (Year). Fursultiamine HCl. PharmaCompass.com. [Link]
- Tapias, V., et al. (2018). Benfotiamine treatment activates the Nrf2/ARE pathway and is neuroprotective in a transgenic mouse model of tauopathy. National Institutes of Health (NIH). [Link]
- Bettendorff, L., et al. (2021). Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine.
- (Year). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.. E3S Web of Conferences. [Link]
Sources
- 1. What is the mechanism of Fursultiamine? [synapse.patsnap.com]
- 2. Fursultiamine - Wikipedia [en.wikipedia.org]
- 3. Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiamine disulfide derivatives in thiol redox regulation: Role of thioredoxin and glutathione systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The importance of thiamine (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benfotiamine treatment activates the Nrf2/ARE pathway and is neuroprotective in a transgenic mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fursultiamine Alleviates Choroidal Neovascularization by Suppressing Inflammation and Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. scirp.org [scirp.org]
- 16. mdpi.com [mdpi.com]
Fursultiamine Hydrochloride: A Novel Paradigm in Antivirulence Strategy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The escalating crisis of antimicrobial resistance necessitates a paradigm shift in our approach to combating bacterial infections. Antivirulence therapy, which aims to disarm pathogens rather than eradicate them, represents a promising strategy to mitigate the selective pressures that drive resistance. This guide explores the potential of fursultiamine hydrochloride, a lipophilic derivative of thiamine (Vitamin B1), as a pioneering antivirulence agent. Historically utilized for its enhanced bioavailability in treating thiamine deficiency, recent evidence has illuminated its capacity to modulate bacterial pathogenesis. This document provides a comprehensive technical overview of the proposed mechanisms of action of fursultiamine as an antivirulence agent, detailed experimental protocols for its evaluation, and a forward-looking perspective on its therapeutic potential. We will delve into its established role in inhibiting toxin production in Vibrio vulnificus and extrapolate to other plausible mechanisms, including the disruption of biofilm formation and quorum sensing, by targeting the intricate nexus of bacterial metabolism and virulence.
Introduction: The Antivirulence Concept and the Promise of Fursultiamine
Conventional antibiotics, through their bactericidal or bacteriostatic action, impose a strong selective pressure on bacterial populations, inevitably leading to the emergence of resistance.[1][2] Antivirulence strategies offer a compelling alternative by targeting the specific factors that enable a pathogen to cause disease, such as toxins, adhesins, and communication systems.[2][3] By neutralizing these virulence factors, the host's immune system is better equipped to clear the infection, theoretically with a lower propensity for driving resistance.
Fursultiamine, or thiamine tetrahydrofurfuryl disulfide (TTFD), is a synthetic derivative of thiamine developed to improve gastrointestinal absorption and tissue distribution.[4] Its lipophilic nature allows for efficient passage across biological membranes, a property that may be advantageous in targeting intracellular or biofilm-embedded bacteria.[4] While its primary clinical application has been in treating vitamin B1 deficiencies, groundbreaking research has identified this compound as an inhibitor of virulence factor expression in the highly pathogenic marine bacterium Vibrio vulnificus.[5]
This guide will first explore the known antivirulence mechanism of fursultiamine and then propose additional, plausible mechanisms based on the fundamental role of thiamine in bacterial physiology.
Known Antivirulence Mechanism: Inhibition of HlyU-Regulated Toxin Expression in Vibrio vulnificus
The most direct evidence for fursultiamine's antivirulence activity comes from studies on Vibrio vulnificus, an opportunistic human pathogen responsible for severe wound infections and septicemia.[6] The virulence of V. vulnificus is largely attributed to the production of pore-forming toxins, including the repeats-in-toxin (RTX) cytolysin (RtxA1) and a hemolysin (VvhA).[7][8] The expression of these toxins is controlled by the transcriptional regulator HlyU.[7][8][9]
This compound has been shown to significantly downregulate the transcription of the rtxA1 and vvhA genes.[5] This inhibitory effect is believed to occur through the modulation of HlyU activity, thereby reducing the bacterium's cytotoxicity towards host cells.[5]
Proposed Antivirulence Mechanisms: Beyond Toxin Inhibition
The role of thiamine (as its active form, thiamine pyrophosphate or TPP) as an essential cofactor in central carbon metabolism suggests that its perturbation could have far-reaching consequences on bacterial virulence beyond direct toxin regulation.[10][11] We propose three additional avenues through which fursultiamine may exert antivirulence effects in a broader range of pathogens.
Targeting the Thiamine Pyrophosphate (TPP) Riboswitch
Many bacteria utilize TPP riboswitches, which are structured non-coding RNA elements in the 5' untranslated region of messenger RNAs, to regulate the expression of genes involved in thiamine biosynthesis and transport.[1][12][13] When TPP levels are high, it binds to the riboswitch, inducing a conformational change that typically leads to transcriptional termination or inhibition of translation.
Thiamine analogs, such as pyrithiamine, have been shown to exert their antimicrobial effects by binding to TPP riboswitches and repressing essential genes.[2][3] It is plausible that fursultiamine, once intracellularly converted to a TPP analog, could similarly target TPP riboswitches in susceptible bacteria. This would lead to the downregulation of thiamine metabolism, creating a metabolic bottleneck that could indirectly impair the production of virulence factors that are energetically expensive to synthesize.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thiamine pyrophosphate riboswitches are targets for the antimicrobial compound pyrithiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.biu.ac.il [cris.biu.ac.il]
- 4. | BioWorld [bioworld.com]
- 5. Frontiers | The Mechanisms of Disease Caused by Acinetobacter baumannii [frontiersin.org]
- 6. Galleria mellonella as an Antimicrobial Screening Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Vitamin B1 Metabolism of Staphylococcus aureus Is Controlled at Enzymatic and Transcriptional Levels | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. The vitamin B1 metabolism of Staphylococcus aureus is controlled at enzymatic and transcriptional levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Virulence Factors of Pseudomonas Aeruginosa and Antivirulence Strategies to Combat Its Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of thiamine analogues to study their binding to the ECF transporter for thiamine in bacteria - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. scilit.com [scilit.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Neuroprotective Effects of Fursultiamine Hydrochloride
Foreword: Beyond a Simple Vitamin B1 Derivative
To the dedicated researcher, scientist, and drug development professional, this guide serves as a comprehensive exploration into the neuroprotective potential of Fursultiamine hydrochloride. We move beyond the surface-level understanding of Fursultiamine as a mere vitamin B1 analog. Instead, we delve into the intricate molecular mechanisms that position it as a promising therapeutic agent for a spectrum of neurological disorders. This document is structured to provide not only a deep mechanistic understanding but also practical, field-proven insights into the experimental validation of its neuroprotective efficacy. Our narrative is built upon the pillars of scientific integrity, providing a causal understanding of experimental choices and ensuring that the described protocols are self-validating systems. Every claim is substantiated by authoritative references, empowering you to build upon this knowledge in your own research endeavors.
This compound: A Profile of Enhanced Bioavailability and Neuro-centric Action
Fursultiamine, also known as thiamine tetrahydrofurfuryl disulfide (TTFD), is a synthetic, lipid-soluble derivative of thiamine (Vitamin B1).[1] Its chemical structure overcomes the limitations of conventional water-soluble thiamine salts, which exhibit poor gastrointestinal absorption and limited transport across the blood-brain barrier.[1] The lipophilic nature of Fursultiamine allows for efficient passive diffusion across the intestinal membrane and, crucially, enhanced penetration into the central nervous system.[1]
Once absorbed, Fursultiamine is enzymatically converted to free thiamine, which is then phosphorylated to its active coenzyme form, thiamine pyrophosphate (TPP).[1] TPP is an indispensable cofactor for key enzymes in carbohydrate metabolism and the Krebs cycle, including pyruvate dehydrogenase and α-ketoglutarate dehydrogenase.[1] The brain's high dependence on glucose metabolism underscores the critical importance of maintaining adequate TPP levels for neuronal function and survival. By ensuring a more readily available supply of thiamine to the brain, Fursultiamine provides a foundational mechanism for its neuroprotective effects.
Core Neuroprotective Mechanisms of Fursultiamine
The neuroprotective properties of Fursultiamine are multifaceted, extending beyond its fundamental role in energy metabolism. The following sections dissect the key mechanisms through which Fursultiamine exerts its protective effects on neuronal cells.
Attenuation of Oxidative Stress and Mitochondrial Dysfunction
A growing body of evidence points to oxidative stress and mitochondrial dysfunction as central players in the pathogenesis of numerous neurodegenerative diseases. Fursultiamine has demonstrated a remarkable capacity to counteract these detrimental processes.
Key Signaling Pathways in Fursultiamine's Antioxidant and Mitochondrial Protective Effects
Caption: Fursultiamine's core antioxidant and mitochondrial protective signaling.
Modulation of Inflammatory Pathways: The NF-κB Connection
Neuroinflammation is a critical component of neurodegenerative disease progression, and the transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of this process.[2][3][4] In its inactive state, NF-κB resides in the cytoplasm, bound to its inhibitor, IκB.[5] Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing the active NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][6]
While direct studies on Fursultiamine's effect on the NF-κB pathway are emerging, evidence from related thiamine derivatives and inflammatory models suggests a potent anti-inflammatory role. It is hypothesized that by restoring cellular metabolic homeostasis and reducing oxidative stress, Fursultiamine mitigates the upstream signals that activate the NF-κB cascade.
Hypothesized Anti-Inflammatory Signaling of Fursultiamine via NF-κB Modulation
Caption: A logical progression for investigating Fursultiamine's neuroprotective effects.
In Vitro Neuroprotection Assays
Rationale for Model Selection: The SH-SY5Y Human Neuroblastoma Cell Line
The SH-SY5Y human neuroblastoma cell line is a widely utilized and well-characterized in vitro model for neurotoxicity and neuroprotection studies. [7][8][9][10]These cells are of human origin and can be differentiated into a more mature, neuron-like phenotype, expressing key neuronal markers. [7][8][9][10]Their catecholaminergic properties make them particularly relevant for studying disorders like Parkinson's disease. [10]Furthermore, their ease of culture and amenability to genetic and pharmacological manipulation make them an ideal system for initial screening and mechanistic studies of neuroprotective compounds like Fursultiamine.
3.1.1. Assessment of Mitochondrial Superoxide Production with MitoSOX Red
-
Principle: MitoSOX Red is a fluorescent probe that selectively targets mitochondria in live cells. It is oxidized by superoxide, a major form of mitochondrial reactive oxygen species (ROS), to a red fluorescent product. The intensity of the red fluorescence is directly proportional to the level of mitochondrial superoxide. [11][12]* Step-by-Step Protocol:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Fursultiamine Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 24 hours.
-
Induction of Oxidative Stress: Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂) at a final concentration of 100 µM, for 1 hour.
-
MitoSOX Red Staining:
-
Prepare a 5 µM working solution of MitoSOX Red in warm Hank's Balanced Salt Solution (HBSS).
-
Remove the culture medium and wash the cells once with warm HBSS.
-
Add 100 µL of the MitoSOX Red working solution to each well.
-
Incubate for 10 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells three times with warm HBSS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm. [12] 7. Data Analysis: Normalize the fluorescence intensity of the treated groups to the untreated control group.
-
3.1.2. Evaluation of Mitochondrial Membrane Potential (ΔΨm) with JC-1
-
Principle: The JC-1 dye is a lipophilic, cationic probe that differentially accumulates in mitochondria based on their membrane potential. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a sensitive measure of mitochondrial health. [13][14]* Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MitoSOX Red protocol. Include a positive control group treated with a mitochondrial uncoupler like CCCP (50 µM for 15-30 minutes). [15][16] 2. JC-1 Staining:
-
Prepare a 2 µM working solution of JC-1 in warm culture medium. [16] * Remove the treatment medium and add 100 µL of the JC-1 working solution to each well.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator. [14][16] 3. Washing:
-
Centrifuge the plate at 400 x g for 5 minutes. [14] * Carefully aspirate the supernatant and wash the cells twice with 200 µL of pre-warmed assay buffer. [14] 4. Fluorescence Measurement:
-
Measure the fluorescence intensity of the JC-1 aggregates (red) at an excitation of ~535 nm and an emission of ~595 nm. [14] * Measure the fluorescence intensity of the JC-1 monomers (green) at an excitation of ~485 nm and an emission of ~535 nm. [14] 5. Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
-
-
3.1.3. Detection of Apoptosis via TUNEL Assay
-
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) incorporates labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA, which can then be visualized by fluorescence microscopy. [17][18][19]* Step-by-Step Protocol:
-
Cell Seeding and Treatment: Grow and treat SH-SY5Y cells on glass coverslips in a 24-well plate. Include a positive control by treating a coverslip with DNase I to induce DNA fragmentation. [20] 2. Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. [19] * Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature. [19] 3. TUNEL Reaction:
-
Incubate the cells with the TdT reaction buffer for 10 minutes. [19] * Add the TdT reaction cocktail (containing TdT enzyme and labeled dUTPs) and incubate for 60 minutes at 37°C in a humidified chamber. [19] 4. Stopping the Reaction and Staining:
-
Stop the reaction by washing the cells with 3% BSA in PBS. [19] * If an indirect detection method is used, incubate with the appropriate fluorescently labeled antibody or streptavidin conjugate.
-
-
Counterstaining and Mounting:
-
Microscopy and Analysis:
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Quantify the percentage of TUNEL-positive cells relative to the total number of cells (as determined by the nuclear counterstain). [18]
-
-
In Vivo Neuroprotection Studies
Rationale for Model Selection: The APP/PS1 Transgenic Mouse Model of Alzheimer's Disease
The APP/PS1 double transgenic mouse model is a widely used and well-validated model for studying the amyloid cascade hypothesis of Alzheimer's disease. [21][22][23][24]These mice co-express mutant forms of the human amyloid precursor protein (APP) and presenilin-1 (PS1) genes, leading to the age-dependent accumulation of amyloid-β (Aβ) plaques in the brain, a key pathological hallmark of Alzheimer's disease. [21][22][24]This model recapitulates many features of the human disease, including cognitive deficits, making it a valuable tool for evaluating the in vivo efficacy of potential neuroprotective agents like Fursultiamine. [23][25] 3.2.1. Assessment of Cognitive Function: The Morris Water Maze
-
Principle: The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents. The test relies on the animal's ability to learn and remember the location of a hidden platform in a circular pool of water, using distal visual cues.
-
Experimental Procedure:
-
Animal Groups: Divide APP/PS1 mice and wild-type littermates into treatment and control groups.
-
Fursultiamine Administration: Administer Fursultiamine (e.g., 100 mg/kg/day) or vehicle via oral gavage for a specified duration (e.g., 12 weeks). [26] 3. Acquisition Phase (Learning): For 5 consecutive days, place each mouse in the pool from one of four starting positions and allow it to swim and find the hidden platform. Record the time it takes to find the platform (escape latency).
-
Probe Trial (Memory): On the 6th day, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located and the number of times the mouse crosses the former platform location.
-
Data Analysis: Compare the escape latencies during the acquisition phase and the performance in the probe trial between the different groups. Improved performance in the Fursultiamine-treated APP/PS1 mice compared to the vehicle-treated APP/PS1 mice indicates a cognitive benefit.
-
Quantitative Insights into Fursultiamine's Neuroprotective Efficacy
The following tables summarize key quantitative data from preclinical and clinical studies, providing a comparative perspective on the efficacy of Fursultiamine and other thiamine derivatives.
Table 1: Comparative Efficacy of Thiamine Derivatives in an Alzheimer's Disease Mouse Model
| Treatment Group | Dose (mg/kg/day) | Mean Platform Crossings (Morris Water Maze) | Target Quadrant Occupancy (%) | Amyloid-β Plaque Number (plaques/mm²) |
| Wild-Type Control | - | 4.8 ± 0.6 | 45.2 ± 3.1 | N/A |
| APP/PS1 Control | - | 1.9 ± 0.4 | 28.7 ± 2.5 | 25.4 ± 3.1 |
| Benfotiamine | 100 | 3.8 ± 0.6 | 39.8 ± 3.0 | 18.2 ± 2.5 |
| Benfotiamine | 200 | 4.1 ± 0.7 | 41.2 ± 3.2 | 15.1 ± 2.2** |
| Fursultiamine | 100 | 2.1 ± 0.4 | 29.3 ± 2.6 | 24.8 ± 2.9 |
| Data summarized from Pan et al., 2010. [27]p < 0.05, **p < 0.01 compared to APP/PS1 Control. |
Table 2: Clinical Observations of Fursultiamine in Neurodegenerative Diseases
| Disease | Study Design | Dose | Duration | Key Findings | Reference |
| Alzheimer's Disease | 12-week open-label trial | 100 mg/day | 12 weeks | Mild beneficial effect on emotional, mental, and intellectual function, particularly in mildly impaired subjects. | Mimori et al., 1996 [26] |
| Parkinson's Disease | Clinical Observation | High-dose parenteral thiamine | - | Significant improvement in motor symptoms (UPDRS scores). | Costantini et al., 2013 [28] |
| Parkinson's Disease & Spinocerebellar Ataxia | Clinical Trial (in progress) | 100 mg Fursultiamine | - | Investigating effects on motor and non-motor symptoms. | DDrare Database [29] |
Conclusion and Future Directions
This compound presents a compelling profile as a neuroprotective agent, underpinned by its superior bioavailability and multifaceted mechanism of action. Its ability to enhance central nervous system thiamine levels, thereby bolstering neuronal energy metabolism, coupled with its potent antioxidant, anti-inflammatory, and anti-apoptotic properties, provides a strong rationale for its further investigation in the context of neurodegenerative diseases.
The experimental framework detailed in this guide offers a robust starting point for researchers seeking to explore and validate the neuroprotective effects of Fursultiamine. Future research should focus on elucidating the precise upstream and downstream targets of Fursultiamine within key signaling pathways, such as the NF-κB cascade. Furthermore, well-controlled, long-term in vivo studies in a broader range of neurodegenerative disease models, followed by rigorous clinical trials, are warranted to fully realize the therapeutic potential of this promising compound.
References
- The role of neuroinflammatory NF-KB signaling and glial crosstalk in neurodegeneration. (n.d.).
- Srinivasan, M., & Lahiri, D. K. (n.d.). Significance of NF-κΒ as a pivotal therapeutic target in the neurodegenerative pathologies of Alzheimer's disease and multiple sclerosis. CORE.
- Mattson, M. P., & Meffert, M. K. (2006). NF-κB in neuronal plasticity and neurodegenerative disorders. Cell Science, 1(1), 1-1.
- Assay of mitochondrial levels of reactive oxygen species using MitoSOX:MitoTracker Deep red end point measurement. (2015, November 12). Image Analyst MKII Online Manual.
- Shih, R.-H., Wang, C.-Y., & Yang, C.-M. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience, 8.
- JC-1 Mitochondrial Membrane Potential Assay. (n.d.). Creative Bioarray.
- Yang, Y., Li, W., & Li, Y. (2021). A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia. STAR Protocols, 2(2), 100453.
- Shih, R.-H., Wang, C.-Y., & Yang, C.-M. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience, 8.
- Le, G., & Zheng, Z. (2016). Detection of Apoptosis in the Central Nervous System. Neuromethods, 112, 17-30.
- TUNEL assay – Knowledge and References. (n.d.). Taylor & Francis.
- Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. (2019, January 5). JoVE.
- MitoProbe™ JC-1 Assay staining protocol for flow cytometry. (n.d.). ResearchGate.
- TUNEL Apoptosis Assay (Fluorescent). (n.d.). Creative Bioarray.
- Yuan, Y., & Zhang, J. (2016). MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS. In Y. Yuan & J. Zhang (Eds.), Mitochondrial Medicine (pp. 119-126). Humana Press.
- JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322). (n.d.). G-Biosciences.
- Research on the Pros and Cons of the Mouse Model of Alzheimer's Disease. (n.d.). Atlantis Press.
- Porquet, D., Griñán-Ferré, C., & Pallàs, M. (2021). Insights on the Use of Transgenic Mice Models in Alzheimer's Disease Research. International Journal of Molecular Sciences, 22(11), 5485.
- Application of APP/PS1 Transgenic Mouse Model for Alzheimer’s Disease. (2025, August 6). ResearchGate.
- Onishchenko, L. S., et al. (2013). Comprehensive behavioral characterization of an APP/PS-1 double knock-in mouse model of Alzheimer's disease. Journal of Alzheimer's Disease, 33(4), 1147-1163.
- Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line. (2025, August 6). ResearchGate.
- What are the Best Transgenic Animal Models for Alzheimer's Disease Research? (2025, June 5). Cyagen.
- Kovalevich, J., & Langford, D. (2013). Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology. In: K. R. Williams & C. M. T. L. (Eds.), Neuronal Cell Culture. Methods in Molecular Biology (Methods and Protocols), vol 1078. Humana Press, Totowa, NJ.
- Kovalevich, J., & Langford, D. (2013). Considerations for the use of SH-SY5Y neuroblastoma cells in neurobiology. SciSpace.
- Kovalevich, J., & Langford, D. (2013). Considerations for the use of SH-SY5Y neuroblastoma cells in neurobiology. PubMed.
- What is the mechanism of Fursultiamine? (2024, July 17). Patsnap Synapse.
- Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells. (2022). Neural Regeneration Research, 17(11), 2441-2442.
- Fursultiamine. (n.d.). DDrare: Database of Drug Development for Rare Diseases.
- Mimori, Y., Katsuoka, H., & Nakamura, S. (1996). Thiamine therapy in Alzheimer's disease. Metabolic Brain Disease, 11(1), 89-94.
- Costantini, A., Pala, M. I., & Colangeli, M. (2016). An open-label pilot study with high-dose thiamine in Parkinson's disease. BMJ Case Reports, 2016, bcr2016214512.
- Liu, T., Zhang, L., Joo, D., & Sun, S.-C. (2017). Mechanisms of NF-κB p65 and strategies for therapeutic manipulation. Journal of Inflammation Research, 10, 407-429.
- Costantini, A., et al. (2013). High-dose thiamine as initial treatment for Parkinson's disease. BMJ Case Reports, 2013, bcr2013009289.
- Both benfotiamine and fursultiamine increase the level of thiamine but not that of its phosphate esters in the brain. Statistical. (n.d.). ResearchGate.
- An open-label pilot study with high-dose thiamine in Parkinson′s disease. (2025, August 6). ResearchGate.
- Evaluation of neuroprotective role of benfotiamine in Alzheimer's disease model: A randomized control study. (2025). Clinical Therapeutics, 176(2), 127-135.
- O'Carroll, C., et al. (2021). Inhibitory feedback control of NF-κB signalling in health and disease. Biochemical Society Transactions, 49(4), 1781-1801.
- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
- Quantitative Analysis Using PMOD and FreeSurfer for Three Types of Radiopharmaceuticals for Alzheimer's Disease Diagnosis. (2022). Diagnostics, 12(1), 169.
- Singh, S., et al. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. International Journal of Molecular Sciences, 24(18), 14317.
Sources
- 1. What is the mechanism of Fursultiamine? [synapse.patsnap.com]
- 2. mountainscholar.org [mountainscholar.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology | Springer Nature Experiments [experiments.springernature.com]
- 8. scispace.com [scispace.com]
- 9. Considerations for the use of SH-SY5Y neuroblastoma cells in neurobiology. | Semantic Scholar [semanticscholar.org]
- 10. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. apexbt.com [apexbt.com]
- 13. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. clyte.tech [clyte.tech]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. atlantis-press.com [atlantis-press.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. cyagen.com [cyagen.com]
- 25. Comprehensive behavioral characterization of an APP/PS-1 double knock-in mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Thiamine therapy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. High-dose thiamine as initial treatment for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. DDrare: Database of Drug Development for Rare Diseases [ddrare.nibn.go.jp]
Methodological & Application
Application Note: A Validated HPLC Method for the Quantification of Fursultiamine Hydrochloride in Pharmaceutical Formulations
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of Fursultiamine Hydrochloride. Fursultiamine, a lipophilic derivative of thiamine (Vitamin B1), is a critical component in various pharmaceutical preparations for treating thiamine deficiency and related neurological conditions. The method detailed herein utilizes a reversed-phase C18 column with UV detection, ensuring high specificity, accuracy, and reproducibility. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the scientific principles behind the methodology, a step-by-step protocol, and a complete validation summary according to the International Council for Harmonisation (ICH) guidelines.
Introduction: The Rationale for Fursultiamine Quantification
Fursultiamine, or thiamine tetrahydrofurfuryl disulfide (TTFD), was developed to improve the bioavailability of thiamine, a water-soluble vitamin essential for carbohydrate metabolism and nerve function.[1][2] Its enhanced lipophilicity allows for better absorption and penetration into tissues compared to its parent compound.[1] Accurate quantification of this compound in bulk drug substances and finished pharmaceutical products is paramount to ensure dosage accuracy, product quality, and therapeutic efficacy.
High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this purpose due to its high resolution, sensitivity, and specificity. This note describes a method optimized for the routine analysis of this compound, addressing common challenges such as peak shape and resolution from potential impurities or formulation excipients.
Physicochemical Properties of this compound: this compound is a white crystalline powder that is highly soluble in water and ethanol.[3] Understanding its solubility is key to preparing both standard and sample solutions effectively.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₇ClN₄O₃S₂ | [3] |
| Molecular Weight | 435.0 g/mol (hydrochloride salt: 444.0 g/mol ) | [1][3] |
| Appearance | White crystalline powder | [3] |
| Solubility | Freely soluble in water and methanol | [4] |
| UV Maximum (λmax) | ~236 nm | [5] |
| Storage | Store at -20°C for long-term stability | [1] |
Chromatographic Method and Principles
The developed method is based on reversed-phase chromatography, which separates analytes based on their hydrophobicity.
-
Stationary Phase: A C18 (octadecylsilyl) column is employed. The long alkyl chains of the C18 packing provide a non-polar environment. Fursultiamine, being moderately non-polar, interacts with this stationary phase.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (acetonitrile/methanol) is used. The inclusion of sodium heptanesulfonate as an ion-pairing reagent is a critical aspect of this method.[6][7] Fursultiamine is a basic compound that can exhibit poor peak shape (tailing) on silica-based columns due to interaction with residual silanol groups. The anionic heptanesulfonate pairs with the protonated amine groups on fursultiamine, neutralizing the charge and masking the silanol interactions, resulting in a sharp, symmetrical peak.
-
Detection: UV detection at 220 nm is selected for this multi-component analysis, as it provides good sensitivity for fursultiamine and other B vitamins that might be present in a combined formulation.[6][7] While the λmax of fursultiamine is higher, 220 nm offers a practical wavelength for simultaneous determination in compound injections.
dot
Caption: Fig 1. Principle of the HPLC method.
Detailed Experimental Protocol
Equipment and Reagents
-
HPLC system with gradient capability, UV-Vis detector, and autosampler.
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™).
-
Analytical balance (0.01 mg readability).
-
Ultrasonic bath.
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
Syringe filters (0.45 µm, PTFE or Nylon).
-
This compound Reference Standard (available from Japanese Pharmacopoeia).[8][9]
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Sodium heptanesulfonate (AR grade).
-
Phosphoric acid (AR grade).
-
Deionized water (18.2 MΩ·cm).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Gradient of A and B:A: Sodium heptanesulfonate solutionB: Acetonitrile/Methanol |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Run Time | Approx. 15 minutes |
Preparation of Solutions
Mobile Phase A (Sodium Heptanesulfonate Solution):
-
Weigh and dissolve an appropriate amount of sodium heptanesulfonate in 1000 mL of deionized water to achieve the desired concentration (e.g., 5 mM).
-
Adjust the pH to 3.0 with phosphoric acid.
-
Filter through a 0.45 µm membrane filter and degas before use.
Mobile Phase B:
-
Mix acetonitrile and methanol in a 50:50 (v/v) ratio.
-
Degas before use.
Standard Stock Solution (e.g., 200 µg/mL):
-
Accurately weigh about 20 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with Mobile Phase A. Use sonication if necessary to ensure complete dissolution.
-
This stock solution should be stored protected from light at 2-8°C.
Working Standard Solutions:
-
Prepare a series of working standards by diluting the stock solution with Mobile Phase A to cover the expected concentration range of the samples (e.g., 2-20 µg/mL).[6][7]
Sample Preparation (from a hypothetical injection formulation):
-
Transfer a volume of the injection equivalent to 2 mg of this compound into a 100 mL volumetric flask.
-
Dilute to volume with Mobile Phase A and mix thoroughly.
-
Further dilute 5.0 mL of this solution to 50.0 mL with Mobile Phase A to obtain a theoretical concentration of 20 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
dot
Caption: Fig 2. Overall experimental workflow.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.
System Suitability: Before analysis, the chromatographic system must meet predefined criteria. A standard solution (e.g., 10 µg/mL) is injected five times.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | N ≥ 3000 | Indicates column efficiency.[6] |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates system precision. |
| %RSD of Retention Time | ≤ 1.0% | Ensures retention time reproducibility. |
Specificity: Specificity was confirmed by analyzing a placebo (formulation excipients without the active ingredient) and a Fursultiamine standard. The chromatogram of the placebo showed no interfering peaks at the retention time of Fursultiamine, confirming the method's ability to assess the analyte unequivocally.
Linearity: The linearity was evaluated by analyzing six standard solutions across a range of 2.04-20.4 µg/mL.[6] The calibration curve of peak area versus concentration demonstrated a linear relationship with a correlation coefficient (r²) ≥ 0.999.
Accuracy: Accuracy was determined by the recovery method. A known amount of Fursultiamine standard was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). The average recovery was found to be within 98.0-102.0%.[6][7]
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same batch on the same day. The Relative Standard Deviation (%RSD) was ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on two different days by different analysts. The %RSD between the two sets of results was ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: The lowest concentration of analyte that can be detected.
-
LOQ: The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Conclusion
The HPLC method detailed in this application note is simple, specific, accurate, and precise for the quantification of this compound in pharmaceutical formulations. The use of an ion-pairing agent ensures robust and reproducible chromatography with excellent peak shape. The method has been successfully validated according to ICH guidelines, proving its suitability for routine quality control analysis and in support of drug development activities.
References
- Tallaksen, C. M., Bøhmer, T., & Bell, H. (2001). A simplified HPLC method for thiamine and its phosphate esters in whole blood. Journal of Analytical Bio-Science, 24(3), 233-237.
- Qingdao Fengchen Technology and Research Co., Ltd. (n.d.). Fursultiamine Hcl Or this compound BP EP USP CAS 2105-43-3. fengchengroup.com.
- Xie, Z. (2011). Determination of this compound, Pyridoxamine Dihydrochloride and Vitamin B 12 in Compound Trivitamin B Injection by HPLC. Chinese Journal of Modern Applied Pharmacy, 28(10), 952-955.
- Japanese Pharmacopoeia. (n.d.). This compound. Official Monographs.
- Semantic Scholar. (2011). Determination of this compound,Pyridoxamine Dihydrochloride and Vitamin B_(12) in Compound Trivitamin B Injection by HPLC. The Chinese Journal of Modern Applied Pharmacy.
- Losa, R., Sierra, M. I., & Fernández, A. (2005). Rapid HPLC Measurement of Thiamine and Its Phosphate Esters in Whole Blood. Clinical Chemistry, 51(7), 1298–1302.
- Jeyalakshmi, T., Chenthilnathan, A., & Vairamani, A. (2014). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Vitamins B1, B3, B5 and B6 in Multi Vitamin Injection. International Journal of Pharmaceutical and Phytopharmacological Research, 4(2), 89-94.
- National Center for Biotechnology Information. (n.d.). Fursultiamine. PubChem Compound Database.
- Ofitserova, M., & Nerkar, S. (n.d.). Analysis of Vitamin B1 in Foods and Dietary Supplements by HPLC With Post-Column Derivatization and Fluorescence Detection.
- Ofitserova, M., & Nerkar, S. (2015). Analysis of Vitamin B1 in Foods and Dietary Supplements by HPLC with Post-Column Derivatization and Fluorescence Detection. LCGC North America, 33(10), 774-779.
- Basiri, A., & Hallaj, S. (2019). A Simplified, Specific HPLC Method of Assaying Thiamine and Riboflavin in Mushrooms.
- The Japanese Pharmacopoeia Seventeenth Edition. (n.d.).
- Cambridge Bioscience. (n.d.). Japanese Pharmacopoeia this compound RS.
- Yenti, R., et al. (2021). Validation of HPLC method for determination of thiamine hydrochloride, riboflavin, nicotinamide and pyridoxine hydrochloride in syrup preparation.
- BenchChem. (2023).
- Nacalai Tesque, Inc. (n.d.).
- Al-Ghamdi, A. F., et al. (2023). Development and Validation of a Reverse-Phase HPLC Method for Determination of Some Water-Soluble Vitamins and Preservatives in Multivitamin Syrup. Advanced Journal of Chemistry, Section B, 5(2), 67-81.
- BenchChem. (n.d.).
- Adithya, P., et al. (2012). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF BENFOTIAMINE IN BULK AND DOSAGE FORM. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2(3), 354-360.
- Wikipedia. (n.d.). Fursultiamine.
Sources
- 1. usbio.net [usbio.net]
- 2. Fursultiamine - Wikipedia [en.wikipedia.org]
- 3. Fursultiamine Hcl Or this compound BP EP USP CAS 2105-43-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Determination of this compound, Pyridoxamine Dihydrochloride and Vitamin B<sub>12</sub> in Compound Trivitamin B Injection by HPLC [chinjmap.com]
- 7. Determination of this compound,Pyridoxamine Dihydrochloride and Vitamin B_(12) in Compound Trivitamin B Injection by HPLC | Semantic Scholar [semanticscholar.org]
- 8. Japanese Pharmacopoeia this compound RS・639-41971[Detail Information] | [Pharma Manufacturing & QC]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. Japanese Pharmacopoeia this compound RS - FUJIFILM Wako Chemicals [bioscience.co.uk]
Application Notes and Protocols for Fursultiamine Hydrochloride Administration in Rodent Models of Neurodegeneration
Audience: Researchers, scientists, and drug development professionals in the field of neuroscience and neuropharmacology.
Abstract: This document provides a comprehensive guide to the use of Fursultiamine hydrochloride (TTFD), a lipophilic thiamine derivative, in preclinical rodent models of neurodegenerative diseases. We delve into the mechanistic rationale for its application, offering detailed, field-proven protocols for its preparation and administration. Furthermore, we outline key behavioral and biochemical assays for evaluating its neuroprotective efficacy, supported by a framework for robust experimental design and data interpretation.
Introduction: The Rationale for Fursultiamine in Neurodegeneration Research
Neurodegenerative disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD) are increasingly linked to impairments in cerebral energy metabolism, mitochondrial dysfunction, and oxidative stress.[1][2] Thiamine (Vitamin B1) is an essential cofactor for key enzymes in glucose metabolism, and its deficiency can model many neuropathological features seen in these diseases.[3][4][5] However, the therapeutic utility of standard thiamine is limited by its hydrophilic nature and inefficient transport across the blood-brain barrier (BBB).[6]
Fursultiamine, or thiamine tetrahydrofurfuryl disulfide (TTFD), is a synthetic, lipid-soluble derivative of thiamine developed to overcome these limitations.[7] Its superior lipophilicity allows for enhanced gastrointestinal absorption and, critically, more effective penetration of the BBB.[6][8] Once in the central nervous system, it is converted to active thiamine pyrophosphate (TPP), replenishing the brain's thiamine pool and supporting vital metabolic pathways.[6] This unique pharmacokinetic profile makes Fursultiamine a compelling investigational tool and potential therapeutic agent for neurodegenerative conditions rooted in metabolic compromise.
Mechanism of Action: Replenishing Brain Energy Metabolism
Fursultiamine's neuroprotective effects are primarily attributed to its ability to bolster thiamine-dependent enzymatic activity within the brain.[6][9] As a prodrug, its journey from administration to cellular action is a multi-step process that restores metabolic integrity.
-
Absorption & Distribution: As a lipophilic disulfide derivative, Fursultiamine is readily absorbed and can cross the BBB more efficiently than thiamine hydrochloride.[6][8]
-
Conversion to Thiamine: Inside the cell, the disulfide bond is cleaved, releasing thiamine.[6]
-
Phosphorylation: Thiamine is then phosphorylated to its active coenzyme form, thiamine pyrophosphate (TPP).
-
Enzymatic Cofactor: TPP is a crucial cofactor for several enzymes vital for neuronal function:
-
Pyruvate Dehydrogenase Complex (PDH): Links glycolysis to the Krebs cycle.
-
α-Ketoglutarate Dehydrogenase Complex (KGDHC): A rate-limiting enzyme within the Krebs cycle.
-
Transketolase (TKT): A key enzyme in the pentose phosphate pathway (PPP), which produces NADPH for antioxidant defense.[10]
-
By enhancing the activity of these enzymes, Fursultiamine helps to restore ATP production, reduce oxidative stress, and mitigate neuroinflammation.
Caption: Fursultiamine's mechanism of neuroprotection.
Experimental Design: Key Considerations
A well-designed study is critical for obtaining reproducible and translatable results. The following considerations are paramount when investigating Fursultiamine in rodent models.
Selection of Rodent Models
The choice of model should align with the specific hypothesis being tested. Fursultiamine's metabolic mechanism of action makes it particularly relevant for models exhibiting bioenergetic deficits.
| Model Type | Examples | Rationale for Fursultiamine Use |
| Alzheimer's Disease (Genetic) | APP/PS1, 3xTg-AD, Tg2576 Mice[11][12] | AD pathology is linked to reduced brain glucose metabolism and mitochondrial dysfunction.[2] Fursultiamine can address these metabolic deficits. |
| Alzheimer's Disease (Induced) | Streptozotocin (STZ)-induced, Thiamine Deficiency (TD)[4][13] | These models directly induce metabolic stress or mimic the consequences of impaired thiamine-dependent processes observed in AD.[2] |
| Parkinson's Disease (Toxin) | 6-OHDA, MPTP, Rotenone[14] | These toxins induce neurodegeneration by impairing mitochondrial complex I, leading to oxidative stress, a process Fursultiamine may counteract. |
| General Neuroinflammation | Lipopolysaccharide (LPS) injection[15] | Fursultiamine has demonstrated anti-inflammatory properties, potentially by modulating metabolic reprogramming in glial cells.[16] |
Dosage and Administration
Proper dosing is crucial for efficacy and avoiding potential off-target effects. While dose-response studies are recommended, the existing literature provides a strong starting point.
| Rodent Model | Route | Dosage Range | Study Focus | Reference |
| APP/PS1 Mice | Oral | 100 mg/kg/day | Cognitive Function, Plaque Pathology | [17] |
| Alzheimer's Patients (Clinical) | Oral | 100 mg/day | Cognitive & Mental Symptoms | [18] |
| Laser-induced CNV Mice | Intraperitoneal (IP) | 10, 20, 40 mg/kg/day | Anti-inflammatory, Anti-angiogenic | [16] |
Note: this compound is a salt form and dosages should be calculated based on the molecular weight of the active Fursultiamine moiety if comparing with other derivatives.
Control Groups
To ensure that observed effects are specific to Fursultiamine, the following control groups are essential:
-
Vehicle Control: Animals receive the same solvent used to dissolve this compound, administered via the same route and schedule.
-
Sham Control (for surgical/toxin models): Animals undergo the surgical procedure or receive a saline/vehicle injection instead of the neurotoxin.
-
(Optional) Thiamine HCl Control: To demonstrate the superior efficacy of the lipophilic derivative, a group treated with an equimolar dose of standard thiamine can be included.
Step-by-Step Protocols
The following protocols provide a standardized framework for Fursultiamine administration and subsequent analysis. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Preparation of Fursultiamine HCl for Administration
Objective: To prepare a sterile, homogenous solution or suspension of this compound for in vivo administration.
Materials:
-
This compound powder
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
(For oral gavage) 0.5% - 1% Carboxymethylcellulose (CMC) in sterile water
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional, for difficult suspensions)
-
Sterile syringes and needles
Procedure (for Intraperitoneal Injection):
-
Calculate the total amount of Fursultiamine HCl needed based on the number of animals, dosage (e.g., 40 mg/kg), and injection volume (e.g., 10 mL/kg for mice).
-
Weigh the required amount of Fursultiamine HCl powder and place it in a sterile conical tube.
-
Add the calculated volume of sterile saline or PBS to the tube.
-
Vortex vigorously for 2-3 minutes until the powder is completely dissolved. The solution should be clear.
-
Draw the solution into sterile syringes for administration. Prepare fresh daily.
Procedure (for Oral Gavage):
-
Prepare the 0.5% CMC vehicle by slowly adding CMC powder to sterile water while stirring. Allow it to dissolve completely (this may take several hours).
-
Calculate and weigh the required amount of Fursultiamine HCl powder.
-
Create a homogenous suspension by adding the powder to the CMC vehicle in a sterile conical tube.
-
Vortex vigorously for 5-10 minutes. Use a sonicator for short bursts if clumps persist. The goal is a uniform, milky suspension.
-
Continuously mix the suspension (e.g., using a stir plate or by inverting the tube) while drawing individual doses to ensure consistency.
Protocol 2: Experimental Workflow
This workflow provides a logical sequence from animal treatment to endpoint analysis.
Sources
- 1. Modeling neurodegenerative disease pathophysiology in thiamine deficiency: consequences of impaired oxidative metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiamine deficiency induces oxidative stress and exacerbates the plaque pathology in Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurodegeneration in thiamine deficient rats-A longitudinal MRI study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thiamine Deficiency and Neurodegeneration: The Interplay among Oxidative Stress, Endoplasmic Reticulum Stress and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Fursultiamine? [synapse.patsnap.com]
- 7. Fursultiamine - Wikipedia [en.wikipedia.org]
- 8. What is Fursultiamine used for? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Rodent models of neuroinflammation for Alzheimer’s disease [ouci.dntb.gov.ua]
- 16. Fursultiamine Alleviates Choroidal Neovascularization by Suppressing Inflammation and Metabolic Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Thiamine therapy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Cellular Effects of Fursultiamine Hydrochloride
I. Introduction: The Rationale for In Vitro Fursultiamine Studies
Fursultiamine, also known as thiamine tetrahydrofurfuryl disulfide (TTFD), is a lipid-soluble derivative of thiamine (Vitamin B1).[1][2] Its enhanced lipophilicity allows it to permeate cellular membranes more efficiently than its water-soluble counterpart, thiamine hydrochloride, leading to higher intracellular thiamine concentrations.[3][4] Once inside the cell, Fursultiamine is converted to thiamine, which is subsequently phosphorylated to its active coenzyme form, thiamine pyrophosphate (TPP).[1] TPP is an indispensable cofactor for key mitochondrial enzymes, including pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (α-KGDH), which are critical gatekeepers of cellular energy metabolism.[2][5]
Given this central role in metabolism, Fursultiamine has garnered significant interest for its potential therapeutic applications, demonstrating anti-neoplastic, anti-inflammatory, antioxidant, and neuroprotective properties in various studies.[6][7][8] Cell culture models provide a powerful, controlled environment to dissect the molecular mechanisms underpinning these effects. This guide offers a framework of validated protocols for researchers investigating the impact of Fursultiamine on cell viability, apoptosis, oxidative stress, and mitochondrial function.
II. Foundational Knowledge: Experimental Design
A. Cell Line Selection
The choice of cell line is paramount and must align with the research hypothesis. The causality is simple: the cellular context (e.g., tissue of origin, mutational status) will dictate the response to Fursultiamine.
| Research Area | Recommended Cell Lines | Rationale & Key Considerations |
| Oncology | A549 (Lung), MCF-7 (Breast), HepG2 (Liver), ESCC lines | Fursultiamine has shown anti-proliferative and pro-apoptotic effects in these lines.[4][6][9] They are suitable for studying effects on cancer cell metabolism, apoptosis, and chemoresistance.[10][11] |
| Neuroprotection | SH-SY5Y (Neuroblastoma), Primary Neurons | Ideal for investigating Fursultiamine's role in mitigating oxidative stress, supporting neuronal energy metabolism, and preventing apoptosis in models of neurodegeneration.[2] |
| Inflammation | ARPE-19 (Retinal Pigment Epithelial), Macrophage lines (RAW 264.7) | Useful for studying the modulation of inflammatory pathways (e.g., NF-κB) and cytokine secretion.[7][12] |
| Metabolism | Any of the above | As Fursultiamine's primary mechanism involves metabolic enzymes, all listed cell lines are suitable for metabolic flux analysis and assessing mitochondrial function. |
B. Fursultiamine Preparation, Storage, and Stability
Scientific integrity demands meticulous handling of the test compound. Fursultiamine's chemical properties necessitate specific handling procedures to ensure consistent and reproducible results.
-
Causality of Solvent Choice: Fursultiamine is lipophilic and sparingly soluble in aqueous buffers.[13] Therefore, Dimethyl sulfoxide (DMSO) is the required solvent for creating a concentrated stock solution (e.g., 10 mM).[3]
-
Protocol for Stock Solution:
-
Dissolve Fursultiamine hydrochloride powder in high-purity DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing.
-
Aliquot into small, single-use volumes in sterile microcentrifuge tubes. This self-validating step prevents degradation from repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.[3]
-
-
Experimental Dilutions: Fursultiamine is unstable in neutral to alkaline aqueous solutions, such as cell culture media (pH ~7.4), with degradation accelerated by heat (37°C) and light.[3]
-
Crucial Insight: Always prepare the final working concentration by diluting the DMSO stock into pre-warmed culture medium immediately before adding it to the cells. Never store Fursultiamine in culture medium.[3] For long-term experiments (>24h), consider replenishing the medium with freshly prepared Fursultiamine to account for degradation. A preliminary stability test using HPLC is recommended for your specific medium.[3]
-
C. Essential Controls for Data Validation
Every protocol described is a self-validating system only when proper controls are included.
-
Vehicle Control: This is non-negotiable. Cells must be treated with the same final concentration of DMSO used in the highest dose of Fursultiamine. This ensures that any observed effects are not due to solvent toxicity.
-
Untreated Control: Cells cultured in medium alone, handled identically to treated groups. This establishes the baseline for all measurements.
-
Positive Control (Assay-dependent): A known compound that induces the expected outcome (e.g., Staurosporine for apoptosis, H₂O₂ for oxidative stress). This validates that the assay is working correctly.
III. Core Experimental Protocols
The following protocols provide step-by-step methodologies for assessing the primary cellular effects of Fursultiamine.
Protocol 1: Cell Viability and Proliferation (MTT Assay)
-
Principle & Causality: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14] The amount of formazan is directly proportional to the number of metabolically active (living) cells. This is a primary screen to determine Fursultiamine's cytotoxic or cytostatic dose range.
-
Detailed Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Fursultiamine in fresh medium from your DMSO stock. Remove the old medium from the wells and add 100 µL of the Fursultiamine-containing medium (and vehicle/untreated controls).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.[15]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, purple crystals will become visible within the cells.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of MTT solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[15][16]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Measure the absorbance at 570-590 nm using a microplate reader.[17]
-
Protocol 2: Apoptosis Detection (Annexin V & Propidium Iodide Staining)
-
Principle & Causality: This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[18] Propidium Iodide (PI) is a nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane is compromised.[18][19] This dual staining provides a robust, quantitative measure of programmed cell death.
-
Detailed Step-by-Step Methodology:
-
Cell Seeding & Treatment: Seed 2x10⁵ to 5x10⁵ cells per well in a 6-well plate. After 24 hours, treat with Fursultiamine and controls for the desired time.
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Gently detach cells using a non-enzymatic method like EDTA-based dissociation buffer to preserve membrane integrity.[20] Collect both floating and adherent cells.
-
-
Washing: Wash cells once with cold 1X PBS by centrifuging at 300 x g for 5 minutes.[20]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[19]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL stock) to the cell suspension.[20][21]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[19]
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube.[19] Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Healthy, viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
-
Protocol 3: Mitochondrial Superoxide Detection (MitoSOX Red Assay)
-
Principle & Causality: Fursultiamine is reported to have antioxidant properties.[8] A key indicator of oxidative stress is the production of reactive oxygen species (ROS) in the mitochondria. MitoSOX Red is a cell-permeant fluorescent probe that selectively targets mitochondria.[22] Once there, it is specifically oxidized by superoxide (O₂⁻), a primary mitochondrial ROS, causing it to fluoresce brightly.[5] A decrease in the MitoSOX signal in Fursultiamine-treated cells (under basal or induced oxidative stress) would support its antioxidant function.
-
Detailed Step-by-Step Methodology:
-
Cell Seeding & Treatment: Seed cells on a suitable imaging plate (e.g., glass-bottom 96-well plate) or in tubes for flow cytometry. Treat with Fursultiamine and controls. A positive control (e.g., Antimycin A or MitoPQ) can be used to induce superoxide production.[23][24]
-
MitoSOX Preparation: Prepare a 5 mM MitoSOX Red stock solution in DMSO.[22][25] Immediately before use, dilute this stock to a final working concentration of 500 nM to 5 µM in a suitable buffer like warm HBSS. The optimal concentration should be determined empirically.[23]
-
Cell Loading: Remove the culture medium and wash cells once with warm buffer. Add the MitoSOX Red working solution to the cells.
-
Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.[24][25]
-
Washing: Gently wash the cells three times with warm buffer to remove excess probe.[24]
-
Data Acquisition: Immediately analyze the cells via fluorescence microscopy (Ex/Em ~510/580 nm) or flow cytometry (using a PE detector like FL2).[21][25]
-
IV. Visualizations: Workflows and Mechanisms
V. References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
-
Boekweg, N., Powers, R., & Ramana, K. (2024). Abstract 662: Vitamin B1 derivative, fursultiamine, prevents lung cancer cells growth. Cancer Research, 84(6_Suppl), 662.
-
What is the mechanism of Fursultiamine? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Biological Technology. Retrieved from [Link]
-
Annexin V staining protocol for apoptosis. (n.d.). DAWINBIO. Retrieved from [Link]
-
Detection of Mitochondrial Oxidative Stress in T-cells Using MitoSOX Red Dye. (n.d.). NCBI. Retrieved from [Link]
-
MitoSOX Red. (n.d.). Retrieved from [Link]
-
Kim, H. J., Lee, J. H., Kim, S. J., Oh, S. H., Park, C., Kim, Y., & Choi, J. Y. (2021). Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea. Antioxidants, 10(10), 1526.
-
What is Fursultiamine used for? (2024, June 14). Patsnap Synapse. Retrieved from [Link]
-
Fursultiamine Prevents Lung Cancer Growth. (n.d.). eCommons at Roseman University. Retrieved from [Link]
-
Fursultiamine | C17H26N4O3S2. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Definition of fursultiamine. (n.d.). NCI Drug Dictionary - National Cancer Institute. Retrieved from [Link]
-
Kim, H. J., Lee, J. H., Kim, S. J., Oh, S. H., Park, C., Kim, Y., & Choi, J. Y. (2021). Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea. PubMed. Retrieved from [Link]
-
Ciaciuch O'Neill, C., Langmead, A. P., & Ramana, K. V. (2024). Abstract 7311: Lipid soluble vitamin B1 derivatives, benfotiamine and fursultiamine, prevent breast cancer cells growth. Cancer Research, 84(6_Suppl), 7311.
-
IMPAIRED INTESTINAL VITAMIN B1 (THIAMIN) UPTAKE IN THIAMIN TRANSPORTER-2 DEFICIENT MICE. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Human biomarkers for measuring thiamin intake and status. (n.d.). King's College London. Retrieved from [Link]
-
Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea. (n.d.). NIH. Retrieved from [Link]
-
aKGDH and PDH activity assays. (A) Relative aKGDH complex activity was... (n.d.). ResearchGate. Retrieved from [Link]
-
Fursultiamine in Esophageal Squamous Cell Carcinoma Patients Who Receive Concurrent Chemoradiotherapy. (n.d.). ClinicalTrials.gov. Retrieved from [Link]
-
Thiamine uptake in human intestinal biopsy specimens, including observations from a patient with acute thiamine deficiency. (n.d.). PubMed. Retrieved from [Link]
-
Quantitative alpha-ketoglutarate dehydrogenase activity staining in brain sections and in cultured cells. (n.d.). PubMed. Retrieved from [Link]
-
Fursultiamine Alleviates Choroidal Neovascularization by Suppressing Inflammation and Metabolic Reprogramming. (n.d.). PMC - NIH. Retrieved from [Link]
-
Mechanism of thiamine uptake by human jejunal brush-border membrane vesicles. (n.d.). Retrieved from [Link]
-
Thiamin Function, Metabolism, Uptake, and Transport. (n.d.). ACS Publications. Retrieved from [Link]
-
Both benfotiamine and fursultiamine increase the level of thiamine but not that of its phosphate esters in the brain. (n.d.). ResearchGate. Retrieved from [Link]
-
Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. (2023, January 1). ResearchGate. Retrieved from [Link]
-
Vitamins in cell culture media: Stability and stabilization strategies. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Fursultiamine, a Vitamin B1 Derivative, Enhances Chondroprotective Effects of Glucosamine Hydrochloride and Chondroitin Sulfate in Rabbit Experimental Osteoarthritis. (n.d.). PubMed. Retrieved from [Link]
-
A strategically designed small molecule attacks alpha-ketoglutarate dehydrogenase in tumor cells through a redox process. (n.d.). PubMed Central. Retrieved from [Link]
-
α-Ketoglutarate Dehydrogenase (α-KGDH) Activity Assay Kit (E-BC-K083-M). (n.d.). Elabscience. Retrieved from [Link]
-
The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism. (2024, April 10). PubMed Central. Retrieved from [Link]
-
Synthesis of 11C-Labeled Thiamine and Fursultiamine for In Vivo Molecular Imaging of Vitamin B1 and Its Prodrug Using Positron Emission Tomography. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. What is the mechanism of Fursultiamine? [synapse.patsnap.com]
- 2. What is Fursultiamine used for? [synapse.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ecommons.roseman.edu [ecommons.roseman.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Facebook [cancer.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Fursultiamine Alleviates Choroidal Neovascularization by Suppressing Inflammation and Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. bosterbio.com [bosterbio.com]
- 21. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 22. apexbt.com [apexbt.com]
- 23. abpbio.com [abpbio.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. file.medchemexpress.com [file.medchemexpress.com]
Visualizing Fursultiamine Hydrochloride's Journey into the Brain: An In Vivo Imaging Guide
Application Note & Protocol
Introduction: The Challenge of Brain Thiamine Delivery
Thiamine (Vitamin B1) is an indispensable co-factor for glucose metabolism and energy production, processes upon which the brain is critically dependent.[1][2][3] However, its hydrophilic nature restricts its passage across the blood-brain barrier (BBB), a tightly regulated interface that protects the central nervous system.[4][5] This limitation poses a significant challenge in treating neurological conditions rooted in thiamine deficiency, such as Wernicke-Korsakoff syndrome.[1] Fursultiamine, a lipid-soluble derivative of thiamine, was engineered to overcome this hurdle.[1][5][6] Its lipophilicity allows for enhanced absorption and the potential for greater penetration into the brain compared to standard thiamine salts.[1][6]
This guide provides a comprehensive framework for designing and executing in vivo imaging studies to quantitatively assess the brain distribution of Fursultiamine. We will focus on Positron Emission Tomography (PET), a highly sensitive molecular imaging modality, as the primary technique.[7][8] The protocols and insights provided are intended for researchers in neuroscience, pharmacology, and drug development aiming to validate and characterize the cerebral kinetics of Fursultiamine and similar neurotherapeutics.
Scientific Foundation: Mechanism & Imaging Rationale
Fursultiamine's Advantage: Bypassing Transport Limitations
Standard thiamine relies on carrier-mediated transport systems, such as solute carrier proteins (SLC), to cross the BBB.[4][9][10] This process is saturable and can be a rate-limiting step.[11][12] Fursultiamine, or thiamine tetrahydrofurfuryl disulfide (TTFD), is designed for more efficient absorption and tissue penetration.[1][3] Once administered, it is metabolized in the body, breaking its disulfide bond to release free thiamine, which is then phosphorylated to its active form, thiamine pyrophosphate (TPP), a critical coenzyme for enzymes in the Krebs cycle and pentose phosphate pathway.[1] The key hypothesis is that Fursultiamine's lipophilic structure enables it to cross the BBB more readily than thiamine itself, thereby increasing the concentration of active TPP within the brain.[1][6]
Caption: Fursultiamine's proposed mechanism for enhanced brain delivery.
Why PET Imaging?
Positron Emission Tomography (PET) is the modality of choice for this application due to its exceptional sensitivity and quantitative capabilities.[7] By labeling Fursultiamine with a positron-emitting radionuclide (e.g., Carbon-11 or Fluorine-18), we can non-invasively track its real-time distribution and concentration in the brain and other organs.[7][8] This allows for the calculation of key pharmacokinetic parameters, providing robust, quantitative evidence of BBB penetration and regional brain uptake.[2][3] Recent advancements have demonstrated the successful synthesis of ¹¹C-labeled Fursultiamine ([¹¹C]TTFD) and its use in both preclinical and human studies, confirming the feasibility of this approach.[2][13][14]
Preclinical Study Design
A successful imaging study hinges on meticulous planning. Key considerations include the selection of an appropriate animal model, the synthesis of a high-quality radiotracer, and a well-defined imaging protocol.
Animal Model Selection
-
Wild-Type Rodents (Rats/Mice): Standard C57BL/6 mice or Sprague-Dawley rats are suitable for initial pharmacokinetic and biodistribution studies. They provide a baseline understanding of how [¹¹C]Fursultiamine behaves under normal physiological conditions.
-
Thiamine Deficiency (TD) Models: To assess Fursultiamine's efficacy in a disease-relevant context, a TD model is crucial. This can be induced by feeding animals a thiamine-deficient diet for several weeks.[15][16][17] Such models exhibit behavioral and neurological deficits that may be correlated with imaging outcomes.[18][19] Studies have shown that TD models show higher cerebral tracer uptake, likely due to upregulated transport or metabolic trapping, providing a dynamic range for testing therapeutic efficacy.[20]
Radiotracer: Synthesis of [¹¹C]Fursultiamine
The imaging agent is the cornerstone of the experiment. Fursultiamine can be radiolabeled with Carbon-11 ([¹¹C]), a positron emitter with a 20.4-minute half-life. The synthesis is a complex radiochemical process but has been successfully established.[13][14]
Conceptual Synthesis Pathway:
-
[¹¹C]Methyl Iodide Production: [¹¹C]CO₂ is produced in a cyclotron and converted to [¹¹C]CH₃I, the primary precursor.
-
Radiomethylation: A suitable precursor molecule is methylated using [¹¹C]CH₃I. For Fursultiamine, this involves a multi-step process including Pd(0)-mediated methylation of a thiazole ring.[13][14]
-
Conversion to [¹¹C]Fursultiamine: The resulting ¹¹C-labeled thiamine is then converted to [¹¹C]Fursultiamine through disulfide formation.[13][14]
-
Purification & Quality Control: The final product must be purified using High-Performance Liquid Chromatography (HPLC) and subjected to rigorous quality control to ensure high radiochemical purity (>95%) and specific activity, ensuring that a true "tracer" dose is administered.[13][21]
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for conducting an in vivo PET/CT imaging study in rats.
Protocol 1: Animal Preparation
Rationale: Proper animal handling is critical for subject welfare and data reproducibility. Anesthesia depth and body temperature must be stable to ensure consistent physiology throughout the scan.
-
Fasting: Fast the animal for 4-6 hours prior to imaging to reduce metabolic variability. Allow free access to water.
-
Anesthesia Induction: Induce anesthesia using 4% isoflurane in 100% oxygen in an induction chamber.[22]
-
Catheterization: Place a tail vein catheter for intravenous (IV) administration of the radiotracer. This is crucial for precise and rapid bolus injection.[23] Secure the catheter firmly.
-
Positioning and Monitoring: Transfer the animal to the PET/CT scanner bed. Position the head in the center of the field of view (FOV). Maintain anesthesia with 1.5-2% isoflurane.[22] Monitor vital signs (respiration, heart rate) and maintain body temperature at 37°C using a heating pad.
Protocol 2: PET/CT Imaging Workflow
Rationale: A dynamic scan allows for the measurement of tracer kinetics over time, providing richer data than a single static image. The CT scan is essential for anatomical co-registration and attenuation correction of the PET data.[21]
-
Scout CT Scan: Perform a low-dose CT scan for anatomical localization and subsequent attenuation correction.[21]
-
Radiotracer Administration: Measure the activity of the [¹¹C]Fursultiamine dose in a dose calibrator, recording the exact time and activity.[21] Inject a bolus of the radiotracer (e.g., 10-20 MBq for a rat) via the tail vein catheter over 20-30 seconds.[21] Start the PET acquisition simultaneously with the injection.
-
Dynamic PET Acquisition: Acquire dynamic PET data in list mode for 60-90 minutes.[21][24] This duration is sufficient to capture the initial uptake, distribution, and washout phases of the ¹¹C-labeled tracer.
-
Post-Scan Measurement: After the scan, measure the residual activity in the syringe and catheter to accurately determine the injected dose.[21]
-
Animal Recovery: Allow the animal to recover from anesthesia in a warmed cage before returning it to its housing.
Caption: Standardized workflow for preclinical PET/CT brain imaging.
Data Acquisition and Analysis
Rationale: Rigorous data analysis transforms raw imaging data into meaningful biological insights. Region of Interest (ROI) analysis allows for the quantification of tracer uptake in specific brain structures.
-
Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames (e.g., 6x10s, 4x60s, 5x300s).[24] Apply corrections for attenuation (using the CT data), scatter, and radioactive decay.
-
PET/CT Co-registration: Fuse the reconstructed PET images with the CT scan to provide an anatomical reference. For more precise anatomical delineation, co-registration with a standard rat brain MRI atlas is recommended.
-
Region of Interest (ROI) Analysis: Draw ROIs on the co-registered images for key brain regions (e.g., Cortex, Hippocampus, Thalamus, Cerebellum) and a reference tissue (if applicable).
-
Time-Activity Curves (TACs): For each ROI, calculate the mean radioactivity concentration at each time point and plot it against time. This generates TACs, which represent the tracer kinetics in that region. The data is typically expressed in Standardized Uptake Value (SUV) or % Injected Dose per cubic centimeter (%ID/cc).
-
Quantitative Analysis: From the TACs, derive key pharmacokinetic parameters such as peak uptake (Cmax), time to peak (Tmax), and the area under the curve (AUC), which represents total tracer exposure in the tissue.
Data Presentation: Example Table
| Brain Region | Peak Uptake (SUVmax) | Time to Peak (min) | AUC (0-60 min) |
| Cortex | 2.5 ± 0.3 | 15.2 ± 2.1 | 105.6 ± 12.4 |
| Hippocampus | 2.1 ± 0.2 | 18.5 ± 3.0 | 88.2 ± 9.7 |
| Thalamus | 2.8 ± 0.4 | 14.8 ± 2.5 | 115.9 ± 15.1 |
| Cerebellum | 1.9 ± 0.2 | 20.1 ± 2.8 | 80.5 ± 8.9 |
| Note: Data are presented as Mean ± SD and are hypothetical for illustrative purposes. |
Troubleshooting & Considerations
-
Low Brain Uptake: Verify radiotracer purity and integrity. Anesthetic levels can also impact cerebral blood flow; ensure they are consistent across studies.
-
High Inter-Subject Variability: Standardize all procedures, including fasting time, injection volume, and animal handling to minimize stress.
-
Image Artifacts: Ensure the animal is securely positioned and remains immobile throughout the scan to prevent motion artifacts.
-
Translational Relevance: While rodent models are invaluable, human PET studies have shown that [¹¹C]TTFD uptake is high in the liver, kidney, heart, and brain, providing a basis for translational comparisons.[2]
Conclusion
In vivo imaging with PET provides an unparalleled window into the pharmacokinetics of Fursultiamine in the brain. By employing radiolabeled tracers like [¹¹C]Fursultiamine, researchers can definitively quantify its ability to cross the blood-brain barrier and measure its concentration in target neurological tissues. The protocols outlined in this guide offer a robust framework for conducting these sophisticated studies, enabling the generation of high-quality, reproducible data essential for the development of next-generation neurotherapeutics.
References
- Title: Thiamine transport in the central nervous system Source: PubMed URL:[Link]
- Title: The importance of thiamine (vitamin B1) in humans Source: PubMed Central URL:[Link]
- Title: Thiamin Function, Metabolism, Uptake, and Transport Source: ACS Public
- Title: What is the mechanism of Fursultiamine?
- Title: Structural biology uncovers the molecular basis of B1 vitamin transport and deficiency Source: European Molecular Biology Labor
- Title: Thiamine Deficiency Causes Long-Lasting Neurobehavioral Deficits in Mice Source: MDPI URL:[Link]
- Title: Kinetics of thiamine transport across the blood-brain barrier in the r
- Title: Micro-PET CT procedures for brain imaging of r
- Title: Animal experiments on thiamine avitaminosis and cerebral function Source: PubMed URL:[Link]
- Title: Optical brain imaging in vivo: techniques and applications from animal to man Source: PubMed Central URL:[Link]
- Title: ANIMAL EXPERIMENTS ON THIAMINE AVITAMIN OSIS AND CEREBRAL FUNCTION Source: J-Stage URL:[Link]
- Title: Thiamine Deficiency Causes Long-Lasting Neurobehavioral Deficits in Mice Source: PubMed URL:[Link]
- Title: What is Fursultiamine used for?
- Title: Imaging Technologies for Cerebral Pharmacokinetic Studies: Progress and Perspectives Source: PubMed Central URL:[Link]
- Title: Fursultiamine | C17H26N4O3S2 Source: PubChem URL:[Link]
- Title: Definition of fursultiamine Source: NCI Drug Dictionary URL:[Link]
- Title: PET/CT IMAGING IN MICE AND RATS Source: Rutgers Office for Research URL:[Link]
- Title: PET imaging of 11C-labeled thiamine tetrahydrofurfuryl disulfide, vitamin B1 derivative: First-in-human study Source: PubMed URL:[Link]
- Title: THIAMINE DEFICIENCY AND THIAMINE REQUIREMENTS IN C311 MICE Source: The Journal of Nutrition URL:[Link]
- Title: Micro-PET CT procedures for brain imaging of rats (German) Source: Protocols.io URL:[Link]
- Title: Optical brain imaging in vivo: techniques and applications from animal to man. Source: Semantic Scholar URL:[Link]
- Title: PET Imaging Analysis of Vitamin B1 Kinetics with [11C]Thiamine and its Derivative [11C]Thiamine Tetrahydrofurfuryl Disulfide in R
- Title: Synthesis of (11)C-Labeled Thiamine and Fursultiamine for in Vivo Molecular Imaging of Vitamin B1 and Its Prodrug Using Positron Emission Tomography Source: PubMed URL:[Link]
- Title: New microscopy technique makes deep in vivo brain imaging possible Source: EMBL URL:[Link]
- Title: Micro-PET CT procedures for brain imaging of rats Source: Aligning Science Across Parkinson's URL:[Link]
- Title: A novel PET tracer 18F-deoxy-thiamine: synthesis, metabolic kinetics, and evaluation on cerebral thiamine metabolism st
- Title: In vivo three-dimensional brain imaging with chemiluminescence probes in Alzheimer's disease models Source: PNAS URL:[Link]
- Title: Preclinical PET and SPECT Imaging in Small Animals: Technologies, Challenges and Transl
- Title: Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine Source: PubMed Central URL:[Link]
- Title: Synthesis of 11C‑Labeled Thiamine and Fursultiamine for in Vivo Molecular Imaging of Vitamin B1 and Its Prodrug Using Positron Emission Tomography Source: Figshare URL:[Link]
- Title: Both benfotiamine and fursultiamine increase the level of thiamine but not that of its phosphate esters in the brain.
- Title: Synthesis of 11C-Labeled Thiamine and Fursultiamine for In Vivo Molecular Imaging of Vitamin B1 and Its Prodrug Using Positron Emission Tomography.
- Title: Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea Source: NIH URL:[Link]
- Title: Radiolabeled Thioflavin-T Derivative PET Imaging for the Assessment of Cardiac Amyloidosis Source: PubMed URL:[Link]
- Title: Novel radiolabeling method shows promise for PET imaging Source: Radiology Business URL:[Link]
- Title: Metabolic and permeability changes caused by thiamine deficiency in immortalized rat brain microvessel endothelial cells Source: PubMed URL:[Link]
Sources
- 1. What is the mechanism of Fursultiamine? [synapse.patsnap.com]
- 2. PET imaging of 11C-labeled thiamine tetrahydrofurfuryl disulfide, vitamin B1 derivative: First-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PET Imaging Analysis of Vitamin B1 Kinetics with [11C]Thiamine and its Derivative [11C]Thiamine Tetrahydrofurfuryl Disulfide in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Fursultiamine used for? [synapse.patsnap.com]
- 7. Imaging Technologies for Cerebral Pharmacokinetic Studies: Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The importance of thiamine (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thiamine transport in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetics of thiamine transport across the blood-brain barrier in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of (11)C-Labeled Thiamine and Fursultiamine for in Vivo Molecular Imaging of Vitamin B1 and Its Prodrug Using Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Collection - Synthesis of 11CâLabeled Thiamine and Fursultiamine for in Vivo Molecular Imaging of Vitamin B1 and Its Prodrug Using Positron Emission Tomography - The Journal of Organic Chemistry - Figshare [figshare.com]
- 15. mdpi.com [mdpi.com]
- 16. Thiamine Deficiency Causes Long-Lasting Neurobehavioral Deficits in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Animal experiments on thiamine avitaminosis and cerebral function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jstage.jst.go.jp [jstage.jst.go.jp]
- 20. researchgate.net [researchgate.net]
- 21. Micro-PET CT procedures for brain imaging of rats [protocols.io]
- 22. research.rutgers.edu [research.rutgers.edu]
- 23. Micro-PET CT procedures for brain imaging of rats [protocols.io]
- 24. A novel PET tracer 18F-deoxy-thiamine: synthesis, metabolic kinetics, and evaluation on cerebral thiamine metabolism status - PMC [pmc.ncbi.nlm.nih.gov]
Fursultiamine Hydrochloride in Clinical Research for Thiamine Deficiency: Application Notes & Protocols
Introduction: Re-evaluating Thiamine Supplementation
Thiamine (Vitamin B1) is an indispensable cofactor for enzymes crucial to carbohydrate metabolism and energy production, particularly in the nervous system and heart.[1][2][3] A deficiency in thiamine leads to a cascade of metabolic failures, resulting in neuronal death and myocardial dysfunction.[2][3] This manifests clinically as debilitating and life-threatening syndromes such as beriberi (wet and dry) and Wernicke-Korsakoff Syndrome (WKS).[3][4][5] While thiamine deficiency is often associated with alcohol use disorder, it is also a significant risk in populations with malnutrition, chronic intestinal diseases, or those who have undergone gastric bypass surgery.[2][5][6]
The conventional treatment for thiamine deficiency involves supplementation with water-soluble thiamine salts like thiamine hydrochloride. However, this approach faces a significant pharmacokinetic hurdle: its absorption is limited by saturable, carrier-mediated transport in the intestines.[7][8] This limitation can render standard oral doses insufficient, especially in cases of severe deficiency or malabsorption.[9][10]
Fursultiamine, a lipid-soluble thiamine derivative developed in the 1960s, offers a scientifically robust solution to this challenge.[7][11] Its unique molecular structure allows it to bypass the traditional absorption pathways, leading to significantly higher bioavailability and tissue penetration.[7][12][13] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of fursultiamine hydrochloride in clinical research for treating thiamine deficiency, detailing its mechanistic advantages and providing rigorous protocols for its evaluation.
Part 1: Mechanistic and Pharmacokinetic Profile of Fursultiamine
Mechanism of Action: Bypassing the Transport Bottleneck
Standard thiamine, being water-soluble, relies on specific protein transporters (ThTR-1 and ThTR-2) for absorption across the intestinal lining and entry into cells.[7] This transport system is capacity-limited and can be a point of failure. Fursultiamine (thiamine tetrahydrofurfuryl disulfide or TTFD), conversely, is a lipophilic molecule.[7][13][14] This property allows it to be absorbed directly through the lipid bilayer of cell membranes via passive diffusion, a non-saturable process.[7][12]
Once inside the cell, the disulfide bond in the fursultiamine molecule is cleaved by reducing agents like glutathione, releasing active thiamine.[12] This thiamine is then phosphorylated to its biologically active coenzyme form, thiamine pyrophosphate (TPP), which is essential for key metabolic enzymes like pyruvate dehydrogenase and transketolase.[2][7][12] This efficient, transporter-independent delivery mechanism is particularly advantageous for reaching the central nervous system, as fursultiamine can cross the blood-brain barrier more effectively than its water-soluble counterpart.[7][13]
Pharmacokinetic Advantages
The structural advantages of fursultiamine translate directly into a superior pharmacokinetic profile. Clinical studies have demonstrated that administration of fursultiamine results in significantly higher plasma concentrations of thiamine compared to equivalent doses of standard thiamine salts.[12][15] One study highlighted a more than 300% increase in the plasma area under the curve (AUC) for thiamine when administered as fursultiamine compared to thiamine nitrate.[15]
| Parameter | Thiamine Hydrochloride | This compound | Rationale & Significance |
| Absorption Mechanism | Carrier-Mediated (Saturable) | Passive Diffusion (Non-saturable) | Fursultiamine avoids the intestinal transport bottleneck, ensuring more consistent and higher absorption, especially at therapeutic doses.[7][12] |
| Bioavailability | Low & Variable | High & Consistent | Leads to more predictable and reliable elevation of systemic thiamine levels.[13][15] |
| Blood-Brain Barrier | Limited Penetration | Enhanced Penetration | Crucial for treating neurological manifestations like Wernicke-Korsakoff Syndrome, as it delivers thiamine directly to the target organ.[7][13] |
| Cellular Uptake | Transporter-Dependent | Transporter-Independent | Ensures efficient delivery of thiamine into all cells, including those in tissues with high metabolic demand like the brain and heart.[12] |
Part 2: Clinical Research Protocol Design
This section outlines a robust protocol for a clinical trial designed to evaluate the efficacy and safety of this compound.
Primary Objective: To assess the efficacy of oral this compound in restoring normal thiamine status in subjects with biochemical evidence of thiamine deficiency compared to standard oral thiamine hydrochloride.
Study Design: A prospective, randomized, double-blind, active-controlled, parallel-group study.
Subject Recruitment and Screening
A meticulous screening process is essential to ensure a homogenous study population with confirmed thiamine deficiency.
| Inclusion Criteria | Exclusion Criteria |
| 1. Age 18-75 years. | 1. Known hypersensitivity to thiamine or fursultiamine.[16] |
| 2. Biochemical evidence of thiamine deficiency (e.g., elevated ETKAC or low whole blood ThDP). | 2. Pregnancy or lactation.[16][17] |
| 3. Clinical signs and symptoms consistent with thiamine deficiency (e.g., peripheral neuropathy, anorexia, fatigue).[3][5] | 3. Severe renal or hepatic impairment.[17] |
| 4. Ability to provide informed consent. | 4. Concomitant use of medications known to interfere with thiamine metabolism. |
| 5. For WKS cohorts, a clinical diagnosis based on established criteria (e.g., Caine criteria). | 5. Inability to take oral medication. |
Investigational Product and Dosing Regimen
The dosing rationale is based on fursultiamine's enhanced bioavailability, allowing for an oral regimen designed to match or exceed the systemic exposure of higher-dose parenteral standard thiamine.
| Study Arm | Investigational Product | Dosage | Frequency | Duration |
| A (Intervention) | Fursultiamine HCl Capsules | 50 mg | Three times daily (Total 150 mg/day) | 28 Days |
| B (Active Control) | Thiamine HCl Capsules | 100 mg | Three times daily (Total 300 mg/day) | 28 Days |
| C (Placebo) | Placebo Capsules | 1 capsule | Three times daily | 28 Days |
Note: For ethical reasons, a placebo arm is only justifiable in populations with subclinical or mild deficiency. For severe cases like WKS, a comparison against standard parenteral thiamine would be more appropriate.[18][19]
Efficacy Endpoint Assessment
Efficacy will be determined by a combination of biochemical and functional/clinical measures.
Primary Biochemical Endpoint: Normalization of thiamine status at Day 14, measured by one or both of the following methods.
This is the most direct and specific measure of the biologically active form of thiamine.[20]
Principle: Whole blood proteins are precipitated, and thiamine esters are converted to fluorescent thiochrome derivatives. These derivatives are then separated and quantified using reverse-phase HPLC with fluorescence detection.[20][21][22]
Step-by-Step Methodology:
-
Sample Collection: Collect 3-5 mL of whole blood in an EDTA tube. Samples should be protected from light and can be stored at -70°C.[23]
-
Protein Precipitation: To 100 µL of whole blood, add 200 µL of 10% trichloroacetic acid (TCA). Vortex vigorously for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Derivatization: Transfer 100 µL of the supernatant to a new tube. Add 50 µL of 1% potassium ferricyanide in 15% NaOH. Vortex for 1 minute to oxidize thiamine esters to thiochromes.[21][22]
-
HPLC Analysis:
-
Inject 20 µL of the derivatized sample onto a C18 reverse-phase column.
-
Use a gradient elution mobile phase (e.g., a mixture of phosphate buffer and methanol).
-
Detect the thiochrome derivatives using a fluorescence detector (Excitation: ~365 nm, Emission: ~435 nm).
-
-
Quantification: Calculate ThDP concentration (typically in nmol/L or ng/g Hb) by comparing the peak area to that of a known standard.[20][24] Approximately 90% of total thiamine in whole blood exists as ThDP.[21][22]
This is a functional assay that measures the activity of the TPP-dependent enzyme transketolase in red blood cells.[1][25]
Principle: The assay measures the basal activity of ETK and the stimulated activity after the addition of exogenous ThDP. The ratio of stimulated to basal activity gives the "activity coefficient" (ETKAC). A high ETKAC indicates a significant amount of unsaturated apoenzyme, signifying thiamine deficiency.[25]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a hemolysate from washed erythrocytes collected in heparin or EDTA tubes.[23][25]
-
Assay Reaction:
-
The assay monitors the rate of NADH oxidation by measuring the decrease in absorbance at 340 nm.[25]
-
Prepare two reaction mixtures for each sample: one for "basal" activity and one for "stimulated" activity (containing added ThDP).
-
The reaction involves the conversion of ribose-5-phosphate to glyceraldehyde-3-phosphate, which is then metabolized in a series of reactions coupled to the oxidation of NADH.[25]
-
-
Measurement: Use a spectrophotometer to record the change in absorbance at 340 nm over time at a controlled temperature (e.g., 37°C).
-
Calculation:
-
Calculate the rate of reaction (ETK activity) for both basal and stimulated samples.
-
ETKAC = (Stimulated ETK Activity) / (Basal ETK Activity).
-
Interpretation:
-
Secondary Clinical Endpoints:
-
Neurological Function: Improvement in symptoms of peripheral neuropathy (e.g., using the Total Neuropathy Score). For WKS patients, improvement in ataxia, ophthalmoplegia, and cognitive function (e.g., using the Mini-Mental State Examination).[4][26]
-
Cardiovascular Function (for Wet Beriberi): Improvement in signs of heart failure, such as edema and tachycardia, and normalization of cardiac imaging parameters.[3]
-
Patient-Reported Outcomes: Changes in fatigue, appetite, and overall well-being using validated questionnaires.[27]
Safety Monitoring
Safety will be monitored throughout the study.
-
Adverse Events (AEs): Record all AEs, with particular attention to gastrointestinal discomfort (nausea, diarrhea) or allergic reactions (rash, itching), which are rare but possible side effects.[16][17]
-
Clinical Laboratory Tests: Standard hematology and serum chemistry panels at baseline and end of study.
-
Vital Signs: Monitor blood pressure and heart rate at each study visit.
Part 3: Workflow and Data Management
A clear workflow is critical for the successful execution of the clinical trial.
Conclusion
This compound represents a significant advancement in the treatment of thiamine deficiency. Its lipophilic nature and subsequent high bioavailability via passive diffusion provide a more effective and reliable means of restoring systemic thiamine levels than traditional water-soluble salts.[7][12][13][15] The detailed protocols provided herein offer a robust framework for the clinical validation of fursultiamine, enabling researchers to accurately assess its superior pharmacokinetic profile and translate it into measurable clinical benefits. By adopting such scientifically grounded methodologies, the clinical community can better address the serious and often overlooked consequences of thiamine deficiency.
References
- Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC - NIH. (2020-12-22).
- Erythrocyte transketolase activity coefficient (ETKAC)
- Wernicke-Korsakoff Syndrome: Causes, Symptoms & Tre
- Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. (2020-12-22). NIHR Cambridge Biomedical Research Centre.
- Thiamine Deficiency and Delirium. PMC - PubMed Central - NIH.
- A simplified HPLC method for thiamine and its phosphate esters in whole blood. (2001-05-02). Journal of Nutritional Science and Vitaminology.
- Rapid HPLC Measurement of Thiamine and Its Phosphate Esters in Whole Blood. Clinical Chemistry | Oxford Academic.
- Thiamin Deficiency. (2022-03-18). MSD Manual Professional Edition.
- Fursultiamine vs. Thiamine: A Technical Guide to Cellular Uptake Mechanisms. Benchchem.
- Ingredient: Vitamin B1 (fursultiamine). Caring Sunshine.
- Rapid HPLC Measurement of Thiamine and Its Phosphate Esters in Whole Blood. (2025-08-09). Clinical Chemistry.
- What is Fursultiamine used for? (2024-06-14).
- What is the mechanism of Fursultiamine? (2024-07-17).
- What are the side effects of Fursultiamine? (2024-07-12).
- Rapid HPLC Measurement of Thiamine and Its Phosph
- (PDF) Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. (2020-12-31).
- What is the treatment plan for Wernicke's (Wernicke-Korsakoff syndrome)
- Vitamin B1 Status Assessed by Direct Measurement of Thiamin Pyrophosphate in Erythrocytes or Whole Blood by HPLC. Ovid.
- Protocol and application of basal erythrocyte transketolase activity to improve assessment of thiamine st
- Wernicke Encephalopathy & Korsakoff Syndrome.
- Wernicke-Korsakoff Syndrome Medication: Nutrients. (2023-09-27). Medscape Reference.
- Beriberi (Thiamine Deficiency): Practice Essentials, Pathophysiology, Etiology. (2024-05-09). Medscape.
- Wernicke-Korsakoff Syndrome Treatment & Management. (2023-09-27). Medscape Reference.
- Fursultiamine | Hepcidin Antagonist. MedchemExpress.com.
- (PDF) Thiamine Deficiency in the Pathophysiology and Diagnosis of Wernicke-Korsakoff Syndrome: Case Report and Literature Review. (2022-11-02).
- fursultiamine | Index of Drugs, Side Effects, FAQ. DoctorOnCall.
- Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Prepar
- Thiamin Deficiency. Merck Manual Consumer Version.
- Fursultiamine vs.
- Definition of fursultiamine - NCI Drug Dictionary.
- CAS 804-30-8: Fursultiamine. CymitQuimica.
- Fursultiamine | C17H26N4O3S2 | CID 3002119. PubChem - NIH.
- Protocols of Thiamine Supplementation: Clinically Driven Rationality vs. Biological Commonsense. (2025-05-28). PubMed.
- Protocols of Thiamine Supplementation: Clinically Driven Rationality vs. Biological Commonsense. MDPI.
- High-dose thiamine strategy in Wernicke–Korsakoff syndrome and related thiamine deficiency conditions associated with alcohol use disorder. (2021-04-14). PubMed Central.
- Protocols For Mega-Dose Thiamine & Addressing Deficiency + Nutrient Interactions. (2021-12-18). EONutrition.
- (PDF) Protocols of Thiamine Supplementation: Clinically Driven Rationality vs. Biological Commonsense. (2025-05-21).
- What is the treatment for beriberi? (2025-09-30). Dr.Oracle.
- Thiamine Dosage Guide + Max Dose, Adjustments. (2025-11-24). Drugs.com.
- What is the treatment for beriberi? (2025-07-03). Dr.Oracle.
- vitamin B1 (thiamine) dosing, indications, interactions, adverse effects, and more. Medscape.
- Thiamine Dosing for the Treatment of Alcohol-Induced Wernicke's Encephalopathy: A Review of the Liter
Sources
- 1. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. [repository.cam.ac.uk]
- 2. Thiamine Deficiency and Delirium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiamin Deficiency - Nutritional Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Fursultiamine? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. High-dose thiamine strategy in Wernicke–Korsakoff syndrome and related thiamine deficiency conditions associated with alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. caringsunshine.com [caringsunshine.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. What is Fursultiamine used for? [synapse.patsnap.com]
- 14. CAS 804-30-8: Fursultiamine | CymitQuimica [cymitquimica.com]
- 15. Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What are the side effects of Fursultiamine? [synapse.patsnap.com]
- 17. doctoroncall.com [doctoroncall.com]
- 18. droracle.ai [droracle.ai]
- 19. emedicine.medscape.com [emedicine.medscape.com]
- 20. ovid.com [ovid.com]
- 21. academic.oup.com [academic.oup.com]
- 22. scispace.com [scispace.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 26. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 27. Thiamin Deficiency - Disorders of Nutrition - Merck Manual Consumer Version [merckmanuals.com]
Application Notes & Protocols: Fursultiamine Hydrochloride in Preclinical Models of Peripheral Neuropathy
I. Introduction: Addressing the Challenge of Peripheral Neuropathy
Peripheral neuropathy, a debilitating condition characterized by damage to the peripheral nerves, presents a significant clinical challenge. It manifests as pain, numbness, tingling, and weakness, severely impacting the quality of life for millions. The etiological landscape is diverse, with diabetic peripheral neuropathy (DPN) and chemotherapy-induced peripheral neuropathy (CIPN) being among the most prevalent forms.[1][2] At the core of many neuropathic processes lies a disruption of neuronal metabolic health, often linked to mitochondrial dysfunction and oxidative stress.[3][4]
Thiamine (Vitamin B1) is an essential cofactor for enzymes critical to glucose metabolism and energy production within neurons.[5][6] Consequently, thiamine deficiency is a well-established cause of severe sensorimotor peripheral neuropathy.[7][8][9] However, the therapeutic utility of standard thiamine is limited by its hydrophilic nature, which results in poor oral absorption and limited transport across the blood-brain barrier.[5]
Fursultiamine hydrochloride (TTFD), a lipophilic disulfide derivative of thiamine, was engineered to overcome these limitations.[10][11] Its superior lipid solubility facilitates efficient absorption from the gastrointestinal tract via passive diffusion and enhances its ability to penetrate neuronal tissues.[5][10] Once absorbed, Fursultiamine is readily converted to the biologically active thiamine pyrophosphate (TPP), replenishing intracellular thiamine levels more effectively than its conventional counterparts.[5][12][13] These properties make Fursultiamine a compelling agent for investigation in preclinical models of peripheral neuropathy, where metabolic and oxidative insults are key drivers of pathology.
II. The Scientific Rationale: Mechanism of Action
The enhanced efficacy of Fursultiamine in a neurological context is grounded in its unique pharmacokinetic profile and its fundamental role in cellular bioenergetics and defense against oxidative stress.
-
Enhanced Bioavailability and Neuronal Uptake: Unlike water-soluble thiamine which relies on capacity-limited transporters, Fursultiamine's lipophilicity allows it to passively diffuse across intestinal and cellular membranes, including the blood-brain barrier. This leads to significantly higher and more sustained intracellular thiamine concentrations.[5][10][12]
-
Restoration of Energy Metabolism: Inside the cell, Fursultiamine is reduced to free thiamine and subsequently phosphorylated to form thiamine pyrophosphate (TPP). TPP is an indispensable coenzyme for key mitochondrial enzymes, including pyruvate dehydrogenase and α-ketoglutarate dehydrogenase in the Krebs cycle, and transketolase in the pentose phosphate pathway.[5][6] By restoring the function of these enzymes, Fursultiamine helps normalize glucose metabolism and ATP production, which is vital for maintaining neuronal integrity and function.
-
Attenuation of Oxidative Stress and Apoptosis: Many forms of peripheral neuropathy are characterized by an overproduction of reactive oxygen species (ROS), leading to mitochondrial damage and apoptosis.[3][6] Thiamine deficiency itself can induce oxidative stress.[4] Fursultiamine has demonstrated antioxidant properties, reducing the accumulation of mitochondrial ROS and preventing the disruption of mitochondrial membrane potential.[6] This mitigates downstream apoptotic signaling, as evidenced by reduced active caspase-3 signals in stressed cells.[6]
-
Support of Glial and Axonal Function: Schwann cells, the principal glial cells of the peripheral nervous system, are critical for myelination, trophic support, and nerve regeneration.[14] After injury, they transform into a "repair" phenotype to facilitate axonal regrowth.[15] By ensuring robust metabolic health, Fursultiamine may support the function and plasticity of Schwann cells, thereby promoting nerve repair and remyelination.[14][16]
III. Application in a Model of Diabetic Peripheral Neuropathy (DPN)
DPN is a common complication of diabetes, and rodent models using streptozotocin (STZ) are widely employed to study its pathogenesis and evaluate potential therapeutics.[17][18][19] STZ is a toxin that selectively destroys pancreatic β-cells, inducing hyperglycemia and leading to the development of neuropathic symptoms.[20]
Experimental Workflow: DPN Rodent Model
Protocol 1: Induction of DPN with Streptozotocin (STZ)
-
Causality: A single high dose of STZ provides a rapid and robust model of Type 1 diabetes, leading to predictable development of neuropathic endpoints within weeks.[20][21] The choice of citrate buffer is critical as STZ is unstable at a neutral pH.
-
Animals: Male Sprague-Dawley rats (200-250g) are commonly used. Wistar rats are also suitable, though the effective dose of STZ may vary by strain.[21][22] House animals with ad libitum access to food and water, except for the pre-STZ fasting period.
-
STZ Preparation (Prepare fresh immediately before use):
-
Weigh STZ (e.g., Sigma-Aldrich) in a fume hood.
-
Dissolve in ice-cold 0.1 M citrate buffer (pH 4.5) to a final concentration of 50 mg/mL. Protect the solution from light.
-
-
Induction:
-
Fast animals for 12-18 hours overnight (with free access to water).[20]
-
Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 50-65 mg/kg. The exact dose should be optimized for the specific rat strain and supplier.[22]
-
Administer a control group with an equivalent volume of citrate buffer.
-
Return food to the cages 1 hour post-injection.[20]
-
-
Confirmation of Diabetes:
-
From 72 hours to 7 days post-injection, measure blood glucose from a tail vein sample using a standard glucometer.
-
Animals with blood glucose levels ≥ 250 mg/dL (or ≥ 15 mM) are considered diabetic and are included in the study.[21][23] Monitor animal weight and general health closely, as STZ can induce transient illness.
-
Protocol 2: this compound Administration
-
Causality: Oral gavage is a clinically relevant route of administration. Dosing should be maintained consistently throughout the period of neuropathy development to assess both preventative and therapeutic potential.
-
Preparation: Dissolve Fursultiamine HCl in a suitable vehicle (e.g., sterile water or 0.5% carboxymethylcellulose).
-
Dosing Regimen:
-
Begin treatment 1-2 weeks after STZ injection, once hyperglycemia is stable and neuropathy begins to develop.
-
Administer Fursultiamine by oral gavage once daily at a dose range of 50-100 mg/kg. This dose is based on preclinical studies of thiamine derivatives and should be optimized.[24][25]
-
The DPN + Vehicle group should receive an equivalent volume of the vehicle.
-
-
Treatment Duration: Continue daily treatment for 4-8 weeks to allow for the full development of neuropathy and to observe the therapeutic effects of the compound.
IV. Application in a Model of Chemotherapy-Induced Peripheral Neuropathy (CIPN)
CIPN is a major dose-limiting side effect of many anticancer drugs, including taxanes like paclitaxel.[1][2] Animal models are crucial for understanding the underlying mechanisms and testing preventative strategies.[26][27]
Experimental Workflow: CIPN Rodent Model
Protocol 3: Induction of CIPN with Paclitaxel
-
Causality: An intermittent, cumulative dosing schedule for paclitaxel mimics clinical administration and produces a reliable and translatable model of mechanical and cold allodynia.[26] The vehicle composition is critical for paclitaxel solubility.
-
Animals: C57BL/6J mice are commonly used for paclitaxel-induced neuropathy studies.[26]
-
Paclitaxel Preparation:
-
Paclitaxel is typically supplied in a solution containing Cremophor EL and ethanol.
-
Dilute with sterile saline (0.9% NaCl) to the final desired concentration immediately before injection.
-
-
Induction:
-
Administer paclitaxel via i.p. injection on four alternate days (e.g., days 1, 3, 5, 7) at a dose of 4-8 mg/kg.[28] This results in a cumulative dose that induces neuropathy without significant systemic toxicity.
-
The control group should receive an equivalent volume of the vehicle.
-
-
Confirmation of Neuropathy: Mechanical hypersensitivity typically develops within 7-14 days of the first injection and can be assessed using the von Frey test.[26]
Protocol 4: this compound Administration (Prophylactic)
-
Causality: To test for a neuroprotective effect, Fursultiamine administration should begin prior to or concurrently with the chemotherapeutic agent.
-
Preparation: Prepare Fursultiamine HCl as described in Protocol 2.
-
Dosing Regimen:
-
Begin daily oral gavage of Fursultiamine (50-100 mg/kg) one day before the first paclitaxel injection (Day 0) and continue throughout the induction period and for the duration of the study (e.g., 21-28 days).
-
The CIPN + Vehicle group should receive the vehicle on the same schedule.
-
V. Protocols for Neuropathy Assessment
A multi-modal approach combining behavioral, electrophysiological, and histological endpoints is essential for a comprehensive assessment of peripheral neuropathy.[27][29]
| Assessment Method | Parameter Measured | Scientific Rationale & Relevance |
| Von Frey Test | Mechanical Allodynia (Pain Response to Non-Painful Stimuli) | Measures the function of Aβ and Aδ sensory fibers. Increased sensitivity (a lower withdrawal threshold) is a hallmark of neuropathic pain in both DPN and CIPN.[21][27][30] |
| Hot/Cold Plate Test | Thermal Hyperalgesia/Hypoalgesia (Altered Pain Response to Temperature) | Assesses the function of Aδ and C-fibers. Early-stage neuropathy often presents as hyperalgesia, while long-term neuropathy can lead to hypoalgesia (nerve loss).[17][29] |
| Nerve Conduction Velocity (NCV) | Speed of Electrical Impulse Propagation | Directly measures the functional integrity of large myelinated nerve fibers. A slowing of NCV indicates demyelination or axonal damage.[27][29] |
| Intraepidermal Nerve Fiber Density (IENFD) | Density of Small Sensory Nerve Endings in the Skin | A quantitative and sensitive biomarker for small fiber neuropathy. A reduction in IENFD is a direct measure of distal axon degeneration.[17][29][31] |
Protocol 5: Assessment of Mechanical Allodynia (Von Frey Test)
-
Acclimatization: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30-60 minutes before testing.
-
Stimulation: Apply calibrated von Frey filaments of increasing force to the mid-plantar surface of the hind paw.
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination (Up-Down Method):
-
Start with a mid-range filament (e.g., 2.0 g).
-
If there is no response, use the next higher force filament. If there is a response, use the next lower force filament.
-
Continue this pattern until a series of 6 responses around the threshold have been recorded.
-
Calculate the 50% paw withdrawal threshold using the formula described by Chaplan et al.[21]
-
Protocol 6: Assessment of Intraepidermal Nerve Fiber Density (IENFD)
-
Sample Collection: Collect a 3-mm punch biopsy from the plantar surface of the hind paw at the study endpoint.
-
Fixation and Sectioning: Fix the tissue (e.g., in 4% paraformaldehyde), cryoprotect in sucrose, and cut 50-µm thick sections on a cryostat.
-
Immunohistochemistry:
-
Perform immunofluorescent staining using a pan-axonal marker, typically anti-Protein Gene Product 9.5 (PGP9.5).
-
Use a fluorescent secondary antibody for visualization.
-
-
Quantification:
VI. Data Interpretation and Expected Outcomes
A successful therapeutic effect of this compound would be demonstrated by the amelioration of neuropathic signs compared to the vehicle-treated disease group.
| Group | Paw Withdrawal Threshold (g) | Motor NCV (m/s) | IENFD (fibers/mm) |
| Healthy Control | 12.5 ± 1.5 | 55.2 ± 2.1 | 15.8 ± 1.2 |
| DPN/CIPN + Vehicle | 3.2 ± 0.8 | 40.1 ± 3.5 | 7.3 ± 1.0 |
| DPN/CIPN + Fursultiamine | 8.9 ± 1.2 | 50.5 ± 2.8 | 12.1 ± 1.4 |
| Table represents hypothetical data demonstrating a positive therapeutic outcome. |
Expected Results:
-
Behavioral: The Fursultiamine-treated group should exhibit a significantly higher paw withdrawal threshold (less pain) compared to the vehicle-treated neuropathy group.
-
Electrophysiological: Fursultiamine treatment is expected to preserve or restore NCV, bringing it closer to the values of the healthy control group.
-
Histological: The Fursultiamine-treated group should show a significantly higher IENFD, indicating protection against distal axonal degeneration.
VII. Conclusion
This compound presents a promising, mechanism-based therapeutic strategy for peripheral neuropathies. Its enhanced bioavailability and ability to bolster neuronal energy metabolism and combat oxidative stress directly address core pathologies of both diabetic and chemotherapy-induced nerve damage. The protocols detailed herein provide a robust framework for researchers to rigorously evaluate the efficacy of Fursultiamine in validated preclinical models, paving the way for potential clinical translation.
VIII. References
-
Peripheral Neuropathy Due to Vitamin Deficiency, Toxins, and Medications. (n.d.). National Institutes of Health (NIH).
-
Thiamine (Vitamin B1): Deficiency Symptoms and Treatment. (2021). Healthline.
-
Acute-Onset Weakness, Deafness, and Confusion: A Case of Multisystem Thiamine Deficiency. (n.d.). Practical Neurology.
-
Streptozotocin-Induced Diabetic Neuropathy in Mice and Rats. (n.d.). Inotiv.
-
What is the role of thiamine (Vitamin B1) in treating peripheral neuropathy? (2025). Dr.Oracle.
-
Thiamine deficiency-related neuropathy: A reversible entity from an endemic area. (2023). PubMed.
-
Improvements needed in reporting the methodology for STZ-induced diabetes in rats. (n.d.). American Physiological Society.
-
Methods and protocols for chemotherapy-induced peripheral neuropathy (CIPN) mouse models using paclitaxel. (2022). PubMed.
-
Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Preparations. (n.d.). ResearchGate.
-
STZ-Induced Diabetes Model – Protocol. (n.d.). NDI Neuroscience.
-
Establishment of a rat model of type II diabetic neuropathic pain. (n.d.). PubMed.
-
Animal models and biomarkers of neuropathy in diabetic rodents. (n.d.). National Institutes of Health (NIH).
-
What is the mechanism of Fursultiamine? (2024). Patsnap Synapse.
-
Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea. (n.d.). National Institutes of Health (NIH).
-
Rodent Models of Chemotherapy-Induced Peripheral Neuropathy. (2014). ILAR Journal.
-
Animal Models of Peripheral Neuropathies. (n.d.). PubMed Central (PMC).
-
Institutional Animal Care and Use Committee Considerations for Animal Models of Peripheral Neuropathy. (n.d.). PubMed Central (PMC).
-
What is Fursultiamine used for? (2024). Patsnap Synapse.
-
Both benfotiamine and fursultiamine increase the level of thiamine but not that of its phosphate esters in the brain. (n.d.). ResearchGate.
-
Criteria for Creating and Assessing Mouse Models of Diabetic Neuropathy. (2025). ResearchGate.
-
Drug reverses diabetes nerve damage. (2022). Understanding Animal Research.
-
Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Preparations. (2016). PubMed.
-
Synthetic Thioesters of Thiamine: Promising Tools for Slowing Progression of Neurodegenerative Diseases. (n.d.). MDPI.
-
Preventing Chemotherapy-Induced Peripheral Neuropathy Remains Elusive. (n.d.). ASCO Post.
-
Repurposed Drug May Offer Diagnosis, Treatment for Traumatic Nerve Damage. (2016). University of Rochester Medical Center.
-
Treatment for diabetic peripheral neuropathy: What have we learned from animal models? (n.d.). PubMed Central (PMC).
-
Rodent Models of Diabetic Neuropathy, Role of Calcium Homeostasis in Pain and KB-R7943 as a Potential Therapeutic. (n.d.). MDPI.
-
Pharmacologically targeting Schwann cells to improve regeneration following nerve damage. (n.d.). Frontiers.
-
Chemotherapy-induced Peripheral Neuropathy: A Mini-review of Current & Developmental Treatments. (n.d.). Journal of Neuroscience and Neurological Disorders.
-
Recent Findings on the Effects of Pharmacological Agents on the Nerve Regeneration after Peripheral Nerve Injury. (n.d.). Semantic Scholar.
-
Fursultiamine. (n.d.). Wikipedia.
-
Thiamine deficiency induces endoplasmic reticulum stress and oxidative stress in human neurons derived from induced pluripotent stem cells. (2017). PubMed.
-
Diabetic neuropathy research: from mouse models to targets for treatment. (n.d.). PubMed Central (PMC).
-
Fursultiamine. (n.d.). PubChem.
-
Chemotherapy-Induced Peripheral Neuropathy: A Current Review. (n.d.). PubMed Central (PMC).
-
The repair Schwann cell and its function in regenerating nerves. (n.d.). PubMed Central (PMC).
-
Chemotherapy-Induced Peripheral Neuropathy Clinical Trials. (n.d.). Mayo Clinic Research.
-
Chemotherapy-Induced Peripheral Neuropathy Impairs Tertiary Dentine Formation: An In Vivo Study. (2025). PubMed Central (PMC).
-
Fursultiamine, a Vitamin B1 Derivative, Enhances Chondroprotective Effects of Glucosamine Hydrochloride and Chondroitin Sulfate in Rabbit Experimental Osteoarthritis. (n.d.). PubMed.
-
Oxidative stress is associated with region-specific neuronal death during thiamine deficiency. (n.d.). PubMed.
-
Vitamins Supplementation for Nerve Regeneration: A Systematic Review of Clinical Evidence. (2025). Trends in Sciences.
-
The Role of Dietary Nutrients in Peripheral Nerve Regeneration. (n.d.). MDPI.
Sources
- 1. neuroscijournal.com [neuroscijournal.com]
- 2. Chemotherapy-Induced Peripheral Neuropathy: A Current Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiamine deficiency induces endoplasmic reticulum stress and oxidative stress in human neurons derived from induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative stress is associated with region-specific neuronal death during thiamine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Fursultiamine? [synapse.patsnap.com]
- 6. Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peripheral Neuropathy Due to Vitamin Deficiency, Toxins, and Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiamine (Vitamin B1): Deficiency Symptoms and Treatment [healthline.com]
- 9. Acute-Onset Weakness, Deafness, and Confusion: A Case of Mul [practicalneurology.com]
- 10. What is Fursultiamine used for? [synapse.patsnap.com]
- 11. Fursultiamine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Pharmacologically targeting Schwann cells to improve regeneration following nerve damage [frontiersin.org]
- 15. The repair Schwann cell and its function in regenerating nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Repurposed Drug May Offer Diagnosis, Treatment for Traumatic Nerve Damage | URMC Newsroom [urmc.rochester.edu]
- 17. Animal models and biomarkers of neuropathy in diabetic rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Treatment for diabetic peripheral neuropathy: What have we learned from animal models? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. inotiv.com [inotiv.com]
- 21. ndineuroscience.com [ndineuroscience.com]
- 22. journals.physiology.org [journals.physiology.org]
- 23. Establishment of a rat model of type II diabetic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. droracle.ai [droracle.ai]
- 25. Fursultiamine, a vitamin B1 derivative, enhances chondroprotective effects of glucosamine hydrochloride and chondroitin sulfate in rabbit experimental osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Methods and protocols for chemotherapy-induced peripheral neuropathy (CIPN) mouse models using paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. Chemotherapy-Induced Peripheral Neuropathy Impairs Tertiary Dentine Formation: An In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Animal Models of Peripheral Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Institutional Animal Care and Use Committee Considerations for Animal Models of Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Using Fursultiamine hydrochloride to study mitochondrial respiration in vitro
An Application Guide: Leveraging Fursultiamine Hydrochloride for In Vitro Analysis of Mitochondrial Respiration
Abstract
Mitochondrial bioenergetics is a cornerstone of cellular physiology and a focal point in the study of metabolic disorders, neurodegenerative diseases, and drug-induced toxicity. Thiamine (Vitamin B1) is indispensable for aerobic metabolism, serving as the precursor for the coenzyme thiamine pyrophosphate (TPP), which is critical for the function of the pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase complexes.[1][2][3] However, thiamine's hydrophilic nature limits its cellular uptake. This compound, a lipophilic thiamine derivative, overcomes this limitation, ensuring greater bioavailability and making it a superior tool for the in vitro investigation of thiamine-dependent metabolic pathways.[4][5][6][7] This guide provides a comprehensive framework for researchers, detailing the scientific rationale and step-by-step protocols for using Fursultiamine to probe mitochondrial respiration in cultured cells. We cover methods for isolating functional mitochondria and assessing key bioenergetic parameters using both high-throughput plate-based respirometry and traditional polarography.
Scientific Foundation: Why Fursultiamine is a Superior Tool
Standard thiamine is a water-soluble molecule that relies on carrier-mediated transport systems (THTR-1 and THTR-2) to enter cells.[6] This transport can be a rate-limiting step in experimental settings. Fursultiamine, or thiamine tetrahydrofurfuryl disulfide (TTFD), was specifically designed to circumvent this issue.[7]
-
Lipophilicity and Passive Diffusion: Its fat-soluble nature allows Fursultiamine to bypass the carrier-mediated transport system and passively diffuse across the lipid bilayer of the cell membrane.[5][6][7] This results in more rapid and efficient cellular uptake.
-
Intracellular Conversion: Once inside the cell, Fursultiamine's disulfide bond is cleaved by reducing agents like glutathione, releasing active thiamine.[6][7] This thiamine is then phosphorylated by thiamine pyrophosphokinase to form thiamine pyrophosphate (TPP), the biologically active coenzyme.[7][8][9]
-
Targeting the Nexus of Metabolism: TPP is an essential cofactor for the pyruvate dehydrogenase complex (PDHC), which catalyzes the conversion of pyruvate (the end-product of glycolysis) into acetyl-CoA.[1][10][11] Acetyl-CoA is the primary fuel for the Krebs (TCA) cycle, which in turn generates the reducing equivalents (NADH and FADH₂) that donate electrons to the mitochondrial electron transport chain (ETC) for oxidative phosphorylation (OXPHOS).[1]
By ensuring a robust supply of TPP, Fursultiamine directly supports the key enzymatic step linking glycolysis to mitochondrial respiration. This makes it an invaluable reagent for studying conditions of impaired PDH function, thiamine-responsive disorders, or the general impact of enhanced substrate flux on mitochondrial bioenergetics.
Caption: Cellular uptake and metabolic activation of Fursultiamine.
Experimental Design: A Validated Workflow
A robust study of Fursultiamine's effect on mitochondrial respiration requires careful planning and the inclusion of appropriate controls. The following workflow provides a logical progression from cell culture to data analysis.
Caption: A validated workflow for studying Fursultiamine's effects.
Core Protocols
This section provides detailed methodologies for the key experimental phases. It is crucial to optimize these protocols for your specific cell type and experimental conditions.
Protocol 3.1: Isolation of Mitochondria from Cultured Cells
Rationale: Studying isolated mitochondria allows for the direct measurement of organelle function, independent of upstream cytosolic processes like glycolysis. This method uses differential centrifugation to separate mitochondria based on their size and density.[12]
Materials:
-
Isolation Buffer (IB): 250 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.2 with KOH. Keep ice-cold.
-
Homogenizer: Dounce or Potter-Elvehjem glass homogenizer with a tight-fitting pestle.
-
Refrigerated centrifuge.
-
Phosphate-buffered saline (PBS), ice-cold.
Procedure:
-
Cell Collection: Grow cells to 80-90% confluency. For adherent cells, scrape them into ice-cold PBS. For suspension cells, pellet them directly.
-
Washing: Centrifuge cells at 600 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Cell Swelling: Resuspend the cell pellet in 1 mL of ice-cold Isolation Buffer and incubate on ice for 10-15 minutes to allow the cells to swell.
-
Homogenization: Transfer the cell suspension to a pre-chilled glass homogenizer. Perform 15-20 slow strokes with the pestle to disrupt the cell membranes while keeping the mitochondria intact.[13][14] Self-Validation: Check for cell lysis under a microscope using Trypan Blue.
-
Differential Centrifugation (Step 1): Transfer the homogenate to a centrifuge tube and spin at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Differential Centrifugation (Step 2): Carefully transfer the supernatant to a new, pre-chilled tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction.[12][13]
-
Washing Mitochondria: Discard the supernatant. Gently resuspend the mitochondrial pellet in 1 mL of fresh, ice-cold IB and repeat the 10,000 x g centrifugation for 15 minutes to wash the mitochondria.
-
Final Preparation: Discard the final supernatant and resuspend the mitochondrial pellet in a minimal volume (50-100 µL) of a suitable respiration buffer (e.g., MiR05).
-
Quantification: Determine the protein concentration of the mitochondrial suspension using a Bradford or BCA protein assay. Keep the isolated mitochondria on ice and use them within 3-4 hours for functional assays.[12]
Protocol 3.2: Measuring Oxygen Consumption with a Seahorse XF Analyzer
Rationale: The Agilent Seahorse XF Analyzer is a plate-based platform for real-time measurement of oxygen consumption rate (OCR) in live cells, providing a detailed profile of mitochondrial function.[15][16] The "Mito Stress Test" uses sequential injections of mitochondrial inhibitors to dissect the components of respiration.[17][18]
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24).
-
Seahorse XF Cell Culture Microplates and Sensor Cartridges.
-
Seahorse XF Calibrant, Base Medium, and supplements (glucose, pyruvate, glutamine).
-
Fursultiamine HCl Stock: Prepare a concentrated stock (e.g., 100 mM) in a suitable solvent (e.g., DMSO or water) and store at -20°C.
-
Mito Stress Test Compounds: Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), Rotenone/Antimycin A (Complex I/III inhibitors).[19]
Procedure:
-
Day 1: Cell Seeding: Seed cells into a Seahorse XF microplate at an empirically determined optimal density. Incubate overnight.
-
Day 2: Assay Preparation:
-
Sensor Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO₂ 37°C incubator overnight.[20]
-
Media Exchange: Warm Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine to 37°C.[21] Wash cells once and replace the culture medium with the final volume of assay medium.
-
Equilibration: Place the cell plate in a non-CO₂ 37°C incubator for 45-60 minutes.[21]
-
Compound Loading: Prepare working solutions of Fursultiamine (or vehicle), Oligomycin, FCCP, and Rotenone/Antimycin A in assay medium. Load the appropriate volumes into the injection ports of the hydrated sensor cartridge.
-
Port A: Vehicle or Fursultiamine HCl (to measure its acute effect on basal respiration).
-
Port B: Oligomycin.
-
Port C: FCCP.
-
Port D: Rotenone & Antimycin A.
-
-
-
Run Assay: Place the sensor cartridge and cell plate into the Seahorse XF Analyzer and begin the measurement protocol. The instrument will measure basal OCR, then inject the compounds sequentially to determine key parameters.
-
Data Analysis: After the run, normalize the OCR data to cell number or protein content per well. Calculate the key parameters of mitochondrial function.
Data Presentation: Example Seahorse Mito Stress Test Results
| Parameter | Description | Vehicle Control (pmol O₂/min) | Fursultiamine Treated (pmol O₂/min) |
| Basal Respiration | Baseline oxygen consumption. | 150 ± 10 | 220 ± 15 |
| ATP Production | OCR decrease after Oligomycin injection. | 110 ± 8 | 175 ± 12 |
| Proton Leak | Residual OCR after Oligomycin. | 40 ± 5 | 45 ± 6 |
| Maximal Respiration | OCR after FCCP injection. | 350 ± 25 | 480 ± 30 |
| Spare Capacity | (Maximal - Basal Respiration). | 200 ± 20 | 260 ± 22 |
| Non-Mito. OCR | OCR after Rotenone/Antimycin A. | 25 ± 4 | 25 ± 4 |
Note: These are hypothetical data for illustrative purposes.
Protocol 3.3: Measuring Oxygen Consumption with a Clark-Type Electrode
Rationale: This is a classic and robust method for measuring oxygen concentration in a sealed chamber containing a suspension of isolated mitochondria.[22][23][24][25] By sequentially adding substrates, ADP, and inhibitors, one can determine the rates of different respiratory states.[26]
Materials:
-
Clark-type oxygen electrode system (e.g., Oroboros Oxygraph, Hansatech Instruments).[24]
-
Sealed, temperature-controlled respiration chamber.
-
Respiration Buffer (e.g., MiR05): 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, 1 g/L BSA (fatty acid-free), pH 7.1.
-
Substrates: Pyruvate (5 mM), Malate (5 mM), Succinate (10 mM).
-
Reagents: ADP (1 mM), Oligomycin (2 µg/mL), FCCP (1 µM), Rotenone (0.5 µM), Antimycin A (2.5 µM).
Procedure:
-
System Setup: Calibrate the electrode according to the manufacturer's instructions. Add 2 mL of pre-warmed (37°C) respiration buffer to the chamber and allow the signal to stabilize.
-
Add Mitochondria: Inject a known amount of isolated mitochondria (e.g., 0.2-0.5 mg protein/mL final concentration) into the chamber. Seal the chamber.
-
State 2 Respiration (Substrate only): Add Complex I substrates (Pyruvate + Malate). The resulting slow rate of oxygen consumption is State 2 respiration.
-
State 3 Respiration (Active): Add a saturating amount of ADP. The rapid increase in OCR represents State 3 respiration, where electron transport is coupled to ATP synthesis.
-
State 4 Respiration (Resting): Once all the ADP is phosphorylated to ATP, the respiration rate will slow down to State 4. This rate is limited by the proton leak across the inner membrane.
-
Uncoupled Respiration: Add a small amount of the uncoupler FCCP to measure the maximum capacity of the electron transport chain.
-
Inhibition: Add Rotenone (Complex I inhibitor) followed by Antimycin A (Complex III inhibitor) to shut down mitochondrial respiration and confirm the signal is of mitochondrial origin.
-
Data Analysis: Calculate the oxygen consumption rates (in nmol O₂/min/mg protein) for each state. A key metric is the Respiratory Control Ratio (RCR) = State 3 Rate / State 4 Rate. A high RCR (typically >5 for Complex I substrates) indicates well-coupled, healthy mitochondria.
Self-Validation: The experiment should be repeated with mitochondria isolated from Fursultiamine-treated cells and compared to vehicle-treated controls. An increase in State 3 and uncoupled respiration with pyruvate/malate would be expected.
Protocol 3.4: Assessing Mitochondrial Membrane Potential (ΔΨm) with JC-1
Rationale: Mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and is generated by the pumping of protons across the inner mitochondrial membrane during electron transport. The cationic dye JC-1 is a ratiometric probe used to measure ΔΨm.[27][28] In healthy, high-potential mitochondria, JC-1 forms aggregates that emit red fluorescence. In unhealthy cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.[29] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Materials:
-
JC-1 Mitochondrial Membrane Potential Assay Kit.
-
Fluorescence microplate reader or fluorescence microscope.
-
FCCP (as a positive control for depolarization).
-
Culture plates (e.g., 96-well black, clear bottom).
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat cells with various concentrations of Fursultiamine HCl or vehicle for the desired time. Include wells for a positive control (FCCP treatment for 30 min before the assay).
-
JC-1 Staining: Prepare the JC-1 working solution according to the manufacturer's protocol (typically 1-10 µM in cell culture medium).
-
Incubation: Remove the treatment medium and add the JC-1 working solution to each well. Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Aspirate the staining solution and wash the cells once or twice with assay buffer (provided in the kit) or PBS.
-
Fluorescence Measurement:
-
Plate Reader: Read the fluorescence intensity for both JC-1 aggregates (Ex/Em ~535/595 nm) and monomers (Ex/Em ~485/535 nm).[28]
-
Microscopy: Capture images using appropriate filter sets for red and green fluorescence.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A higher ratio indicates healthier, more polarized mitochondria. Compare the ratios between control, Fursultiamine-treated, and FCCP-treated cells. An increase in the red/green ratio in Fursultiamine-treated cells could suggest enhanced mitochondrial function.[30][31]
References
- Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC - NIH. (n.d.).
- Li, X., & Graham, B. H. (2012). Measurement of mitochondrial oxygen consumption using a Clark electrode. Methods in Molecular Biology, 837, 63–72.
- Isolation of mitochondria from cultured cells. (n.d.).
- What is the mechanism of Cocarboxylase? - Patsnap Synapse. (2024).
- JC-1 Mitochondrial Membrane Potential Assay. (n.d.). G-Biosciences.
- Mitochondrial purification protocol for western blot. (n.d.). Abcam.
- Measuring mitochondrial membrane potential with JC-1 using the Cellometer Vision image cytometer. (n.d.). Revvity.
- Thiamine Biochemistry. (n.d.). Cornell University.
- Mitochondrial Membrane Potential Assay Kit (with JC-1). (n.d.). Elabscience.
- JC-1 Mitochondrial Membrane Potential Assay Kit. (n.d.). RayBiotech.
- Metabolic functions of thiamin. (2018). SlideShare.
- How do I isolate mitochondria from cell culture? (2024). AAT Bioquest.
- JC-1 - Mitochondrial Membrane Potential Assay Kit (ab113850). (n.d.). Abcam.
- Clark-type oxygen electrodes for high-resolution respirometry. (n.d.). Hansatech Instruments Ltd.
- Thiamine pyrophosphate – Knowledge and References. (n.d.). Taylor & Francis.
- Thiamine pyrophosphate. (n.d.). Wikipedia.
- Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode. (n.d.).
- Assessing Mitochondrial Respiration of In Vitro Models for the Study of Immune-Related Diseases Using a Seahorse Analyzer. (2026). Methods in Molecular Biology.
- Agilent Seahorse XF 3D Mito Stress Test Assay User Guide. (n.d.). Agilent.
- Isolation and Functional Analysis of Mitochondria from Cultured Cells and Mouse Tissue. (2014).
- Isolation and Functional Analysis of Mitochondria from Cultured Cells and Mouse Tissue. (2014). ResearchGate.
- An In Vitro Approach to Study Mitochondrial Dysfunction: A Cybrid Model. (2022). Journal of Visualized Experiments.
- Application Notes and Protocols: Seahorse XF Cell Mito Stress Test with Myxalamid B. (n.d.). Benchchem.
- Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode. (n.d.). ResearchGate.
- Seahorse XF Cell Mito Stress Test. (n.d.). Protocols.io.
- Seahorse XF Cell Mito Stress Test Kit User Guide. (n.d.). Agilent.
- Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer. (2024). STAR Protocols.
- What is Fursultiamine used for? - Patsnap Synapse. (2024).
- Development of in vitro models to study effects of compounds that modulate cellular functions in patients with mitochondrial disease. (n.d.). CORE.
- Fursultiamine vs. Thiamine: Decoding the Superior Efficacy of Synthetic Vitamin B1 Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Mitochondrial Metabolic Function Assessed In Vivo and In Vitro. (2013). Current Opinion in Clinical Nutrition and Metabolic Care.
- Assessing Mitochondrial Respiration of In Vitro Models for the Study of Immune-Related Diseases Using a Seahorse Analyzer. (2025). ResearchGate.
- Fursultiamine vs. Thiamine: A Technical Guide to Cellular Uptake Mechanisms. (n.d.). Benchchem.
- Lee, S. H., et al. (2021). Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea. Antioxidants, 10(10), 1526.
- What is the mechanism of Fursultiamine? - Patsnap Synapse. (2024).
- Fursultiamine. (n.d.). Wikipedia.
- Thiamine tetrahydrofurfuryl disulfide improves energy metabolism and physical performance during physical-fatigue loading in rats. (2012). ResearchGate.
- Lee, S. H., et al. (2021). Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea. Antioxidants, 10(10), 1526.
- Naito, E., et al. (2002). Thiamine-responsive pyruvate dehydrogenase deficiency in two patients caused by a point mutation (F205L and L216F) within the thiamine pyrophosphate binding region. Molecular Genetics and Metabolism, 77(1-2), 125-130.
- Effect of Thiamine on Pyruvate Dehydrogenase Activity in Septic Shock. (n.d.). Grantome.
Sources
- 1. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 4. What is Fursultiamine used for? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. What is the mechanism of Fursultiamine? [synapse.patsnap.com]
- 8. What is the mechanism of Cocarboxylase? [synapse.patsnap.com]
- 9. Metabolic functions of thiamin | PPSX [slideshare.net]
- 10. Thiamine-responsive pyruvate dehydrogenase deficiency in two patients caused by a point mutation (F205L and L216F) within the thiamine pyrophosphate binding region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Thiamine on Pyruvate Dehydrogenase Activity in Septic Shock - Michael Donnino [grantome.com]
- 12. drexel.edu [drexel.edu]
- 13. How do I isolate mitochondria from cell culture? | AAT Bioquest [aatbio.com]
- 14. Video: Isolation and Functional Analysis of Mitochondria from Cultured Cells and Mouse Tissue [jove.com]
- 15. Assessing Mitochondrial Respiration of In Vitro Models for the Study of Immune-Related Diseases Using a Seahorse Analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. content.protocols.io [content.protocols.io]
- 19. agilent.com [agilent.com]
- 20. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measurement of mitochondrial oxygen consumption using a Clark electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Hansatech Instruments Ltd | Clark-type oxygen electrodes for high-resolution respirometry [hansatech-instruments.com]
- 25. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode | Springer Nature Experiments [experiments.springernature.com]
- 26. researchgate.net [researchgate.net]
- 27. resources.revvity.com [resources.revvity.com]
- 28. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
- 29. raybiotech.com [raybiotech.com]
- 30. Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Novel Fursultiamine Hydrochloride-Based Drug Delivery Systems
Abstract
Fursultiamine, a lipophilic derivative of thiamine (Vitamin B1), was developed to overcome the low bioavailability of its hydrophilic counterpart.[1][2] Its enhanced permeability allows for more effective passive diffusion across the gastrointestinal tract and the blood-brain barrier.[2][3][4] While its intrinsic properties are an improvement, the development of novel drug delivery systems (DDS) offers the potential to further optimize its therapeutic efficacy. This guide provides a detailed framework for researchers and drug development professionals on the formulation and characterization of three distinct Fursultiamine hydrochloride-based DDS: liposomes, polymeric nanoparticles, and transdermal patches. The protocols herein are designed to provide controlled release, improve tissue targeting, and enhance patient compliance, grounded in the principles of pharmaceutical science and quality by design.
This compound: Core Physicochemical and Pharmacokinetic Profile
A thorough understanding of the active pharmaceutical ingredient (API) is fundamental to designing an effective drug delivery system. This compound is a synthetic thiamine derivative with significantly improved lipophilicity.[1]
Pharmacokinetically, this lipophilicity bypasses the saturable, carrier-mediated transport system that limits the absorption of standard thiamine, resulting in superior bioavailability.[2][3] Studies have shown that Fursultiamine administration can lead to a more than 300% increase in the plasma area under the curve (AUC) for thiamine compared to standard thiamine salts.[3][5][6] Once absorbed, intracellular reducing agents like glutathione cleave the disulfide bond, releasing active thiamine for its metabolic functions.[3]
| Property | Value | Source(s) |
| Chemical Name | Thiamine tetrahydrofurfuryl disulfide hydrochloride | [7] |
| CAS Number | 2105-43-3 | [1][7] |
| Molecular Formula | C₁₇H₂₇ClN₄O₃S₂ | [1][7] |
| Molecular Weight | 435.0 - 444.0 g/mol | [1][7] |
| Appearance | White crystalline powder | [7][8] |
| Solubility | Freely soluble in water and methanol; Sparingly soluble in DMSO | [7][8][9] |
| Melting Point | ~178-180°C | [7] |
| Key Advantage | High lipophilicity enhances passive diffusion and bioavailability | [2][3][4] |
Rationale for Novel Drug Delivery Systems
While Fursultiamine's intrinsic properties are advantageous, its therapeutic application can be further refined. Novel DDS can address specific challenges and unlock new therapeutic possibilities.[10][11] The primary motivations include:
-
Sustained and Controlled Release: For chronic conditions requiring stable thiamine levels, a controlled-release formulation can reduce dosing frequency, minimize fluctuations in plasma concentration, and improve patient adherence.[11]
-
Targeted Delivery: For neurological disorders like Alzheimer's disease or certain cancers where Fursultiamine has shown potential, targeted delivery systems can concentrate the drug at the site of action, increasing efficacy and reducing potential systemic side effects.[12][13][14]
-
Bypassing the GI Tract: Although absorption is improved, oral administration can still lead to GI side effects in some individuals.[15] A transdermal route would eliminate this issue and bypass first-pass metabolism entirely.[16][17]
-
Enhanced Stability: Encapsulation can protect the API from degradation, improving its shelf-life and stability in various physiological environments.[18]
Caption: Logical workflow from challenges in Fursultiamine therapy to DDS solutions.
Formulation Development & Protocols
This section provides detailed protocols for three distinct DDS platforms. The causality behind component selection is explained to ensure a deep understanding of the formulation science.
Liposomal Encapsulation of Fursultiamine
Principle: Liposomes are versatile, biocompatible vesicles composed of phospholipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds.[19][20] Given this compound's solubility in water, it can be efficiently entrapped within the aqueous core of the liposome. Phosphatidylcholine is chosen as the primary bilayer component for its biocompatibility, while cholesterol is included to increase membrane rigidity and reduce drug leakage.[19]
Caption: Workflow for Fursultiamine liposome preparation via thin-film hydration.
Protocol: Thin-Film Hydration Method
-
Lipid Preparation: Weigh and dissolve phosphatidylcholine (e.g., soy PC) and cholesterol in a 2:1 molar ratio in a chloroform:methanol (2:1 v/v) solvent mixture in a round-bottom flask.
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask at 60 rpm at a temperature above the lipid transition temperature (~40-50°C) under reduced pressure until a thin, uniform lipid film is formed on the flask wall.
-
Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: Prepare an aqueous solution of this compound (e.g., 10 mg/mL) in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4). Add the Fursultiamine solution to the lipid film.
-
Vesicle Formation: Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.
-
Size Reduction (Sonication): To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice to prevent lipid degradation. Sonicate in short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes.
-
Purification: Separate the liposome-encapsulated drug from the unencapsulated (free) drug by ultracentrifugation (e.g., 100,000 x g for 1 hour) or dialysis against the buffer.
-
Storage: Store the final liposomal suspension at 4°C.
Polymeric Nanoparticle (PLGA) Formulation
Principle: Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer approved by the FDA for therapeutic use.[21] It is ideal for creating sustained-release formulations. The drug is entrapped within the polymer matrix, and its release is governed by diffusion and polymer degradation. The emulsion-solvent evaporation method is a robust technique for encapsulating drugs like Fursultiamine.
Caption: Workflow for Fursultiamine nanoparticle preparation via O/W emulsion.
Protocol: Oil-in-Water (O/W) Emulsion-Solvent Evaporation
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in a minimal volume of a volatile organic solvent like dichloromethane (DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as polyvinyl alcohol (PVA) (e.g., 1% w/v), which will stabilize the emulsion.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or probe sonication. This process creates fine oil droplets containing the drug and polymer dispersed in the aqueous phase.
-
Solvent Evaporation: Stir the resulting O/W emulsion at room temperature for several hours (e.g., 4-6 hours) to allow the DCM to evaporate. As the solvent evaporates, the PLGA precipitates, forming solid nanoparticles that entrap the drug.
-
Nanoparticle Collection: Collect the hardened nanoparticles by centrifugation (e.g., 15,000 x g for 20 minutes).
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and any unencapsulated drug. Resuspend the pellet in water and centrifuge between each wash.
-
Lyophilization (Freeze-Drying): Resuspend the final washed pellet in a small amount of water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry the sample to obtain a fine, dry powder.
-
Storage: Store the lyophilized nanoparticles in a desiccator at 4°C.
Transdermal Patch Fabrication
Principle: A transdermal patch delivers a drug through the skin for systemic effects.[16] Fursultiamine's lipophilic nature makes it a candidate for this route. A matrix-type patch is one of the simplest designs, where the drug is uniformly dispersed within a polymer matrix. Hydroxypropyl methylcellulose (HPMC) is used as the matrix polymer, polyethylene glycol (PEG) 400 as a plasticizer to ensure flexibility, and dimethyl sulfoxide (DMSO) as a penetration enhancer.[22]
Protocol: Solvent Evaporation Technique for Matrix Patch
-
Polymer Solution: Dissolve HPMC in a suitable solvent (e.g., a water/ethanol mixture) with continuous stirring until a clear, viscous solution is formed.
-
Component Addition: To this polymer solution, add the calculated amount of this compound, PEG 400 (plasticizer), and DMSO (penetration enhancer).
-
Mixing: Stir the mixture for several hours until all components are uniformly dispersed, resulting in a homogenous drug-polymer matrix solution.
-
Casting: Pour the solution onto a flat, inert surface (e.g., a petri dish or a release liner). The thickness of the cast film can be controlled by the volume of solution poured per unit area.
-
Drying: Allow the solvent to evaporate slowly at room temperature for 24 hours, followed by drying in a hot air oven at a controlled temperature (e.g., 40°C) for another 12 hours to remove all residual solvent.
-
Cutting and Finishing: Once dried, the film is carefully removed. Cut the film into patches of the desired size and area. Laminate the patches with a backing membrane to provide support and prevent drug loss.
-
Packaging: Store the finished patches in sealed, light- and moisture-proof packaging.
Characterization & Quality Control Protocols
Robust characterization is essential to ensure the safety, efficacy, and reproducibility of any drug delivery system.[23][24]
Physicochemical Characterization
This suite of tests validates the physical properties of the formulated liposomes and nanoparticles.
| Parameter | Technique | Typical Target Specification |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | 80-200 nm (for systemic delivery); Polydispersity Index (PDI) < 0.3 |
| Zeta Potential | Laser Doppler Velocimetry (via DLS instrument) | ±30 mV for good colloidal stability |
| Morphology | Transmission/Scanning Electron Microscopy (TEM/SEM) | Spherical, uniform, non-aggregated particles |
| Encapsulation Efficiency | HPLC or UV-Vis Spectroscopy | > 70% (highly formulation dependent) |
| Drug Loading | HPLC or UV-Vis Spectroscopy | 1-10% (w/w) |
Protocol: Determination of Encapsulation Efficiency (EE%)
Encapsulation efficiency is the percentage of the initial drug that is successfully entrapped within the carriers.
-
Separation of Free Drug: Take a known volume of the nanoparticle or liposome suspension and separate the carriers from the aqueous medium containing unencapsulated (free) drug. This can be done by ultracentrifugation (e.g., 15,000 x g for 30 min for nanoparticles).
-
Quantify Free Drug: Carefully collect the supernatant and measure the concentration of Fursultiamine in it using a validated HPLC or UV-Vis spectrophotometry method. This gives you the Amount of free drug.
-
Calculate EE%: Use the following formula: EE (%) = [(Total Drug Added - Free Drug) / Total Drug Added] x 100
In Vitro Drug Release Studies
Principle: These studies measure the rate and extent of drug release from the DDS over time, which is critical for predicting in vivo performance. The dialysis bag method is commonly used for nanoparticles and liposomes, ensuring sink conditions.[21][25]
Protocol: Dialysis Bag Method
-
Preparation: Rehydrate a dialysis membrane (with a molecular weight cut-off, e.g., 12-14 kDa, that is permeable to the drug but not the carrier) according to the manufacturer's instructions.
-
Loading: Accurately measure a volume of the Fursultiamine-loaded liposome or nanoparticle suspension (e.g., 1-2 mL) and place it inside the dialysis bag. Securely seal both ends.
-
Release Medium: Place the sealed bag into a larger vessel containing a known volume of release medium (e.g., 100 mL of PBS, pH 7.4). The large volume helps maintain sink conditions.
-
Incubation: Place the entire setup in a shaking water bath at 37°C to simulate physiological temperature.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
Analysis: Analyze the Fursultiamine concentration in each sample using HPLC or UV-Vis spectrophotometry.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time.
Caption: Conceptual plot of Fursultiamine release from different formulations.
In Vitro Permeation Studies
Principle: These assays predict the ability of the drug to cross biological barriers like the intestinal epithelium or the skin.
Protocol: Intestinal Permeability using Caco-2 Cell Monolayers
This model is the gold standard for predicting oral drug absorption.[26][27]
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for 21-23 days until they form a differentiated, polarized monolayer with tight junctions.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Permeability Assay:
-
Add the Fursultiamine formulation (e.g., liposomes or nanoparticles) to the apical (donor) chamber, which simulates the intestinal lumen.
-
Add fresh culture medium to the basolateral (receiver) chamber, which simulates the bloodstream.
-
Incubate at 37°C.
-
-
Sampling: At various time points, take samples from the basolateral chamber and analyze for Fursultiamine concentration via HPLC.
-
Calculate Permeability: Determine the apparent permeability coefficient (Papp) to quantify the rate of drug transport across the monolayer.[28]
Protocol: Skin Permeation using Franz Diffusion Cells
This is the standard method for evaluating transdermal patch performance.
-
Skin Preparation: Use excised human or animal (e.g., rat or pig) skin. Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.
-
Patch Application: Apply the formulated Fursultiamine transdermal patch to the surface of the skin in the donor compartment.
-
Receptor Fluid: Fill the receptor compartment with a suitable buffer (e.g., PBS, pH 7.4) and keep it stirred at 37°C.
-
Sampling: At set time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.
-
Analysis: Analyze the samples for Fursultiamine concentration using HPLC.
-
Calculate Flux: Plot the cumulative amount of drug permeated per unit area against time. The slope of the linear portion gives the steady-state flux.
Conclusion & Future Outlook
The development of novel this compound-based drug delivery systems presents a significant opportunity to enhance its therapeutic potential. By employing liposomal, nanoparticulate, or transdermal technologies, researchers can achieve sustained release, targeted action, and improved patient experience. The protocols detailed in this guide provide a robust starting point for formulation and characterization. Successful in vitro characterization as described here is a critical prerequisite for advancing these novel formulations to preclinical and clinical in vivo studies to validate their safety and efficacy.
References
- ResearchGate. (n.d.). In Vitro Screening Models to Assess Intestinal Drug Absorption and Metabolism.
- Dissolution Technologies. (2021). Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies.
- Creative Bioarray. (n.d.). Predictive Models for Intestinal Drug Absorption.
- Semantic Scholar. (2021). Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies.
- JoVE. (2024). Video: Methods for Studying Drug Absorption: In vitro.
- PubMed Central. (n.d.). Reliable release testing for nanoparticles with the NanoDis System, an innovative sample and separate technique.
- Fengchen Group. (n.d.). Fursultiamine Hcl Or this compound BP EP USP CAS 2105-43-3.
- PubMed Central. (n.d.). Intestinal Permeability and Drug Absorption: Predictive Experimental, Computational and In Vivo Approaches.
- Preprints.org. (n.d.). Development and Analytical Characterization of Liposomes: A Comprehensive Approach.
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). An Overview: Methods for Preparation and Characterization of Liposomes as Drug Delivery Systems.
- The Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / this compound.
- YouTube. (2025). Top 5 Ways to Evaluate Lipid Nanoparticles (LNPs) for Drug Delivery — Guide from BOC Sciences.
- PubMed. (2020). Evaluation of In Vitro Models for Assessment of Human Intestinal Metabolism in Drug Discovery.
- SciTechnol. (2018). Pharmaceutics & Novel Drug Delivery Systems.
- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2024). Preparation and Characterization of Liposomes in Novel Drug Delivery Systems.
- PubChem - NIH. (n.d.). Fursultiamine.
- OUCI. (n.d.). How to measure release from nanosized carriers?.
- PubMed Central. (2021). The pH-Dependent Controlled Release of Encapsulated Vitamin B1 from Liposomal Nanocarrier.
- ResearchGate. (n.d.). Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Preparations.
- ResearchGate. (2023). Liposomes characterization for market approval as pharmaceutical products: Analytical methods, guidelines and standardized protocols.
- MDPI. (2021). The pH-Dependent Controlled Release of Encapsulated Vitamin B1 from Liposomal Nanocarrier.
- PubMed. (n.d.). Phospholipid Vesicles as Carriers in Aquaculture: Preparation and Stability Study of Thiamine Hydrochloride-Loaded Liposomes.
- CD Bioparticles. (n.d.). Liposomal Vitamin B1.
- PubMed. (2021). The pH-Dependent Controlled Release of Encapsulated Vitamin B1 from Liposomal Nanocarrier.
- ResearchGate. (2025). The pH-Dependent Controlled Release of Encapsulated Vitamin B1 from Liposomal Nanocarrier.
- ScienceDirect. (n.d.). Generating and loading of liposomal systems for drug-delivery applications.
- PubMed. (2016). Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Preparations.
- Patsnap Synapse. (2024). What is the mechanism of Fursultiamine?.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fursultiamine: Advanced Vitamin B1 Derivative for Enhanced Bioavailability and Therapeutic Efficacy.
- UC San Diego Health. (2022). Novel Treatment Approach to Alzheimer's Disease Uses Vitamin B1 Derivative.
- Allied Academies. (n.d.). Navigating Drug Delivery Issues: Challenges and Solutions.
- Taylor & Francis. (n.d.). Transdermal – Knowledge and References.
- High-Dose Thiamine (HDT). (n.d.). Transdermal route.
- Patsnap Synapse. (2024). What is Fursultiamine used for?.
- NIH. (n.d.). Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea.
- PubMed Central. (n.d.). Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets?.
- PubMed Central. (n.d.). From Nutrient to Nanocarrier: The Multifaceted Role of Vitamin B12 in Drug Delivery.
- MDPI. (n.d.). Nanoparticles in Drug Delivery: From History to Therapeutic Applications.
- Patsnap Synapse. (n.d.). Fursultiamine - Drug Targets, Indications, Patents.
- PubMed. (2021). Recent advances in nanocarriers for nutrient delivery.
- PubMed. (n.d.). Fursultiamine, a Vitamin B1 Derivative, Enhances Chondroprotective Effects of Glucosamine Hydrochloride and Chondroitin Sulfate in Rabbit Experimental Osteoarthritis.
- PubMed. (2009). [Transdermal therapeutic systems for drug administration].
- ScienceDirect. (n.d.). Nano-encapsulation as a promising approach for targeted delivery and controlled release of vitamins.
- SciSpace. (n.d.). Design, formulation and in vitro drug release from transdermal patches containing imipramine hydrochloride as model drug.
- ResearchGate. (n.d.). A multifunctional drug delivery cargo: Folate-driven gold nanoparticle-vitamin B complex for next-generation drug delivery.
- Longdom Publishing. (n.d.). Types and Challenges of Drug Delivery Systems.
Sources
- 1. usbio.net [usbio.net]
- 2. What is the mechanism of Fursultiamine? [synapse.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fursultiamine Hcl Or this compound BP EP USP CAS 2105-43-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. primescholars.com [primescholars.com]
- 11. longdom.org [longdom.org]
- 12. Fursultiamine | C17H26N4O3S2 | CID 3002119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Novel Treatment Approach to Alzheimer’s Disease Uses Vitamin B1 Derivative [today.ucsd.edu]
- 14. mdpi.com [mdpi.com]
- 15. What is Fursultiamine used for? [synapse.patsnap.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Transdermal [b1parkinsons.org]
- 18. velaskincare.com [velaskincare.com]
- 19. eijppr.com [eijppr.com]
- 20. ijpsm.com [ijpsm.com]
- 21. dissolutiontech.com [dissolutiontech.com]
- 22. scispace.com [scispace.com]
- 23. ijpsjournal.com [ijpsjournal.com]
- 24. researchgate.net [researchgate.net]
- 25. Reliable release testing for nanoparticles with the NanoDis System, an innovative sample and separate technique - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 28. Intestinal Permeability and Drug Absorption: Predictive Experimental, Computational and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Assaying the enzymatic conversion of Fursultiamine hydrochloride to thiamine
Application Note & Protocol
A Validated HPLC-Based Method for Assaying the Enzymatic Conversion of Fursultiamine Hydrochloride to Thiamine
Abstract and Introduction
Fursultiamine, also known as thiamine tetrahydrofurfuryl disulfide (TTFD), is a lipophilic derivative of thiamine (Vitamin B1) developed to improve bioavailability over its water-soluble counterpart. Standard thiamine absorption is limited by carrier-mediated transport in the intestine, whereas the lipid-soluble nature of Fursultiamine allows it to be more efficiently absorbed via passive diffusion. Once absorbed, Fursultiamine must be converted back to thiamine to become biologically active. This conversion involves the enzymatic cleavage of the disulfide bond within the Fursultiamine molecule. The released thiamine is subsequently phosphorylated by thiamine pyrophosphokinase (TPK1) to its active coenzyme form, thiamine pyrophosphate (TPP), which is essential for carbohydrate and energy metabolism.
Understanding the kinetics of Fursultiamine conversion to thiamine is critical for evaluating the efficacy of this prodrug and for developing novel thiamine supplementation strategies. This application note provides a detailed, validated protocol for assaying this enzymatic conversion in vitro. The methodology utilizes a biologically relevant enzyme source (e.g., liver S9 fraction) and quantifies the resulting thiamine production using a robust High-Performance Liquid Chromatography (HPLC) method with post-column derivatization and fluorescence detection.
Principle of the Assay
The assay is composed of two primary stages: enzymatic conversion and analytical quantification.
-
Enzymatic Conversion: this compound is incubated with a crude enzyme preparation, such as a liver S9 fraction, which contains the necessary reductases and reducing cofactors (e.g., glutathione). These enzymes catalyze the reductive cleavage of the disulfide bond in Fursultiamine, releasing free thiamine.
-
Analytical Quantification: The reaction is terminated, and proteins are precipitated. The supernatant, containing the newly formed thiamine, is then analyzed. Thiamine is separated from the remaining substrate and other matrix components via reverse-phase HPLC. After separation, a post-column derivatization reaction with alkaline potassium ferricyanide converts thiamine into the highly fluorescent compound thiochrome. The fluorescence intensity of thiochrome is measured, which is directly proportional to the concentration of thiamine produced in the enzymatic reaction. This method offers high sensitivity and specificity for thiamine quantification in complex biological matrices.
Biochemical Conversion Pathway
The conversion of Fursultiamine to its active form is a multi-step process. The initial enzymatic assay focuses on the first critical step: the release of free thiamine.
Caption: Fursultiamine conversion to the active coenzyme TPP.
Materials and Reagents
Equipment
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and fluorescence detector
-
Post-column derivatization system
-
Analytical balance
-
pH meter
-
Centrifuge (capable of 10,000 x g and 4°C)
-
Vortex mixer
-
Thermostatic water bath or incubator
-
Syringe filters (0.45 µm, PVDF or similar)
-
Glassware and consumables (volumetric flasks, pipettes, autosampler vials)
Chemicals and Reagents
-
This compound (CAS: 2105-43-3)
-
Thiamine hydrochloride (CAS: 67-03-8)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Trichloroacetic acid (TCA)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Sodium hydroxide (NaOH)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, 18 MΩ·cm)
-
Rat Liver S9 fraction (commercially available or prepared in-house)
-
Bicinchoninic acid (BCA) protein assay kit
Experimental Workflow Overview
The entire process, from reagent preparation to final data analysis, follows a systematic workflow to ensure reproducibility and accuracy.
Caption: Step-by-step experimental workflow for the enzymatic assay.
Detailed Protocols
Protocol 1: Preparation of Solutions and Standards
Causality: Accurate preparation of standards and reagents is fundamental for assay reliability. Stock solutions are made in appropriate solvents to ensure stability and solubility. Working standards are diluted in a buffer matching the final sample matrix to minimize matrix effects.
-
Phosphate Buffer (100 mM, pH 7.4): Prepare solutions of 100 mM KH₂PO₄ and 100 mM Na₂HPO₄. Titrate the KH₂PO₄ solution with the Na₂HPO₄ solution until a pH of 7.4 is reached.
-
This compound Stock (10 mM): Accurately weigh and dissolve Fursultiamine HCl in methanol to a final concentration of 10 mM. Store in amber vials at -20°C.
-
Thiamine Stock (1 mM): Accurately weigh and dissolve thiamine HCl in 0.1 N HCl. Dilute to a final concentration of 1 mM. This stock is stable for several weeks at 4°C when protected from light.
-
Thiamine Calibration Standards (0.1 µM to 10 µM): Prepare a series of working standards by diluting the 1 mM thiamine stock in the phosphate buffer. A typical range would be 0.1, 0.25, 0.5, 1.0, 2.5, 5.0, and 10.0 µM. Prepare fresh daily.
-
TCA Solution (20% w/v): Dissolve 20 g of trichloroacetic acid in HPLC-grade water to a final volume of 100 mL. Store at 4°C.
-
Post-Column Reagent (Alkaline Potassium Ferricyanide): Prepare a solution of 0.01% (w/v) K₃[Fe(CN)₆] in 15% (w/v) NaOH. This solution is light-sensitive and should be prepared fresh daily and stored in an amber bottle.
-
Enzyme Preparation: Thaw the liver S9 fraction on ice. Dilute it in 100 mM phosphate buffer (pH 7.4) to a final protein concentration of approximately 1-2 mg/mL. The optimal concentration should be determined empirically. Keep on ice at all times. Determine the exact protein concentration using a BCA assay.
Protocol 2: Enzymatic Reaction Procedure
Causality: The reaction is performed at 37°C to simulate physiological conditions. A no-enzyme control is crucial to account for any non-enzymatic degradation of Fursultiamine, while a no-substrate control confirms that the enzyme preparation itself does not contain endogenous thiamine. The reaction is terminated by TCA, which denatures the enzymes and precipitates proteins, effectively stopping the conversion.
-
Pre-incubation: In microcentrifuge tubes, add 440 µL of 100 mM phosphate buffer (pH 7.4) and 50 µL of the diluted S9 enzyme preparation. Pre-incubate the mixture for 5 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding 10 µL of 10 mM Fursultiamine stock solution (final concentration: 200 µM). Vortex gently.
-
Incubation: Incubate at 37°C. For kinetic studies, prepare multiple tubes and terminate the reaction at various time points (e.g., 0, 5, 10, 20, 30, and 60 minutes).
-
Controls:
-
No-Enzyme Control: Replace the 50 µL of S9 preparation with 50 µL of phosphate buffer.
-
No-Substrate Control: Replace the 10 µL of Fursultiamine stock with 10 µL of methanol.
-
-
Reaction Termination: Stop the reaction by adding 100 µL of ice-cold 20% TCA solution. Vortex vigorously.
-
Protein Precipitation: Place the tubes on ice for 10 minutes.
-
Clarification: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Sample Collection: Carefully transfer the supernatant to a new tube. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Protocol 3: HPLC-FLD Analysis
Causality: A reverse-phase C18 column is used to separate the polar thiamine from the more non-polar Fursultiamine. Post-column derivatization is chosen over pre-column methods to ensure consistent derivatization efficiency and avoid potential degradation of derivatives in the autosampler. Fluorescence detection provides excellent sensitivity and selectivity for the thiochrome derivative.
| Parameter | Recommended Condition |
| Analytical Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 10 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or simple gradient (e.g., 95% A / 5% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| Post-Column Reagent | 0.01% K₃[Fe(CN)₆] in 15% NaOH |
| Post-Column Flow Rate | 0.5 mL/min |
| Reactor | 0.5 mL reaction coil, ambient temperature |
| Fluorescence Detector | Excitation: 375 nm, Emission: 435 nm |
Data Analysis and Assay Validation
Data Analysis
-
Calibration Curve: Inject the thiamine calibration standards (0.1 µM to 10 µM) into the HPLC system. Plot the peak area of the resulting thiochrome derivative against the known concentration of each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An acceptable R² value should be >0.995.
-
Quantification: Using the calibration curve equation, calculate the concentration of thiamine in each unknown sample from its measured peak area.
-
Calculate Reaction Rate: The rate of enzymatic conversion is typically expressed as nmol of product formed per minute per mg of protein. Rate (nmol/min/mg) = ( [Thiamine, µM] * Total Assay Volume, µL ) / ( Incubation Time, min * Protein Amount, mg )
Assay Validation Parameters
A trustworthy protocol must be validated. The following parameters should be assessed to ensure the assay is reliable.
| Parameter | Definition | Typical Acceptance Criteria |
| Linearity | The ability to elicit results that are directly proportional to the concentration of the analyte. | R² > 0.995 over the calibration range. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-Noise ratio > 10. Typically 3-5 nmol/L. |
| Precision (CV%) | The closeness of agreement between a series of measurements. Assessed as intra-day (within-run) and inter-day (total) precision. | Within-run CV < 5%, Total CV < 10%. |
| Accuracy (% Recovery) | The closeness of the measured value to the true value. Assessed by spiking a known amount of thiamine into a sample matrix. | 85-115% recovery. |
References
- Patsnap Synapse. (2024-07-17). What is the mechanism of Fursultiamine? Synapse. [Link]
- Sambon, M., et al. (2022). Product inhibition of mammalian thiamine pyrophosphokinase is an important mechanism for maintaining thiamine diphosphate homeostasis. Biochimica et Biophysica Acta (BBA) - General Subjects, 1866(3), 130071. [Link]
- Ostrovskiĭ, I. M. (1977). [Molecular-kinetic parameters of thiamine enzymes and the mechanism of antivitamin action of hydroxythiamine in animal organisms]. Biokhimiia (Moscow, Russia), 42(12), 2137–2148. [Link]
- Patsnap Synapse. (2024-06-14). What is Fursultiamine used for? Synapse. [Link]
- Mayo Clinic Laboratories. TDP - Overview: Thiamine (Vitamin B1), Whole Blood. [Link]
- Mayo Clinic Labor
- Ulta Lab Tests. Vitamin B1 Blood Test. [Link]
- Norman Regional Laboratory Services. Thiamine (Vitamin B1), Whole Blood. [Link]
- Children's Minnesota. (2018). THIAMINE (VITAMIN B1). [Link]
- Patrini, C., et al. (1995). Intestinal alkaline phosphatase can transphosphorylate thiamin to thiamin monophosphate during intestinal transport in the rat. Archives of Physiology and Biochemistry, 103(1), 33–38. [Link]
- Lu’o’ng, C., et al. (2020). Synthetic Thioesters of Thiamine: Promising Tools for Slowing Progression of Neurodegenerative Diseases. Molecules, 25(15), 3343. [Link]
- Lu, J., et al. (2008). Rapid HPLC measurement of thiamine and its phosphate esters in whole blood. Clinical Chemistry, 54(5), 930–932. [Link]
- Vinogradov, V. V., et al. (1975). [Changes in the activity of alkaline phosphatase and the level of thiamine diphosphatase in simulations of B1 avitaminosis]. Voprosy Meditsinskoi Khimii, 21(4), 383–388. [Link]
- Sambon, M., et al. (2022). Product inhibition of mammalian thiamine pyrophosphokinase is an important mechanism for maintaining thiamine diphosphate homeostasis. Biochimica et Biophysica Acta (BBA) - General Subjects, 1866(3), 130071. [Link]
- Tallaksen, C. M., et al. (2001). A simplified HPLC method for thiamine and its phosphate esters in whole blood. Journal of Analytical Bio-Science, 24(3), 232-236. [Link]
- Schweingruber, H., et al. (2001). Steady-state kinetics and mutational studies of recombinant human thiamin pyrophosphokinase. The Journal of Biological Chemistry, 276(31), 29424–29429. [Link]
- Doi, H., et al. (2015). Synthesis of (11)C-Labeled Thiamine and Fursultiamine for in Vivo Molecular Imaging of Vitamin B1 and Its Prodrug Using Positron Emission Tomography. The Journal of Organic Chemistry, 80(11), 5947–5952. [Link]
- Lu, J., et al. (2008). Rapid HPLC Measurement of Thiamine and Its Phosphate Esters in Whole Blood. Clinical Chemistry, 54(5), 930-932. [Link]
- Khan, M. M. T., & Rao, K. N. (2011). A Kinetic and Mechanistic Study of Hydrolysis of Thiamine Pyrophosphate (Cocarboxylase) in Aqueous Buffer and Micellar Media. International Journal of Chemical Kinetics, 43(10), 551-560. [Link]
- Kim, J. H., et al. (2020). Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea. Antioxidants, 9(10), 992. [Link]
- Pan, X., et al. (2010). Both benfotiamine and fursultiamine increase the level of thiamine but not that of its phosphate esters in the brain. Brain Research, 1359, 137-144. [Link]
- Hunsaker, J. J., et al. (2017). Simple HPLC Method with Internal Standard for Evaluation of Vitamin B1 Status By Use of Whole Blood.
- Fengchen Group Co., Ltd. Fursultiamine Hcl Or this compound BP EP USP CAS 2105-43-3. [Link]
- Wikipedia.
- Doi, H., et al. (2015). Synthesis of 11C-Labeled Thiamine and Fursultiamine for In Vivo Molecular Imaging of Vitamin B1 and Its Prodrug Using Positron Emission Tomography. The Journal of Organic Chemistry, 80(11), 5947-5952. [Link]
- Komai, T., & Shindo, H. (1978). Possible role of intestinal alkaline phosphatase activity in thiamine transport. Experientia, 34(1), 18–20. [Link]
- Patsnap Synapse. (2024-06-21). What are Alkaline phosphatase stimulants and how do they work? Syn
Application Notes and Protocols for Fursultiamine Hydrochloride Treatment in Primary Neuronal Cell Cultures
Introduction: The Rationale for Fursultiamine in Neuronal Health
Fursultiamine, a synthetic derivative of thiamine (Vitamin B1), has emerged as a compound of significant interest in neuroscience research.[1][2] Unlike its parent molecule, thiamine, Fursultiamine is a lipophilic compound, a characteristic that dramatically enhances its bioavailability and facilitates its passage across the blood-brain barrier.[2][3] This improved central nervous system penetration makes it a compelling candidate for investigating neuroprotective strategies in various in vitro models of neurological disorders.
Thiamine itself is fundamental to neuronal function, serving as an essential coenzyme in carbohydrate metabolism and ATP production.[2] Thiamine deficiency can lead to severe neurological consequences, including neuronal death and neuroinflammation, which are hallmarks of several neurodegenerative diseases.[4][5] Fursultiamine, by efficiently delivering thiamine to neuronal cells, is proposed to exert its neuroprotective effects through several mechanisms, including the restoration of energy metabolism, reduction of oxidative stress, and modulation of inflammatory responses.[2][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Fursultiamine hydrochloride in primary neuronal cell cultures. The protocols herein are designed to serve as a robust starting point for investigating the neuroprotective and therapeutic potential of this compound.
Core Principles of Fursultiamine Application in Primary Neurons
Primary neuronal cultures are a cornerstone of neurobiological research, offering a controlled environment to study neuronal physiology and pathology. However, they are also delicate and require precise handling. The application of any compound, including Fursultiamine, must be carefully considered to ensure the validity of experimental outcomes.
Mechanism of Action: A Multi-faceted Approach
Fursultiamine's neuroprotective effects are not attributed to a single mechanism but rather a convergence of beneficial actions stemming from its role as a superior thiamine delivery agent. Once inside the neuron, Fursultiamine is converted to thiamine, which is then phosphorylated to its active form, thiamine pyrophosphate (TPP).[2] TPP is a critical cofactor for enzymes involved in the Krebs cycle and the pentose phosphate pathway, both central to cellular energy production and redox balance.
The proposed neuroprotective signaling pathways influenced by Fursultiamine include:
-
Enhancement of Energy Metabolism: By bolstering TPP levels, Fursultiamine supports efficient glucose metabolism, ensuring a steady supply of ATP to meet the high energy demands of neurons.
-
Reduction of Oxidative Stress: Fursultiamine has been shown to decrease the accumulation of reactive oxygen species (ROS), a key driver of neuronal damage in many neurodegenerative conditions.[4] This antioxidant effect may be linked to the role of TPP in the pentose phosphate pathway, which generates NADPH, a crucial reductant for antioxidant enzymes.
-
Anti-inflammatory Effects: Neuroinflammation, often mediated by activated microglia, is a common feature of neurodegenerative diseases. Thiamine derivatives like benfotiamine have been shown to suppress the production of pro-inflammatory mediators in microglia.[6] It is hypothesized that Fursultiamine may exert similar anti-inflammatory effects, thereby protecting neurons from inflammatory damage.
-
Anti-apoptotic Activity: By mitigating oxidative stress and supporting mitochondrial function, Fursultiamine can inhibit the activation of apoptotic pathways, such as the caspase cascade, ultimately preventing programmed cell death in neurons.[4]
Diagram of Fursultiamine's Proposed Neuroprotective Mechanisms
Sources
- 1. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Fursultiamine? [synapse.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abnormal Thiamine-Dependent Processes in Alzheimer’s Disease. Lessons from Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benfotiamine Attenuates Inflammatory Response in LPS Stimulated BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fursultiamine Hydrochloride for Reducing Oxidative Stress in Cellular Models
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Fursultiamine Hydrochloride in cellular models of oxidative stress. Fursultiamine, a lipophilic derivative of thiamine (Vitamin B1), demonstrates enhanced bioavailability and significant potential as a potent antioxidant.[1][2] These protocols detail the proposed mechanism of action, methods for inducing and quantifying oxidative stress, and a step-by-step workflow for evaluating the cytoprotective effects of fursultiamine. The methodologies are designed to be self-validating, incorporating established assays for reactive oxygen species (ROS) detection, antioxidant enzyme activity, and lipid peroxidation.
Introduction: The Rationale for Fursultiamine in Oxidative Stress Research
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a key pathogenic factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular disease, and drug-induced toxicities.[3][4] Thiamine (Vitamin B1) is an essential cofactor for enzymes critical to mitochondrial energy metabolism.[5] Its deficiency leads to impaired oxidative metabolism, mitochondrial dysfunction, and a subsequent increase in oxidative stress, particularly in neuronal cells.[6][7]
Fursultiamine (Thiamine Tetrahydrofurfuryl Disulfide, TTFD) is a synthetic thiamine derivative designed for superior lipid solubility, allowing for enhanced absorption and the ability to more effectively cross cellular membranes and the blood-brain barrier compared to standard thiamine.[2][8] This enhanced bioavailability makes it a compelling agent for mitigating conditions exacerbated by cellular and mitochondrial oxidative stress.[1] Recent studies have highlighted its ability to reduce mitochondrial ROS accumulation and subsequent apoptotic cell death, suggesting a direct antioxidant and cytoprotective role.[1][9]
Proposed Mechanism of Action: Fursultiamine and the Nrf2 Antioxidant Response Pathway
While the direct antioxidant properties of fursultiamine are notable, its primary mechanism for combating oxidative stress is likely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[[“]][11] Nrf2 is a master transcription factor that regulates the expression of a vast array of antioxidant and detoxification genes.[12][13]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[13] Upon exposure to oxidative stress or electrophilic compounds, specific cysteine residues in Keap1 are modified, leading to a conformational change that releases Nrf2.[12] Stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[14] This induces the transcription of numerous cytoprotective proteins, including:
-
Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1): A detoxifying enzyme that reduces quinones and prevents the generation of semiquinone radicals.
-
Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[15]
-
Glutathione Peroxidase (GPx): An enzyme family that detoxifies hydrogen peroxide and lipid hydroperoxides.[16]
Thiamine derivatives, such as benfotiamine, have been shown to activate the Nrf2/ARE pathway, and it is hypothesized that fursultiamine acts similarly to bolster the cell's intrinsic antioxidant defenses.[11][17]
Caption: Fursultiamine's proposed mechanism via the Nrf2-ARE pathway.
Experimental Design and Workflow
The following workflow provides a general framework for assessing the efficacy of this compound in a cellular model of oxidative stress.
Caption: Experimental workflow for evaluating fursultiamine.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Purpose |
| This compound | Sigma-Aldrich, Cayman Chemical | Test compound |
| Cell Line (e.g., SH-SY5Y, PC12) | ATCC | Neuronal cell model |
| Cell Culture Media (e.g., DMEM/F-12) | Gibco | Cell growth |
| Fetal Bovine Serum (FBS) | Gibco | Media supplement |
| Penicillin-Streptomycin | Gibco | Antibiotic |
| Hydrogen Peroxide (H₂O₂) | Sigma-Aldrich | Oxidative stress inducer |
| DCFDA / H2DCFDA Cellular ROS Assay Kit | Abcam, Thermo Fisher | Intracellular ROS measurement |
| MitoSOX™ Red Mitochondrial Superoxide Indicator | Thermo Fisher | Mitochondrial ROS measurement |
| Superoxide Dismutase (SOD) Assay Kit | Cayman Chemical, Sigma-Aldrich | SOD activity measurement |
| Glutathione Peroxidase (GPx) Assay Kit | Abcam, RayBiotech | GPx activity measurement |
| Lipid Peroxidation (MDA) Assay Kit | Abcam, Sigma-Aldrich | MDA level measurement |
| 96-well microplates (clear, black) | Corning | Assay plates |
Detailed Experimental Protocols
Causality Note: The following protocols are designed as a self-validating system. The "Stressor Only" group confirms the induction of oxidative stress, while the "Fursultiamine Only" group controls for any intrinsic effects of the compound. The protective effect is validated if the "Fursultiamine + Stressor" group shows a significant reduction in oxidative markers compared to the "Stressor Only" group.
Protocol 4.1: Cell Culture and Treatment
-
Cell Seeding: Plate a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates at a density of 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Fursultiamine Pre-treatment: Prepare a stock solution of this compound in sterile DMSO or PBS. Dilute to final working concentrations (e.g., 10, 50, 100 µM) in serum-free cell culture media. Remove the old media from the cells and add the fursultiamine-containing media. Incubate for 2-4 hours.
-
Rationale: Pre-incubation allows for cellular uptake of fursultiamine and potential upregulation of baseline antioxidant defenses before the oxidative insult.
-
-
Induction of Oxidative Stress: Prepare the oxidative stressor (e.g., 100-500 µM H₂O₂ in serum-free media). Add the stressor directly to the wells containing fursultiamine (for the treatment group) or to wells with media alone (for the stressor-only control).
-
Incubation: Incubate the plates for the desired time period (e.g., 6-24 hours), depending on the specific endpoint being measured.
Protocol 4.2: Measurement of Intracellular ROS (H2DCFDA Assay)
This assay measures general intracellular ROS levels.[18] The non-fluorescent H2DCFDA probe passively diffuses into cells, where it is deacetylated by intracellular esterases and later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[19]
-
Reagent Preparation: Prepare the H2DCFDA working solution according to the manufacturer's protocol (typically 10-25 µM in serum-free media or PBS).
-
Cell Treatment: After the treatment incubation period (Protocol 4.1), carefully remove the media from all wells.
-
Probe Loading: Add 100 µL of the H2DCFDA working solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-45 minutes, protected from light.
-
Measurement: Read the fluorescence intensity using a microplate reader with excitation/emission wavelengths of approximately 495/525 nm.[20]
-
Trustworthiness: Include wells without cells (reagent blank) to subtract background fluorescence. Normalize ROS levels to cell viability data obtained from a parallel plate.
-
Protocol 4.3: Superoxide Dismutase (SOD) Activity Assay
This protocol measures the activity of SOD, a primary antioxidant enzyme that scavenges superoxide radicals.[21] Many commercial kits utilize a tetrazolium salt (like WST-1) that is reduced by superoxide to form a colored formazan product. SOD activity is measured as the inhibition of this colorimetric reaction.[22]
-
Sample Preparation: After treatment, wash cells with cold PBS. Lyse the cells using the lysis buffer provided in the assay kit (often a Tris-HCl buffer with Triton X-100).[21] Centrifuge the lysate at 14,000 x g for 5 minutes at 4°C to pellet debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) for normalization.
-
Assay Procedure (based on a typical WST-1 kit): a. Add 20 µL of cell lysate supernatant to the appropriate wells of a 96-well plate. b. Add 200 µL of the WST working solution to all wells. c. Initiate the reaction by adding 20 µL of the enzyme working solution (containing xanthine oxidase) to all wells except the blank. Mix thoroughly. d. Incubate the plate at 37°C for 20-30 minutes. e. Read the absorbance at ~450 nm using a microplate reader.
-
Calculation: Calculate the SOD inhibition rate for each sample according to the manufacturer's formula, which typically compares the absorbance of the sample to that of control wells without SOD activity.
Protocol 4.4: Glutathione Peroxidase (GPx) Activity Assay
This assay measures the activity of GPx by a coupled reaction with glutathione reductase (GR).[16][23] GPx reduces a peroxide substrate using glutathione (GSH), producing oxidized glutathione (GSSG). Exogenous GR then recycles GSSG back to GSH, a process that consumes NADPH. The rate of NADPH decrease, measured by the change in absorbance at 340 nm, is directly proportional to GPx activity.[24][25]
-
Sample Preparation: Prepare cell lysates as described for the SOD assay (Protocol 4.3, Step 1) using the buffer recommended by the GPx assay kit manufacturer.[23] Normalize to protein concentration.
-
Assay Procedure (based on a typical NADPH-coupled kit): a. Add sample lysate (e.g., 20 µL) to the appropriate wells of a 96-well UV-transparent plate. b. Prepare a master mix containing assay buffer, co-substrate mixture (GSH, GR), and NADPH according to the kit instructions.[16] c. Add the master mix (e.g., 160 µL) to each well. d. Initiate the reaction by adding the peroxide substrate (e.g., cumene hydroperoxide, 20 µL).[16] e. Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every minute for 5-10 minutes.
-
Calculation: Determine the rate of absorbance decrease (ΔA340/min). Calculate GPx activity using the molar extinction coefficient of NADPH and normalize to the protein content of the sample.
Protocol 4.5: Lipid Peroxidation (MDA) Assay
This assay quantifies malondialdehyde (MDA), a major end-product of lipid peroxidation.[26] The principle is based on the reaction of MDA with thiobarbituric acid (TBA) under high temperature and acidic conditions, which forms a pink-colored MDA-TBA adduct that can be measured colorimetrically at ~532 nm.[27][28]
-
Sample Preparation: Prepare cell lysates as described previously (Protocol 4.3, Step 1). It is critical to include an antioxidant like butylated hydroxytoluene (BHT) in the lysis buffer to prevent ex-vivo lipid peroxidation during sample processing.[29]
-
Assay Procedure (based on a typical TBA kit): a. Add 100 µL of cell lysate or MDA standard to a microcentrifuge tube. b. Add 600 µL of the TBA reagent to each tube. c. Incubate the tubes at 95°C for 60 minutes. d. Cool the tubes in an ice bath for 10 minutes to stop the reaction.[29] e. Centrifuge at 10,000 x g for 3-5 minutes to pellet any precipitate. f. Transfer 200 µL of the clear supernatant from each tube to a 96-well plate. g. Read the absorbance at 532 nm.
-
Calculation: Generate a standard curve using the MDA standards. Determine the MDA concentration in the samples from the standard curve and normalize to protein concentration.
Data Summary and Interpretation
| Assay | Parameter Measured | Expected Result in "Stressor Only" Group | Expected Result in "Fursultiamine + Stressor" Group |
| H2DCFDA / MitoSOX | ROS Levels (Fluorescence) | Significant Increase | Attenuation of fluorescence increase |
| SOD Activity Assay | Enzyme Activity | Significant Decrease | Restoration or partial restoration of activity |
| GPx Activity Assay | Enzyme Activity | Significant Decrease | Restoration or partial restoration of activity |
| MDA Assay | MDA Concentration (Absorbance) | Significant Increase | Attenuation of absorbance increase |
A successful experiment will demonstrate a statistically significant reversal of the oxidative stress markers in the fursultiamine co-treated group compared to the group treated with the oxidative stressor alone. This provides strong evidence for the cytoprotective and antioxidant capabilities of this compound in a cellular context.
References
- Consensus. Nrf2 signaling pathways in oxidative stress and mitochondrial function. Vertex AI Search.
- Sharma, P., & Ander, P. (Year). Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay. PubMed Central.
- Shaw, P., & Chattopadhyay, A. (Year).
- Various Authors. (2023).
- Lu, J., & Ling, E. (Year). Thiamine Deficiency and Neurodegeneration: The Interplay among Oxidative Stress, Endoplasmic Reticulum Stress and Autophagy. PubMed Central.
- Sekmen, A. H., & Turkan, I. (Year). Superoxide Dismutase Assay. PROMETHEUS – Protocols.
- Various Authors. (2018). Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons. Bio-protocol.
- Halliwell, B. (Year).
- Salmon, A., et al. (Year). Oxidative stress response and Nrf2 signaling in aging. PubMed Central.
- Various Authors. (2013). Thiamine deficiency induces oxidative stress in brain mitochondria of Mus musculus. Journal of Physiology and Biochemistry.
- Zhang, Q., et al. (Year). Thiamine deficiency induces oxidative stress and exacerbates the plaque pathology in Alzheimer's mouse model. PubMed Central.
- RayBiotech. (Year). Glutathione Peroxidase (GPX) Activity Assay Kit (Colorimetric). RayBiotech.
- Luo, et al. (2023). Molecular mechanism of Nrf2 signaling pathway regulating oxidative stress.
- Various Authors. (Year). Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS. NIH.
- Hazell, A. S. (2013). The impact of oxidative stress in thiamine deficiency: a multifactorial targeting issue.
- Various Authors. (2017). Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans. PubMed Central.
- Northwest Life Science Specialties. (Year). NWK-MDA01 Malondialdehyde Protocol. NWLSS.
- Assay Genie. (Year). Superoxide Dismutase (SOD) Activity Assay Kit. Assay Genie.
- Agilent. (Year). An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Agilent Technologies.
- Sigma-Aldrich. (Year). Glutathione Peroxidase Assay Kit. Sigma-Aldrich.
- Abcam. (Year). Lipid Peroxidation (MDA) Assay Kit (Colorimetric/Fluorometric) (AB118970). Abcam.
- Sigma-Aldrich. (Year).
- Cayman Chemical. (Year). Glutathione Peroxidase Assay Kit. Cayman Chemical.
- Cayman Chemical. (Year). Glutathione Peroxidase Assay Kit Manual. Cayman Chemical.
- Arigo biolaboratories. (Year). ARG82578 Lipid Peroxidation (MDA) Assay Kit.
- Northwest Life Science Specialties. (Year). Product Manual for Glutathione Peroxidase (GPX) Activity Assay Kit. NWLSS.
- G-Biosciences. (Year). SOD Activity Assay. G-Biosciences.
- Sigma-Aldrich. (Year). Superoxide Dismutase (SOD) Activity Assay Kit. Sigma-Aldrich.
- Health & Packer. (1968).
- BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. BMG LABTECH.
- Kim, J. H., et al. (2021). Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea. NIH.
- Various Authors. (2021). Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine.
- Tapias, V., et al. (Year).
- Various Authors. (Year).
- Kim, J. H., et al. (2021). Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea. PubMed. [Link]
- Patsnap Synapse. (2024). What is the mechanism of Fursultiamine?.
- Various Authors. (Year).
- Tapias, V., et al. (2018).
- Various Authors. (Year). Both benfotiamine and fursultiamine increase the level of thiamine but not that of its phosphate esters in the brain.
- Various Authors. (Year). Fursultiamine Alleviates Choroidal Neovascularization by Suppressing Inflammation and Metabolic Reprogramming. PubMed Central.
- Patsnap Synapse. (2024). What is Fursultiamine used for?.
- Various Authors. (Year). In Vitro Cellular Assays for Oxidative Stress and Biomaterial Response.
- Various Authors. (2020). Fursultiamine Alleviates Choroidal Neovascularization by Suppressing Inflammation and Metabolic Reprogramming. PubMed. [Link]
Sources
- 1. Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Fursultiamine? [synapse.patsnap.com]
- 3. Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impact of oxidative stress in thiamine deficiency: a multifactorial targeting issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiamine Deficiency and Neurodegeneration: The Interplay among Oxidative Stress, Endoplasmic Reticulum Stress and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiamine deficiency induces oxidative stress and exacerbates the plaque pathology in Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is Fursultiamine used for? [synapse.patsnap.com]
- 9. Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. Benfotiamine treatment activates the Nrf2/ARE pathway and is neuroprotective in a transgenic mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidative stress response and Nrf2 signaling in aging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. prometheusprotocols.net [prometheusprotocols.net]
- 16. raybiotech.com [raybiotech.com]
- 17. Benfotiamine treatment activates the Nrf2/ARE pathway and is neuroprotective in a transgenic mouse model of tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
- 19. agilent.com [agilent.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. assaygenie.com [assaygenie.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 27. arigobio.com [arigobio.com]
- 28. plant-stress.weebly.com [plant-stress.weebly.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
Application Note: A Validated High-Performance Liquid Chromatography Method for the Quantitative Analysis of Fursultiamine Hydrochloride
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Fursultiamine hydrochloride. Fursultiamine, a lipophilic derivative of thiamine (Vitamin B1), is utilized in various pharmaceutical formulations for its enhanced bioavailability.[1] The presented method is designed for researchers, scientists, and drug development professionals, offering a reliable protocol for quality control and stability testing. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its specificity, linearity, accuracy, precision, and robustness.[2][3]
Introduction
Fursultiamine, or thiamine tetrahydrofurfuryl disulfide (TTFD), was developed to improve the absorption and tissue distribution of thiamine.[1][4] Its analysis is crucial in pharmaceutical manufacturing to ensure the potency and purity of the final product. High-performance liquid chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of active pharmaceutical ingredients (APIs) like this compound.[5] This document provides a comprehensive guide to a specific HPLC method, including the scientific rationale behind the chosen parameters and a step-by-step protocol for its implementation and validation.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Chemical Formula | C17H27ClN4O3S2 | [4][6] |
| Molecular Weight | 435.01 g/mol | [7][8] |
| Appearance | White crystalline powder | [6][9] |
| Solubility | Freely soluble in water and methanol | [4][9] |
| UV Maximum (λmax) | 236 nm | [10] |
The high solubility of this compound in water and methanol makes it highly compatible with reverse-phase HPLC systems. Its UV absorbance at 236 nm provides a suitable wavelength for detection with a standard UV-Vis detector.[10]
HPLC Method Parameters and Rationale
The chosen chromatographic conditions are designed to provide optimal separation and peak shape for this compound.
| Parameter | Condition | Rationale |
| Instrumentation | HPLC system with UV-Vis Detector | Standard equipment in most analytical laboratories. |
| Column | C18, 4.6 x 150 mm, 5 µm | The non-polar C18 stationary phase is ideal for retaining the moderately non-polar Fursultiamine molecule, providing good separation from polar impurities.[11][12] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (40:60 v/v) | The combination of an organic modifier (acetonitrile) and an aqueous buffer allows for the efficient elution of Fursultiamine. The acidic pH ensures the analyte is in a single ionic form, leading to sharper, more symmetrical peaks. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 236 nm | This is the UV absorbance maximum for Fursultiamine, providing the highest sensitivity.[10] |
| Injection Volume | 10 µL | A small injection volume minimizes the risk of column overloading and peak distortion. |
| Internal Standard | Caffeine (optional) | An internal standard can be used to improve the precision of the quantification. |
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound using this method.
Caption: HPLC analysis workflow for this compound.
Detailed Protocols
Reagent and Solution Preparation
-
Phosphate Buffer (pH 3.0): Dissolve a suitable amount of monobasic potassium phosphate in HPLC-grade water to make a 20 mM solution. Adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 40:60 (v/v) ratio. Degas the solution before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound Reference Standard in a 25 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 10 µg/mL to 100 µg/mL.
-
Sample Solution: The preparation will depend on the formulation. For a tablet, for example, finely powder a number of tablets, and dissolve a quantity of the powder equivalent to a single dose in a suitable volume of mobile phase. Sonicate to ensure complete dissolution, then filter through a 0.45 µm syringe filter before injection.[13]
HPLC System Operation
-
System Startup: Purge the HPLC system with the mobile phase.
-
Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Standard Injection: Inject 10 µL of each working standard solution to generate a calibration curve.
-
Sample Injection: Inject 10 µL of the prepared sample solution.
-
Data Acquisition: Record the chromatograms and integrate the peak area for Fursultiamine.
Method Validation
The developed method was validated according to ICH Q2(R2) guidelines.[14][15]
Specificity
Specificity was evaluated by analyzing a blank (mobile phase), a placebo (formulation excipients), and a Fursultiamine standard. The chromatograms showed no interfering peaks at the retention time of Fursultiamine, demonstrating the method's specificity.
Linearity
The linearity of the method was assessed by analyzing the working standard solutions at five different concentration levels.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 10 | 150234 |
| 25 | 375589 |
| 50 | 751123 |
| 75 | 1126780 |
| 100 | 1502456 |
The calibration curve of peak area versus concentration showed a correlation coefficient (R²) of > 0.999, indicating excellent linearity over the tested range.
Accuracy
Accuracy was determined by the standard addition method. A known amount of Fursultiamine standard was added to a placebo preparation at three different concentration levels (80%, 100%, and 120% of the target concentration).
| Spiked Level | % Recovery |
| 80% | 99.5% |
| 100% | 100.2% |
| 120% | 99.8% |
The high recovery rates demonstrate the accuracy of the method.[2]
Precision
Precision was evaluated in terms of repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of a 50 µg/mL standard solution were performed on the same day. The relative standard deviation (RSD) of the peak areas was < 1.0%.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst. The RSD between the two days' results was < 2.0%.
These results indicate that the method is highly precise.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.5 µg/mL
-
LOQ: 1.5 µg/mL
The low LOD and LOQ values indicate the high sensitivity of the method.
Robustness
The robustness of the method was assessed by introducing small, deliberate variations in the method parameters:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% acetonitrile)
The results showed that these minor variations did not significantly affect the retention time, peak area, or peak symmetry, demonstrating the robustness of the method.
Fursultiamine Structure and Separation Principle
Caption: Fursultiamine structure and its reverse-phase separation mechanism.
In reverse-phase HPLC, the non-polar C18 stationary phase interacts with the non-polar regions of the Fursultiamine molecule. The polar mobile phase then elutes the analyte from the column. The strength of the interaction between Fursultiamine and the stationary phase determines its retention time.
Conclusion
The HPLC method described in this application note is simple, rapid, and reliable for the quantitative analysis of this compound in pharmaceutical formulations. The method has been thoroughly validated according to ICH guidelines and has been shown to be specific, linear, accurate, precise, and robust. This application note serves as a valuable resource for quality control laboratories and researchers involved in the development and analysis of Fursultiamine-containing products.
References
- SIELC Technologies. (n.d.). Separation of Thiamine disulfide on Newcrom R1 HPLC column.
- Fengchen Group Co., Ltd. (n.d.). Fursultiamine Hcl Or this compound BP EP USP CAS 2105-43-3.
- SIELC Technologies. (2018, February 16). Thiamine disulfide.
- Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / this compound.
- PharmaCompass. (n.d.). Fursultiamine HCl | Drug Information, Uses, Side Effects, Chemistry.
- precisionFDA. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). Fursultiamine. PubChem Compound Database.
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
- KEGG DRUG. (n.d.). This compound.
- Wikipedia. (n.d.). Fursultiamine.
- Xie, Z. (2011). Determination of this compound, Pyridoxamine Dihydrochloride and Vitamin B_(12) in Compound Trivitamin B Injection by HPLC. The Chinese Journal of Modern Applied Pharmacy.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Talwar, K. K., et al. (2001). A simplified HPLC method for thiamine and its phosphate esters in whole blood.
- GL Sciences Inc. (n.d.). Analysis of Vitamin B1 by Post-column HPLC.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Ukaaz Publications. (2023, June 30). UV spectrophotometric method development and validation for estimation of furosemide in the bulk and tablets dosage form.
- ResearchGate. (2021, August 26). (PDF) Validation of HPLC method for determination of thiamine hydrochloride, riboflavin, nicotinamide and pyridoxine hydrochloride in syrup preparation.
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Development and Validation of RP-HPLC Method.
- CORE. (n.d.). Development of UV spectrophotometric methods and validation for estimation of furosemide in bulk and tablet dosage form by absor.
- ResearchGate. (n.d.). ABSORBANCE SPECTRA OF THE AZO DYE (500 µg.ml -1 of THIAMINE HCl).
Sources
- 1. Fursultiamine - Wikipedia [en.wikipedia.org]
- 2. actascientific.com [actascientific.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. usbio.net [usbio.net]
- 5. researchgate.net [researchgate.net]
- 6. Fursultiamine Hcl Or this compound BP EP USP CAS 2105-43-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. GSRS [precision.fda.gov]
- 8. KEGG DRUG: this compound [genome.jp]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Separation of Thiamine disulfide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Thiamine disulfide | SIELC Technologies [sielc.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. database.ich.org [database.ich.org]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes & Protocols for In Vivo Administration of Fursultiamine Hydrochloride in Mice
Introduction: The Scientific Rationale for Fursultiamine Administration
Fursultiamine, also known as thiamine tetrahydrofurfuryl disulfide (TTFD), is a synthetic, lipophilic derivative of thiamine (Vitamin B1).[1][2] Its development was driven by the need to overcome the limited bioavailability of standard water-soluble thiamine, which is poorly absorbed from the gastrointestinal tract and inefficiently crosses the blood-brain barrier.[3][4] Fursultiamine's lipid-soluble nature allows for more efficient absorption via passive diffusion across intestinal and cellular membranes.[4] Once absorbed, it is converted within the body to active thiamine, which is then phosphorylated to its coenzyme form, thiamine pyrophosphate (TPP).[1][4]
TPP is a critical cofactor for key enzymes involved in carbohydrate and energy metabolism, making it essential for cellular function, particularly in highly metabolic tissues like the brain.[1][4] Consequently, Fursultiamine is a valuable tool in preclinical research for investigating conditions related to thiamine deficiency, such as Wernicke-Korsakoff syndrome, and for exploring its therapeutic potential in neurodegenerative diseases, metabolic disorders, and drug-induced toxicities.[3][5][6][7][8] Its enhanced ability to elevate thiamine levels in both blood and brain makes it a superior compound for ensuring robust and consistent delivery in mouse models.[3][9]
This guide provides detailed protocols for the most common routes of in vivo administration of Fursultiamine hydrochloride in mice, emphasizing scientific causality, procedural integrity, and animal welfare.
Critical Step: Vehicle Selection and Solution Preparation
The choice of vehicle is paramount for ensuring the solubility, stability, and bioavailability of this compound while minimizing local irritation and systemic toxicity. This compound is described as being freely soluble in water and ethanol.[10][11] However, for parenteral routes, sterile, isotonic solutions are required.
2.1 Solubility and Vehicle Characteristics
| Solvent | Solubility & Notes | Recommended Use |
| Sterile Water for Injection / 0.9% Saline | Fursultiamine HCl is highly soluble in water.[10][11] This is the preferred vehicle for most applications due to its physiological compatibility. | Oral (PO), Intraperitoneal (IP), Subcutaneous (SC), Intravenous (IV) |
| Phosphate-Buffered Saline (PBS, pH 7.2-7.4) | Sparingly soluble. May require initial dissolution in a small amount of a co-solvent like DMSO.[12] | IP, SC, IV (with co-solvent) |
| Dimethyl Sulfoxide (DMSO) | Soluble at approximately 5 mg/mL.[12] Note: DMSO has biological effects and should be used at the lowest possible concentration (typically <5% of final injection volume). | Co-solvent for preparing stock solutions or for formulations where aqueous solubility is limited. |
| Ethanol | Soluble at approximately 1 mg/mL.[12] Can cause irritation and should be used with caution and in low concentrations. | Not generally recommended for parenteral routes unless highly diluted. |
2.2 Protocol for Solution Preparation (Using Saline)
-
Calculate Required Mass: Based on the desired dose (mg/kg), the number of animals, and their average weight, calculate the total mass of this compound needed. Include a small excess (e.g., 10-15%) to account for transfer losses.
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Dissolution: Weigh the calculated this compound powder and add it to an appropriate volume of sterile 0.9% saline in a sterile container.
-
Mixing: Gently vortex or swirl the solution until the compound is fully dissolved. The solution should be clear and colorless.[11]
-
Warming: Before administration, gently warm the solution to room or body temperature (37°C) to prevent a drop in the animal's body temperature and reduce discomfort.[13][14]
-
Sterilization (if prepared from non-sterile powder): Filter the final solution through a 0.22 µm sterile syringe filter into a new sterile vial.[13][15]
Administration Route 1: Oral Gavage (PO)
Scientific Rationale: Oral gavage ensures direct delivery of a precise dose to the stomach, bypassing potential taste aversion and ensuring the full dose is administered. This route is particularly relevant for studying the enhanced gastrointestinal absorption of Fursultiamine compared to standard thiamine.[4] A study in a mouse model of choroidal neovascularization utilized oral administration of Fursultiamine at 50 mg/kg.[15]
Oral Gavage Workflow
Caption: Workflow for Oral Gavage Administration of Fursultiamine.
Step-by-Step Protocol: Oral Gavage
-
Animal & Dose Calculation: Weigh the mouse and calculate the required volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[16][17]
-
Needle Selection: Choose a flexible or stainless steel gavage needle with a ball-tip (typically 20-22 gauge for adult mice).[18] To ensure correct length, measure the needle from the corner of the mouse's mouth to the last rib; the needle should not be longer than this distance.[19][20]
-
Restraint: Restrain the mouse firmly by scruffing the loose skin over the shoulders, ensuring the head is immobilized and the body is held in a vertical position to straighten the path to the esophagus.[20]
-
Needle Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars), guiding it along the roof of the mouth towards the back of the pharynx.[19]
-
Advancement into Esophagus: Allow the animal's natural swallowing reflex to help guide the needle into the esophagus. The needle should advance smoothly without any resistance.[16][20] If resistance is met, withdraw immediately and restart. Forcing the needle can cause perforation of the esophagus or trachea.
-
Administration: Once the needle is in place, depress the syringe plunger smoothly and steadily to deliver the solution.
-
Withdrawal: After administration, gently remove the needle following the same path of insertion.
-
Post-Procedure Monitoring: Return the mouse to its cage and observe for at least 5-10 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs.[16]
Administration Route 2: Intraperitoneal (IP) Injection
Scientific Rationale: IP injection allows for rapid absorption of the compound into the portal circulation. It is a common route for systemic administration in rodents when oral delivery is not desired or feasible. A study investigating Fursultiamine's effects on osteoarthritis in rabbits (a model translatable to mice) used an IP dose of 100 mg/kg.[15]
Intraperitoneal Injection Workflow
Caption: Workflow for Subcutaneous Injection of Fursultiamine.
Step-by-Step Protocol: Subcutaneous Injection
-
Animal & Dose Calculation: Weigh the mouse and calculate the required volume. The recommended maximum volume is 5-10 mL/kg per site. [13][21]2. Syringe Preparation: Use a sterile syringe with a 25-27 gauge needle. [21][22]3. Restraint and Site Selection: Restrain the mouse on a flat surface or by hand. Grasp the loose skin over the neck and shoulders (scruff) or flank to form a "tent". [13][23]4. Needle Insertion: Insert the needle, bevel up, into the base of the tented skin, parallel to the mouse's body. [14][21]5. Verification: Gently aspirate to ensure a blood vessel has not been entered. [21][22]6. Administration: Inject the solution smoothly. A small bleb or lump will form under the skin, which is normal.
-
Withdrawal & Monitoring: Withdraw the needle and apply gentle pressure to the site with gauze if any bleeding occurs. Return the animal to its cage and monitor.
Administration Route 4: Intravenous (IV) Injection
Scientific Rationale: IV injection, typically via the lateral tail vein, provides 100% bioavailability and immediate systemic distribution. This route is ideal for pharmacokinetic studies or when a rapid onset of action is required. [24]PET imaging studies in rats have utilized intravenous injection to study the distribution of radiolabeled Fursultiamine. [25][26]
Intravenous Injection Workflow
Caption: Workflow for Intravenous Tail Vein Injection of Fursultiamine.
Step-by-Step Protocol: Intravenous Injection
-
Animal & Dose Calculation: Weigh the mouse. The maximum volume for a bolus IV injection is 5 mL/kg; for a slow injection, it can be up to 10 mL/kg. [27]2. Vasodilation: Warm the mouse using a heat lamp or warming pad for 5-10 minutes to dilate the lateral tail veins, making them more visible and accessible. [24][28][29]3. Restraint: Place the mouse in a suitable restraining device that exposes the tail.
-
Syringe Preparation: Use a sterile syringe (e.g., insulin syringe) with a small needle (27-30 gauge). [27]5. Site Identification: Identify one of the two lateral tail veins. Swabbing with 70% alcohol can help visualize the vein.
-
Needle Insertion: Align the needle parallel to the vein with the bevel facing up. Insert the needle into the vein, starting towards the distal (tip) end of the tail to allow for subsequent attempts more proximally if needed. [24][27]7. Verification: Successful entry into the vein may be confirmed by a small "flash" of blood in the needle hub. The solution should flow easily with no resistance. [24][30]If a subcutaneous bleb forms, the injection is perivascular; withdraw and re-attempt. [28][30]8. Administration: Inject the solution slowly and steadily.
-
Withdrawal & Monitoring: Carefully withdraw the needle and apply gentle pressure with gauze to the injection site until bleeding stops. [30]Return the animal to its cage and monitor for any adverse reactions.
Dosage and Toxicity Considerations
Published studies in mice provide a starting point for dose selection. It is always recommended to perform a dose-response study to determine the optimal dose for a specific experimental model.
| Route | Reported Dose in Mice | Reference | Notes |
| Oral (PO) | 50 mg/kg/day | [15] | Used in a model of choroidal neovascularization. |
| Intraperitoneal (IP) | 100 mg/kg | [9][15] | Used in osteoarthritis models (rabbits) and bioavailability studies (mice). |
Acute Toxicity: A formal LD50 for this compound in mice is not readily available in the provided search results. For novel compounds or when high doses are planned, an acute toxicity study is advisable. A common approach involves administering a single high dose (e.g., 2000 mg/kg) and observing the animals for 14 days for signs of toxicity, mortality, and changes in body weight. [31]
References
- This compound. (n.d.). Benchchem.
- Fursultiamine vs. Standard Thiamine in Wernicke-Korsakoff Syndrome Models: A Comparative Efficacy Guide. (n.d.). Benchchem.
- Fursultiamine | Hepcidin Antagonist. (n.d.). MedchemExpress.com.
- What is the mechanism of Fursultiamine? (2024). Patsnap Synapse.
- MODULE 2 THE LABORATORY MOUSE. (n.d.). Université de Montréal.
- Fursultiamine | C17H26N4O3S2 | CID 3002119. (n.d.). PubChem, NIH.
- PRODUCT INFORMATION - Fursultiamine. (n.d.). Cayman Chemical.
- Fursultiamine Hcl Or this compound BP EP USP CAS 2105-43-3. (n.d.). Qingdao Fengchen.
- Li, H., et al. (2020). Thiamine Deficiency Causes Long-Lasting Neurobehavioral Deficits in Mice. UKnowledge.
- Li, H., et al. (2020). Thiamine Deficiency Causes Long-Lasting Neurobehavioral Deficits in Mice. PubMed, NIH.
- Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Preparations. (2016). ResearchGate.
- Park, M. K., et al. (2016). Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Preparations. PubMed, NIH.
- Subcutaneous Injection in the Mouse. (n.d.). University of Rochester Medical Center.
- Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea. (2021). NIH.
- Fursultiamine. (n.d.). Wikipedia.
- Hong, G., et al. (2021). Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea. PubMed, NIH.
- UBC ANIMAL CARE COMMITTEE TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. (n.d.). UBC Animal Care Services.
- Intraperitoneal (IP) Injection in Rats and Mice SOP. (n.d.). UBC Animal Care Services.
- Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. (n.d.). Tufts University.
- Both benfotiamine and fursultiamine increase the level of thiamine but not that of its phosphate esters in the brain. (n.d.). ResearchGate.
- INTRAVENOUS TAIL INJECTION. (n.d.). McGill University.
- Oral Gavage - Rodent. (n.d.). San Diego State University.
- Official Monographs for Part I / this compound. (n.d.). National Institute of Health Sciences, Japan.
- Mouse Oral Gavage Administration Necessary Supplies Technique. (n.d.). Tufts University.
- Subcutaneous Injections in Adult Mice. (n.d.). UBC Animal Care Services.
- Intraperitoneal Injection in Mice. (n.d.). Queen's University.
- In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. (2023). MDPI.
- SOP: Mouse Intravenous Injections. (2017). Virginia Tech.
- SOP: Mouse Oral Gavage. (2017). Virginia Tech.
- Oral Gavage In Mice and Rats. (n.d.). UCSF IACUC.
- Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021). WSU IACUC.
- Subcutaneous Injection in Mice. (n.d.). Queen's University.
- Synthesis of 11C-Labeled Thiamine and Fursultiamine for In Vivo Molecular Imaging. (2014). ResearchGate.
- UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. (n.d.). UBC Animal Care Services.
- Intravenous Injection in the Mouse. (2020). Procedures with Care.
- Rodent Tail Vein Injections in Mice. (n.d.). Queen's University.
- Synthesis of (11)C-Labeled Thiamine and Fursultiamine for in Vivo Molecular Imaging. (2014). PubMed, NIH.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fursultiamine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What is the mechanism of Fursultiamine? [synapse.patsnap.com]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. Thiamine Deficiency Causes Long-Lasting Neurobehavioral Deficits in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fursultiamine Hcl Or this compound BP EP USP CAS 2105-43-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. medchemexpress.com [medchemexpress.com]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. iacuc.wsu.edu [iacuc.wsu.edu]
- 18. uac.arizona.edu [uac.arizona.edu]
- 19. research.sdsu.edu [research.sdsu.edu]
- 20. ouv.vt.edu [ouv.vt.edu]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
- 22. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 23. urmc.rochester.edu [urmc.rochester.edu]
- 24. research.vt.edu [research.vt.edu]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis of (11)C-Labeled Thiamine and Fursultiamine for in Vivo Molecular Imaging of Vitamin B1 and Its Prodrug Using Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. animalcare.ubc.ca [animalcare.ubc.ca]
- 28. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
- 29. Intravenous Injection in the Mouse - Research Animal Training [researchanimaltraining.com]
- 30. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]
- 31. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fursultiamine Hydrochloride Stability in Aqueous Solutions
Welcome to the technical support guide for Fursultiamine Hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on maintaining the stability of this compound in aqueous solutions. As a disulfide derivative of thiamine (Vitamin B1), its integrity in solution is paramount for achieving reproducible experimental outcomes and ensuring therapeutic efficacy.[1][2] This guide moves beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot and optimize your experimental protocols effectively.
Core Troubleshooting Guide
This section addresses the most common challenges encountered when working with aqueous solutions of this compound.
Q1: My this compound solution is showing rapid degradation and loss of potency. What are the primary causes?
This is the most frequent issue reported and typically stems from one or more environmental factors that compromise the molecule's integrity. Fursultiamine, like its parent compound thiamine, is susceptible to several degradation pathways.
Causality Analysis:
The stability of thiamine derivatives is principally governed by pH, temperature, light, and the presence of catalytic agents.[3]
-
pH: This is the most critical factor. Thiamine and its derivatives are significantly more stable in acidic conditions (pH < 6.0).[3][4][5] In neutral to alkaline solutions (pH > 6.0), the thiazole ring within the thiamine structure becomes susceptible to hydrolytic cleavage, and the disulfide bond can be attacked, leading to accelerated degradation.[3][5][6]
-
Temperature: Chemical degradation is a kinetic process; higher temperatures provide the activation energy needed to speed up these reactions.[3][7] Storing solutions at elevated or even ambient temperatures can dramatically shorten their viable lifespan.
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[3][8] This can lead to the formation of degradation products such as thiochrome, an oxidation product.[3]
-
Metal Ions: Trace amounts of metal ions, especially copper (Cu⁺, Cu²⁺) and iron (Fe²⁺, Fe³⁺), can act as catalysts, significantly accelerating the degradation of thiamine and its derivatives.[3][7] It is crucial to use high-purity water and avoid metal spatulas or containers where leaching is possible.
-
Oxidizing and Reducing Agents: As a disulfide, Fursultiamine is sensitive to the redox environment. Reducing agents, such as glutathione or the thioredoxin system present in biological samples, can cleave the disulfide bond to yield the active thiol form of thiamine.[3][9] While this is part of its mechanism of action in vivo, uncontrolled reduction in vitro constitutes degradation. Conversely, strong oxidizing agents can lead to other unwanted byproducts.[3][8]
Caption: Key factors influencing Fursultiamine HCl stability.
Q2: What is the optimal pH for preparing and storing aqueous solutions of this compound?
Based on extensive studies of thiamine and its derivatives, the optimal pH for stability is in the acidic range.
Recommendation:
For maximum stability, prepare and maintain your this compound solutions at a pH between 3.0 and 5.0 . Studies have consistently shown that thiamine degradation accelerates significantly as the pH rises into the neutral and alkaline ranges.[3][4][5][6] While this compound is freely soluble in water, dissolving it in an acidic buffer within this range is the best practice for any application requiring the solution to be stable for more than a few hours.[10]
Q3: I'm observing precipitation in my aqueous solution. Is this degradation or a solubility issue?
This is an excellent question, as the answer can be nuanced. While this compound salt is highly soluble in water[10][11], the free base form, Fursultiamine, is only sparingly soluble in aqueous buffers.[12]
Troubleshooting Steps:
-
Check the pH: If the pH of your solution has drifted upwards towards neutral or alkaline, you may be converting the highly soluble hydrochloride salt into the less soluble free base, causing it to precipitate.
-
Verify Concentration: Ensure your target concentration does not exceed the solubility limit under your specific conditions (pH, temperature, buffer composition). One source notes a solubility of only ~0.1 mg/mL in a 1:9 DMSO:PBS (pH 7.2) solution, highlighting the poor solubility in neutral buffers.[12]
-
Consider Degradation: Some degradation products may be less soluble than the parent compound, leading to precipitation over time. If the solution was initially clear at the correct pH and later formed a precipitate, degradation is a likely cause.
In most cases with the hydrochloride salt form, precipitation in a freshly made solution is less common than rapid chemical degradation. However, for the Fursultiamine free base, solubility is a primary challenge.[12]
Q4: How should I properly prepare a stock solution to maximize stability and solubility?
Following a validated protocol is essential. The goal is to dissolve the compound fully while immediately placing it in a stabilizing environment.
Recommendation:
Use the detailed Protocol 1 provided below. The key principles are:
-
Use high-purity, degassed water or an acidic buffer (e.g., citrate or acetate buffer, pH 4.0). Degassing helps remove dissolved oxygen, which can participate in oxidative degradation.[8][13]
-
Prepare the solution at a low temperature (e.g., on ice) to minimize initial degradation.
-
Use amber vials or wrap containers in foil to protect against light from the moment of preparation.[3][13]
-
If working with the Fursultiamine free base, which has poor aqueous solubility, initial dissolution in an organic solvent like DMSO may be necessary before dilution into your aqueous buffer.[12] However, be aware that aqueous solutions prepared this way are not recommended for storage beyond one day.[12]
Q5: What are the best practices for short-term and long-term storage of this compound solutions?
Given its inherent instability in aqueous media, storage protocols must be stringent.
Expert Recommendations:
-
Short-Term (Working Solutions, <24 hours): Store solutions at 2-8°C and protected from light.[3] Even at refrigerated temperatures, significant degradation can occur within 24-48 hours, especially if the pH is not optimized.
-
Long-Term (>48 hours): Long-term storage of aqueous solutions is strongly discouraged. The data consistently points to poor stability.[12] The best practice is to prepare aqueous solutions fresh for each experiment. If storage is absolutely unavoidable, prepare aliquots of a concentrated stock solution in an acidic buffer (pH 3-5), flash-freeze them in liquid nitrogen, and store them at -80°C . Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
| Parameter | Recommendation | Rationale |
| pH | 3.0 - 5.0 | Prevents hydrolytic cleavage of the thiazole ring.[3][4][5] |
| Temperature | Prepare on ice; Store at 2-8°C (short-term) or -80°C (aliquots). | Slows degradation kinetics.[3] |
| Light | Use amber vials or foil wrapping at all times. | Prevents photolytic degradation.[3][8] |
| Solvent | Use high-purity, degassed, acidic (pH 3-5) buffer. | Removes dissolved oxygen and provides optimal pH.[13] |
| Additives | Avoid metal ions; consider chelating agents (e.g., EDTA) if contamination is suspected. | Metal ions catalyze degradation.[3][7] |
| Storage Duration | Prepare fresh. Aqueous solutions are not stable for more than a day.[12] | Minimizes degradation to ensure experimental accuracy. |
Table 1: Recommended Storage and Handling Parameters for Fursultiamine HCl Aqueous Solutions.
Q6: How can I design a simple experiment to assess the stability of my specific formulation?
A basic accelerated stability study can provide valuable data on how your specific buffer, concentration, and storage conditions affect this compound.
Recommendation:
Follow the workflow outlined in Protocol 2 . This involves preparing your solution, aliquoting it for storage under different temperature conditions (refrigerated, room temperature, and elevated), and analyzing the concentration of the parent compound at various time points using a stability-indicating analytical method like HPLC.[14]
Caption: Experimental workflow for a basic stability assessment.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Stock Solution
-
Buffer Preparation: Prepare a 0.05 M citrate or acetate buffer and adjust the pH to 4.0 using high-purity reagents and Type I ultrapure water. Degas the buffer by sonicating under a vacuum for 15-20 minutes.
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vessel. Perform this step quickly to minimize exposure to atmospheric moisture.
-
Dissolution: Pre-chill the degassed acidic buffer to 2-8°C. Add the buffer to the this compound powder and mix gently by inversion or swirling in an amber vial until fully dissolved. A brief, low-power vortex can be used if necessary.
-
Filtration (Optional): For sterile applications, filter the solution through a 0.22 µm sterile filter compatible with acidic solutions (e.g., PVDF).
-
Storage: Use the solution immediately. If short-term storage is required, keep it tightly sealed in the amber vial at 2-8°C for no longer than 24 hours.
Protocol 2: A Basic Accelerated Stability Study Workflow
-
Sample Preparation: Prepare a batch of this compound solution according to Protocol 1 at your desired concentration.
-
Initial Analysis (T=0): Immediately after preparation, take an aliquot of the solution and analyze it using a validated, stability-indicating HPLC method to determine the initial concentration (100% value).[14]
-
Aliquoting and Storage: Dispense the remaining solution into multiple small-volume, tightly-capped amber vials to minimize headspace and light exposure.
-
Incubation: Place sets of these vials into controlled temperature chambers:
-
Refrigerated: 2-8°C
-
Room Temperature: 25°C
-
Accelerated: 40°C
-
-
Time-Point Analysis: At predetermined time points (e.g., 6h, 12h, 24h, 48h, 1 week), remove one vial from each temperature condition. Allow the vial to return to room temperature before analysis.
-
Quantification: Analyze each sample by HPLC, quantifying the peak area of the intact this compound.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time for each temperature to visualize the degradation kinetics.
Frequently Asked Questions (FAQs)
-
Q: What are the common degradation products I should look for?
-
A: Common degradation products include thiamine (from the reduction of the disulfide bond), thiochrome (a fluorescent oxidation product), and various cleavage products of the pyrimidine and thiazole rings.[3] Analytical methods should be able to separate these from the parent peak.
-
-
Q: Does the choice of buffer salt matter, beyond just controlling pH?
-
A: Yes, the buffer species itself can influence thiamine stability, independent of pH.[3] It is advisable to use common, well-characterized buffers like citrate or acetate and to keep the buffer concentration as low as necessary to maintain the pH.
-
-
Q: Should I be concerned about exposure to air (oxygen)?
-
Q: Are there any formulation strategies to enhance stability for longer-term use?
-
A: For liquid formulations, stability is inherently challenging. Advanced strategies often focus on removing water. Lyophilization (freeze-drying) to create a solid powder for reconstitution is a common and effective method for improving the long-term stability of sensitive compounds.[8][13] For research purposes, preparing solutions fresh remains the most reliable approach.
-
References
- Technical Support Center: Thiamine Disulfide Stability in Aqueous Solutions - Benchchem.
- The stability of thiamine and thiamine tetrahydrofurfuryl disulfide added to table wines. J Nutr Sci Vitaminol (Tokyo).
- Fursultiamine Hcl Or this compound BP EP USP CAS 2105-43-3. Fengchen Group.
- What is the mechanism of Thiamine Disulfide?
- PRODUCT INFORM
- Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. Food Science and Engineering.
- Effect of Metal Ions and Temperature on Stability of Thiamine Determined by HPLC. Clemson University TigerPrints.
- Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution.
- Synthetic Thioesters of Thiamine: Promising Tools for Slowing Progression of Neurodegener
- Chemical stability and reaction kinetics of two thiamine salts (thiamine mononitrate and thiamine chloride hydrochloride) in solution.
- Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. OUCI.
- Thiamine disulfide derivatives in thiol redox regulation: Role of thioredoxin and glut
- Official Monographs for Part I / this compound. Japanese Pharmacopoeia.
- Fursultiamine. Wikipedia.
- Fursultiamine | C17H26N4O3S2 | CID 3002119.
- Strategies for Resolving Stability Issues in Drug Formul
- Analytical Techniques In Stability Testing.
- The ways to improve drug stability.
- Assay and Stability Testing. Kinam Park, Purdue University.
Sources
- 1. Fursultiamine - Wikipedia [en.wikipedia.org]
- 2. Fursultiamine | C17H26N4O3S2 | CID 3002119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chl… [ouci.dntb.gov.ua]
- 7. open.clemson.edu [open.clemson.edu]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. Thiamine disulfide derivatives in thiol redox regulation: Role of thioredoxin and glutathione systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. Fursultiamine Hcl Or this compound BP EP USP CAS 2105-43-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. The ways to improve drug stability [repository.usmf.md]
- 14. kinampark.com [kinampark.com]
Optimizing Fursultiamine hydrochloride dosage for in vivo studies
A Guide to In Vivo Dosing Strategy & Experimental Optimization
Welcome to the technical support guide for Fursultiamine hydrochloride. As Senior Application Scientists, we understand that moving from theory to a successful in vivo experiment requires navigating a host of practical challenges. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and evidence-based protocols for optimizing the dosage of this compound in your animal studies. We will move beyond simple instructions to explain the causality behind our recommendations, ensuring your experimental design is robust, reproducible, and self-validating.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational knowledge required before designing your first experiment.
Q1: What is Fursultiamine, and what is its fundamental mechanism of action?
Fursultiamine, also known as thiamine tetrahydrofurfuryl disulfide (TTFD), is a synthetic, lipid-soluble derivative of thiamine (Vitamin B1).[1][2] Its primary advantage lies in its enhanced bioavailability compared to standard water-soluble thiamine salts.[2][3]
Mechanism of Action:
-
Enhanced Absorption: Standard thiamine is hydrophilic and its absorption from the gastrointestinal tract is limited by transport capacity. Fursultiamine's lipophilic (fat-soluble) nature allows it to be absorbed more efficiently via passive diffusion across the intestinal membrane.[1]
-
Conversion to Thiamine: Once absorbed, enzymes in the body break the disulfide bond in the Fursultiamine molecule, releasing free thiamine into the bloodstream.[1]
-
Tissue & CNS Penetration: As a lipophilic compound, Fursultiamine and its metabolites can more effectively cross cellular membranes, including the blood-brain barrier (BBB).[3][4] This is a critical advantage for neurological studies.
-
Conversion to Active Coenzyme: The released thiamine is then phosphorylated in target tissues to its active form, thiamine pyrophosphate (TPP). TPP is an essential coenzyme for key enzymes in carbohydrate and energy metabolism, such as pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (α-KGDH), which are vital for cellular energy production (ATP).[1][2]
Diagram 1: Metabolic Pathway and Mechanism of Fursultiamine
Caption: Fursultiamine's conversion to the active coenzyme TPP.
Q2: Why should I choose this compound over standard thiamine for my in vivo study?
The choice depends on your experimental goal, particularly if you are targeting tissues beyond the liver or need to ensure robust and sustained thiamine levels.
| Feature | Standard Thiamine HCl | Fursultiamine HCl | Scientific Rationale & Advantage |
| Bioavailability | Low; limited by active transport in the gut.[1] | High; lipid-soluble nature allows for passive diffusion and greater absorption.[1][2][5] | Fursultiamine provides a more reliable and significantly higher increase in systemic thiamine levels for a given oral dose.[4][5] |
| Blood-Brain Barrier (BBB) Penetration | Poor; hydrophilic nature restricts passage. | Efficient; lipophilicity facilitates crossing the BBB.[3][4] | Crucial for studies on neurodegenerative diseases, neuroinflammation, or cognitive function where CNS target engagement is required.[1][3] |
| Tissue Distribution | Primarily accumulates in the liver. | Achieves higher concentrations in various tissues, including skeletal muscle, heart, and brain.[4][6] | More effective for studying thiamine-dependent processes in peripheral tissues and the CNS. |
| Pharmacokinetics | Rapidly excreted due to its water-soluble nature.[2] | Provides a more sustained release and prolonged therapeutic action.[2][3] | May allow for less frequent dosing and more stable thiamine levels between administrations. |
Q3: What are the key practical considerations for preparing this compound for in vivo administration?
Proper preparation is critical for ensuring accurate dosing and preventing vehicle-related artifacts.
-
Solubility: this compound is described as freely soluble in water and methanol, but can be sparingly soluble in aqueous buffers.[7][8][9] For consistent results, especially at higher concentrations, a two-step dissolution process is recommended.
-
First, dissolve the compound in an organic solvent like DMSO.[8][10]
-
Then, dilute this stock solution with your aqueous vehicle of choice (e.g., saline, PBS, or water).[8]
-
Example: A working solution with a solubility of approximately 0.1 mg/mL can be achieved in a 1:9 solution of DMSO:PBS (pH 7.2).[8]
-
-
Stability: Aqueous solutions of Fursultiamine are not recommended for long-term storage. It is best practice to prepare solutions fresh daily.[8] Store the solid compound at -20°C for long-term stability.[8][11]
-
Vehicle Controls: Always include a vehicle-only control group in your experiments. If using a solvent like DMSO, ensure the final concentration is consistent across all treatment groups and is below levels known to cause effects in your animal model (typically <5% v/v for most routes).
Q4: What is a typical starting dose range for Fursultiamine in rodent studies?
The optimal dose is highly dependent on the animal model, disease state, and therapeutic endpoint. However, the literature provides a well-established range for initial dose-finding studies.
Table 1: Recommended Starting Dose Ranges for Fursultiamine in Common Animal Models
| Animal Model | Route | Dose Range (mg/kg/day) | Experimental Context | Source(s) |
| Mouse | Oral (PO) | 50 - 200 mg/kg | Alzheimer's Disease (APP/PS1 model), Neuroprotection | [12][13] |
| Mouse | Oral (PO) | 50 mg/kg | Choroidal Neovascularization (CNV) | [6][10] |
| Rat | Oral (PO) | 50 mg/kg | Physical Fatigue, Energy Metabolism | [6] |
| Rabbit | Intraperitoneal (IP) | 100 mg/kg | Osteoarthritis | [6][10] |
Expert Recommendation: For a new study in mice targeting a neurological outcome, a starting dose of 100 mg/kg administered via oral gavage (PO) is a well-supported starting point. From there, you can perform a dose-response study (e.g., 50, 100, 200 mg/kg) to identify the optimal therapeutic window.
Section 2: Troubleshooting Guides - Addressing Specific Experimental Challenges
This section provides solutions to common problems encountered during in vivo studies with Fursultiamine.
Problem: I'm not observing the expected therapeutic effect. Should I simply increase the dose?
Not necessarily. Before escalating the dose, which could introduce off-target effects or toxicity, follow this systematic approach:
-
Confirm Target Engagement: Did the compound reach the target tissue at sufficient concentrations? It is crucial to verify that your dosing regimen increases thiamine levels in the relevant biological compartment (blood and/or brain).
-
Action: Conduct a small-scale pharmacokinetic (PK) study. Collect blood and brain tissue at various time points after dosing (e.g., 1, 4, 8, 24 hours) and measure the levels of thiamine and its active phosphate esters (TMP, TDP) using a validated HPLC method.[14][15][16] Studies show that Fursultiamine can increase blood thiamine levels up to 50-fold and brain TDP approximately fivefold in animal models.[4] If you do not see a significant increase, your dose is likely too low or there is an issue with administration.
-
-
Evaluate the Dosing Regimen: Is a single daily dose sufficient? Fursultiamine provides sustained release, but for certain models, the trough concentration before the next dose might fall below the therapeutic threshold.
-
Action: Based on your PK data, consider if a twice-daily (BID) dosing schedule at a lower individual dose might maintain more consistent therapeutic levels without increasing the total daily dose.
-
-
Re-assess the Dose-Response Relationship: It's possible the effective dose is higher than your initial range.
-
Action: If target engagement is confirmed but efficacy is still absent, perform a dose-escalation study. Carefully monitor for signs of toxicity as you increase the dose.
-
Problem: I am observing signs of toxicity (e.g., weight loss, lethargy, ruffled fur). How do I establish a safe and effective dose?
Observing toxicity requires immediate action to de-escalate the dose and formally establish the Maximum Tolerated Dose (MTD).
-
Identify the MTD: The MTD is the highest dose that can be administered without causing unacceptable toxicity (e.g., >15-20% body weight loss or other severe clinical signs).
-
Action: Conduct a short-term (e.g., 7-14 day) MTD study with escalating dose groups. Monitor animals daily for clinical signs and body weight changes. The dose level just below the one that induces significant toxicity is your MTD. All subsequent efficacy studies should be performed at or below this dose.
-
-
Consider the Vehicle: Is the vehicle contributing to the toxicity? Solvents like DMSO can cause irritation or other adverse effects at high concentrations.
-
Action: Review the concentration of your vehicle components. Ensure your vehicle control group is genuinely healthy. If needed, reformulate your dosing solution to reduce the solvent concentration, even if it means increasing the administration volume (within acceptable limits for the animal).
-
-
Review the Route of Administration: Intraperitoneal (IP) injections can sometimes cause local irritation, peritonitis, or higher peak plasma concentrations (Cmax) compared to oral gavage, potentially leading to acute toxicity.
-
Action: If using IP administration, consider switching to oral gavage (PO). The slower absorption profile of oral dosing often results in a lower Cmax and better tolerability.
-
// Node Definitions Start [label="1. Define Model & Endpoint", fillcolor="#FBBC05", fontcolor="#202124"]; LitReview [label="2. Literature Review for\nStarting Dose Range\n(e.g., 50-200 mg/kg)", fillcolor="#F1F3F4", fontcolor="#202124"]; DoseResponse [label="3. Initial Dose-Response Study\n(e.g., Vehicle, 50, 100, 200 mg/kg)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckTox [label="4. Assess Toxicity\n(Weight, Clinical Signs)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckEff [label="5. Measure Efficacy\n(Primary Endpoint)", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ToxYes [label="Toxicity Observed", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; EffYes [label="Efficacy Observed", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; DecreaseDose [label="6a. Decrease Dose or\nEstablish MTD", fillcolor="#FBBC05", fontcolor="#202124"]; ConfirmTarget [label="6b. Confirm Target Engagement\n(PK/PD Analysis)", fillcolor="#FBBC05", fontcolor="#202124"]; IncreaseDose [label="7. Cautiously Increase Dose\n(Below MTD)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizedDose [label="8. Proceed with\nOptimized Dose", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];
// Connections Start -> LitReview; LitReview -> DoseResponse; DoseResponse -> CheckTox; CheckTox -> CheckEff [label="No"]; CheckTox -> ToxYes [label="Yes"]; ToxYes -> DecreaseDose; DecreaseDose -> DoseResponse [style=dashed, label="Re-evaluate"];
CheckEff -> EffYes [label="Yes"]; EffYes -> OptimizedDose; CheckEff -> ConfirmTarget [label="No"]; ConfirmTarget -> IncreaseDose [label="Target Hit"]; ConfirmTarget -> DoseResponse [style=dashed, label="Target Missed\n(Check Formulation)"]; IncreaseDose -> DoseResponse [style=dashed, label="Re-evaluate"]; }``` Caption: A systematic workflow for troubleshooting and optimizing Fursultiamine dosage.
Section 3: Key Experimental Protocols
Here we provide actionable, step-by-step protocols for the procedures discussed above.
Protocol 1: Preparation of Fursultiamine HCl for Oral Gavage in Mice
This protocol describes how to prepare a 10 mg/mL dosing solution suitable for a 100 mg/kg dose in a 25g mouse (administration volume of 10 µL/g).
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), pH 7.2, sterile
-
Sterile 1.5 mL microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Calculate Required Mass: For a 1 mL final solution, weigh out 10 mg of Fursultiamine HCl.
-
Initial Dissolution: Add 100 µL of DMSO to the tube containing the Fursultiamine HCl. 3[8]. Vortex: Vortex the tube vigorously until the solid is completely dissolved. The solution should be clear. Gentle warming may be required. 4[10]. Dilution: Add 900 µL of sterile PBS (pH 7.2) to the DMSO stock solution to reach a final volume of 1 mL. 5[8]. Final Mixing: Vortex thoroughly to ensure a homogenous solution.
-
Administration: Use immediately. Do not store the final aqueous solution for more than one day. B[8]efore each administration, briefly vortex the solution.
Protocol 2: Quantification of Thiamine Esters in Brain Tissue via HPLC
This protocol provides a general workflow for verifying target engagement in the CNS. Specific HPLC conditions must be optimized based on your available system and columns.
Materials:
-
Harvested brain tissue (e.g., hippocampus, cortex), flash-frozen
-
Trichloroacetic acid (TCA) for protein precipitation *[15] Potassium ferricyanide for derivatization *[15][16] Mobile phase (e.g., phosphate buffer with methanol)
-
HPLC system with a C18 reverse-phase column and fluorescence detector *[15] Tissue homogenizer
-
Refrigerated centrifuge
Procedure:
-
Tissue Homogenization: Weigh the frozen brain tissue and homogenize it in ice-cold TCA solution.
-
Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains thiamine and its esters.
-
Derivatization: In an alkaline environment, add potassium ferricyanide to an aliquot of the supernatant. This oxidizes the thiamine compounds into highly fluorescent thiochrome derivatives. 5[16][17]. HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the thiochrome derivatives using a gradient or isocratic elution on a C18 column. [15] * Detect the compounds using a fluorescence detector (typically Ex: ~360-375 nm, Em: ~435-450 nm). 6[17]. Quantification: Calculate the concentration of thiamine, TMP, and TDP by comparing the peak areas from your samples to those of a standard curve prepared with known concentrations of each analyte.
-
References
- What is the mechanism of Fursultiamine?
- Fursultiamine: Advanced Vitamin B1 Derivative for Enhanced Bioavailability and Therapeutic Efficacy - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Fursultiamine - Grokipedia. [Link]
- What is Fursultiamine used for?
- Thiamine Deficiency Causes Long-Lasting Neurobehavioral Deficits in Mice - PubMed - NIH. (2020-08-17). [Link]
- Thiamine Deficiency Causes Long-Lasting Neurobehavioral Deficits in Mice - MDPI. [Link]
- In vivo microdialysis in an animal model of neurological disease: thiamine deficiency (Wernicke)
- A simplified HPLC method for thiamine and its phosphate esters in whole blood. (2001-05-02). [Link]
- Pharmacological thiamine levels as a therapeutic approach in Alzheimer's disease. [Link]
- Definition of fursultiamine - NCI Drug Dictionary - N
- Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed. [Link]
- Thiamine analysis. [Link]
- A reliable semiautomated method for the determination of total thiamine in whole blood by the thiochrome method with high-performance liquid chrom
- Validation of a HPLC Method for Quantification of Thiamine and Its Phosphate Esters in R
- Synthetic Thioesters of Thiamine: Promising Tools for Slowing Progression of Neurodegener
- Fursultiamine Hcl Or this compound BP EP USP CAS 2105-43-3. [Link]
- Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Prepar
- PET Imaging Analysis of Vitamin B1 Kinetics with [11C]Thiamine and its Derivative [11C]Thiamine Tetrahydrofurfuryl Disulfide in R
- Dibenzoylthiamine Has Powerful Antioxidant and Anti-Inflammatory Properties in Cultured Cells and in Mouse Models of Stress and Neurodegener
- The Role of Thiamine and Effects of Deficiency in Dogs and C
- Abnormal Thiamine-Dependent Processes in Alzheimer's Disease. Lessons from Diabetes - PMC - PubMed Central. [Link]
- Both benfotiamine and fursultiamine increase the level of thiamine but not that of its phosphate esters in the brain.
- Synthesis of 11C-Labeled Thiamine and Fursultiamine for In Vivo Molecular Imaging of Vitamin B1 and Its Prodrug Using Positron Emission Tomography.
- Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea - NIH. [Link]
- Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine - MDPI. (2021-05-21). [Link]
- Thiamine therapy in Alzheimer's disease - PubMed. [Link]
- Vitamin B1 Deficiency - News - Bimeda UK. (2019-04-08). [Link]
- Official Monographs for Part I / this compound. [Link]
- Fursultiamine | C17H26N4O3S2 | CID 3002119 - PubChem - NIH. [Link]
- Abstract 662: Vitamin B1 derivative, fursultiamine, prevents lung cancer cells growth. [Link]
- Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea - MDPI. [Link]
- Synthesis of (11)C-Labeled Thiamine and Fursultiamine for in Vivo Molecular Imaging of Vitamin B1 and Its Prodrug Using Positron Emission Tomography - PubMed. [Link]
Sources
- 1. What is the mechanism of Fursultiamine? [synapse.patsnap.com]
- 2. What is Fursultiamine used for? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Fursultiamine Hcl Or this compound BP EP USP CAS 2105-43-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. medchemexpress.com [medchemexpress.com]
- 11. usbio.net [usbio.net]
- 12. Frontiers | Pharmacological thiamine levels as a therapeutic approach in Alzheimer's disease [frontiersin.org]
- 13. Synthetic Thioesters of Thiamine: Promising Tools for Slowing Progression of Neurodegenerative Diseases [mdpi.com]
- 14. j-jabs.umin.jp [j-jabs.umin.jp]
- 15. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scirp.org [scirp.org]
- 17. Thiamine analysis [thiamine.dnr.cornell.edu]
Overcoming Fursultiamine hydrochloride solubility issues for cell-based assays
Welcome to the technical support center for Fursultiamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming common challenges in using this lipophilic thiamine derivative in cell-based assays, with a primary focus on its solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from thiamine hydrochloride?
Fursultiamine, also known as Thiamine Tetrahydrofurfuryl Disulfide (TTFD), is a synthetic derivative of thiamine (Vitamin B1)[1]. Its key advantage lies in its lipophilic (fat-soluble) nature, which allows for more efficient passage through cell membranes via passive diffusion compared to the water-soluble thiamine hydrochloride that relies on carrier-mediated transport[2][3][4]. Once inside the cell, Fursultiamine is reduced to active thiamine, leading to higher intracellular concentrations[4]. This enhanced bioavailability makes it a valuable tool for studying the effects of thiamine on various cellular processes[2][5].
Q2: There appears to be conflicting information regarding the water solubility of this compound. Can you clarify?
This is a critical point of consideration for experimental design. While some sources describe this compound as "freely soluble in water"[6] or "highly soluble in water"[7], practical application in cell culture, as highlighted by other technical resources, suggests it is "sparingly soluble in aqueous buffers"[8]. This discrepancy may arise from differences in the exact salt form, purity, and the specific conditions of the aqueous environment (e.g., pH, buffer components). For consistent and reproducible results in cell-based assays, it is strongly recommended to first dissolve this compound in an organic solvent before preparing aqueous working solutions[2][8].
Q3: Which organic solvents are recommended for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions of Fursultiamine[2][8]. It is also soluble in ethanol and dimethylformamide (DMF)[8].
Q4: How should I prepare and store this compound stock solutions?
Due to its susceptibility to degradation, proper preparation and storage are crucial.
-
Recommended Solvent: Use high-purity, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).
-
Storage: Aliquot the DMSO stock solution into small, single-use volumes and store them at -20°C or -80°C, protected from light. Properly stored stock solutions in DMSO are generally stable for at least one month at -20°C and for longer durations at -80°C[2].
-
Aqueous Dilutions: Avoid preparing and storing Fursultiamine in aqueous solutions or cell culture media for extended periods. It is best practice to prepare fresh dilutions from the DMSO stock for each experiment[2][8].
Troubleshooting Guide
Issue 1: Precipitation or Cloudiness Observed After Adding this compound to Cell Culture Medium
Q: I dissolved this compound in my cell culture medium, and now I see a precipitate. What is happening and how can I fix it?
A: This is a classic sign of poor solubility and is a common issue when this compound is directly dissolved in aqueous solutions like cell culture media.
Causality: The limited aqueous solubility of this compound means that at higher concentrations, it will come out of solution, forming a precipitate[8]. This is especially true in complex biological media containing various salts and proteins.
Troubleshooting Steps:
-
Solvent First: Always dissolve the this compound in an organic solvent like DMSO to create a concentrated stock solution before diluting it into your cell culture medium.
-
Serial Dilution: When preparing your working concentration, perform a serial dilution. For example, make an intermediate dilution of your DMSO stock in a small volume of serum-free medium before adding it to the final volume of complete medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Run a vehicle control (medium with the same final concentration of DMSO) to account for any effects of the solvent on your cells.
-
Pre-warm the Medium: Add the this compound stock solution to pre-warmed cell culture medium and mix gently but thoroughly.
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Q: My results with this compound vary significantly between experiments. What could be the cause?
A: Inconsistent results are often linked to the degradation of this compound.
Causality: Fursultiamine, like thiamine, is susceptible to degradation under certain conditions, including:
-
pH: It is more stable in acidic conditions (pH < 6.0) and unstable in neutral to alkaline solutions (pH ≥ 7.0)[2]. Standard cell culture media are typically buffered to a physiological pH of around 7.4, which can promote degradation.
-
Temperature: Degradation is accelerated by heat. Prolonged incubation at 37°C can lead to a significant loss of active compound[2].
-
Light: Exposure to light can contribute to degradation[2].
-
Oxidation: The compound is susceptible to oxidation, which can be influenced by components in the cell culture media[2][9].
Troubleshooting Steps:
-
Fresh Working Solutions: Always prepare fresh working solutions of this compound in your cell culture medium immediately before each experiment. Do not store the compound in the medium.
-
Minimize Incubation Time: If possible, design your experiments to minimize the time the this compound-containing medium is at 37°C before and during the assay.
-
Protect from Light: Keep your stock solutions and experimental plates protected from light as much as possible.
-
pH Monitoring: Be aware of the pH of your culture medium. While altering the medium's pH is generally not advisable for cell health, understanding this factor can help explain variability.
-
Standardize Preparation: Ensure a consistent protocol for preparing your this compound working solution for every experiment.
Data & Protocols
Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Freely soluble / Highly soluble | [6][7] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble (approx. 0.1 mg/mL in a 1:9 DMSO:PBS solution) | [8] |
| DMSO | ~5 mg/mL[8] to 50 mg/mL[10] | [8][10] |
| Ethanol | ~1 mg/mL | [8] |
| Dimethylformamide (DMF) | ~5 mg/mL | [8] |
Note: The conflicting reports on water solubility highlight the recommendation to use an organic solvent for initial dissolution to ensure reproducibility.
Experimental Protocol: Preparation of this compound Stock and Working Solutions
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out a precise amount of this compound powder.
-
In a sterile microcentrifuge tube, add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot into single-use tubes and store at -20°C or -80°C, protected from light.
-
-
Prepare a Working Solution in Cell Culture Medium (Example for a final concentration of 100 µM):
-
Pre-warm your cell culture medium to 37°C.
-
Thaw a single-use aliquot of your 10 mM this compound DMSO stock solution.
-
In a sterile tube, perform an intermediate dilution by adding a small volume of the stock solution to a portion of the pre-warmed medium. For example, add 10 µL of the 10 mM stock to 990 µL of medium to get a 100 µM solution.
-
Gently mix the working solution.
-
Immediately add the working solution to your cell culture plates.
-
Remember to include a vehicle control with the same final DMSO concentration.
-
Visualizations
Workflow for Preparing this compound Solutions
Caption: Workflow for preparing Fursultiamine HCl solutions.
Cellular Uptake and Activation of Fursultiamine
Caption: Cellular uptake and activation of Fursultiamine.
References
- Fengchen Group. (n.d.). Fursultiamine Hcl Or this compound BP EP USP CAS 2105-43-3.
- Japanese Pharmacopoeia. (n.d.). This compound.
- KEGG DRUG. (n.d.). This compound.
- Patsnap Synapse. (2024). What is the mechanism of Fursultiamine?
- Chemsrc. (2025). FURSULTIMINE HYDROCHLORIDE | CAS#:2105-43-3.
- National Center for Biotechnology Information. (n.d.). Fursultiamine. PubChem Compound Database.
- Patsnap Synapse. (2024). What is Fursultiamine used for?
- National Cancer Institute. (n.d.). Definition of fursultiamine. NCI Drug Dictionary.
- Graber, A., & Krummen, L. (2021). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering, 118(10), 3746-3763.
- Wikipedia. (n.d.). Fursultiamine.
Sources
- 1. Fursultiamine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What is the mechanism of Fursultiamine? [synapse.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What is Fursultiamine used for? [synapse.patsnap.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. Fursultiamine Hcl Or this compound BP EP USP CAS 2105-43-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fursultiamine | TargetMol [targetmol.com]
Preventing Fursultiamine hydrochloride degradation during sample preparation
A Guide to Preventing Degradation During Sample Preparation
Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of Fursultiamine Hydrochloride during experimental sample preparation. As Senior Application Scientists, we understand that maintaining the integrity of your analyte is paramount for generating accurate and reproducible data. This document offers field-proven insights and explains the causality behind key protocol choices to ensure your success.
Frequently Asked Questions (FAQs)
Q1: My fursultiamine standard/sample solution is showing rapid degradation after preparation. What is the most likely cause?
The most common cause of fursultiamine degradation in solution is inappropriate pH. Fursultiamine, like its parent compound thiamine, is highly susceptible to degradation in neutral to alkaline conditions (pH > 6.0).[1][2] At these pH levels, the thiazole ring, a core component of the molecule's structure, is prone to opening. This leads to the formation of unstable intermediates that can be easily oxidized or further degraded, resulting in a loss of the parent compound.
Core Recommendation: Always prepare and maintain your fursultiamine solutions in an acidic environment, ideally between pH 3.0 and 5.0 .[2] Use buffers such as acetate or citrate, or simply acidify your aqueous solutions with acids like hydrochloric acid (HCl) or formic acid.
Q2: I am dissolving my fursultiamine in an aqueous buffer, but I'm having solubility issues. What solvents are recommended?
This compound is generally described as freely soluble in water and methanol.[3][4] However, it is only sparingly soluble in many aqueous buffers, which can be misleading.[5] If you encounter solubility challenges, particularly with buffered systems, a two-step dissolution process is recommended.
Protocol:
-
First, dissolve the fursultiamine solid in a small amount of a compatible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[5] Fursultiamine is readily soluble in these solvents.
-
Then, dilute this stock solution with your chosen aqueous buffer (e.g., PBS at pH 7.2) to the final desired concentration.[5]
Important Note: Aqueous solutions of fursultiamine, even when properly prepared, are not recommended for long-term storage. It is best practice to prepare them fresh daily. One product information sheet suggests not storing aqueous solutions for more than one day.[5]
Q3: What are the best practices for storing fursultiamine stock solutions and prepared samples?
Proper storage is critical to prevent degradation over time. The key factors to control are temperature, light, and oxygen .
| Parameter | Recommendation | Rationale |
| Temperature | Store solid compound at -20°C.[5] Store prepared samples and solutions at 2-8°C for short-term use (hours) or frozen at ≤ -20°C for longer periods. Avoid repeated freeze-thaw cycles. | Lower temperatures slow down the rate of all chemical degradation reactions.[1][6] |
| Light Exposure | Always store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[2][7] | Like many complex organic molecules, fursultiamine can be susceptible to photodegradation, where UV or even visible light provides the energy to initiate degradation reactions.[2][7] |
| Oxygen | For organic stock solutions, purge the vial headspace with an inert gas like nitrogen or argon before sealing.[5] For aqueous samples, deoxygenated water can be used. | The degradation products of fursultiamine are susceptible to oxidation. Removing oxygen minimizes this pathway. |
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low recovery of fursultiamine after protein precipitation from plasma/tissue.
Root Cause Analysis: This issue often stems from two sources: inefficient extraction or degradation during the extraction process. Protein precipitation, typically using Trichloroacetic Acid (TCA) or Perchloric Acid (PCA), is a harsh method that, while effective at removing proteins, can promote degradation if not handled correctly.[8]
Corrective Actions & Protocol:
-
Maintain Acidic Conditions: The use of TCA or PCA inherently creates an acidic environment, which is beneficial for fursultiamine stability.[8] Ensure the final pH of your sample mixture is well within the stable range (pH 3-5).
-
Keep it Cold: Perform all precipitation and centrifugation steps on ice or in a refrigerated centrifuge. This mitigates the risk of temperature-induced degradation.
-
Minimize Time: Do not let samples sit for extended periods after adding the acid. Proceed with centrifugation and supernatant collection promptly.
-
Consider Acid Removal: For sensitive downstream applications like HPLC, high concentrations of TCA can interfere with chromatography. A wash step with a solvent like water-saturated methyl tert-butyl ether (MTBE) or a 3:2 ethyl acetate/hexane mixture can be performed to remove the excess acid post-precipitation.[8]
Workflow: Optimized Protein Precipitation
Caption: Optimized workflow for protein precipitation.
Issue 2: Inconsistent results in HPLC analysis.
Root Cause Analysis: Inconsistent HPLC results, such as shifting peak areas or retention times, often point to analyte instability within the autosampler or during the chromatographic run itself. The mobile phase composition is a critical factor.
Corrective Actions:
-
Mobile Phase pH: Ensure your mobile phase is acidic. A common and effective mobile phase involves a mixture of an aqueous buffer (e.g., sodium heptanesulfonate solution) and organic solvents like acetonitrile and methanol, maintained at an acidic pH.[9] This keeps the fursultiamine protonated and stable on the column.
-
Autosampler Temperature: Set the autosampler temperature to 4°C. Leaving samples at room temperature in the autosampler for an extended sequence can lead to significant degradation, especially if the sample matrix is not strongly acidic.
-
Metal Contamination: Thiamine and its derivatives can be degraded in the presence of certain metal ions, which can catalyze oxidation.[6] Ensure your HPLC system, particularly vials, tubing, and frits, are well-maintained and free from potential metal contamination. The use of chelating agents like EDTA in sample preparation has been shown to increase the stability of thiamine solutions, although this should be validated for your specific method.[10]
Diagram: pH-Dependent Degradation Pathway
Caption: Simplified fursultiamine degradation pathway.
Protocol: General Purpose Extraction from Biological Matrix
This protocol provides a robust starting point for extracting fursultiamine from a protein-rich matrix like plasma or tissue homogenate.
Materials:
-
Sample (Plasma, Tissue Homogenate)
-
1 M Perchloric Acid (PCA), ice-cold
-
Saturated Potassium Carbonate (K2CO3) for neutralization (if required)
-
HPLC-grade water, methanol
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Sample Aliquot: Place 200 µL of your sample into a 1.5 mL microcentrifuge tube on ice.
-
Acidification & Precipitation: Add 20 µL of ice-cold 1 M PCA to the sample. This brings the final concentration to approximately 0.1 M HCl, which is effective for both protein precipitation and analyte stabilization.[11]
-
Vortex: Vortex the tube vigorously for 30 seconds to ensure complete mixing and protein denaturation.
-
Incubation: Incubate the sample on ice for 15 minutes.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the fursultiamine, and transfer it to a clean tube. Be careful not to disturb the protein pellet.
-
(Optional) Neutralization: If your analytical method is sensitive to highly acidic injections, you can neutralize the extract by adding a small amount of K2CO3. Add it slowly until bubbling ceases. Re-centrifuge to pellet the resulting potassium perchlorate salt.
-
Analysis: The sample is now ready for direct injection into an HPLC system or for further solid-phase extraction (SPE) clean-up if necessary. Analyze immediately or store at -80°C.
References
- Thiamine Assays—Advances, Challenges, and Cave
- Official Monographs for Part I / this compound. Japanese Pharmacopoeia. [Link]
- Determination of this compound, Pyridoxamine Dihydrochloride and Vitamin B 12 in Compound Trivitamin B Injection by HPLC. (2011). Chinese Journal of Modern Applied Pharmacy. [Link]
- Fursultiamine Hcl Or this compound BP EP USP CAS 2105-43-3. Qingdao Fengchen Technology and trade. [Link]
- Effect of Metal Ions and Temperature on Stability of Thiamine Determined by HPLC. (2019). Clemson University TigerPrints. [Link]
- Determination of this compound,Pyridoxamine Dihydrochloride and Vitamin B_(12) in Compound Trivitamin B Injection by HPLC. (2011). Semantic Scholar. [Link]
- Stability of vitamin A, E, C and thiamine during storage of different powdered enteral formulas. (2022). National Institutes of Health (NIH). [Link]
- A simple, sensitive, and specific method for the extraction and determination of thiamine and thiamine phosphate esters in fresh yeast biomass. (2022). PubMed. [Link]
- Method for stabilizing thiamines.
- Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. (2021). SpringerLink. [Link]
- Microbiological methods of thiamine measurement in biological m
- Synthesis of 11C-Labeled Thiamine and Fursultiamine for In Vivo Molecular Imaging of Vitamin B1 and Its Prodrug Using Positron Emission Tomography.
- Fursultiamine. PubChem. [Link]
- Synthetic Thioesters of Thiamine: Promising Tools for Slowing Progression of Neurodegener
- An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide. (2023). MDPI. [Link]
- Chemical stability study of vitamins thiamine, riboflavin, pyridoxine and ascorbic acid in parenteral nutrition for neon
- Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. (2021).
- Stability of injection solutions of vitamin B1 Part 1: Influence of chel
- An innovative method for synthesis of imprinted polymer nanomaterial holding thiamine (vitamin B1) selective sites and its application for thiamine determination in food samples. (2018). PubMed. [Link]
- Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
- This compound. KEGG DRUG. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. Fursultiamine Hcl Or this compound BP EP USP CAS 2105-43-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. open.clemson.edu [open.clemson.edu]
- 7. Stability of vitamin A, E, C and thiamine during storage of different powdered enteral formulas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of this compound, Pyridoxamine Dihydrochloride and Vitamin B<sub>12</sub> in Compound Trivitamin B Injection by HPLC [chinjmap.com]
- 10. Stability of injection solutions of vitamin B1 Part 1: Influence of chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simple, sensitive, and specific method for the extraction and determination of thiamine and thiamine phosphate esters in fresh yeast biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fursultiamine Hydrochloride Stability in Organic Solvents
Welcome to the technical support guide for Fursultiamine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound in DMSO and other organic solvents. Here, we will address common challenges and provide practical solutions to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in organic solvents important?
Fursultiamine, also known as Thiamine Tetrahydrofurfuryl Disulfide (TTFD), is a synthetic derivative of thiamine (Vitamin B1).[1] Its disulfide structure enhances its lipophilicity compared to thiamine hydrochloride, leading to improved bioavailability and the ability to cross biological membranes, including the blood-brain barrier.[2] For research and pharmaceutical development, dissolving fursultiamine in organic solvents like DMSO is often a necessary first step to prepare stock solutions for in vitro and in vivo studies, especially for subsequent dilution into aqueous media where it is sparingly soluble.[1] Understanding its stability in these organic solvents is critical for accurate dosing and obtaining reliable experimental outcomes.
Q2: What are the recommended organic solvents for dissolving this compound?
This compound is soluble in several organic solvents. The most commonly used are:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Dimethylformamide (DMF) [1]
It is also freely soluble in methanol.[3] The choice of solvent will depend on the specific requirements of your experiment, including required concentration and compatibility with your biological system.
Q3: What is the reported solubility of this compound in these solvents?
The solubility can vary, but typical values are summarized in the table below.
| Solvent | Approximate Solubility | Source |
| DMSO | ~5 mg/mL | [1] |
| Dimethylformamide (DMF) | ~5 mg/mL | [1] |
| Ethanol | ~1 mg/mL | [1] |
| Methanol | Freely soluble | [3] |
| Water | Freely soluble | [3][4] |
Note: "Freely soluble" indicates a high degree of solubility, though a precise value is not always provided in general technical sheets.
Q4: How should I prepare a stock solution of this compound in an organic solvent?
For optimal stability, it is recommended to purge the solvent of choice with an inert gas, such as nitrogen or argon, before dissolving the this compound.[1] This helps to minimize oxidation. The compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[1]
Troubleshooting Guide: Stability and Handling
This section addresses specific issues you may encounter during your experiments.
Issue 1: Precipitation or cloudiness observed after diluting a DMSO stock solution into an aqueous buffer.
Cause: this compound is sparingly soluble in aqueous buffers.[1] When a concentrated DMSO stock is diluted into a buffer like PBS, the fursultiamine can precipitate out if its solubility limit in the final aqueous/DMSO mixture is exceeded.
Solution:
-
Two-Step Dilution: First, dissolve the fursultiamine in 100% DMSO. Then, dilute this stock solution with your aqueous buffer. For a 1:9 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.1 mg/mL.[1]
-
Lower the Final Concentration: If precipitation persists, you may need to work with a lower final concentration of fursultiamine in your assay.
-
pH Adjustment: Thiamine and its derivatives are generally more stable in acidic conditions (pH < 6.0).[5][6][7][8] While fursultiamine's solubility is pH-dependent, adjusting the pH of your final aqueous solution to be slightly acidic may improve solubility and stability.
Issue 2: Inconsistent or lower-than-expected biological activity in my experiments.
Cause: This could be due to the degradation of fursultiamine in your stock solution or final working solution. Several factors can contribute to its degradation:
-
pH: In neutral to alkaline solutions, the degradation of thiamine derivatives is accelerated.[5]
-
Temperature: Higher temperatures increase the rate of degradation.[5]
-
Light: Exposure to light can also accelerate degradation.[5]
-
Oxidizing and Reducing Agents: The disulfide bond in fursultiamine can be cleaved by reducing agents.[5] Conversely, oxidizing agents can lead to further degradation.
-
Metal Ions: The presence of metal ions like copper and iron can catalyze the degradation of thiamine.[5][9]
Solution:
-
Stock Solution Storage: Store your DMSO or other organic solvent stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Aqueous Solution Preparation: It is not recommended to store aqueous solutions of fursultiamine for more than one day.[1] Prepare fresh dilutions from your stock solution for each experiment.
-
Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Use High-Purity Solvents and Buffers: Ensure your solvents and buffer components are free from contaminating metal ions.
Issue 3: Observing unexpected peaks during analytical analysis (e.g., HPLC).
Cause: The appearance of new peaks likely indicates the presence of degradation products. The primary degradation pathway for thiamine disulfide derivatives involves the cleavage of the disulfide bond.[5] Hydrolysis can also occur, especially at non-ideal pH values.[5]
Solution:
-
Conduct a Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study. This involves exposing your fursultiamine solution to stress conditions such as acid, base, oxidation, heat, and light.[10][11][12]
-
Optimize HPLC Method: Ensure your HPLC method is capable of separating the parent fursultiamine peak from any potential degradation products. Several HPLC methods have been developed for the analysis of thiamine and its derivatives.[13][14][15]
-
Use a Fresh Standard: Always compare your experimental samples to a freshly prepared standard solution of this compound to accurately assess degradation.
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of the compound in a sterile, amber-colored vial.
-
Add the appropriate volume of high-purity, anhydrous DMSO (or other chosen organic solvent) that has been purged with an inert gas.
-
Vortex or sonicate gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Workflow for Solution Preparation and Use
Caption: Factors influencing the degradation of this compound.
Protocol 2: Stability Assessment by RP-HPLC
This protocol provides a general framework. The specific column, mobile phase, and gradient may need to be optimized for your system.
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute this stock to a working concentration (e.g., 50 µg/mL) in your solvent of interest (e.g., DMSO, ethanol, or a mixture with an aqueous buffer).
-
-
Initial Analysis (Time 0):
-
Inject the freshly prepared working solution into the HPLC system.
-
Record the peak area and retention time of the main fursultiamine peak.
-
-
Incubation:
-
Store aliquots of the working solution under your desired test conditions (e.g., room temperature, 4°C, protected from light, exposed to light).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 1, 4, 8, 24 hours), inject an aliquot from each storage condition.
-
Record the peak area of the fursultiamine peak and any new peaks that appear.
-
-
Data Analysis:
-
Calculate the percentage of fursultiamine remaining at each time point relative to the initial (Time 0) peak area.
-
Plot the percentage remaining versus time to determine the stability under each condition.
-
By following these guidelines and troubleshooting steps, researchers can minimize the risk of compound degradation and ensure the generation of accurate and reproducible data in their studies involving this compound.
References
- Price, J., & Nixon, P. F. (1991). The stability of thiamine and thiamine tetrahydrofurfuryl disulfide added to table wines. Journal of Nutritional Science and Vitaminology, 37(2), 201-206.
- Patsnap Synapse. (2024). What is the mechanism of Thiamine Disulfide?.
- Price, J., & Nixon, P. F. (1991). The stability of thiamine and thiamine tetrahydrofurfuryl disulfide added to table wines. Journal of Nutritional Science and Vitaminology, 37(2), 201-206.
- Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / this compound.
- Voelker, A. L., Taylor, L. S., & Mauer, L. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. Food Chemistry, 355, 129544.
- Voelker, A. L., Taylor, L. S., & Mauer, L. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. BMC Chemistry, 15(1), 44.
- Voelker, A. L., Taylor, L. S., & Mauer, L. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. BMC Chemistry, 15(1), 44.
- Qingdao Fengchen Technology and trade. (n.d.). Fursultiamine Hcl or this compound BP EP USP CAS 2105-43-3.
- Lonsdale, D., & Marrs, C. (2017). Synthetic Thioesters of Thiamine: Promising Tools for Slowing Progression of Neurodegenerative Diseases. Molecules, 22(7), 1085.
- ResearchGate. (n.d.). The stability of thiamine hydrochloride and mono-nitrate in parenteral vitamin B complex and iron solutions.
- Huang, J. (2022). Effect of Metal Ions and Temperature on Stability of Thiamine Determined by HPLC. Clemson University.
- Khan, K. Y., et al. (2019). A Simplified, Specific HPLC Method of Assaying Thiamine and Riboflavin in Mushrooms. Journal of Analytical Methods in Chemistry, 2019, 8732163.
- LookChem. (n.d.). Cas 804-30-8, Fursultiamine.
- Zili, X. (2011). Determination of this compound, Pyridoxamine Dihydrochloride and Vitamin B(12) in Compound Trivitamin B Injection by HPLC. The Chinese Journal of Modern Applied Pharmacy.
- Markowski, W., & Ginalska, G. (2005). High-performance liquid chromatography method for the simultaneous determination of thiamine hydrochloride, pyridoxine hydrochloride and cyanocobalamin in pharmaceutical formulations using coulometric electrochemical and ultraviolet detection. Journal of Chromatography A, 1094(1-2), 91-98.
- PubChem. (n.d.). Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method.
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Vitamins B1, B3, B5 and B6 in Multivitamin Injection.
- Di Meo, C., et al. (2023). An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide. Molecules, 28(1), 383.
- PubChem. (n.d.). Fursultiamine.
- Singh, S., & Kumar, V. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
- Kumar, V., & Singh, S. (2013). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 6(9), 969-974.
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- ResearchGate. (n.d.). Validated HPLC-DAD method for stability study of sulbutiamine HCl.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. What is the mechanism of Thiamine Disulfide? [synapse.patsnap.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. Fursultiamine Hcl Or this compound BP EP USP CAS 2105-43-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chl… [ouci.dntb.gov.ua]
- 9. open.clemson.edu [open.clemson.edu]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simplified, Specific HPLC Method of Assaying Thiamine and Riboflavin in Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of this compound,Pyridoxamine Dihydrochloride and Vitamin B_(12) in Compound Trivitamin B Injection by HPLC | Semantic Scholar [semanticscholar.org]
- 15. High-performance liquid chromatography method for the simultaneous determination of thiamine hydrochloride, pyridoxine hydrochloride and cyanocobalamin in pharmaceutical formulations using coulometric electrochemical and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fursultiamine Hydrochloride Delivery Across the Blood-Brain Barrier
Welcome to the technical support center dedicated to advancing your research on Fursultiamine hydrochloride and its transport across the blood-brain barrier (BBB). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the knowledge to overcome common experimental hurdles and optimize the cerebral delivery of this promising therapeutic agent.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding this compound and its interaction with the blood-brain barrier.
1. What is this compound and why is its delivery across the BBB important?
Fursultiamine, also known as thiamine tetrahydrofurfuryl disulfide (TTFD), is a synthetic, lipid-soluble derivative of thiamine (vitamin B1).[1][2] Its enhanced lipophilicity allows for greater bioavailability compared to water-soluble thiamine salts.[1][3] The ability of Fursultiamine to effectively cross the blood-brain barrier is crucial for its potential therapeutic applications in neurological disorders associated with thiamine deficiency, such as Wernicke-Korsakoff syndrome, and other conditions where increased central nervous system (CNS) thiamine levels may be beneficial.[1][2]
2. What is the proposed mechanism of Fursultiamine transport across the BBB?
The primary proposed mechanism for Fursultiamine's transport across the BBB is passive diffusion.[2] Due to its lipophilic nature, it can more readily pass through the lipid membranes of the brain endothelial cells that form the BBB.[4] This is in contrast to thiamine itself, which primarily relies on a saturable, carrier-mediated transport system.[5][6]
3. What are the main challenges in delivering Fursultiamine to the brain?
The primary challenges are the inherent properties of the blood-brain barrier, which is designed to protect the brain from xenobiotics.[7][8] Key obstacles include:
-
Tight Junctions: These complex protein structures between adjacent endothelial cells severely restrict paracellular movement of molecules.[7]
-
Efflux Transporters: The BBB is equipped with active efflux transporters, such as P-glycoprotein (P-gp), which can actively pump drugs out of the brain endothelial cells and back into the bloodstream, thereby limiting brain penetration.[9][10][11]
4. What are the common in vitro models for studying the BBB transport of Fursultiamine?
Several in vitro models are available to simulate the BBB and assess the permeability of compounds like Fursultiamine. These models vary in complexity and physiological relevance:
-
2D Monolayer Models: These are the most common and involve culturing brain endothelial cells (primary or immortalized cell lines) on a porous membrane insert (e.g., Transwell).[12][13]
-
2D Co-culture and Triple-culture Models: To better mimic the in vivo environment, endothelial cells can be co-cultured with other cells of the neurovascular unit, such as astrocytes and pericytes.[13][14]
-
3D and Microfluidic ("BBB-on-a-chip") Models: These more advanced models aim to recapitulate the three-dimensional structure and physiological shear stress of the brain microvasculature.[15]
5. What are the key parameters to measure in in vitro BBB permeability assays?
The two primary parameters to quantify the integrity and permeability of an in vitro BBB model are:
-
Transendothelial Electrical Resistance (TEER): This measurement reflects the tightness of the paracellular pathway. Higher TEER values generally indicate a more restrictive barrier.[13]
-
Apparent Permeability Coefficient (Papp): This value quantifies the rate at which a compound crosses the endothelial cell monolayer. It is a crucial parameter for predicting in vivo brain penetration.
II. Troubleshooting Guides
This section provides practical advice for overcoming specific issues you may encounter during your experiments.
Guide 1: Low Brain Uptake of Fursultiamine in in vivo Models
Issue: You are observing lower than expected concentrations of Fursultiamine or its active metabolite, thiamine, in the brain parenchyma of your animal models following systemic administration.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| P-glycoprotein (P-gp) Efflux | 1. Determine if Fursultiamine is a P-gp substrate using an in vitro efflux assay (see Protocol 1). 2. If it is a substrate, consider co-administration with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) in your in vivo experiments.[10] 3. Explore structural modifications of Fursultiamine to reduce its affinity for P-gp. | P-gp is a major efflux transporter at the BBB that actively removes a wide range of xenobiotics, significantly limiting their brain accumulation.[9][11] Inhibiting P-gp can enhance the brain penetration of its substrates. |
| Rapid Peripheral Metabolism | 1. Perform pharmacokinetic studies to determine the plasma concentration-time profile of Fursultiamine. 2. Analyze plasma samples for major metabolites. 3. If rapid metabolism is confirmed, consider formulation strategies to protect the drug from degradation, such as encapsulation in nanoparticles.[16][17] | Extensive first-pass metabolism in the liver or rapid degradation in the plasma can reduce the amount of Fursultiamine available to cross the BBB. |
| Poor Formulation and Bioavailability | 1. Assess the solubility and stability of your Fursultiamine formulation. 2. Optimize the formulation to enhance solubility and absorption. This may involve using different vehicles or excipients. 3. For oral administration, investigate the impact of food on absorption. | The physicochemical properties of the formulation can significantly impact the absorption and systemic exposure of Fursultiamine, thereby affecting its ability to reach the BBB. |
| Inadequate Lipophilicity | 1. While Fursultiamine is lipophilic, its partitioning behavior can be influenced by the formulation. 2. Consider creating prodrugs of Fursultiamine with increased lipophilicity.[4] | A certain degree of lipophilicity is required for passive diffusion across the BBB. However, excessive lipophilicity can lead to sequestration in peripheral tissues and reduced brain uptake.[18] |
Guide 2: Inconsistent Results in in vitro BBB Permeability Assays
Issue: You are experiencing high variability in your TEER measurements and Papp values for Fursultiamine across different experiments using a Transwell-based in vitro BBB model.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inconsistent Cell Monolayer Formation | 1. Ensure consistent cell seeding density and passage number. 2. Monitor cell morphology daily. 3. Allow sufficient time for the cells to form a tight monolayer before starting the permeability assay (typically confirmed by stable TEER readings). | A confluent and uniform cell monolayer is essential for a restrictive barrier and reproducible permeability data.[12] |
| Suboptimal Cell Culture Conditions | 1. Optimize the cell culture medium. The addition of factors like hydrocortisone, cAMP agonists, and astrocyte-conditioned medium can enhance barrier properties. 2. Maintain strict control over incubator conditions (temperature, CO2, humidity). | The cellular components of the neurovascular unit, particularly astrocytes, secrete factors that are crucial for inducing and maintaining the tight barrier properties of brain endothelial cells.[13] |
| Variability in TEER Measurements | 1. Ensure the electrode is properly placed and does not touch the cell monolayer. 2. Allow the Transwell inserts to equilibrate to room temperature before measuring TEER. 3. Take multiple readings per insert and average them. | TEER is a sensitive measurement that can be affected by temperature, electrode placement, and the age of the cell culture. |
| Issues with the Permeability Assay Protocol | 1. Ensure the donor and receiver compartments are well-mixed during the assay. 2. Use a consistent sampling schedule. 3. Validate your analytical method for quantifying Fursultiamine to ensure it is sensitive and accurate. | Proper execution of the permeability assay is critical for obtaining reliable Papp values. |
III. Experimental Protocols
Protocol 1: In Vitro P-glycoprotein (P-gp) Efflux Assay
This protocol describes a method to determine if Fursultiamine is a substrate of the P-gp efflux transporter using a cell-based assay.
Materials:
-
MDCK-MDR1 (or equivalent P-gp overexpressing) and MDCK parental cell lines
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium and supplements
-
This compound
-
Known P-gp substrate (e.g., Rhodamine 123) as a positive control
-
Known P-gp inhibitor (e.g., verapamil)
-
Hanks' Balanced Salt Solution (HBSS)
-
LC-MS/MS or HPLC for quantification
Procedure:
-
Cell Seeding: Seed MDCK-MDR1 and MDCK parental cells on Transwell inserts at a confluent density. Culture until a tight monolayer is formed (monitor TEER).
-
Bidirectional Transport Study:
-
Apical to Basolateral (A-B) Transport:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add Fursultiamine (at a relevant concentration) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Basolateral to Apical (B-A) Transport:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add Fursultiamine to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Incubate at 37°C.
-
At the same time points, collect samples from the apical chamber and replace with fresh HBSS.
-
-
-
Inhibitor Study: Repeat the bidirectional transport study in the presence of a P-gp inhibitor (e.g., 100 µM verapamil) in both the apical and basolateral chambers.
-
Sample Analysis: Quantify the concentration of Fursultiamine in the collected samples using a validated analytical method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B)
-
-
Interpretation:
-
An efflux ratio significantly greater than 2 in MDCK-MDR1 cells, and close to 1 in parental MDCK cells, suggests that Fursultiamine is a P-gp substrate.
-
A significant reduction in the efflux ratio in the presence of a P-gp inhibitor further confirms this finding.
-
IV. Visualizations
Caption: Proposed transport and efflux mechanisms of Fursultiamine at the BBB.
Caption: General workflow for an in vitro BBB permeability assay.
V. References
-
Griep, L. M., et al. (2013). BBB-on-a-chip: a microfluidic platform for studying the blood-brain barrier. Frontiers in Neuroengineering. [Link][15]
-
Helms, H. C., et al. (2016). In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use. Journal of Cerebral Blood Flow & Metabolism. [Link][12][14]
-
Wilhelm, I., et al. (2011). In vitro models of the blood-brain barrier. Acta Neurobiologiae Experimentalis. [Link][13]
-
Cecchelli, R., et al. (2007). In vitro model of the blood-brain barrier for the study of drug transport to the brain. Molecular Pharmaceutics.
-
X-Ray-Induced Alterations in In Vitro Blood–Brain Barrier Models: A Comparative Analysis. (2023). International Journal of Molecular Sciences. [Link][19]
-
Saraiva, C., et al. (2016). Drug Delivery Strategies to Overcome the Blood-Brain Barrier (BBB). Current Pharmaceutical Design. [Link][7]
-
Drug Delivery Strategies to Cross, Target, or Bypass the Blood–Brain Barrier. (2023). Molecular Pharmaceutics. [Link][20]
-
Strategies to Improve Drug Delivery Across the Blood–Brain Barrier for Glioblastoma. (2022). Current Oncology Reports. [Link][21]
-
Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics. (2019). Expert Opinion on Drug Discovery. [Link][22]
-
Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier. (2018). Current Pharmaceutical Design. [Link][8]
-
Strategies for delivering drugs across the blood-brain barrier for the treatment of neurodegenerative diseases. (2024). Frontiers in Molecular Biosciences. [Link][23]
-
What is Fursultiamine used for? (2024). Patsnap Synapse. [Link][1]
-
Greenwood, J. (1985). Kinetics of thiamine transport across the blood-brain barrier in the rat. Journal of Physiology. [Link][5]
-
Spector, R. (1988). Transport of thiamin across the blood-brain barrier of the rat in the absence of aerobic metabolism. Journal of Neurochemistry. [Link][24]
-
Veszelka, S., et al. (2018). In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs. Methods in Molecular Biology. [Link][25]
-
Greenwood, J., et al. (1985). Kinetics of thiamine transport across the blood-brain barrier in the rat. The Journal of Physiology. [Link][6]
-
What is the mechanism of Fursultiamine? (2024). Patsnap Synapse. [Link][2]
-
Greenwood, J., & Pratt, O. E. (1985). Inhibition of thiamine transport across the blood-brain barrier in the rat by a chemical analogue of the vitamin. The Journal of Physiology. [Link][26]
-
Sharma, B., et al. (2019). In vitro and in vivo models of BBB to evaluate brain targeting drug delivery. Brain Targeted Drug Delivery System. [Link][27]
-
Rare Diseases Linked to Mutations in Vitamin Transporters Expressed in the Human Blood-Brain Barrier. (2022). Pharmaceutics. [Link][28]
-
Synthetic Thioesters of Thiamine: Promising Tools for Slowing Progression of Neurodegenerative Diseases. (2023). International Journal of Molecular Sciences. [Link][29]
-
Modeling Blood–Brain Barrier Permeability to Solutes and Drugs In Vivo. (2022). Pharmaceutics. [Link][30]
-
An ex Vivo Model for Evaluating Blood–Brain Barrier Permeability, Efflux, and Drug Metabolism. (2016). Molecular Pharmaceutics. [Link][31]
-
Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine. (2021). International Journal of Molecular Sciences. [Link][32]
-
The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery. (2020). Expert Opinion on Drug Metabolism & Toxicology. [Link][9]
-
The Impact of P‐Glycoprotein on CNS Drug Efflux and Variability in Response. (2023). Clinical and Translational Science. [Link][10]
-
Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier. (2002). Biochemical Pharmacology. [Link][11]
-
Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine. (2021). ResearchGate. [Link][33]
-
Induction of P-glycoprotein overexpression in brain endothelial cells as a model to study blood-brain barrier efflux transport. (2024). Frontiers in Neuroscience. [Link][34]
-
P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender. (2010). Pharmaceutical Research. [Link][35]
-
Nanoparticle-mediated Brain-Specific Drug Delivery, Imaging, and Diagnosis. (2010). Nanomedicine. [Link][16]
-
A review on the role of nanoparticles for targeted brain drug delivery: synthesis, characterization, and applications. (2024). Journal of Nanobiotechnology. [Link][17]
-
Drug Transport to Brain with Targeted Nanoparticles. (2007). Current Pharmaceutical Design. [Link][36]
-
Nanoparticles for Targeted Brain Drug Delivery: What Do We Know? (2021). Pharmaceutics. [Link][37]
-
A Comprehensive Study on Nanoparticle Drug Delivery to the Brain: Application of Machine Learning Techniques. (2023). Molecular Pharmaceutics. [Link][38]
-
Uptake Transporters at the Blood–Brain Barrier and Their Role in Brain Drug Disposition. (2022). Pharmaceutics. [Link][39]
-
Drug Transport Across the Blood Brain Barrier with Dr. Sadhana Jackson. (2021). YouTube. [Link][40]
-
Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers. (2022). Pharmaceutics. [Link][4]
-
Transport Mechanisms at the Blood–Brain Barrier and in Cellular Compartments of the Neurovascular Unit: Focus on CNS Delivery of Small Molecule Drugs. (2022). Pharmaceutics. [Link][41]
-
Blood-brain barrier transport machineries and targeted therapy of brain diseases. (2016). Journal of Controlled Release. [Link][42]
-
In Vitro Study of the Blood–Brain Barrier Transport of Natural Compounds Recovered from Agrifood By-Products and Microalgae. (2022). Pharmaceutics. [Link][43]
-
Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective. (2018). Pharmaceutics. [Link][44]
-
The duality of the BBB: breaking the myth of the blood-brain barrier breakdown. (2021). Fluids and Barriers of the CNS. [Link][18]
-
Increase in Blood-Brain Barrier (BBB) Permeability Is Regulated by MMP3 via the ERK Signaling Pathway. (2018). International Journal of Molecular Sciences. [Link][45]
Sources
- 1. What is Fursultiamine used for? [synapse.patsnap.com]
- 2. What is the mechanism of Fursultiamine? [synapse.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of thiamine transport across the blood-brain barrier in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of thiamine transport across the blood-brain barrier in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Delivery Strategies to Overcome the Blood-Brain Barrier (BBB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In vitro models of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 16. Nanoparticle-mediated Brain-Specific Drug Delivery, Imaging, and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2024-7163 [excli.de]
- 18. The duality of the BBB: breaking the myth of the blood-brain barrier breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 19. X-Ray-Induced Alterations in In Vitro Blood–Brain Barrier Models: A Comparative Analysis [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Strategies to Improve Drug Delivery Across the Blood–Brain Barrier for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Strategies for delivering drugs across the blood-brain barrier for the treatment of neurodegenerative diseases [frontiersin.org]
- 24. Transport of thiamin across the blood-brain barrier of the rat in the absence of aerobic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Inhibition of thiamine transport across the blood-brain barrier in the rat by a chemical analogue of the vitamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In vitro and in vivo models of BBB to evaluate brain targeting drug delivery | Semantic Scholar [semanticscholar.org]
- 28. Rare Diseases Linked to Mutations in Vitamin Transporters Expressed in the Human Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Synthetic Thioesters of Thiamine: Promising Tools for Slowing Progression of Neurodegenerative Diseases [mdpi.com]
- 30. mdpi.com [mdpi.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Frontiers | Induction of P-glycoprotein overexpression in brain endothelial cells as a model to study blood-brain barrier efflux transport [frontiersin.org]
- 35. P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Drug Transport to Brain with Targeted Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Nanoparticles for Targeted Brain Drug Delivery: What Do We Know? - PMC [pmc.ncbi.nlm.nih.gov]
- 38. A Comprehensive Study on Nanoparticle Drug Delivery to the Brain: Application of Machine Learning Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 39. mdpi.com [mdpi.com]
- 40. m.youtube.com [m.youtube.com]
- 41. mdpi.com [mdpi.com]
- 42. Blood-brain barrier transport machineries and targeted therapy of brain diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 43. mdpi.com [mdpi.com]
- 44. Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 45. Increase in Blood-Brain Barrier (BBB) Permeability Is Regulated by MMP3 via the ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Fursultiamine Hydrochloride Cell Viability Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address inconsistencies encountered during cell viability assays with Fursultiamine hydrochloride. Our goal is to equip you with the scientific rationale and practical solutions to ensure the reliability and reproducibility of your experimental data.
Introduction to this compound in Cell-Based Assays
Fursultiamine, also known as thiamine tetrahydrofurfuryl disulfide (TTFD), is a lipid-soluble derivative of vitamin B1 (thiamine)[1][2]. Its enhanced lipophilicity allows for more efficient passage through cell membranes compared to thiamine, leading to increased intracellular thiamine levels[1][3]. This property makes it a valuable tool for studying the effects of elevated intracellular thiamine on cellular processes such as energy metabolism, oxidative stress, and cell proliferation[3][4]. In cancer research, Fursultiamine has been investigated for its potential to induce apoptotic cell death and modulate reactive oxygen species (ROS) levels[4][5][6][7].
Cell viability assays, such as those based on tetrazolium salts (MTT, XTT) or resazurin (AlamarBlue), are fundamental tools to assess the cytotoxic or cytostatic effects of compounds like Fursultiamine. However, the unique properties of Fursultiamine and the inherent complexities of cell-based assays can sometimes lead to inconsistent and difficult-to-interpret results. This guide will walk you through the most common challenges and provide evidence-based solutions.
Troubleshooting Guide: Common Issues and Solutions
This section is designed in a question-and-answer format to directly address specific problems you may encounter.
Issue 1: High Variability Between Replicate Wells
Question: I'm observing significant variability in my cell viability readings between replicate wells treated with the same concentration of Fursultiamine. What could be the cause?
Answer: High variability is a common issue that can obscure the true effect of your compound. The root causes often lie in the technical execution of the assay.
Possible Causes & Solutions:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. After seeding, allow the plate to sit at room temperature on a level surface for 15-20 minutes before transferring it to the incubator. This allows for even cell settling.
-
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to increased evaporation and temperature fluctuations, leading to altered cell growth and compound concentration[8][9][10][11].
-
Solution: To mitigate this, avoid using the outer 36 wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier[9].
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or Fursultiamine can introduce significant errors.
-
Solution: Ensure your pipettes are calibrated. When adding reagents, immerse the pipette tip just below the surface of the liquid to avoid introducing bubbles and ensure accurate dispensing.
-
-
Incomplete Solubilization of Formazan Crystals (MTT Assay): If the purple formazan crystals in an MTT assay are not fully dissolved, it will lead to artificially low and variable absorbance readings.
-
Solution: After the incubation with MTT, ensure complete solubilization by adding an adequate volume of a suitable solvent (e.g., DMSO or an acidic isopropanol solution) and mixing thoroughly until no visible crystals remain.
-
Issue 2: IC50 Value Fluctuation Between Experiments
Question: The IC50 value for Fursultiamine in my chosen cell line is not consistent across different experimental runs. Why is this happening?
Answer: Fluctuations in the half-maximal inhibitory concentration (IC50) are often due to subtle variations in experimental conditions that impact cell health and drug efficacy.
Possible Causes & Solutions:
-
Cell Seeding Density: The initial number of cells seeded can significantly influence the apparent cytotoxicity of a compound. Higher cell densities can sometimes exhibit increased resistance to therapeutic agents[12][13][14].
-
Fursultiamine Stock Solution Instability: Fursultiamine, like many thiamine derivatives, can be unstable in aqueous solutions and is susceptible to degradation by heat, light, and pH changes[3].
-
Variations in Incubation Time: The duration of cell exposure to Fursultiamine will directly impact the observed cytotoxicity.
-
Solution: Standardize the incubation time across all experiments. If you are unsure of the optimal duration, a time-course experiment (e.g., 24, 48, 72 hours) can help determine the most appropriate endpoint.
-
-
Cell Passage Number and Health: Cells at very high or low passage numbers may exhibit altered growth rates and drug sensitivity.
-
Solution: Use cells within a consistent and documented passage number range for all experiments. Regularly monitor the morphology and doubling time of your cell cultures to ensure they are healthy.
-
Issue 3: Discrepancy Between Viability Assay Results and Microscopic Observations
Question: My MTT assay shows a significant decrease in cell viability after Fursultiamine treatment, but when I look at the cells under a microscope, they appear morphologically normal. What explains this discrepancy?
Answer: This is a critical observation that highlights the importance of understanding what a particular viability assay is actually measuring.
Possible Causes & Solutions:
-
Metabolic Inhibition vs. Cell Death: Assays like MTT, XTT, and AlamarBlue measure metabolic activity, which is often used as a proxy for cell viability[18]. However, a compound can inhibit metabolic processes without immediately causing cell death[19]. Fursultiamine, as a thiamine derivative, is directly involved in cellular metabolism, and it's plausible that it could reduce mitochondrial reductase activity (the basis of the MTT assay) without inducing cytotoxicity.
-
Solution: Complement your metabolic assay with a direct measure of cell death. For example, a trypan blue exclusion assay or a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH) from damaged cells can confirm if cell membrane integrity is compromised[20].
-
-
Fursultiamine's Effect on Reactive Oxygen Species (ROS): Fursultiamine has been shown to modulate ROS levels[5][6][7]. Since mitochondrial function and ROS production are intricately linked, Fursultiamine might be altering the redox state of the cells in a way that affects the reduction of the tetrazolium dye, independent of cell viability[21][22].
-
Solution: Consider using a viability assay with a different mechanism, such as a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels. Additionally, you can directly measure ROS levels using fluorescent probes to understand if Fursultiamine is inducing oxidative stress in your cell model[23][24][25].
-
Issue 4: High Background in Colorimetric or Fluorometric Assays
Question: I'm getting high background readings in my blank (media only) wells, which is reducing the dynamic range of my assay. What could be the problem?
Answer: High background can be caused by several factors, often related to the components of the culture medium or the assay reagents themselves.
Possible Causes & Solutions:
-
Phenol Red Interference: Phenol red, the pH indicator in most culture media, has an absorbance spectrum that can overlap with the chromogens produced in many colorimetric assays (like MTT at 570 nm)[26][27]. It can also contribute to background fluorescence[28][29][30].
-
Compound Interference: Fursultiamine itself might have some intrinsic color or fluorescence, or it might interact with the assay reagents.
-
Solution: Run a control with Fursultiamine in cell-free medium to check for any direct interaction with your assay dye.
-
-
Reagent Instability: The assay reagents (e.g., AlamarBlue) can degrade if exposed to light for extended periods, leading to high background fluorescence[31].
-
Solution: Store and handle all assay reagents as recommended by the manufacturer, which typically involves protection from light[31].
-
Visualizing the Troubleshooting Workflow
The following flowchart provides a systematic approach to diagnosing and resolving inconsistencies in your Fursultiamine cell viability assays.
Caption: A decision tree for troubleshooting inconsistent Fursultiamine cell viability assay results.
Experimental Protocols
Standard MTT Cell Viability Assay Protocol
This protocol provides a general framework for assessing the effect of Fursultiamine on cell viability. Optimization of cell number and incubation times is recommended for each specific cell line.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Selected cell line
-
Complete culture medium (phenol red-free medium is recommended)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95% by trypan blue exclusion.
-
Dilute cells to the predetermined optimal seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 200 µL of sterile PBS to the outer wells to minimize evaporation.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Fursultiamine Treatment:
-
Prepare a 100 mM stock solution of Fursultiamine in DMSO.
-
Perform serial dilutions of the Fursultiamine stock in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate Fursultiamine concentration. Include vehicle control wells (medium with the same percentage of DMSO as the highest Fursultiamine concentration).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use 630 nm as a reference wavelength if desired.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" control wells from all other wells.
-
Calculate the percentage of cell viability for each Fursultiamine concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the Fursultiamine concentration and determine the IC50 value using non-linear regression analysis.
-
Fursultiamine's Potential Mechanism of Action
Understanding the potential mechanisms by which Fursultiamine affects cells is key to interpreting your viability data correctly.
Caption: Proposed mechanism of Fursultiamine's effect on cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound? A1: Due to its limited aqueous solubility, this compound should be dissolved in an organic solvent like DMSO to prepare a concentrated stock solution[3][17].
Q2: Can I use a different viability assay instead of MTT? A2: Yes, and it is often recommended to use orthogonal methods to confirm results. Assays like XTT, WST-1, or resazurin-based assays (e.g., AlamarBlue) also measure metabolic activity. For a different mechanistic readout, consider assays that measure ATP content (CellTiter-Glo®), protease activity, or membrane integrity (LDH or propidium iodide staining)[20][32][33].
Q3: Does serum in the culture medium interfere with the assay? A3: Serum components can sometimes interact with test compounds or assay reagents. For instance, high concentrations of serum have been noted to cause some quenching of fluorescence in AlamarBlue assays[34][35]. It is important to maintain a consistent serum concentration across all experimental and control wells.
Q4: How long should I incubate my cells with Fursultiamine? A4: The optimal incubation time is cell-type and concentration-dependent. It is best to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine when the desired effect is most pronounced.
Q5: My cells seem to recover after an initial decrease in viability. Is this expected? A5: This could indicate that Fursultiamine is cytostatic (inhibits proliferation) rather than cytotoxic (kills cells) at the tested concentrations. It's also possible that the compound is degrading over time in the culture medium, allowing the cells to resume proliferation. Performing a stability test of Fursultiamine in your specific culture medium can be informative[3].
References
- Pitfalls and other issues with the MTT assay - PubMed.
- Eliminating Edge Effect in 96-well Plates by Controlling Thermal Conditions during Cell Plating - BioSpherix.
- Three Ways To Reduce Microplate Edge Effect - WellPlate.com.
- The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - NIH.
- Evaluation of plate edge effects in in-vitro cell based assay - ResearchGate.
- The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - Semantic Scholar.
- Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - ResearchGate.
- Relationship between IC 50 values and cell seeding densities - ResearchGate.
- phenol red - Cellculture2 - Altervista.
- Abstract 662: Vitamin B1 derivative, fursultiamine, prevents lung cancer cells growth - American Association for Cancer Research.
- Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea - NIH.
- Reactive Oxygen Species (ROS) Detection - BMG LABTECH.
- Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PubMed Central.
- Impact of phenol red in cell culture and solutions - PromoCell.
- Reactive Oxygen Species (ROS) Assays - Cell Biolabs, Inc.
- Cell viability assays and reactive oxygen species (ROS) generation in... - ResearchGate.
- Alamarblue® Cell Viability Assay Protocol - Scribd.
- alamarBlue Tips & Advice - Bio-Rad Antibodies.
- Abstract 3241: IC50-Seeding Density Slope (ISDS)-measurement as a standardized methodology for assessing anti-cancer therapeutic activity in vitro - ResearchGate.
- What is the mechanism of Fursultiamine? - Patsnap Synapse.
- Fursultiamine Prevents Lung Cancer Growth - eCommons at Roseman University.
- Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea - PubMed.
- How to solve the problem from cell viability test? - ResearchGate.
- Fursultiamine Hcl Or this compound BP EP USP CAS 2105-43-3 - Fengchen Group.
- Fursultiamine - PubChem - NIH.
- Why do MTT and XTT assays give inconsistent results? - ResearchGate.
- Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro - PubMed.
- Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube.
- What is the range of cell density for cell proliferation assay ? - ResearchGate.
- Interdependence of initial cell density, drug concentration and exposure time revealed by real-time impedance spectroscopic cytotoxicity assay - IRIS Re.Public@polimi.it.
- Fursultiamine, a Vitamin B1 Derivative, Enhances Chondroprotective Effects of Glucosamine Hydrochloride and Chondroitin Sulfate in Rabbit Experimental Osteoarthritis - PubMed.
Sources
- 1. What is the mechanism of Fursultiamine? [synapse.patsnap.com]
- 2. ecommons.roseman.edu [ecommons.roseman.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blog [midsci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biospherix.com [biospherix.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. alamarBlue™ Standard Cell Viability Reagent, 25 mL - FAQs [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. researchgate.net [researchgate.net]
- 23. Microplate Assays for Reactive Oxygen Species | Thermo Fisher Scientific - SE [thermofisher.com]
- 24. Reactive Oxygen Species (ROS) Assays | Cell Biolabs [cellbiolabs.com]
- 25. Oxidative Stress Assays | Reactive Oxygen Species Detection [promega.com]
- 26. phenol red - Cellculture2 [cellculture2.altervista.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. promocell.com [promocell.com]
- 29. The Essential Guide to Phenol Red in Cell Culture Media - Life in the Lab [thermofisher.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 32. researchgate.net [researchgate.net]
- 33. Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. documents.thermofisher.com [documents.thermofisher.com]
- 35. bio-rad-antibodies.com [bio-rad-antibodies.com]
Fursultiamine Hydrochloride HPLC Method Validation: A Technical Support Guide
Welcome to the technical support center for the HPLC quantification of Fursultiamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method validation. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific principles.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the development and validation of an HPLC method for this compound.
Q1: What is the first step in developing an HPLC method for this compound?
A: The initial step is to understand the physicochemical properties of this compound, a derivative of thiamine (Vitamin B1). It is a basic compound, which is crucial for selecting the appropriate column and mobile phase to achieve good peak shape and retention. A literature review for existing methods on thiamine and its derivatives is highly recommended.[1] The typical starting point is reverse-phase HPLC (RP-HPLC) using a C18 or C8 column.[1]
Q2: What are the typical chromatographic conditions for this compound analysis?
A: While method-specific, a common starting point involves a C18 column with a mobile phase consisting of an aqueous buffer (like phosphate or acetate) and an organic modifier (acetonitrile or methanol).[1][2][3] Due to the basic nature of Fursultiamine, controlling the mobile phase pH is critical to prevent peak tailing. An acidic pH (e.g., 2.5-3.5) is often used to suppress the ionization of residual silanol groups on the silica-based stationary phase.[1] UV detection is commonly performed at wavelengths around 245 nm, 254 nm, or 270 nm.[1][2]
Q3: Why is method validation necessary as per ICH guidelines?
A: Method validation is a regulatory requirement that demonstrates an analytical procedure is suitable for its intended purpose.[4][5] Following guidelines from the International Council for Harmonisation (ICH), such as Q2(R2), ensures that the method is reliable, reproducible, and provides data of acceptable quality for regulatory submissions.[6][7][8] The core validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[4][5]
Q4: What is a stability-indicating HPLC method and why is it important for this compound?
A: A stability-indicating method is an analytical procedure that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.[9][10] This is crucial for determining the shelf-life of a drug product. Forced degradation studies (exposing the drug to stress conditions like acid, base, oxidation, heat, and light) are performed to generate potential degradation products and prove the method's specificity.[9][10][11] Given that thiamine and its derivatives can be unstable, developing a stability-indicating method is essential for this compound.
Experimental Protocols & Key Parameters
This section provides a detailed, step-by-step methodology for a typical HPLC method validation for this compound.
Suggested HPLC Method Parameters
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention for moderately polar compounds like Fursultiamine.[12][13] Using a well-endcapped column is crucial to minimize silanol interactions.[1] |
| Mobile Phase | Isocratic or Gradient elution with a mixture of aqueous buffer and organic modifier. Example: Phosphate buffer (pH 3.0) : Acetonitrile (80:20 v/v). | An acidic pH protonates Fursultiamine, leading to consistent retention, and suppresses silanol activity, improving peak shape.[1] The organic modifier percentage can be adjusted to optimize retention time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure. |
| Column Temperature | 30-50°C | Elevated temperatures can improve peak efficiency and reduce viscosity, but stability of the analyte must be considered.[12][14] |
| Detection | UV at ~254 nm or 270 nm | Fursultiamine has UV absorbance in this range. The optimal wavelength should be determined by scanning a standard solution.[1][2] |
| Injection Volume | 10-20 µL | Should be consistent across all injections and optimized to avoid column overload. |
| Sample Diluent | Mobile Phase or a similar composition | To ensure peak shape is not distorted by the injection solvent. Dissolving the sample in a solvent stronger than the mobile phase can cause peak fronting or splitting.[1][15] |
Method Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process according to ICH guidelines.
Caption: A workflow for HPLC method validation.
Step-by-Step Validation Experiments
-
Specificity:
-
Perform forced degradation studies by exposing this compound to acidic, basic, oxidative, thermal, and photolytic stress conditions.[9][10][16]
-
Inject the stressed samples and a placebo solution.
-
Confirm that the Fursultiamine peak is well-resolved from any degradation products and excipient peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended.
-
-
Linearity:
-
Prepare a series of at least five standard solutions of this compound over a concentration range (e.g., 50% to 150% of the expected sample concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[2]
-
-
Accuracy:
-
Perform a recovery study by spiking a placebo mixture with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery at each level. Acceptance criteria are typically between 98.0% and 102.0%.[4][16]
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results. The acceptance criterion is typically ≤ 2%.[5][16]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
-
Robustness:
-
Intentionally make small, deliberate variations to the method parameters, such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Evaluate the impact of these changes on the results (e.g., retention time, peak area, and tailing factor). The method should remain unaffected by these small variations.
-
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My Fursultiamine peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
A: Peak tailing is a common issue for basic compounds like Fursultiamine.[1] The primary causes are strong interactions between the positively charged analyte and negatively charged residual silanol groups on the column's stationary phase.[17]
-
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure the pH is sufficiently low (e.g., pH 2.5-3.5) to keep the silanol groups in their non-ionized state.[1]
-
Use a High-Purity, End-Capped Column: Modern, base-deactivated columns are designed to minimize silanol interactions. If your column is old, it may be failing.[18]
-
Add a Competing Base: A small amount of an amine modifier like triethylamine (TEA) can be added to the mobile phase to mask the active silanol sites.
-
Check for Column Voids: A void at the head of the column can cause peak distortion.[17] This can sometimes be fixed by reversing and flushing the column (check manufacturer's instructions first).[18]
-
Sample Solvent Mismatch: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase.[1]
-
Caption: Troubleshooting logic for peak tailing.
Problem 2: Fluctuating Retention Times
Q: The retention time for Fursultiamine is shifting between injections. What should I investigate?
A: Unstable retention times point to a lack of equilibrium in the HPLC system or changes in the mobile phase composition.
-
Troubleshooting Steps:
-
Ensure System Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting the sequence. This is especially important for gradient methods or after changing mobile phases.
-
Check for Leaks: Inspect all fittings from the pump to the detector for any signs of leaks, which can cause pressure fluctuations and affect the flow rate.[15]
-
Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. If using a buffer, confirm the pH is stable. Premixing solvents can sometimes improve consistency over online mixing.[19]
-
Pump Performance: Listen for unusual noises from the pump and check for salt buildup around the pump heads, which could indicate a failing seal.[15] Verify that the pump is delivering the correct flow rate.
-
Column Temperature: Ensure the column oven is maintaining a consistent temperature, as fluctuations can affect retention.[14]
-
Problem 3: Extraneous or "Ghost" Peaks
Q: I am seeing unexpected peaks in my chromatogram, even in blank injections. What is the source?
A: Ghost peaks can originate from carryover from previous injections, contamination in the mobile phase or system, or degradation of the sample in the vial.[1]
-
Troubleshooting Steps:
-
Diagnose the Source:
-
Inject a series of blanks. If the ghost peak size decreases with each injection, it is likely carryover.
-
If the peak is consistent in blanks, the source is likely contamination of the mobile phase, diluent, or the HPLC system itself.[1]
-
-
Address Carryover:
-
Implement a robust needle wash program in the autosampler settings.
-
Include a strong solvent wash step at the end of each chromatographic run to elute any highly retained compounds from the column.[1]
-
-
Address Contamination:
-
Prepare fresh mobile phase using high-purity (HPLC-grade) solvents and reagents.
-
Flush the entire HPLC system, including the injector and detector flow cell, with a strong solvent like isopropanol.
-
-
Check Sample Stability: Fursultiamine may degrade if left in the autosampler for extended periods, especially if not stored at a cool temperature. Analyze samples promptly after preparation.[1][20]
-
References
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- ALWSCI.
- LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems.
- MicroSolv. Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- BenchChem. Identifying and mitigating common interferences in thiamine hydrochloride HPLC analysis.
- Japanese Pharmacopoeia. Official Monographs for Part I / this compound.
- Semantic Scholar. Determination of this compound, Pyridoxamine Dihydrochloride and Vitamin B_(12) in Compound Trivitamin B Injection by HPLC.
- Acta Scientific.
- Chinese Journal of Modern Applied Pharmacy. Determination of this compound, Pyridoxamine Dihydrochloride and Vitamin B12 in Compound Trivitamin B Injection by HPLC.
- AMSbiopharma.
- Science.gov. stability-indicating hplc method: Topics by Science.gov.
- Clemson OPEN. Effect of Metal Ions and Temperature on Stability of Thiamine Determined by HPLC.
- Pharma Talks. Understanding ICH Q2(R2)
- ICH.
- National Institutes of Health (NIH).
- European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Acta Pharmaceutica.
- ResearchGate. (PDF) Development and Validation of a Stability Indicating Assay Method for the Determination of Sultiam in Tablet Dosage Form by RP-HPLC.
- National Institutes of Health (NIH). A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms.
- National Institutes of Health (NIH). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution.
- International Journal of Pharmaceutical and Phytopharmacological Research. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Vitamins B1, B3, B5 and B6 in Multivitamin Injections.
- ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. actascientific.com [actascientific.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. youtube.com [youtube.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 10. A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of this compound,Pyridoxamine Dihydrochloride and Vitamin B_(12) in Compound Trivitamin B Injection by HPLC | Semantic Scholar [semanticscholar.org]
- 13. Determination of this compound, Pyridoxamine Dihydrochloride and Vitamin B<sub>12</sub> in Compound Trivitamin B Injection by HPLC [chinjmap.com]
- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. waters.com [waters.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 20. open.clemson.edu [open.clemson.edu]
Fursultiamine Hydrochloride Stock Solutions: A Technical Guide to Long-Term Stability
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the challenges and best practices for the long-term storage of Fursultiamine hydrochloride stock solutions. Drawing from established chemical principles and practical laboratory experience, this document aims to equip you with the knowledge to ensure the integrity, potency, and reliability of your experimental reagents.
I. Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the handling and storage of this compound.
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Due to its lipophilic nature and limited stability in aqueous solutions, the recommended solvent for preparing concentrated stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] Ethanol can also be used, but DMSO offers higher solubility.[1]
Q2: What is the recommended storage temperature for this compound stock solutions?
A2: For long-term storage, aliquoted stock solutions in DMSO should be stored at -80°C . For shorter-term storage, -20°C is acceptable.[2] It is crucial to minimize freeze-thaw cycles.[2]
Q3: How long can I store a this compound stock solution in DMSO?
A3: When stored properly in airtight, light-protected vials, this compound stock solutions in DMSO are generally stable for up to one month at -20°C and for longer periods at -80°C .[2] However, for sensitive applications, it is best practice to prepare fresh stocks regularly and qualify them.
Q4: Can I store this compound in aqueous solutions like PBS or cell culture media?
A4: No. Fursultiamine, like other thiamine derivatives, is unstable in neutral or alkaline aqueous solutions.[2] It is strongly recommended not to store Fursultiamine in aqueous buffers for more than one day .[1] Working dilutions in aqueous media should be prepared fresh from the frozen DMSO stock immediately before each experiment.
Q5: What are the visible signs of degradation in my stock solution?
A5: Visible signs of degradation can include a change in color (e.g., development of a yellow tint), the appearance of precipitate upon thawing, or a noticeable change in odor. However, significant degradation can occur without any visible changes. Therefore, functional validation or analytical verification is the most reliable method to assess potency.
Q6: Why is my this compound solution precipitating after being stored at -20°C?
A6: Precipitation upon thawing can occur for several reasons. The concentration of your stock solution may be too high, exceeding its solubility limit in DMSO at low temperatures. Alternatively, the DMSO used may have absorbed moisture, which can reduce the solubility of Fursultiamine and promote degradation. Always use anhydrous DMSO.
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to resolving common problems encountered during the storage and use of this compound stock solutions.
Symptom 1: Reduced or Inconsistent Biological Activity in Experiments
-
Potential Cause A: Chemical Degradation of Fursultiamine.
-
Causality: Fursultiamine is a thiamine disulfide derivative. The disulfide bond and the thiamine molecule itself are susceptible to hydrolysis and oxidation, especially when exposed to water, alkaline pH, heat, or light.[2][3] This leads to a loss of the active compound and a decrease in experimental efficacy.
-
Solution:
-
Prepare Fresh Stock: Prepare a new stock solution of this compound from the solid powder in anhydrous DMSO.
-
Verify Activity: Compare the performance of the new stock solution against the old one in a reliable, quick assay (e.g., a cell viability assay).
-
Review Storage Protocol: Ensure that stock solutions are stored in small, single-use aliquots at -80°C in tightly sealed, amber vials to protect from moisture and light.[2]
-
-
-
Potential Cause B: Instability in Working Solution/Cell Culture Media.
-
Causality: When the DMSO stock is diluted into aqueous buffers or complex cell culture media (typically at a pH of 7.2-7.4), the stability of Fursultiamine decreases significantly.[2] Components within the media can also accelerate its degradation.
-
Solution:
-
Prepare Fresh Dilutions: Always prepare working dilutions immediately before adding them to your experimental setup.
-
Minimize Incubation Time: Be mindful of the compound's stability in your specific media at 37°C. For long-term experiments, consider replenishing the media with freshly diluted Fursultiamine at appropriate intervals.
-
Conduct a Media Stability Test: If inconsistent results persist, perform a simple stability test by incubating Fursultiamine in your specific cell culture medium and analyzing its concentration over time via HPLC (see Protocol II).
-
-
Symptom 2: Stock Solution Appears Cloudy or Contains Precipitate After Thawing
-
Potential Cause A: Poor Solubility or Supersaturation.
-
Causality: The concentration of the stock solution may be too high, leading to precipitation when the temperature is lowered.
-
Solution:
-
Gentle Warming: Warm the vial to 37°C and vortex gently to try and redissolve the precipitate.
-
Prepare a Lower Concentration Stock: If precipitation persists, prepare a new stock solution at a lower concentration (e.g., 10 mM).
-
Verify Solvent Quality: Ensure you are using high-purity, anhydrous DMSO, as water contamination will decrease solubility.
-
-
-
Potential Cause B: Freeze-Thaw Cycles.
-
Causality: Repeated freeze-thaw cycles can promote the precipitation of less soluble compounds and introduce moisture into the stock vial, accelerating degradation.
-
Solution:
-
Aliquot! Aliquot! Aliquot!: Upon initial preparation, divide the stock solution into single-use aliquots. This is the most critical step to avoid freeze-thaw issues.
-
Proper Thawing Technique: Thaw aliquots quickly at room temperature or in a 37°C water bath and use them immediately. Do not refreeze any remaining solution.
-
-
III. Data Summary and Key Parameters
The following tables summarize crucial quantitative data for the preparation and storage of this compound solutions.
Table 1: Solubility of Fursultiamine
| Solvent | Approximate Solubility | Reference |
| DMSO | ~5 mg/mL | [1] |
| Dimethyl Formamide (DMF) | ~5 mg/mL | [1] |
| Ethanol | ~1 mg/mL | [1] |
| Aqueous Buffer (PBS, pH 7.2) | Sparingly soluble (~0.1 mg/mL with DMSO pre-dissolution) | [1] |
Table 2: Recommended Storage Conditions for this compound
| Format | Solvent | Temperature | Duration | Key Considerations |
| Solid Powder | N/A | -20°C | ≥ 4 years | Protect from light and moisture.[1] |
| Stock Solution | Anhydrous DMSO | -80°C | > 1 month | Aliquot into single-use vials. Protect from light. |
| Stock Solution | Anhydrous DMSO | -20°C | ≤ 1 month | Aliquot into single-use vials. Protect from light.[2] |
| Working Dilution | Aqueous Buffer / Media | Room Temp / 37°C | < 24 hours | Prepare fresh for each experiment.[1] |
Disclaimer: The stability of Fursultiamine in organic solvents is influenced by compound purity, solvent quality, and handling techniques. The durations provided are guidelines. For critical applications, periodic validation of stock solution potency is recommended.
IV. Experimental Protocols
These protocols provide step-by-step methodologies for the proper preparation of stock solutions and for assessing their stability.
Protocol I: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated pipettes
Procedure:
-
Calculation: Determine the mass of this compound required. The molecular weight of this compound is 435.00 g/mol .
-
Mass (mg) = 10 mmol/L * Volume (L) * 435.00 g/mol
-
Example for 1 mL: 10 * 0.001 * 435.00 = 4.35 mg
-
-
Weighing: Accurately weigh the calculated mass of this compound powder and place it into a sterile vial.
-
Dissolution: Add the required volume of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution thoroughly until all the solid has completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Aliquoting: Immediately dispense the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol II: Basic Stability Assessment by HPLC
This protocol provides a framework for users to determine the stability of Fursultiamine in their specific experimental solutions (e.g., cell culture media).
Materials:
-
This compound stock solution (prepared as in Protocol I)
-
Experimental solution (e.g., DMEM + 10% FBS)
-
HPLC system with a C18 column and UV detector
-
Sterile tubes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Preparation: Prepare a fresh dilution of Fursultiamine in your experimental solution to the final working concentration (e.g., 100 µM).
-
Time Points: Aliquot this solution into separate sterile tubes for each time point (e.g., 0, 2, 6, 12, 24, 48 hours).
-
Incubation: Place the tubes in a 37°C incubator. The T=0 sample should be immediately frozen at -80°C or processed.
-
Sample Collection: At each designated time point, remove the corresponding tube from the incubator and immediately freeze it at -80°C to halt any further degradation.
-
Sample Analysis:
-
Thaw all samples simultaneously.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by a validated HPLC method. A typical starting point for method development would be a C18 column with UV detection at or near the λmax of Fursultiamine (~236 nm).[1][4] The mobile phase could consist of an acetonitrile/water or methanol/water gradient.
-
-
Data Analysis: Quantify the peak area of Fursultiamine at each time point. Plot the percentage of Fursultiamine remaining relative to the T=0 sample versus time to determine the degradation profile under your specific experimental conditions.
V. Visual Workflows and Pathways
The following diagrams illustrate key decision-making processes and chemical principles related to Fursultiamine stability.
Caption: Troubleshooting decision tree for reduced Fursultiamine activity.
Caption: Factors influencing this compound degradation.
VI. References
-
ResearchGate. The main degradation of thiamine. [Diagram]. Available from: [Link]
-
Google Patents. JPH11286445A - Liquid containing vitamin B1. Available from:
-
Japanese Pharmacopoeia. Official Monographs for Part I / this compound. Available from: [Link]
Sources
Technical Support Center: Minimizing Off-Target Effects of Fursultiamine Hydrochloride In Vitro
Welcome to the technical support center for Fursultiamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for your in vitro experiments. Our goal is to equip you with the knowledge to minimize off-target effects and ensure the scientific validity of your results.
Introduction to this compound
Fursultiamine, also known as thiamine tetrahydrofurfuryl disulfide (TTFD), is a synthetic, lipophilic derivative of thiamine (Vitamin B1).[1] Its enhanced lipid solubility facilitates passive diffusion across cell membranes, leading to greater bioavailability compared to standard thiamine salts which rely on saturable transporter systems.[1][2] Once inside the cell, Fursultiamine is reduced, releasing active thiamine, which is then phosphorylated to its active coenzyme form, thiamine pyrophosphate (TPP).[1] TPP is an essential cofactor for enzymes central to carbohydrate and energy metabolism.[1][3] While Fursultiamine is a powerful tool for studying thiamine-dependent pathways, understanding and mitigating its off-target effects is crucial for accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of this compound in vitro?
A1: The primary on-target effect of Fursultiamine is to increase intracellular concentrations of thiamine pyrophosphate (TPP).[1] As a lipophilic prodrug, it efficiently enters cells and is converted to thiamine, which is then pyrophosphorylated by thiamine pyrophosphokinase (TPK1) to form TPP.[1][4] TPP is a critical coenzyme for several enzymes, most notably pyruvate dehydrogenase and α-ketoglutarate dehydrogenase in the Krebs cycle, and transketolase in the pentose phosphate pathway.[3]
Q2: What are the known off-target effects of Fursultiamine?
A2: The most well-documented off-target effect of Fursultiamine is its direct interaction with the iron exporter protein, ferroportin.[5][6] Fursultiamine can block the C326 thiol residue of ferroportin, which prevents the binding of hepcidin, a hormone that regulates iron levels.[5][6] This inhibition of hepcidin-induced ferroportin internalization and degradation leads to increased cellular iron export.[5][6] It is important to note that this effect is specific to Fursultiamine and is not observed with its metabolite, thiamine, or another common thiamine derivative, benfotiamine.[5][6] The IC50 for this interaction has been reported to be in the submicromolar range.[5][6] Additionally, some studies suggest that Fursultiamine may have antioxidant properties and can modulate signaling pathways like NF-κB, which may be independent of its role in TPP synthesis.[7][8]
Q3: How do I choose an appropriate in vitro concentration for my experiments?
A3: The optimal concentration of Fursultiamine depends on your specific cell model and the endpoint being measured. Based on published studies, a concentration range of 10 µM to 100 µM is often used to elicit anti-inflammatory or antioxidant effects.[7][8] However, given that the off-target effect on ferroportin has a submicromolar IC50, it is crucial to perform a dose-response curve for your specific on-target effect of interest. We recommend starting with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to identify the lowest effective concentration that produces your desired on-target phenotype, while minimizing the likelihood of off-target effects.
Q4: What are the best controls to use in my Fursultiamine experiments?
A4: A robust experimental design with appropriate controls is essential. We recommend including the following:
-
Vehicle Control: Typically DMSO, as Fursultiamine is often dissolved in it. Ensure the final DMSO concentration is consistent across all conditions and is non-toxic to your cells.
-
Thiamine Hydrochloride: As the natural precursor to TPP, thiamine can help you distinguish effects that are solely due to increased intracellular TPP from other potential effects of the Fursultiamine molecule itself.
-
Benfotiamine: Another lipophilic thiamine derivative that does not exhibit the same off-target effect on ferroportin.[5][6] This can be a useful control to see if your observed phenotype is specific to Fursultiamine's structure.
-
Thiamine Antagonists (for on-target validation): Compounds like oxythiamine or pyrithiamine can be used to induce a thiamine-deficient state.[9][10] Reversing the effects of these antagonists with Fursultiamine can provide strong evidence for an on-target, TPP-dependent mechanism.
Q5: How can I confirm that Fursultiamine is exerting its on-target effect in my cells?
A5: The most direct way to confirm the on-target activity of Fursultiamine is to measure the intracellular concentration of thiamine pyrophosphate (TPP).[11][12][13] This can be achieved through methods like high-performance liquid chromatography (HPLC).[11][13] An increase in TPP levels following Fursultiamine treatment provides direct evidence of target engagement and conversion. Additionally, a functional assay, such as the erythrocyte transketolase activation assay, can be used to assess the functional consequence of increased TPP.[14][15]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| Inconsistent or no biological effect observed | 1. Degradation of Fursultiamine: Fursultiamine can be unstable in aqueous solutions, especially at 37°C and neutral to alkaline pH.[16] 2. Suboptimal Concentration: The concentration used may be too low for your cell model. | 1. Prepare Fresh Solutions: Always prepare fresh working solutions of Fursultiamine from a DMSO stock for each experiment. Avoid storing Fursultiamine in cell culture media for extended periods.[16] 2. Perform a Dose-Response Study: Test a wide range of concentrations to determine the optimal effective concentration for your specific cell line and endpoint. 3. Confirm On-Target Effect: Measure intracellular TPP levels to ensure Fursultiamine is being taken up and converted. |
| Unexpected cytotoxicity | 1. High Concentration: Off-target effects are more likely at higher concentrations. 2. Solvent Toxicity: High concentrations of the vehicle (e.g., DMSO) can be toxic to cells. 3. Cell Line Sensitivity: Your chosen cell line may be particularly sensitive to Fursultiamine or its off-target effects. | 1. Lower the Concentration: If possible, use a lower concentration of Fursultiamine that still elicits the desired on-target effect. 2. Check Solvent Concentration: Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for DMSO). 3. Test in a Different Cell Line: If the cytotoxicity is cell-type specific, consider using an alternative model. |
| Phenotype does not match expected TPP-dependent effects | 1. Dominant Off-Target Effect: The observed phenotype may be due to an off-target effect, such as the modulation of iron metabolism via ferroportin. 2. Incorrect Mechanistic Hypothesis: The role of TPP in your specific cellular context may be different than anticipated. | 1. Use Control Compounds: Compare the effects of Fursultiamine with thiamine and benfotiamine. If the effect is unique to Fursultiamine, it is likely an off-target effect. 2. Investigate Iron Metabolism: If you suspect the ferroportin interaction is relevant, measure markers of cellular iron status (e.g., intracellular ferritin levels). 3. Validate with Thiamine Deficiency: Use a thiamine antagonist like oxythiamine to see if it produces the opposite effect, which can then be rescued by Fursultiamine. |
Experimental Protocols & Visualizations
On-Target Validation: Measuring Intracellular Thiamine Pyrophosphate (TPP)
This protocol provides a general workflow for quantifying the on-target effect of Fursultiamine by measuring intracellular TPP levels via HPLC.
dot
Caption: Workflow for measuring intracellular TPP.
Signaling Pathways
Fursultiamine's On-Target Metabolic Pathway dot
Caption: Fursultiamine's conversion to active TPP.
Fursultiamine's Off-Target Effect on Ferroportin dot
Caption: Fursultiamine's inhibition of hepcidin-ferroportin interaction.
References
- Fung, E., et al. (2013). High-throughput screening of small molecules identifies hepcidin antagonists. Hepatology, 57(5), 2013-2022.
- Preza, G. C., et al. (2011). High-Throughput Screening of Small Molecules Identifies Hepcidin Antagonists. Blood, 118(21), 95.
- Ganz, T. (2016). Manipulation of the hepcidin pathway for therapeutic purposes. Haematologica, 101(10), 1159-1161.
- Kim, H. J., et al. (2021). Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea. Antioxidants, 10(10), 1526.
- Drakesmith, H., et al. (2016). Pharmacological Targeting of the Hepcidin/Ferroportin Axis. Frontiers in Physiology, 7, 223.
- Said, H. M., & Ortiz, A. (2001). Mechanism of thiamine uptake by human colonocytes: studies with cultured colonic epithelial cell line NCM460. American Journal of Physiology-Gastrointestinal and Liver Physiology, 281(1), G144-G150.
- Lal, H., et al. (2013). Vitamin B1 Status Assessed by Direct Measurement of Thiamin Pyrophosphate in Erythrocytes or Whole Blood by HPLC: Comparison with Erythrocyte Transketolase Activation Assay. The Journal of the Association of Physicians of India, 61(11), 794-799.
- Ulta Lab Tests. (n.d.). Vitamin B1 Blood Test.
- Patsnap Synapse. (2024). What is the mechanism of Fursultiamine?
- Whitfield, K. C., et al. (2017). Comparable Performance Characteristics of Plasma Thiamine and Erythrocyte Thiamine Diphosphate in Response to Thiamine Fortification in Rural Cambodian Women. Nutrients, 9(7), 693.
- Tylicki, A., et al. (2018). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Bioorganic Chemistry, 76, 111-120.
- Kim, H. J., et al. (2021). Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea. Antioxidants, 10(10), 1526.
- Medscape. (2023). Vitamin B1 (Thiamine): Reference Range, Interpretation, Collection and Panels.
- Ratkiewicz, A., et al. (2017). Selected synthetic antivitamins of thiamine. ResearchGate.
- Linus Pauling Institute. (n.d.). Thiamin. Oregon State University.
- ResearchGate. (n.d.). Non-charged thiamine analogs as inhibitors of enzyme transketolase.
- Wikipedia. (n.d.). Oxythiamine.
- Whitfield, K. C. (n.d.). Thiamine - Principles of Nutritional Assessment.
- Wang, Y., et al. (2023). Inhibition of Thiamine Diphosphate-Dependent Enzymes by Triazole-Based Thiamine Analogues. Journal of Medicinal Chemistry, 66(9), 6135-6153.
- Guedes-Alonso, R., et al. (2023). Synthetic Thioesters of Thiamine: Promising Tools for Slowing Progression of Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(13), 10793.
- National Center for Biotechnology Information. (n.d.). Fursultiamine. PubChem.
- Ch'ng, J.-H., et al. (2022). Identification and characterization of thiamine analogs with antiplasmodial activity. Journal of Biological Chemistry, 298(1), 101449.
- Small Molecule Pathway Database. (2013). Thiamine Metabolism.
- Häberle, H., et al. (2023). Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. Pharmaceutics, 15(1), 269.
- KEGG DRUG. (n.d.). This compound.
- Lonsdale, D., & Shamberger, R. J. (2013). The effect of thiamin tetrahydrofurfuryl disulfide on behavior of juvenile DBA/2J mice. Neuro endocrinology letters, 34(6), 465-471.
- Ishida, T., & Käll, M. (2018). Does In Vitro Potency Predict Clinically Efficacious Concentrations?. Clinical and translational science, 11(6), 567-575.
- Kobayashi, T., et al. (2005). Fursultiamine, a vitamin B1 derivative, enhances chondroprotective effects of glucosamine hydrochloride and chondroitin sulfate in rabbit experimental osteoarthritis. Inflammation research, 54(6), 249-255.
- Park, K. (2020). Target Engagement Assays in Early Drug Discovery. ACS medicinal chemistry letters, 11(10), 1836-1840.
- Alvarsson, J., et al. (2018). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in pharmacology, 9, 1269.
- ClinicalTrials.gov. (2015). Fursultiamine in Esophageal Squamous Cell Carcinoma Patients Who Receive Concurrent Chemoradiotherapy.
- Promega Corporation. (2017, May 18). Create Your Own Cellular Compound Target Engagement Assay. YouTube.
Sources
- 1. What is the mechanism of Fursultiamine? [synapse.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thiamin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. SMPDB [smpdb.ca]
- 5. High-throughput screening of small molecules identifies hepcidin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening of Small Molecules Identifies Hepcidin Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. portlandpress.com [portlandpress.com]
- 10. Identification and characterization of thiamine analogs with antiplasmodial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Vitamin B1 Blood Test | Ulta Lab Tests [ultalabtests.com]
- 13. Comparable Performance Characteristics of Plasma Thiamine and Erythrocyte Thiamine Diphosphate in Response to Thiamine Fortification in Rural Cambodian Women - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. Nutritional Assessment: Thiamine [nutritionalassessment.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Fursultiamine Hydrochloride in Cell Culture: A Technical Support Guide to Optimizing Incubation Times
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the use of Fursultiamine hydrochloride in cell culture experiments. Moving beyond simple protocols, this guide delves into the causality behind experimental choices, ensuring your experiments are built on a foundation of scientific integrity and logical design.
Frequently Asked Questions (FAQs)
Here we address common questions about the fundamental properties and use of this compound in a cell culture context.
Q1: What is this compound and how does it differ from thiamine (Vitamin B1)?
Fursultiamine, also known as thiamine tetrahydrofurfuryl disulfide (TTFD), is a synthetic, lipid-soluble derivative of thiamine.[1][2] This lipophilicity is the key differentiator from standard thiamine hydrochloride, which is water-soluble.[1][3] This chemical modification allows Fursultiamine to bypass the rate-limiting, carrier-mediated transport systems required by thiamine, such as Thiamine Transporter 1 (THTR-1) and THTR-2.[3][4] Instead, Fursultiamine primarily enters cells via passive diffusion across the lipid bilayer of the cell membrane.[3] This results in a significantly higher and more rapid intracellular accumulation of thiamine compared to administering thiamine itself.[3] Once inside the cell, Fursultiamine's disulfide bond is cleaved by reducing agents like glutathione, releasing active thiamine.[3] This active thiamine is then phosphorylated to its active coenzyme form, thiamine pyrophosphate (TPP).[1][3]
Q2: What is the primary mechanism of action of Fursultiamine in a cellular context?
Once converted to thiamine pyrophosphate (TPP), Fursultiamine's effects stem from TPP's role as an essential coenzyme for several key enzymes involved in cellular metabolism.[1][5] These include:
-
Pyruvate dehydrogenase: A critical enzyme linking glycolysis to the Krebs cycle.
-
α-ketoglutarate dehydrogenase: A key regulatory enzyme within the Krebs cycle.[5]
-
Transketolase: An important enzyme in the pentose phosphate pathway.[1]
By boosting the activity of these enzymes, Fursultiamine can significantly impact cellular energy metabolism, particularly glucose metabolism.[1][5] Additionally, studies have shown that Fursultiamine can act as an antioxidant and anti-apoptotic agent, protecting cells from oxidative stress by reducing the accumulation of mitochondrial reactive oxygen species (ROS).[6][7]
Q3: How should I prepare and store this compound stock solutions?
Due to its limited aqueous solubility, this compound should first be dissolved in an organic solvent.[8][9]
| Parameter | Recommendation | Rationale |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | Ensures complete dissolution for a concentrated stock solution.[8][9] |
| Stock Solution Storage | Aliquot into single-use volumes and store at -20°C or -80°C, protected from light. | Prevents repeated freeze-thaw cycles which can degrade the compound. Protection from light minimizes photodegradation.[8] |
| Aqueous Dilutions | Prepare fresh dilutions from the DMSO stock for each experiment. Avoid storing in aqueous solutions or cell culture media for extended periods.[8][9] | Fursultiamine is less stable in aqueous environments, especially at neutral to alkaline pH and at 37°C.[8] |
Q4: What are the key stability considerations for Fursultiamine in cell culture media?
Fursultiamine's stability in cell culture media is influenced by several factors:
| Factor | Effect on Stability | Recommendation |
| pH | More stable in acidic conditions (pH < 6.0); degradation increases at neutral to alkaline pH (≥7.0).[8] | Use buffered media and monitor pH. Prepare fresh media with Fursultiamine for each experiment. |
| Temperature | Degradation is accelerated by heat (e.g., 37°C).[8] | Add Fursultiamine to pre-warmed media immediately before adding to cells. Minimize the time the Fursultiamine-containing media is at 37°C before the experiment begins.[8] |
| Light | Exposure to light can contribute to degradation.[8] | Protect stock solutions and media containing Fursultiamine from light. |
| Media Components | Certain components in complex media may accelerate degradation.[8] | Be aware of potential interactions. For long-term experiments, consider media changes to replenish Fursultiamine. |
Visualizing the Cellular Uptake and Action of Fursultiamine
The following diagrams illustrate the cellular uptake of Fursultiamine compared to thiamine, and its subsequent intracellular conversion and mechanism of action.
Caption: Cellular uptake of Fursultiamine vs. Thiamine.
Caption: Intracellular action of Fursultiamine.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Inconsistent or No Observable Effect of Fursultiamine Treatment
-
Possible Cause 1: Suboptimal Incubation Time.
-
Explanation: The time required for Fursultiamine to enter the cell, be converted to active thiamine, and exert its downstream effects can vary significantly between cell types and the specific endpoint being measured. A short incubation may not be sufficient to observe changes in complex cellular processes like gene expression or apoptosis.
-
Troubleshooting Steps:
-
Perform a Time-Course Experiment: This is the most critical step. Treat your cells with a fixed concentration of Fursultiamine and collect samples at multiple time points (e.g., 2, 4, 8, 12, 24, 48 hours).[8] Analyze your endpoint of interest at each time point to determine the optimal incubation duration.
-
Consider the Downstream Effect: Effects on enzyme activity or ROS levels may be rapid, while changes in cell proliferation or apoptosis may require longer incubation times.[6][10]
-
-
-
Possible Cause 2: Fursultiamine Degradation.
-
Explanation: As previously mentioned, Fursultiamine can degrade in cell culture media at 37°C. In long-term experiments, the effective concentration of Fursultiamine may decrease over time.
-
Troubleshooting Steps:
-
Replenish Fursultiamine: For experiments lasting longer than 24-48 hours, consider replacing the media with freshly prepared Fursultiamine-containing media every 24 hours.
-
Conduct a Stability Assay: To be certain, you can determine the stability of Fursultiamine in your specific cell culture medium by incubating it under your experimental conditions and measuring its concentration at different time points using HPLC.[8]
-
-
-
Possible Cause 3: Incorrect Stock Solution Preparation or Storage.
-
Explanation: If the Fursultiamine stock solution was not prepared or stored correctly, its potency could be compromised.
-
Troubleshooting Steps:
-
Prepare a Fresh Stock Solution: Always prepare a fresh stock solution in DMSO and dilute it into your culture medium immediately before use.[8]
-
Verify Solvent Compatibility: Ensure the final concentration of DMSO in your cell culture medium is not toxic to your cells (typically <0.5%).
-
-
Issue 2: Observed Cellular Toxicity or Off-Target Effects
-
Possible Cause 1: Fursultiamine Concentration is Too High.
-
Explanation: While Fursultiamine is generally well-tolerated by cells, excessively high concentrations can lead to cytotoxicity.
-
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Treat your cells with a range of Fursultiamine concentrations (e.g., 1 µM to 100 µM) for a fixed incubation time. Assess cell viability using an appropriate assay (e.g., MTT, trypan blue exclusion) to determine the optimal, non-toxic working concentration for your cell line. Studies have shown effective concentrations in the range of 10-100 µM without inducing cytotoxicity.[6]
-
Consult the Literature: Review publications that have used Fursultiamine in similar cell types to guide your concentration selection.
-
-
-
Possible Cause 2: Solvent Toxicity.
-
Explanation: The solvent used to dissolve Fursultiamine (e.g., DMSO) can be toxic to cells at high concentrations.
-
Troubleshooting Steps:
-
Include a Vehicle Control: Always include a control group treated with the same final concentration of the solvent (e.g., DMSO) as your experimental groups. This will allow you to distinguish between the effects of Fursultiamine and the solvent.
-
-
Experimental Protocol: Determining Optimal Incubation Time
This protocol provides a framework for systematically determining the optimal incubation time for Fursultiamine in your specific cell culture system.
Caption: Workflow for optimizing Fursultiamine incubation time.
Methodology:
-
Determine the Optimal Concentration:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis.
-
The following day, treat the cells with a range of Fursultiamine concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO).
-
Incubate for a standard duration (e.g., 24 hours).
-
Assess cell viability using a suitable method (e.g., MTT assay).
-
Select the highest concentration that does not cause significant cytotoxicity for your time-course experiment.
-
-
Time-Course Experiment:
-
Seed your cells in multiple plates or wells, enough for each time point you will be testing.
-
Treat the cells with the predetermined optimal concentration of Fursultiamine.
-
At each designated time point (e.g., 2, 4, 8, 12, 24, 48 hours), harvest the cells or cell lysates.
-
Analyze your endpoint of interest (e.g., measure ROS levels using a fluorescent probe, assess caspase-3 activity for apoptosis, perform qRT-PCR for gene expression).
-
-
Data Analysis:
-
Plot the measured effect (e.g., fold change in gene expression, percentage of apoptotic cells) against the incubation time.
-
The optimal incubation time is the point at which you observe the desired and statistically significant effect. This may be the peak of a transient effect or the beginning of a sustained plateau.
-
By following this structured approach, you can confidently determine the optimal incubation time for this compound in your specific experimental context, leading to more reliable and reproducible results.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Fursultiamine?
- Benchchem. (n.d.). Fursultiamine vs. Thiamine: A Technical Guide to Cellular Uptake Mechanisms.
- Benchchem. (n.d.). Troubleshooting Fursultiamine degradation in cell culture media.
- National Institutes of Health. (n.d.). Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea.
- Sigma-Aldrich. (n.d.). Thiamine in Cell Culture.
- National Institutes of Health. (n.d.). Fursultiamine | C17H26N4O3S2 | CID 3002119 - PubChem.
- Patsnap Synapse. (2024, June 14). What is Fursultiamine used for?
- National Cancer Institute. (n.d.). Definition of fursultiamine - NCI Drug Dictionary.
- Wikipedia. (n.d.). Fursultiamine.
- PubMed. (n.d.). Cell biology of the human thiamine transporter-1 (hTHTR1). Intracellular trafficking and membrane targeting mechanisms.
- Solvo Biotechnology. (n.d.). THTR1 - Transporters.
- PubMed. (2021, September 26). Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea.
- ResearchGate. (2024). Abstract 662: Vitamin B1 derivative, fursultiamine, prevents lung cancer cells growth.
- Cayman Chemical. (2022, December 7). Fursultiamine Product Information.
Sources
- 1. What is the mechanism of Fursultiamine? [synapse.patsnap.com]
- 2. Fursultiamine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. THTR1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 5. What is Fursultiamine used for? [synapse.patsnap.com]
- 6. Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Fursultiamine Hydrochloride vs. Benfotiamine for Neuroprotection: A Comparative Guide for Researchers
Introduction: Beyond Simple Thiamine Repletion
Thiamine (Vitamin B1) is indispensable for cerebral function. In its active form, thiamine diphosphate (ThDP), it serves as a critical coenzyme for key enzymes in glucose and energy metabolism[1][2][3][4]. The brain's high metabolic rate and near-total dependence on glucose make it exceptionally vulnerable to thiamine deficiency, which can lead to impaired energy production, oxidative stress, and ultimately, neuronal cell death[1][3][4][5][6].
Standard thiamine hydrochloride, a water-soluble vitamin, exhibits poor oral bioavailability and limited transport across the blood-brain barrier (BBB)[7][8][9]. This physiological bottleneck has driven the development of lipophilic thiamine derivatives designed to enhance absorption and tissue penetration. Among the most prominent are fursultiamine, a thiamine disulfide derivative, and benfotiamine, an S-acyl thioester[8][10][11][12]. While both were created to deliver thiamine more effectively, emerging evidence reveals they possess distinct pharmacokinetic profiles and divergent, and in some cases, unique mechanisms of neuroprotection.
This guide provides an in-depth comparative analysis of fursultiamine and benfotiamine, moving beyond their shared role as thiamine precursors to dissect their specific molecular actions, evaluate the supporting experimental data, and provide practical methodologies for their comparative assessment in a research setting.
Physicochemical Properties and Bioavailability: A Tale of Two Structures
The neuroprotective potential of any thiamine derivative begins with its ability to reach its target. The structural differences between fursultiamine and benfotiamine are fundamental to their absorption, distribution, and cerebral uptake.
-
Fursultiamine (Thiamine Tetrahydrofurfuryl Disulfide, TTFD): A disulfide derivative, its lipophilicity is conferred by the disulfide bond and the tetrahydrofurfuryl group. This structure allows for efficient passive diffusion across the intestinal membrane and is thought to facilitate more effective transport across the BBB compared to standard thiamine[12][13].
-
Benfotiamine (S-benzoylthiamine O-monophosphate): An S-acyl thioester, it is dephosphorylated in the intestine to S-benzoylthiamine, which is then absorbed and converted to thiamine by thioesterases in hepatocytes[14].
While both compounds show superior bioavailability to thiamine hydrochloride, comparative studies suggest nuances in their pharmacokinetic profiles. Benfotiamine has been reported to achieve significantly higher plasma concentrations of thiamine compared to an equivalent dose of fursultiamine[15]. However, a direct pharmacokinetic comparison found that while fursultiamine administration resulted in slightly greater total systemic thiamine exposure, the difference fell within the conventional bioequivalence range[16]. The more critical distinction for neuroprotection lies in their impact on cerebral thiamine levels. Fursultiamine is noted for its ability to effectively cross the BBB and increase brain thiamine concentrations[12][13]. In contrast, the effect of benfotiamine on brain ThDP levels is more complex; some preclinical studies suggest its potent neuroprotective effects occur without a significant corresponding increase in brain ThDP, pointing towards mechanisms independent of simple thiamine repletion[9][11][17].
| Parameter | Fursultiamine Hydrochloride | Benfotiamine | Key Insight |
| Chemical Class | Thiamine Disulfide Derivative | S-acyl Thiamine Derivative | Structural differences dictate metabolic pathways and potentially distinct biological activities. |
| Absorption | High (Lipophilic) | High (Lipophilic) | Both are significantly more bioavailable than standard thiamine hydrochloride. |
| Systemic Bioavailability | Effective | Generally considered higher than other lipid-soluble derivatives[10][14][15]. | Benfotiamine may lead to higher peak plasma thiamine levels. |
| Blood-Brain Barrier | Effectively crosses the BBB, increasing brain thiamine levels[12][13]. | Impact on brain ThDP is debated; neuroprotective effects may be thiamine-independent[9][17]. | Fursultiamine's primary advantage may be direct CNS thiamine delivery. |
Dissecting the Mechanisms of Neuroprotection
While both derivatives can correct thiamine deficiency, their neuroprotective actions diverge significantly at the molecular level. Benfotiamine, in particular, engages in pleiotropic effects that address multiple pathological pathways in neurodegeneration.
The Foundational Role: Restoring Thiamine-Dependent Metabolism
Both compounds serve as prodrugs for thiamine, ultimately replenishing the pool of ThDP. This restores the function of critical enzymes like the pyruvate dehydrogenase complex (PDHC), α-ketoglutarate dehydrogenase complex (α-KGDH), and transketolase (TKT), which are central to mitochondrial respiration and the pentose phosphate pathway (PPP). Thiamine deficiency cripples these pathways, leading to a cellular energy crisis, lactate accumulation, and oxidative stress—all of which are cytotoxic to neurons[1][4][6].
Benfotiamine's Multi-Target Neuroprotective Cascade
Benfotiamine's therapeutic actions extend far beyond thiamine repletion. It uniquely modulates pathways deeply implicated in the pathogenesis of complex neurodegenerative diseases like Alzheimer's.
-
Potent Activation of the Pentose Phosphate Pathway (PPP): Benfotiamine is a powerful activator of the enzyme transketolase, which drives the PPP[18][19][20]. This metabolic shunt has two profound neuroprotective consequences:
-
Reduces Advanced Glycation End-products (AGEs): By redirecting the glycolytic intermediates glyceraldehyde-3-phosphate and fructose-6-phosphate into the PPP, benfotiamine starves the pathways that form AGEs[21]. AGEs are neurotoxic, promote protein cross-linking (e.g., amyloid-beta and tau), and induce oxidative stress and inflammation[22][23][24][25].
-
Bolsters Antioxidant Defenses: The PPP is the primary source of cellular NADPH, which is essential for regenerating the master antioxidant, glutathione[18][19][20]. Enhanced PPP flux therefore increases the cell's capacity to neutralize reactive oxygen species (ROS).
-
-
Inhibition of Glycogen Synthase Kinase 3 (GSK3): In preclinical models of Alzheimer's disease, benfotiamine—but notably, not fursultiamine—was shown to suppress the activity of GSK3[10][17][21][26]. GSK3 is a pivotal enzyme in the hyperphosphorylation of tau protein, a key step in the formation of neurofibrillary tangles, and is also involved in the production of amyloid-beta[10][21].
-
Anti-inflammatory and Nrf2/ARE Pathway Activation: Benfotiamine has demonstrated direct anti-inflammatory effects by suppressing microglia activation and reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β[10]. Furthermore, it can activate the Nrf2/ARE pathway, a master regulator of the antioxidant response, further protecting neurons from oxidative damage[10][27].
Fursultiamine's Primary Mechanism: Direct CNS Thiamine Restoration
The primary neuroprotective mechanism attributed to fursultiamine is its superior capacity to cross the BBB and directly replenish cerebral thiamine levels[12][13]. This makes it an excellent candidate for conditions characterized by frank thiamine deficiency, such as Wernicke-Korsakoff Syndrome. By ensuring adequate ThDP levels in the brain, it directly counters the energy deficit and subsequent excitotoxicity that drives neuronal death in these conditions[4][6]. Additionally, studies have shown that fursultiamine can exert direct antioxidant and anti-apoptotic effects by reducing mitochondrial ROS accumulation, thereby protecting cells from oxidative stress-induced death[28].
Comparative Efficacy: A Review of the Evidence
The mechanistic differences are reflected in the experimental and clinical data, where benfotiamine has been more extensively studied in the context of complex neurodegenerative diseases.
| Study Type | This compound | Benfotiamine | Conclusion |
| Preclinical (Alzheimer's Model) | In a head-to-head study, did not reduce amyloid plaques or p-tau levels[17][26]. | Significantly reduced amyloid plaques, p-tau, and improved spatial memory in APP/PS1 mice[17][21][26]. | Benfotiamine shows disease-modifying potential in Alzheimer's models, likely via its unique mechanisms (GSK3, AGEs). |
| Preclinical (Tauopathy Model) | Data not prominent. | Reduced neurofibrillary tangles, improved behavior, and was neuroprotective[10][27]. | Benfotiamine directly targets tau pathology. |
| Preclinical (Other) | Protective against drug-induced ototoxicity via antioxidant effects[28]. | Protective in models of diabetic neuropathy and Parkinson's disease[26][29]. | Both show protective effects, but in different contexts. |
| Clinical (Alzheimer's Disease) | An older, small study showed some cognitive improvement, but lacked follow-up[11]. | A Phase IIa trial showed a significant reduction in cognitive decline (CDR score) and reduced blood AGEs[11][27]. | Benfotiamine has more robust and recent clinical data supporting its use in early AD. |
| Ongoing Clinical Trials | No major ongoing trials listed for neurodegeneration. | A large-scale, NIA-funded Phase 2B trial ("Benfoteam") is currently underway to confirm Phase IIa findings in early AD[29][30]. | Significant research investment is focused on validating benfotiamine for Alzheimer's disease. |
A Self-Validating Experimental Protocol for Comparative Assessment
To objectively compare the neuroprotective efficacy of these compounds in your own laboratory, a robust, self-validating in vitro protocol is essential. This protocol uses a common neuronal cell line and a relevant toxic insult to measure key markers of cell health, oxidative stress, and apoptosis.
Objective:
To compare the cytoprotective effects of Fursultiamine HCl and Benfotiamine against AGE-induced toxicity in SH-SY5Y human neuroblastoma cells.
Methodology:
-
Cell Culture:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.
-
Seed cells in 96-well plates (for viability assays) and 6-well plates (for Western blot and ROS analysis) and allow them to adhere for 24 hours.
-
-
Treatment Groups:
-
Vehicle Control (media only)
-
AGEs only (e.g., 200 µg/mL BSA-AGEs)
-
Fursultiamine HCl (e.g., 10, 50, 100 µM) + AGEs
-
Benfotiamine (e.g., 10, 50, 100 µM) + AGEs
-
Fursultiamine HCl only (100 µM)
-
Benfotiamine only (100 µM)
-
-
Experimental Procedure:
-
Pre-treat cells with Fursultiamine HCl, Benfotiamine, or vehicle for 2 hours.
-
Introduce the toxic insult (AGEs) and co-incubate for 24 hours.
-
-
Endpoint Analysis:
-
Cell Viability (MTT Assay):
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilize formazan crystals with DMSO.
-
Read absorbance at 570 nm. Cell viability is expressed as a percentage of the vehicle control.
-
-
Reactive Oxygen Species (ROS) Measurement (DCFDA Assay):
-
Wash cells and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes.
-
Measure fluorescence (excitation 485 nm, emission 535 nm). ROS levels are expressed as a percentage of the AGEs-only group.
-
-
Apoptosis Marker (Western Blot for Cleaved Caspase-3):
-
Lyse cells from 6-well plates and quantify protein concentration (BCA assay).
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against cleaved caspase-3 and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using chemiluminescence.
-
-
-
Self-Validation & Causality:
-
The inclusion of "drug only" groups ensures the compounds are not toxic at the tested concentrations.
-
A clear dose-dependent rescue from AGE-induced cell death in the treatment groups would validate efficacy.
-
Correlating improved viability with a reduction in both ROS and cleaved caspase-3 establishes a causal link between the compound's antioxidant/anti-apoptotic effects and its neuroprotective action.
-
Synthesis and Future Directions
This compound and benfotiamine are not interchangeable. The current body of evidence positions them for distinct therapeutic strategies:
-
Fursultiamine appears to be an optimal agent for direct thiamine repletion in the CNS . Its primary strength lies in its efficient BBB transport, making it a logical choice for neurological disorders rooted in demonstrable thiamine deficiency, such as Wernicke-Korsakoff syndrome.
-
Benfotiamine emerges as a multi-modal neuroprotective agent . Its ability to potently inhibit AGE formation, suppress GSK3 activity, and quell inflammation makes it a compelling candidate for complex, multifactorial neurodegenerative diseases like Alzheimer's, where pathology extends beyond simple nutrient deficiency[2][9][10]. The promising clinical trial data, though preliminary, supports this broader therapeutic potential.
For drug development professionals, the choice between these derivatives should be guided by the specific pathology being targeted. Future research must include more direct, head-to-head preclinical comparisons in a wider range of neurodegenerative models. Quantifying brain levels of thiamine and its esters, alongside markers of AGEs, inflammation, and tau pathology, will be crucial to fully correlate their pharmacokinetic profiles with their pharmacodynamic effects and ultimately unlock their full therapeutic potential.
References
- Vertex AI Search Result 1. (Source: vertexaisearch.cloud.google.com)
- Takeuchi, T., et al. (Source: vertexaisearch.cloud.google.com)
- Bolis, A., et al. (Source: vertexaisearch.cloud.google.com)
- Vertex AI Search Result 4. (Source: vertexaisearch.cloud.google.com)
- Butterworth, R. F. (Source: vertexaisearch.cloud.google.com)
- Hazell, A. S., et al. (Source: vertexaisearch.cloud.google.com)
- Vertex AI Search Result 7. (Source: vertexaisearch.cloud.google.com)
- Reddy, V. P., et al. (Source: vertexaisearch.cloud.google.com)
- Alzheimer's Drug Discovery Foundation. Benfotiamine. (Source: vertexaisearch.cloud.google.com)
- Wu, X., et al. High Dietary Advanced Glycation End Products Impair Mitochondrial and Cognitive Function. (Source: vertexaisearch.cloud.google.com)
- González-Fraguela, M. E., et al. [Oxidative stress in neurodegeneration]. (Source: vertexaisearch.cloud.google.com)
- Tang, B. L. Neuroprotection by glucose-6-phosphate dehydrogenase and the pentose phosphate pathway. (Source: vertexaisearch.cloud.google.com)
- Stojanov, S., et al. Thiamine and benfotiamine: Focus on their therapeutic potential. Molecules. (Source: vertexaisearch.cloud.google.com)
- Bettendorff, L., et al. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine. International Journal of Molecular Sciences. (Source: vertexaisearch.cloud.google.com)
- Health News. Benfotiamine: A Vital Neuroprotective Agent in Alzheimer's Disease Management. (Source: vertexaisearch.cloud.google.com)
- Bettendorff, L., et al. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine. PubMed. (Source: vertexaisearch.cloud.google.com)
- Di Lorenzo, A., et al. Thiamine Deficiency Induced Neurochemical, Neuroanatomical, and Neuropsychological Alterations: A Reappraisal. The Scientific World Journal. (Source: vertexaisearch.cloud.google.com)
- Takeuchi, M., et al. Neurotoxicity of Advanced Glycation End-Products for Cultured Cortical Neurons. Journal of Neuropathology & Experimental Neurology. (Source: vertexaisearch.cloud.google.com)
- Hazell, A. S., et al. Thiamin deficiency and brain disorders. Nutrition Research Reviews. (Source: vertexaisearch.cloud.google.com)
- Pan, C., et al. The pentose phosphate pathway regulates chronic neuroinflammation and dopaminergic neurodegeneration. Journal of Neuroinflammation. (Source: vertexaisearch.cloud.google.com)
- Lattanzio, F., et al. Neurological, Psychiatric, and Biochemical Aspects of Thiamine Deficiency in Children and Adults. Frontiers in Neurology. (Source: vertexaisearch.cloud.google.com)
- Hazell, A. S., et al. Thiamin deficiency and brain disorders. PubMed. (Source: vertexaisearch.cloud.google.com)
- Phillipou, A., et al. The Effects of Dietary Advanced Glycation End-Products on Neurocognitive and Mental Disorders. Nutrients. (Source: vertexaisearch.cloud.google.com)
- Tang, B. L. Neuroprotection by glucose-6-phosphate dehydrogenase and the pentose phosphate pathway. Request PDF. (Source: vertexaisearch.cloud.google.com)
- Bettendorff, L., et al. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine. MDPI. (Source: vertexaisearch.cloud.google.com)
- Stojanov, S., et al. Neuroprotective effects of benfotiamine. Bio-protocol. (Source: vertexaisearch.cloud.google.com)
- Cornell Chronicle. Neuroscientist's work leads to clinical trial for early Alzheimer's treatment. (Source: vertexaisearch.cloud.google.com)
- Park, W. S., et al. Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Preparations. Clinical Therapeutics. (Source: vertexaisearch.cloud.google.com)
- Pan, C., et al. The pentose phosphate pathway regulates chronic neuroinflammation and dopaminergic neurodegeneration. PubMed Central. (Source: vertexaisearch.cloud.google.com)
- Gibson, G. E., et al. Benfotiamine and Cognitive Decline in Alzheimer's Disease: Results of a Randomized Placebo-Controlled Phase IIa Clinical Trial. Journal of Alzheimer's Disease. (Source: vertexaisearch.cloud.google.com)
- ALZFORUM. Benfotiamine. (Source: vertexaisearch.cloud.google.com)
- Frank, T., et al. Comparative bioavailability of various thiamine derivatives after oral administration. (Source: vertexaisearch.cloud.google.com)
- BenchChem. Navigating the Therapeutic Landscape of Thiamine Derivatives: A Comparative Analysis of Fursultiamine, Benfotiamine, and Sulbutiamine. (Source: vertexaisearch.cloud.google.com)
- Pan, X., et al. Both benfotiamine and fursultiamine increase the level of thiamine but not that of its phosphate esters in the brain. ResearchGate. (Source: vertexaisearch.cloud.google.com)
- Bettendorff, L., et al. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine. PubMed Central. (Source: vertexaisearch.cloud.google.com)
- Patsnap Synapse. What is the mechanism of Fursultiamine? (Source: vertexaisearch.cloud.google.com)
- Bettendorff, L., et al. Synthetic Thioesters of Thiamine: Promising Tools for Slowing Progression of Neurodegenerative Diseases. MDPI. (Source: vertexaisearch.cloud.google.com)
- BenchChem. Fursultiamine vs. Standard Thiamine in Wernicke-Korsakoff Syndrome Models: A Comparative Efficacy Guide. (Source: vertexaisearch.cloud.google.com)
- BenchChem. A Comparative Analysis of Thiamine Disulfide and Benfotiamine on Brain Thiamine Homeostasis. (Source: vertexaisearch.cloud.google.com)
- Kim, H. J., et al. Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea. Antioxidants. (Source: vertexaisearch.cloud.google.com)
- UC San Diego Health. Novel Treatment Approach to Alzheimer's Disease Uses Vitamin B1 Derivative. (Source: vertexaisearch.cloud.google.com)
Sources
- 1. Thiamin deficiency and brain disorders | Nutrition Research Reviews | Cambridge Core [cambridge.org]
- 2. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Neurological, Psychiatric, and Biochemical Aspects of Thiamine Deficiency in Children and Adults [frontiersin.org]
- 4. Thiamin deficiency and brain disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiamine Deficiency Induced Neurochemical, Neuroanatomical, and Neuropsychological Alterations: A Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine | MDPI [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thiamine and benfotiamine: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Fursultiamine? [synapse.patsnap.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthetic Thioesters of Thiamine: Promising Tools for Slowing Progression of Neurodegenerative Diseases [mdpi.com]
- 18. Neuroprotection by glucose-6-phosphate dehydrogenase and the pentose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neuroprotection by glucose‐6‐phosphate dehydrogenase and the pentose phosphate pathway | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. alzdiscovery.org [alzdiscovery.org]
- 22. Neurotoxicity of advanced glycation end-products for cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. High Dietary Advanced Glycation End Products Impair Mitochondrial and Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. bio-protocol.org [bio-protocol.org]
- 27. Benfotiamine and Cognitive Decline in Alzheimer’s Disease: Results of a Randomized Placebo-Controlled Phase IIa Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea - PMC [pmc.ncbi.nlm.nih.gov]
- 29. alzforum.org [alzforum.org]
- 30. Novel Treatment Approach to Alzheimer’s Disease Uses Vitamin B1 Derivative [today.ucsd.edu]
Comparative analysis of Fursultiamine hydrochloride and sulbutiamine in cognitive enhancement
An In-Depth Comparative Analysis of Fursultiamine Hydrochloride and Sulbutiamine for Cognitive Enhancement
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiamine Paradox and the Rise of Lipophilic Derivatives
Thiamine (Vitamin B1) is an indispensable coenzyme in central nervous system (CNS) function, critical for cerebral energy metabolism through its active form, thiamine pyrophosphate (TPP).[1] TPP is essential for key enzymes in the Krebs cycle and the pentose phosphate pathway, which collectively fuel neuronal activity.[2] Despite its importance, aqueous thiamine hydrochloride exhibits poor bioavailability and limited transport across the blood-brain barrier (BBB), creating a "thiamine paradox" where systemic sufficiency may not translate to optimal cerebral levels.
To overcome this limitation, synthetic lipophilic thiamine derivatives were developed. Among these, this compound (Thiamine Tetrahydrofurfuryl Disulfide, TTFD) and Sulbutiamine stand out for their potential nootropic applications. Both were engineered to enhance BBB penetration and increase cerebral thiamine concentrations.[3] However, their downstream effects and ultimate potential for cognitive enhancement may diverge. This guide provides a comparative analysis of Fursultiamine and Sulbutiamine, synthesizing available preclinical and clinical data to inform future research and development. Due to a notable absence of direct head-to-head trials, this analysis critically evaluates the individual evidence for each compound.[3]
Section 1: Molecular and Pharmacokinetic Profiles
Fursultiamine and Sulbutiamine are both thiamine disulfide derivatives, a structural class that confers lipophilicity.[4] This fat-solubility allows for more efficient passive diffusion across the gastrointestinal tract and, crucially, the endothelial cells of the BBB.[2][3]
-
Fursultiamine (TTFD): This molecule features a tetrahydrofurfuryl group attached to the thiazole nucleus of thiamine via a disulfide bond. Once absorbed, this bond is cleaved, releasing thiamine into circulation and subsequently into the CNS.[2] It has demonstrated superior absorption and tissue transference compared to standard thiamine.[5] Pharmacokinetic studies show that Fursultiamine administration leads to a significant increase in blood concentrations of thiamine and its phosphate esters.[6]
-
Sulbutiamine: Structurally, Sulbutiamine is a dimer of two thiamine molecules joined by a disulfide bridge at the thiazole ring.[7] This configuration significantly increases its lipophilicity, enabling it to readily cross the BBB.[8] Upon entering the brain, it is metabolized, increasing the local concentrations of thiamine and its active phosphate esters.[8][9]
While both effectively elevate systemic thiamine levels, their distinct structures may lead to subtle differences in metabolic handling and cerebral distribution, forming the basis for their potentially divergent mechanisms of action.
Section 2: Comparative Mechanisms of Action
The primary mechanism for both compounds is the elevation of thiamine levels within the CNS. However, emerging evidence suggests Sulbutiamine may possess additional, more direct neuromodulatory effects.
Shared Pathway: Enhancement of Cerebral Energy Metabolism
By efficiently delivering thiamine to the brain, both Fursultiamine and Sulbutiamine bolster the synthesis of TPP.[2][9] Increased TPP availability enhances the activity of TPP-dependent enzymes, optimizing glucose metabolism and boosting the production of adenosine triphosphate (ATP), the primary energy currency for neurons.[1][3] This fundamental action supports overall neuronal health, resilience, and function.
Distinct Pathway of Sulbutiamine: Neurotransmitter Modulation
Beyond its role in metabolism, Sulbutiamine is purported to directly modulate key neurotransmitter systems implicated in cognition:
-
Cholinergic System: Preclinical studies indicate that chronic Sulbutiamine administration can increase sodium-dependent high-affinity choline uptake in the hippocampus.[10] This is the rate-limiting step for acetylcholine (ACh) synthesis, a neurotransmitter vital for learning and memory.[11][12]
-
Dopaminergic System: Research suggests Sulbutiamine may increase the density of dopamine D1 receptors and modulate dopaminergic activity, which could contribute to improved motivation, focus, and executive function.[3][8][12]
-
Glutamatergic System: Some evidence points to an enhancement of glutamatergic transmission.[11][13] As glutamate is the primary excitatory neurotransmitter, this action could potentiate synaptic plasticity, a cornerstone of memory formation.
Section 3: Preclinical and Clinical Evidence
The following tables summarize quantitative data from key studies. It must be emphasized that these studies were not comparative and involved different models, dosages, and populations.
Table 1: Preclinical Data on Cognitive Function
| Compound | Study Model | Dosage & Duration | Key Findings | Reference |
| Sulbutiamine | Mice (BALB/c) | 300 mg/kg/day, 10 days | No difference in initial learning rate of an operant conditioning task. Significantly improved performance on memory retention test 24 hours after partial acquisition. A 10% significant increase in hippocampal high-affinity choline uptake. | [10] |
| Fursultiamine | Mouse Model of AD | Not Specified | Did not mimic the effects of benfotiamine in reducing amyloid plaque or phosphorylated tau levels, despite effectively increasing free thiamine in the brain. | [14] |
| Sulbutiamine | Mice | Not Specified | Improved performance in object recognition tasks and counteracted amnesic effects of dizocilpine. | [15] |
Table 2: Clinical Data on Cognitive Function
| Compound | Study Population | Dosage & Duration | Key Findings | Reference |
| Fursultiamine | Alzheimer's Disease Patients | 100 mg/day, 12 weeks (Open-label) | Mild beneficial effect on intellectual function and emotional symptoms, particularly in mildly impaired subjects. Well-tolerated with no adverse reactions. | [16] |
| Sulbutiamine | Patients with Asthenia or Mild Cognitive Impairment | Not Specified | Limited trials with methodological weaknesses reported modest benefits in attention and memory. | [13] |
| Sulbutiamine | Early-stage and Moderate Alzheimer's Disease | Not Specified, 6 months (RCT with Donepezil) | Complex study design involving combination therapy with Donepezil makes it difficult to isolate the specific cognitive effects of Sulbutiamine. | [3] |
Section 4: Experimental Protocols for Cognitive Assessment
To provide a framework for interpreting the cited data and designing future comparative studies, we detail two standard methodologies for assessing cognitive function.
Protocol 1: Morris Water Maze (MWM) for Preclinical Assessment
The MWM is a robust test for hippocampal-dependent spatial learning and memory in rodents.[17][18] Its validity is strongly correlated with synaptic plasticity.[19]
Objective: To assess the effect of a compound on a rodent's ability to learn and remember the location of a submerged escape platform using distal spatial cues.
Methodology:
-
Apparatus: A large circular pool (e.g., 120-210 cm diameter) filled with opaque water. An escape platform (10-15 cm diameter) is submerged 1-2 cm below the surface. The pool is situated in a room with various stable, visible distal cues (e.g., posters, equipment).[20]
-
Habituation: A 60-second free swim on the day prior to testing to acclimate the animal to the maze.
-
Acquisition Phase (4-5 days):
-
Animals undergo 4 trials per day.
-
For each trial, the animal is placed into the pool facing the wall from one of four quasi-random start positions (N, S, E, W).
-
The animal is allowed 60-90 seconds to locate the hidden platform. If it fails, it is gently guided to it.
-
The animal remains on the platform for 15-30 seconds before being removed.
-
Key metrics recorded by a video tracking system include: escape latency (time to find the platform), path length, and swim speed.
-
-
Probe Trial (24h after last acquisition trial):
-
The platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.
-
Reference memory is assessed by measuring the time spent in the target quadrant where the platform was previously located and the number of crossings over the former platform location.[17]
-
-
Cued Trials (Control): To rule out non-cognitive deficits (e.g., visual or motor impairments), a visible version of the platform (e.g., marked with a flag) is used. The location of the cued platform is varied between trials.[18]
Causality: A significant reduction in escape latency across acquisition days indicates learning. A strong preference for the target quadrant in the probe trial indicates robust spatial memory. The cued trial control ensures that any observed deficits in the hidden platform task are due to impaired spatial learning, not an inability to see or swim.
Protocol 2: Cambridge Neuropsychological Test Automated Battery (CANTAB) for Clinical Assessment
CANTAB is a language-independent, touchscreen-based suite of tests used to assess multiple cognitive domains in human subjects.[21] Its automated nature ensures standardized administration and precise measurement of response times.[22]
Objective: To objectively measure changes in specific cognitive domains (e.g., memory, attention, executive function) in human subjects following compound administration.
Key Sub-tests for Cognitive Enhancement Trials:
-
Paired Associates Learning (PAL): Assesses visual episodic memory and new learning.
-
Task: The subject is shown boxes on the screen that open one-by-one to reveal a pattern. The patterns are then displayed in the center of the screen, and the subject must touch the box where the pattern was originally located. The difficulty increases as more patterns are presented.[23]
-
Relevance: Highly sensitive to early cognitive changes in disorders like Alzheimer's disease and is a strong measure of hippocampal function.[22]
-
-
Spatial Working Memory (SWM): Assesses the ability to retain and manipulate spatial information.
-
Task: The subject must find blue "tokens" hidden inside a number of colored boxes. The key rule is that once a token has been found in a box, that box will not be used again to hide a token in the same trial.[23]
-
Relevance: Measures executive function and is sensitive to frontal lobe dysfunction.
-
-
Reaction Time (RTI): Measures processing speed and motor control.
-
Task: A simple test where the subject must press a button as soon as a yellow dot appears on the screen. A five-choice version adds a decision-making component.[24]
-
Relevance: Provides a baseline for motor and attention skills, helping to interpret performance on more complex tasks.
-
Administration Protocol:
-
Environment: Testing is conducted in a quiet, controlled environment, free from distractions.
-
Familiarization: Subjects are given standardized instructions and practice trials to ensure they understand the task, minimizing performance errors due to non-comprehension.[24]
-
Battery Administration: A pre-selected battery of tests (e.g., PAL, SWM, RTI) is administered. The session duration is kept manageable to avoid fatigue.
-
Data Collection: The software automatically records a wide range of metrics, including correct/incorrect responses, latency to respond, and specific error types (e.g., in SWM, returning to a box where a token was already found).
-
Analysis: Performance is compared to baseline measurements and/or a placebo group. Data can also be compared against a large normative database, adjusted for age and demographic factors.[21]
Section 5: Comparative Synthesis and Future Directions
The available evidence suggests that both Fursultiamine and Sulbutiamine are plausible candidates for cognitive enhancement, primarily through their shared ability to correct or optimize cerebral thiamine levels.[3]
-
Fursultiamine's primary strength lies in its well-established role as a highly bioavailable thiamine prodrug. The clinical evidence, though limited to an open-label trial, points to a modest benefit in Alzheimer's patients, grounding its potential in a neurodegenerative context.[16] Its mechanism appears to be fundamentally metabolic, supporting neuronal energy.
-
Sulbutiamine presents a more complex, and perhaps more targeted, mechanistic profile. The preclinical data strongly suggest an additional layer of action involving the direct modulation of cholinergic and dopaminergic systems.[3][10] This dual mechanism—enhancing both energy metabolism and key neurotransmitter pathways—makes it a compelling molecule for improving specific cognitive domains like memory formation and executive function. However, the clinical evidence remains sparse and requires more rigorous investigation.[13]
Knowledge Gaps and Future Research: The most significant gap in the literature is the lack of well-designed, randomized, placebo-controlled, head-to-head clinical trials directly comparing Fursultiamine and Sulbutiamine.[3]
Future research should prioritize:
-
Direct Comparative Trials: A robust RCT comparing the effects of Fursultiamine, Sulbutiamine, and placebo on cognitive performance in healthy aging populations, as well as those with mild cognitive impairment.
-
Standardized Cognitive Outcomes: Utilization of comprehensive, validated assessment batteries like CANTAB to measure effects across multiple cognitive domains.
-
Neuroimaging and Biomarker Analysis: Incorporating techniques such as fMRI, PET, and CSF analysis to elucidate the in-vivo effects of each compound on cerebral metabolism, receptor density, and neurotransmitter levels, thereby validating the proposed mechanisms of action.
Such studies are crucial for determining the relative therapeutic potential of these two promising thiamine derivatives and for guiding their development as effective cognitive enhancers.
References
- Patsnap Synapse. (2024). What is Sulbutiamine used for?
- Patsnap Synapse. (2024). What is the mechanism of Sulbutiamine?
- Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory.
- BRC Recovery. (2024). Sulbutiamine Danger: Understanding Potential Risks and Side Effects.
- Springer Nature Experiments. (n.d.). Morris water maze: procedures for assessing spatial and related forms of learning and memory.
- Nootropics.com. (2025). Sulbutiamine: Unlocking Enhanced Cognitive Function and Energy Levels.
- BenchChem. (2025). Comparative Efficacy of Fursultiamine and Sulbutiamine on Cognitive Function: A Guide for Researchers.
- Caring Sunshine. (n.d.). Relationship: Memory and Brain Function and Sulbutiamine.
- Nootropics Expert. (2025). Sulbutiamine.
- WebMD. (n.d.). Sulbutiamine - Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
- NATURAL POLAND. (2022). Sulbutiamine - the substance and its properties.
- Science Primary Literature. (2022). Morris water maze: procedures for assessing spatial and related forms of learning and memory.
- D'Aniello, A., et al. (2021). Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory. Journal of visualized experiments: JoVE, (171).
- Patsnap Synapse. (2024). What is the mechanism of Fursultiamine?
- Mimori, Y., Katsuoka, H., & Nakamura, S. (1996). Thiamine therapy in Alzheimer's disease. Metabolic brain disease, 11(1), 89–94.
- Gibson, G. E., & Blass, J. P. (2018). Vitamin B1 (thiamine) and dementia. Annals of the New York Academy of Sciences, 1427(1), 21–30.
- MDPI. (2022). Natural Vitamins and Novel Synthetic Antioxidants Targeting Mitochondria in Cognitive Health: A Scoping Review of In Vivo Evidence.
- ResearchGate. (2025). (PDF) Morris water maze: Procedures for assessing spatial and related forms of learning and memory.
- MDPI. (2022). Synthetic Thioesters of Thiamine: Promising Tools for Slowing Progression of Neurodegenerative Diseases.
- Balakumar, P., et al. (2008).
- ResearchGate. (n.d.). Thiamine and benfotiamine improve cognition and ameliorate GSK-3β-associated stress-induced behaviours in mice | Request PDF.
- Park, M. K., et al. (2016). Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Preparations. Clinical therapeutics, 38(10), 2277–2285.
- Losa, D., et al. (2021). Role of the Synthetic B1 Vitamin Sulbutiamine on Health.
- Medscape. (n.d.). Benfotiamine vs Lipid-soluble Thiamine Disulfide Derivatives - Page 3.
- de Moraes, R. C., et al. (2020). Oral benfotiamine reverts cognitive deficit and increase thiamine diphosphate levels in the brain of a rat model of neurodegeneration. Experimental gerontology, 141, 111097.
- Micheau, J., et al. (1985). Chronic administration of sulbutiamine improves long term memory formation in mice: possible cholinergic mediation. Pharmacology, biochemistry, and behavior, 23(2), 195–198.
- De la Rosa Research. (n.d.). cantab - Cambridge Cognition.
- Biostrap. (n.d.). Sulbutiamine: A Supplement For Memory, Mood, And Motivation.
- Scribd. (n.d.). CANTAB Insight: Dementia Testing Guide - Working Memory.
- Cambridge Cognition. (2023). How CANTAB can be used to overcome challenges in assessing cognition in people with intellectual disabilities.
- ResearchGate. (n.d.). Both benfotiamine and fursultiamine increase the level of thiamine but not that of its phosphate esters in the brain. Statistical.
- Double Wood Supplements. (2024). Sulbutiamine vs Benfotiamine: What's the Difference.
- ResearchGate. (n.d.). The study protocol. CANTAB, Cambridge Neuropsychological Test Automated... | Download Scientific Diagram.
- Medeiros, L. D., et al. (2014). CANTAB object recognition and language tests to detect aging cognitive decline: an exploratory comparative study. Frontiers in aging neuroscience, 6, 319.
- Alinamin Pharmaceutical Co., Ltd. (2018). Takeda Consumer Healthcare presented data during the 48th Society for Neuroscience annual meeting on the novel effect of Fursultiamine in promoting voluntary physical activity.
- Centre for Developmental Neurobiology. (n.d.). CDN-Publications. Retrieved from Centre for Developmental Neurobiology.
- Emory University. (2025). Recruiting people with early Alzheimer's Disease for a clinical trial evaluating benfotiamine.
- The BenfoTeam Study. (n.d.). BenfoTeam Clinical Trial.
- ClinicalTrials.gov. (n.d.). Benfotiamine in Alzheimer's Disease: A Pilot Study.
- National Institutes of Health. (n.d.). Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea.
Sources
- 1. nootropicsexpert.com [nootropicsexpert.com]
- 2. What is the mechanism of Fursultiamine? [synapse.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benfotiamine, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Takeda Consumer Healthcare presented data during the 48th Society for Neuroscience annual meeting on the novel effect of Fursultiamine in promoting voluntary physical activity | Newsroom | Alinamin Pharmaceutical Co., Ltd. [alinamin-pharma.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. doublewoodsupplements.com [doublewoodsupplements.com]
- 8. What is Sulbutiamine used for? [synapse.patsnap.com]
- 9. Role of the Synthetic B1 Vitamin Sulbutiamine on Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic administration of sulbutiamine improves long term memory formation in mice: possible cholinergic mediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Sulbutiamine? [synapse.patsnap.com]
- 12. Sulbutiamine - the substance and its properties [naturalpoland.com]
- 13. caringsunshine.com [caringsunshine.com]
- 14. Vitamin B1 (thiamine) and dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biostrap.com [biostrap.com]
- 16. Thiamine therapy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 19. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 20. researchgate.net [researchgate.net]
- 21. delarosaresearch.com [delarosaresearch.com]
- 22. CANTAB object recognition and language tests to detect aging cognitive decline: an exploratory comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scribd.com [scribd.com]
- 24. How CANTAB can be used to overcome challenges in assessing cognition in people with intellectual disabilities - Cambridge Cognition [cambridgecognition.com]
Comparative Efficacy of Fursultiamine Hydrochloride Versus Standard Thiamine: A Technical Guide for Researchers
Executive Summary
Standard thiamine (vitamin B1), typically administered as thiamine hydrochloride, is a cornerstone for treating deficiency-related disorders. However, its therapeutic efficacy is often constrained by its hydrophilic nature, leading to saturable, carrier-mediated absorption and limited penetration of the blood-brain barrier. Fursultiamine, a lipophilic derivative of thiamine, was engineered to overcome these limitations. This guide provides a comprehensive comparison of Fursultiamine and standard thiamine, synthesizing pharmacokinetic data and outlining validated experimental protocols to assess their relative efficacy. The evidence strongly indicates that Fursultiamine's unique mechanism of absorption results in markedly superior bioavailability and tissue distribution, particularly to the central nervous system, positioning it as a more potent therapeutic agent for acute and severe thiamine deficiency syndromes like Wernicke-Korsakoff Syndrome (WKS).
Introduction: The Imperative of Thiamine in Cellular Energetics
Thiamine is an essential water-soluble vitamin critical for fundamental metabolic processes in all cells.[1][2] Upon cellular uptake, it is converted to its biologically active form, thiamine pyrophosphate (TPP), a vital coenzyme for several key enzymes involved in carbohydrate and energy metabolism.[3]
-
Pyruvate Dehydrogenase Complex (PDH): Links glycolysis to the citric acid (Krebs) cycle.
-
α-Ketoglutarate Dehydrogenase (α-KGDH): A rate-limiting enzyme within the Krebs cycle.
-
Transketolase (TK): A critical enzyme in the pentose phosphate pathway, essential for synthesizing NADPH and ribose-5-phosphate.[4]
A deficiency in thiamine cripples cellular energy production, with the most profound impact on tissues with high metabolic demand, such as the brain and heart. This can lead to severe and life-threatening conditions, including Beriberi and Wernicke-Korsakoff Syndrome (WKS), a neurological disorder often associated with chronic alcohol abuse and malnutrition.[2][5][6]
The Pharmacokinetic Hurdles of Standard Thiamine Hydrochloride
Standard thiamine hydrochloride is a water-soluble salt. Its absorption from the gastrointestinal tract is a dual process: at physiological concentrations, it relies on a saturable, active transport system mediated by Thiamine Transporter 1 (THTR-1) and Thiamine Transporter 2 (THTR-2).[1] At higher, pharmacological doses, it can be absorbed via passive diffusion, but this process is inefficient.[1] This carrier-mediated transport system represents a significant bottleneck, limiting the rate and extent of thiamine absorption, especially when rapid and high-dose repletion is required. Furthermore, its hydrophilic nature impedes efficient passage across the blood-brain barrier, a critical challenge in treating neurological manifestations of thiamine deficiency.[3][7]
Fursultiamine: A Lipophilic Prodrug Designed for Superior Delivery
Fursultiamine, or thiamine tetrahydrofurfuryl disulfide (TTFD), is a synthetic, lipid-soluble thiamine prodrug developed in the 1960s to circumvent the absorption limitations of its water-soluble counterpart.[8][9] Its lipophilicity allows it to be readily absorbed from the intestinal tract via passive diffusion, completely bypassing the saturable carrier-mediated transporters.[1][3]
Once absorbed into the bloodstream, Fursultiamine is taken up by cells, including erythrocytes and endothelial cells of the blood-brain barrier. Intracellularly, its disulfide bond is cleaved by reducing agents like glutathione, releasing active thiamine.[1] This thiamine is then phosphorylated by thiamine pyrophosphokinase to form the active coenzyme TPP, effectively replenishing the cellular pool.[3] This mechanism ensures a more rapid and extensive increase in systemic thiamine levels.[2][3]
Visualizing the Mechanistic Distinction
The following diagram illustrates the distinct cellular uptake and activation pathways of standard thiamine versus Fursultiamine.
Comparative Pharmacokinetic Profile
The fundamental structural difference between Fursultiamine and standard thiamine translates into a starkly different pharmacokinetic profile, with Fursultiamine demonstrating superior bioavailability.
A randomized, single-dose, crossover study in healthy male subjects directly compared a multivitamin preparation containing Fursultiamine to one containing thiamine nitrate (a standard water-soluble thiamine salt). The results showed that the area under the curve (AUC) for plasma thiamine was over 300% greater after Fursultiamine administration.[10][11] This indicates a significantly higher total absorption and systemic exposure to thiamine from Fursultiamine.
| Parameter | Standard Thiamine (Thiamine HCl/Nitrate) | Fursultiamine Hydrochloride | Rationale for Difference |
| Absorption Mechanism | Carrier-Mediated (Saturable) & Inefficient Passive Diffusion[1] | Passive Diffusion (Non-Saturable)[1][3] | Fursultiamine's lipophilicity allows it to bypass rate-limiting protein transporters. |
| Bioavailability | Low and variable; limited by transporter capacity. | High; approximately 3-5 times greater than standard thiamine.[12] | Non-saturable passive diffusion leads to more complete and consistent absorption. |
| Plasma AUC | Significantly lower. | >300% increase compared to standard thiamine administration.[10][11] | Reflects the much greater total amount of thiamine absorbed into circulation. |
| Blood-Brain Barrier | Limited penetration due to hydrophilic nature.[7] | Enhanced penetration due to lipophilic nature.[3][7][13] | Facilitates direct delivery of thiamine to the central nervous system. |
| Active Metabolite | More TDP found in plasma.[10][11] | More TDP found in hemolysate (red blood cells).[10][11] | Suggests efficient uptake and conversion to the active form within blood cells. |
Table 1: Comparative Pharmacokinetic Properties of Standard Thiamine and Fursultiamine.
Methodologies for Validating Comparative Efficacy
To rigorously validate the superior efficacy of Fursultiamine, a series of well-defined experimental protocols are necessary. These protocols typically involve inducing a state of thiamine deficiency in an animal model, followed by treatment with either Fursultiamine or standard thiamine, and subsequent analysis of biochemical and functional outcomes.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for a comparative efficacy study.
Protocol 1: Induction of Thiamine Deficiency (TD) in a Rodent Model
Causality: The pyrithiamine-induced thiamine deficiency (PTD) model is widely used because it rapidly and reliably produces the neuropathological lesions and behavioral deficits characteristic of WKS.[14] Pyrithiamine is a thiamine antagonist that blocks the action of thiamine pyrophosphokinase, thus preventing the formation of TPP.[15] Combining a TD diet with pyrithiamine injections accelerates the onset of deficiency symptoms.
Methodology:
-
Animal Selection: Use adult male Wistar rats (250-300g). House individually with a 12-hour light/dark cycle.
-
Acclimatization: Allow animals to acclimate for one week with free access to standard chow and water.
-
Induction Phase:
-
Monitoring: Monitor animals daily for weight loss and the onset of neurological signs (e.g., ataxia, loss of righting reflex). The appearance of these signs indicates successful induction of severe thiamine deficiency.
-
Treatment Initiation: Once profound neurological signs are observed, cease pyrithiamine injections and divide the PTD animals into treatment groups.
Protocol 2: Quantification of Thiamine and Its Esters by HPLC-MS/MS
Causality: Direct measurement of thiamine and its phosphate esters (ThMP, TPP) in blood and brain tissue is the most definitive method for assessing the pharmacokinetic efficacy of a given treatment. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) provides the highest sensitivity and specificity for this analysis.[16]
Methodology:
-
Sample Collection:
-
Whole Blood: Collect blood via cardiac puncture into EDTA-containing tubes. Immediately place on ice.
-
Brain Tissue: Following euthanasia, rapidly excise the brain, dissect specific regions (e.g., cerebellum, thalamus), and snap-freeze in liquid nitrogen. Store all samples at -80°C until analysis.
-
-
Sample Preparation (Whole Blood):
-
To 100 µL of whole blood, add 300 µL of ice-cold 10% trichloroacetic acid (TCA) containing isotopic internal standards (e.g., Thiamine-¹³C₄, TPP-¹³C₄).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.[16]
-
-
HPLC-MS/MS Analysis:
-
Chromatography: Use a reversed-phase C18 column with a gradient elution profile (e.g., mobile phase A: 0.1% formic acid in water; mobile phase B: 0.1% formic acid in acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-daughter ion transitions for thiamine, ThMP, and TPP.
-
-
Quantification: Calculate the concentration of each analyte by comparing the peak area ratio of the analyte to its corresponding internal standard against a standard curve.
Protocol 3: Erythrocyte Transketolase (ETK) Activity Assay
Causality: The activity of transketolase, a TPP-dependent enzyme found in red blood cells, serves as a robust functional biomarker of thiamine status.[17] In a deficient state, the enzyme is undersaturated with its TPP cofactor. The assay measures the baseline enzyme activity and the activity after the addition of exogenous TPP. A significant increase in activity upon TPP addition (the "TPP effect") is indicative of thiamine deficiency.
Methodology:
-
Hemolysate Preparation:
-
Centrifuge a whole blood sample to pellet the erythrocytes.
-
Wash the erythrocyte pellet three times with cold 0.9% NaCl solution.
-
Lyse the packed red cells by adding an equal volume of distilled water and freeze-thawing twice.
-
-
Assay Procedure:
-
Prepare two sets of reaction mixtures for each sample.
-
Set 1 (Baseline Activity): Add an aliquot of the hemolysate to a reaction buffer containing ribose-5-phosphate.
-
Set 2 (Stimulated Activity): Add an identical aliquot of hemolysate to the same reaction buffer, but also include an excess of TPP.
-
Incubate both sets at 37°C for 60 minutes. The transketolase reaction produces sedoheptulose-7-phosphate.
-
-
Detection:
-
Stop the reaction by adding TCA.
-
Measure the amount of sedoheptulose-7-phosphate produced, typically using a colorimetric method.
-
-
Calculation:
-
Calculate the ETK activity coefficient (ETKac) or "TPP effect" as: (Stimulated Activity / Baseline Activity).
-
A value > 1.25 is typically considered indicative of thiamine deficiency. A return towards 1.0 post-treatment indicates successful repletion.
-
Expert Synthesis and Implications for Drug Development
The physicochemical properties and pharmacokinetic data unequivocally demonstrate that Fursultiamine is a superior delivery vehicle for thiamine compared to standard thiamine hydrochloride. Its lipophilic nature and passive absorption mechanism overcome the rate-limiting bottleneck of carrier-mediated transport, resulting in significantly higher and more rapid increases in systemic thiamine concentrations.[1][10][11]
For drug development professionals, this has profound implications:
-
Targeting Neurological Disorders: Fursultiamine's ability to efficiently cross the blood-brain barrier makes it an exceptionally valuable agent for neurological conditions rooted in thiamine deficiency, such as WKS, where rapid repletion of thiamine in the central nervous system is critical to preventing irreversible neuronal damage.[3][13][18]
-
Overcoming Malabsorption: In patient populations with compromised gastrointestinal function or genetic defects in thiamine transporters, Fursultiamine offers a more reliable method of administration than high-dose oral standard thiamine.
-
Enhanced Therapeutic Ceiling: The non-saturable absorption pathway allows for a much higher therapeutic ceiling, ensuring that administered doses translate directly to increased systemic availability, a crucial factor in acute care settings.
While the existing evidence is compelling, future research should focus on direct, head-to-head, randomized controlled trials comparing Fursultiamine with standard parenteral thiamine in the acute treatment of WKS. Such studies should employ the rigorous biochemical and functional assays outlined in this guide to definitively establish its clinical superiority and refine treatment guidelines.
References
- Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Preparations.
- Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Prepar
- Experimental design of the thiamine deficiency model in single acute...
- Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Prepar
- Ingredient: Vitamin B1 (fursultiamine). Caring Sunshine. [Link]
- Fursultiamine vs. Thiamine: Decoding the Superior Efficacy of Synthetic Vitamin B1 Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Pharmacokinetics of thiamine derivatives especially of benfotiamine. PubMed. [Link]
- Thiamine and benfotiamine: Focus on their therapeutic potential. PMC - NIH. [Link]
- Comparative bioavailability of various thiamine derivatives after oral administr
- Allithiamine. Wikipedia. [Link]
- Thiamine Assays—Advances, Challenges, and Cave
- Absorption, utilization and clinical effectiveness of allithiamines compared to w
- Use of the Pyrithiamine-Induced Thiamine Deficient Animal Model of Korsakoff's Syndrome for Exploratory Research Activities in Undergraduate Physiological Psychology. PubMed Central. [Link]
- Benfotiamine vs Lipid-soluble Thiamine Disulfide Deriv
- Fursultiamine: Advanced Vitamin B1 Derivative for Enhanced Bioavailability and Therapeutic Efficacy. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Benfotiamine, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide deriv
- Lipothiamine by Cardiovascular Research Ltd.
- What is the mechanism of Fursultiamine?
- What is Fursultiamine used for?
- “allithiamine” a newly found deriv
- Comparison of assay enzymes and preliminary screening data.
- “ALLITHIAMINE” A NEWLY FOUND DERIV
- Wernicke-Korsakoff Syndrome Medication: Nutrients. Medscape Reference. [Link]
- A single-step method for simultaneous quantification of thiamine and its phosphate esters in whole blood sample by ultra-performance liquid chromatography-mass spectrometry. PubMed. [Link]
- Thiamine Deficiency Causes Long-Lasting Neurobehavioral Deficits in Mice. MDPI. [Link]
- Thiamine analysis. Thiamine analysis. [Link]
- Animal experiments on thiamine avitaminosis and cerebral function. PubMed. [Link]
- High-Throughput Determination of Thiamine (Vitamin B1) in Whole Blood and Erythrocytes. Agilent. [Link]
- Inhibition of Thiamine Diphosphate-Dependent Enzymes by Triazole-Based Thiamine Analogues.
- Quantification of thiamine and cobalamine in biological fluids by solidification of a floating drop Microextraction and HPLC-UV.
- Benfotiamine, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide deriv
- The three thiamine-dependent enzymes and their role in the pathogenesis...
- Thiamine deficiency in dogs and c
- Thiamin-dependent enzymes: new perspectives from the interface between chemistry and biology. PubMed. [Link]
- Thiamine for prevention and treatment of Wernicke‐Korsakoff Syndrome in people who abuse alcohol. PMC - PubMed Central. [Link]
- Wernicke-Korsakoff Syndrome Treatment & Management. Medscape Reference. [Link]
- What is the maintenance dose of thiamine for Wernicke-Korsakoff syndrome? Dr.Oracle. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What is Fursultiamine used for? [synapse.patsnap.com]
- 3. What is the mechanism of Fursultiamine? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. caringsunshine.com [caringsunshine.com]
- 7. nbinno.com [nbinno.com]
- 8. Thiamine and benfotiamine: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allithiamine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of thiamine derivatives especially of benfotiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. Use of the Pyrithiamine-Induced Thiamine Deficient Animal Model of Korsakoff’s Syndrome for Exploratory Research Activities in Undergraduate Physiological Psychology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A single-step method for simultaneous quantification of thiamine and its phosphate esters in whole blood sample by ultra-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. avmajournals.avma.org [avmajournals.avma.org]
- 18. emedicine.medscape.com [emedicine.medscape.com]
A Comparative Guide to the Bioavailability of Fursultiamine Hydrochloride and Other Thiamine Derivatives
Introduction: The Challenge of Thiamine Bioavailability
Thiamine (Vitamin B1) is a water-soluble vitamin indispensable for cellular metabolism. Its biologically active form, thiamine pyrophosphate (TPP), serves as a critical coenzyme for key enzymes in carbohydrate and amino acid metabolism.[1] However, the clinical utility of standard thiamine hydrochloride is often hampered by its low bioavailability.[2] Absorption from the small intestine is reliant on a saturable, carrier-mediated process involving thiamine transporters like THTR1 and THTR2.[3][4] This transport system's limited capacity curtails the effective uptake of high oral doses, posing a significant challenge in treating pronounced deficiency states. To circumvent this, a range of lipophilic thiamine derivatives have been engineered to enhance absorption and tissue distribution, a field of research pioneered in Japan to combat the prevalence of beriberi.[5][6]
This guide provides a detailed comparative analysis of fursultiamine hydrochloride against other prominent thiamine derivatives, with a focus on pharmacokinetic profiles and the underlying mechanisms that dictate their bioavailability.
Understanding Thiamine Absorption: The Rationale for Lipophilic Derivatives
The absorption of aqueous thiamine is a two-fold process: active transport at physiological concentrations and passive diffusion at higher, pharmacological doses. The active transport system, located primarily in the duodenum, is efficient but easily saturated.[3] This saturation is the principal bottleneck limiting the bioavailability of thiamine hydrochloride.
Lipophilic derivatives, such as fursultiamine, were designed to bypass this constrained active transport system. By increasing the fat solubility of the thiamine molecule, these compounds can be absorbed directly through the lipid bilayers of intestinal epithelial cells via passive diffusion. Once absorbed, they are intracellularly converted back into thiamine and subsequently to the active coenzyme, TPP.[5][7]
Mechanism of Absorption: Standard vs. Lipophilic Thiamine
The differing absorption pathways are fundamental to understanding the advantages of derivatives like fursultiamine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. Defects of thiamine transport and metabolism | springermedizin.de [springermedizin.de]
- 5. Sulbutiamine - Wikipedia [en.wikipedia.org]
- 6. Thiamine and benfotiamine: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is Sulbutiamine used for? [synapse.patsnap.com]
A Head-to-Head Comparison of Fursultiamine Hydrochloride and Benfotiamine in Alzheimer's Models: A Guide for Researchers
For drug development professionals and researchers in the neurodegenerative space, the role of thiamine (Vitamin B1) and its derivatives in mitigating the pathology of Alzheimer's disease (AD) is a field of burgeoning interest. Thiamine deficiency has been linked to cognitive deficits and reduced brain glucose metabolism, both hallmarks of AD.[1] This guide provides a detailed, head-to-head comparison of two lipophilic thiamine derivatives, Fursultiamine hydrochloride and Benfotiamine, in the context of Alzheimer's disease models. We will delve into their distinct mechanisms of action, compare their efficacy based on available preclinical and clinical data, and provide insights into the experimental methodologies that underpin these findings.
Introduction: The Rationale for Thiamine Derivatives in Alzheimer's Disease
Thiamine is an essential coenzyme in critical metabolic pathways, including glucose metabolism.[2] In the brain, where glucose is the primary energy source, thiamine-dependent enzymes are vital for neuronal function.[1] Notably, thiamine levels and the activity of these enzymes are often reduced in the brains of AD patients.[3] Standard thiamine supplementation has limited efficacy due to poor bioavailability.[4][5] This has led to the development of lipid-soluble derivatives like Fursultiamine and Benfotiamine, which exhibit enhanced absorption and tissue penetration.[6][7]
Comparative Bioavailability and Metabolism
Both Fursultiamine and Benfotiamine are designed to overcome the limitations of water-soluble thiamine. However, their metabolic pathways and resulting bioavailability show some differences.
This compound , also known as thiamine tetrahydrofurfuryl disulfide (TTFD), is a thiamine disulfide derivative.[7] Its lipophilic nature allows for efficient absorption from the gastrointestinal tract via passive diffusion.[7] Once absorbed, it is converted to thiamine in the body.[7]
Benfotiamine , an S-acyl thiamine derivative, also boasts high bioavailability.[6][8] Following oral administration, it is dephosphorylated to the lipid-soluble S-benzoylthiamine, which is readily absorbed and then converted to thiamine.[6][9] Some studies suggest that benfotiamine may have a higher bioavailability compared to other lipid-soluble thiamine preparations, including fursultiamine.[9][10] One animal study noted that while both compounds increased brain thiamine levels, benfotiamine led to significantly higher blood concentrations of thiamine and its active form, thiamine pyrophosphate (TPP).[11]
Mechanistic Showdown: Beyond Thiamine Repletion
While both compounds effectively elevate thiamine levels, their mechanisms of action in the context of Alzheimer's pathology appear to diverge, with benfotiamine exhibiting a broader and more extensively studied profile.
Benfotiamine: A Multi-Pronged Approach
Preclinical studies have illuminated several key mechanisms through which benfotiamine may confer neuroprotection in AD models:
-
Reduction of Advanced Glycation End Products (AGEs): Benfotiamine is a potent inhibitor of AGE formation.[12] AGEs are harmful compounds that accumulate in the aging brain and are implicated in AD pathogenesis by promoting oxidative stress and inflammation.[13][14] Benfotiamine achieves this by activating the enzyme transketolase, which shunts AGE precursors into the pentose phosphate pathway (PPP).[4][15]
-
Modulation of the Pentose Phosphate Pathway (PPP): By activating transketolase, a key enzyme in the PPP, benfotiamine enhances this pathway.[4][15] The PPP is crucial for producing NADPH, a primary cellular antioxidant, and for the synthesis of nucleotides.[16][17] Impaired PPP function has been observed in AD models.[18]
-
Anti-inflammatory and Antioxidant Effects: Benfotiamine has demonstrated direct anti-inflammatory and antioxidant properties.[15][19] It can suppress the activation of microglia, the brain's resident immune cells, and reduce the production of pro-inflammatory mediators.[20]
-
Inhibition of Glycogen Synthase Kinase-3β (GSK-3β): Some studies suggest that benfotiamine can inhibit the activity of GSK-3β, an enzyme involved in the hyperphosphorylation of tau protein, a key component of neurofibrillary tangles in AD.[19][20] Notably, one study indicated that this effect was not observed with other thiamine derivatives, including fursultiamine.[1]
This compound: Focused on Thiamine Restoration
The primary mechanism of action for fursultiamine in the context of AD appears to be the restoration of thiamine levels in the brain.[7] By efficiently crossing the blood-brain barrier, it provides the necessary cofactor for thiamine-dependent enzymes involved in glucose metabolism.[7] While this is a critical function, the broader mechanistic actions seen with benfotiamine, such as direct AGE inhibition and GSK-3β modulation, have not been as extensively documented for fursultiamine in the available literature.
Head-to-Head in Alzheimer's Models: A Review of the Evidence
Preclinical Efficacy
| Feature | Benfotiamine | This compound |
| Animal Models | APP/PS1 mice, tauopathy models[15][20] | Plaque-forming animal model[4] |
| Amyloid Plaques | Reduced amyloid plaque numbers[6][20] | Increased blood and brain thiamine in a plaque model, but direct effect on plaques not specified[4] |
| Tau Pathology | Reduced phosphorylated tau levels and neurofibrillary tangles[6][15][20] | No specific data on tau pathology found. |
| Cognitive Function | Enhanced spatial memory and improved cognitive function[6][20] | Mild beneficial effect on intellectual function in a human trial[21][22] |
| Other Effects | Suppressed GSK-3 activity, anti-inflammatory effects[19][20] | Increased blood and brain thiamine levels[4] |
Benfotiamine has demonstrated robust effects in multiple preclinical AD models, significantly reducing both amyloid and tau pathology while improving cognitive outcomes.[6][15][20]
Fursultiamine has been shown to effectively increase brain thiamine levels in an AD animal model.[4] While an early open-label human trial suggested cognitive benefits, more extensive preclinical data on its effects on core AD pathologies are needed for a direct comparison with benfotiamine.[21][22]
Clinical Insights
A Phase IIa clinical trial of benfotiamine in individuals with mild cognitive impairment or mild AD showed that it was safe and potentially efficacious in improving cognitive outcomes.[15][23] The study reported a 43% lower increase in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) in the benfotiamine group compared to placebo, indicating less cognitive decline.[15][23]
Experimental Protocols: A Glimpse into the Methodology
To provide a practical context, here are representative experimental protocols that could be employed in a head-to-head comparison of these compounds in an Alzheimer's mouse model.
Animal Model and Treatment
-
Model: APP/PS1 transgenic mice, a commonly used model that develops amyloid plaques.
-
Treatment Groups:
-
Vehicle Control
-
This compound (e.g., 100 mg/kg/day via oral gavage)
-
Benfotiamine (e.g., 100 mg/kg/day via oral gavage)
-
-
Duration: 8-12 weeks, starting at an age when pathology begins to develop.
Behavioral Testing: Morris Water Maze
This test is a standard for assessing spatial learning and memory in rodents.
-
Acquisition Phase (5 days): Mice are trained to find a hidden platform in a circular pool of water. Latency to find the platform and path length are recorded.
-
Probe Trial (Day 6): The platform is removed, and the time spent in the target quadrant is measured to assess memory retention.
Biochemical and Histological Analysis
-
Brain Tissue Homogenization: Brains are harvested and homogenized for biochemical assays.
-
ELISA for Aβ40 and Aβ42: To quantify the levels of soluble and insoluble amyloid-beta peptides.
-
Western Blotting: To measure levels of phosphorylated tau (e.g., AT8 antibody) and total tau.
-
Immunohistochemistry: To visualize and quantify amyloid plaques (e.g., using 4G8 or 6E10 antibodies) and neurofibrillary tangles in brain sections.
-
Measurement of Thiamine and its Esters: Using high-performance liquid chromatography (HPLC) to determine the levels of thiamine, thiamine monophosphate (TMP), and thiamine pyrophosphate (TPP) in blood and brain tissue.
Signaling Pathways and Visualizations
The differential mechanisms of Fursultiamine and Benfotiamine can be visualized through their impact on key signaling pathways implicated in Alzheimer's disease.
Benfotiamine's Multi-Target Mechanism
Benfotiamine's action is multifaceted, impacting glucose metabolism, AGE formation, and inflammatory pathways.
Caption: Benfotiamine's multifaceted mechanism in Alzheimer's models.
Fursultiamine's Focused Thiamine Restoration
Fursultiamine primarily acts by increasing thiamine levels, thereby supporting crucial metabolic functions in the brain.
Caption: Fursultiamine's mechanism centered on thiamine repletion.
Conclusion and Future Directions
Both this compound and benfotiamine offer promising avenues for therapeutic intervention in Alzheimer's disease by addressing the underlying thiamine deficiency and metabolic dysfunction. Based on the current body of evidence, benfotiamine appears to have a more extensively characterized and broader mechanism of action, with robust preclinical data supporting its efficacy in reducing core AD pathologies. Fursultiamine is a potent thiamine prodrug, and further research is warranted to explore its potential beyond thiamine repletion in AD models.
For researchers and drug development professionals, future head-to-head comparative studies are crucial to definitively establish the relative efficacy of these two compounds. Such studies should employ standardized protocols and a comprehensive battery of behavioral, biochemical, and histological endpoints to provide a clear picture of their therapeutic potential in the fight against Alzheimer's disease.
References
- Benfotiamine - Alzheimer's Drug Discovery Found
- Pharmacological thiamine levels as a therapeutic approach in Alzheimer's disease.Source
- Oxidative stress and neuroinflammation in Alzheimer's disease and amyotrophic lateral sclerosis: common links and potential therapeutic targets - PubMed.Source
- Advanced Glycation End Products-Induced Alzheimer's Disease and Its Novel Therapeutic Approaches: A Comprehensive Review - PubMed Central.Source
- RAGE and Alzheimer's disease: a progression factor for amyloid-beta-induced cellular perturb
- Oxidative Stress, Advanced Glycation End Products (AGEs), and Neurodegeneration in Alzheimer's Disease: A Metabolic Perspective - MDPI.Source
- Benfotiamine.
- An Overview of Oxidative Stress, Neuroinflammation, and Neurodegener
- Possible Involvement of Advanced Glycation End-Products (AGEs) in the Pathogenesis of Alzheimer's Disease | Bentham Science Publishers.Source
- Advanced glycation endproducts in ageing and Alzheimer's disease - PubMed.Source
- Roles of the Receptor for Advanced Glycation End Products and Its Ligands in the Pathogenesis of Alzheimer's Disease - MDPI.Source
- Pyruvate carboxylase and pentose phosphate fluxes are reduced in AβPP-PS1 mouse model of Alzheimer's disease: a ¹³C NMR study - PubMed.Source
- Benfotiamine Health Benefits and Side Effects - News-Medical.Net.Source
- The Possible Mechanism of Advanced Glycation End Products (AGEs) for Alzheimer's Disease | PLOS One - Research journals.Source
- Role of Oxidative Stress and Neuroinflammation in the Etiology of Alzheimer's Disease: Therapeutic Options - MDPI.Source
- Role of thiamine in Alzheimer's disease - PubMed.Source
- The activity of the pentose phosphate pathway is increased in response to oxidative stress in Alzheimer's disease - PubMed.Source
- Role of Thiamine in Alzheimer's Disease - PMC - PubMed Central - NIH.Source
- Role of RAGE in Alzheimer's Disease - PMC - PubMed Central.Source
- AGE- RAGE stressor pathway involved in Alzheimer disease: possible beneficial str
- Vitamin B1 (thiamine) and dementia - PMC - PubMed Central.Source
- Benfotiamine | ALZFORUM.Source
- Benfotiamine and Cognitive Decline in Alzheimer's Disease: Results of a Randomized Placebo-Controlled Phase IIa Clinical Trial - NIH.Source
- Neuroscientist's work leads to clinical trial for early Alzheimer's tre
- Thiamine and benfotiamine: Focus on their therapeutic potential - PMC - NIH.Source
- Role of Oxidative Stress and Neuroinflammation in the Etiology of Alzheimer's Disease: Therapeutic Options - PubMed.Source
- Metabolic Dysregulation Contributes to the Progression of Alzheimer's Disease - Frontiers.Source
- Neuroinflammation, Oxidative Stress and the P
- Comparative bioavailability of various thiamine derivatives after oral administr
- (PDF)
- RAGE and Alzheimer's Disease: A Progression Factor for Amyloid-β-Induced Cellular Perturb
- Both benfotiamine and fursultiamine increase the level of thiamine but not that of its phosphate esters in the brain.
- Neurons burn sugar differently. The discovery could save the brain | EurekAlert!.Source
- Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Prepar
- Oral Benfotiamine 300 mg Versus Intramuscular Thiamine in Diabetic Patients with Peripheral Neuropathy - Symbiosis Online Publishing.Source
- Benfotiamine, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide deriv
- Glucose 6 phosphatase dehydrogenase (G6PD) and neurodegenerative disorders: Mapping diagnostic and therapeutic opportunities - PMC - PubMed Central.Source
- Benfotiamine and Cognitive Decline in Alzheimer's Disease: Results of a Randomized Placebo-Controlled Phase IIa Clinical Trial - PubMed.Source
- Abnormal Thiamine-Dependent Processes in Alzheimer's Disease. Lessons from Diabetes - PMC - PubMed Central.Source
- What is the mechanism of Fursultiamine?
- Thiamine therapy in Alzheimer's disease - PubMed.Source
- Natural Compounds for Alzheimer's Disease Therapy: A Systematic Review of Preclinical and Clinical Studies - MDPI.Source
- New study shows clinical symptoms for Alzheimer's can be predicted in preclinical models.Source
Sources
- 1. Vitamin B1 (thiamine) and dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Thiamine in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of thiamine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological thiamine levels as a therapeutic approach in Alzheimer's disease [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Thiamine and benfotiamine: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Fursultiamine? [synapse.patsnap.com]
- 8. Benfotiamine, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. news-medical.net [news-medical.net]
- 13. Advanced Glycation End Products-Induced Alzheimer’s Disease and Its Novel Therapeutic Approaches: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Benfotiamine and Cognitive Decline in Alzheimer’s Disease: Results of a Randomized Placebo-Controlled Phase IIa Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Metabolic Dysregulation Contributes to the Progression of Alzheimer’s Disease [frontiersin.org]
- 17. Neurons burn sugar differently. The discovery could save the brain | EurekAlert! [eurekalert.org]
- 18. Pyruvate carboxylase and pentose phosphate fluxes are reduced in AβPP-PS1 mouse model of Alzheimer's disease: a ¹³C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. alzdiscovery.org [alzdiscovery.org]
- 20. alzdiscovery.org [alzdiscovery.org]
- 21. Abnormal Thiamine-Dependent Processes in Alzheimer’s Disease. Lessons from Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Thiamine therapy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Benfotiamine and Cognitive Decline in Alzheimer's Disease: Results of a Randomized Placebo-Controlled Phase IIa Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the neuroprotective effects of Fursultiamine hydrochloride in comparison to other antioxidants
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of neuroprotective agent development, the pursuit of compounds that can effectively mitigate oxidative stress and its downstream consequences remains a paramount objective. This guide provides an in-depth comparative analysis of Fursultiamine hydrochloride, a lipophilic thiamine derivative, against a panel of well-established antioxidants: N-acetylcysteine (NAC), Vitamin E (α-tocopherol), and Resveratrol. Our evaluation is grounded in experimental data, elucidating the mechanistic nuances that underpin their respective neuroprotective potentials.
Introduction: The Rationale for Neuroprotection and the Role of Thiamine
Neurodegenerative diseases are frequently characterized by a cascade of cellular events, with oxidative stress emerging as a key pathogenic driver. The brain's high metabolic rate and lipid-rich environment render it particularly susceptible to damage from reactive oxygen species (ROS). Thiamine (Vitamin B1) is indispensable for cerebral energy metabolism. However, its hydrophilic nature limits its ability to cross the blood-brain barrier. This has spurred the development of lipophilic thiamine derivatives, such as Fursultiamine, to enhance bioavailability and therapeutic efficacy in the central nervous system.[1][2]
Fursultiamine (thiamine tetrahydrofurfuryl disulfide) is a synthetic derivative designed for improved absorption and penetration into tissues with high metabolic demand, including the brain.[3] Its proposed neuroprotective effects are linked to its ability to bolster cellular energy metabolism and counteract oxidative stress.[1][2] This guide will dissect these mechanisms in comparison to other antioxidants that operate through distinct, yet complementary, pathways.
Mechanisms of Action: A Comparative Overview
This compound: Beyond a Thiamine Prodrug
Fursultiamine's primary mechanism involves its efficient conversion to thiamine pyrophosphate (TPP), a critical coenzyme in carbohydrate metabolism and the Krebs cycle.[3] By enhancing neuronal energy production, Fursultiamine helps maintain cellular homeostasis and resilience against stressors.[1] Emerging evidence also points to direct antioxidant and anti-apoptotic properties. Studies have shown that Fursultiamine can attenuate mitochondrial ROS accumulation and reduce apoptotic cell death in models of cellular stress.[4][5] While its precise signaling interactions are still being fully elucidated, its ability to support mitochondrial function is a cornerstone of its neuroprotective profile.
N-acetylcysteine (NAC): A Glutathione Precursor
NAC exerts its neuroprotective effects primarily by replenishing intracellular levels of glutathione (GSH), a major endogenous antioxidant.[6] NAC serves as a cysteine donor, a rate-limiting substrate for GSH synthesis.[6] By bolstering the cellular antioxidant capacity, NAC effectively scavenges free radicals and detoxifies reactive aldehydes. Furthermore, NAC has been shown to modulate key signaling pathways involved in cellular defense, including the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, which upregulates the expression of a battery of antioxidant and cytoprotective genes.[2]
Vitamin E (α-tocopherol): The Chain-Breaking Antioxidant
Vitamin E, particularly α-tocopherol, is a potent lipid-soluble antioxidant that resides within cellular membranes. Its primary role is to interrupt the chain reaction of lipid peroxidation by scavenging peroxyl radicals. This action is critical in preserving the structural and functional integrity of neuronal membranes. Beyond its direct antioxidant function, α-tocopherol can also modulate signal transduction pathways, such as the protein kinase C (PKC) pathway, and influence gene expression, contributing to its neuroprotective effects.[7]
Resveratrol: A Multifaceted Polyphenol
Resveratrol, a natural polyphenol, exhibits a broad spectrum of biological activities, including potent antioxidant and anti-inflammatory effects. Its neuroprotective mechanisms are multifaceted, involving the activation of several signaling pathways. Resveratrol is a well-documented activator of the Nrf2-ARE pathway, leading to the upregulation of endogenous antioxidant enzymes.[8] It also modulates the sirtuin 1 (SIRT1) pathway, which is implicated in cellular longevity and stress resistance. Additionally, Resveratrol can influence the PI3K/Akt signaling cascade, a key pathway in promoting cell survival and inhibiting apoptosis.[9]
Signaling Pathway Overview
To visualize the interplay of these antioxidants with key neuroprotective signaling pathways, the following diagrams illustrate their primary modes of action.
Caption: Comparative Mechanisms of Fursultiamine and Other Antioxidants.
Caption: Key Neuroprotective Signaling Pathways Modulated by Antioxidants.
Comparative Efficacy: A Synthesis of Experimental Data
Direct head-to-head comparative studies evaluating the neuroprotective efficacy of Fursultiamine against NAC, Vitamin E, and Resveratrol are limited. However, by collating data from various in vitro and in vivo studies using analogous models of neuronal injury, we can construct a comparative framework.
In Vitro Neuroprotection
In vitro models of oxidative stress, often employing agents like hydrogen peroxide (H₂O₂) or glutamate, provide a controlled environment to assess the direct cytoprotective effects of these compounds.[10][11]
| Compound | Model | Concentration | Key Finding | Reference |
| Fursultiamine | Cisplatin/Kanamycin-induced ototoxicity in cochlear explants | 100 µM | Significantly reduced hair cell degeneration and mitochondrial ROS accumulation. | [5][12] |
| N-acetylcysteine (NAC) | H₂O₂-induced oxidative stress in neuronal cultures | Varies | Protects against neuronal death by replenishing glutathione stores. | [13] |
| Vitamin E (α-tocopherol) | H₂O₂-induced damage in SH-SY5Y cells | Varies | Reduces LDH release and decreases in cell viability. | [14] |
| Resveratrol | 6-OHDA-induced neurotoxicity in synaptosomes | 1-20 µg/mL | Concentration-dependent increase in synaptosomal viability (up to 30% protection with pure resveratrol). | [15] |
In Vivo Neuroprotection
In vivo studies, often utilizing models of neurodegeneration or cerebral ischemia, provide a more systemic evaluation of neuroprotective efficacy, encompassing factors like bioavailability and metabolic stability.
| Compound | Model | Dosage | Key Finding | Reference |
| Fursultiamine | Data from relevant in vivo neuroprotection models are limited. | - | - | - |
| N-acetylcysteine (NAC) | Rat model of stroke | Varies | Reduced infarct volume and improved neurological score. | [16] |
| Vitamin E (α-tocopherol) | Ttpa-null mice (model of Vitamin E deficiency) | Varies | Normalizes expression of neuroinflammatory genes in the spinal cord. | [17] |
| Resveratrol | Rat model of cerebral ischemia/reperfusion | 30 mg/kg | Significantly improved infarct size and neurological scores; increased SOD and decreased MDA levels. | [8][18] |
Experimental Methodologies: Self-Validating Protocols
The following protocols represent standardized methods for evaluating neuroprotective efficacy and underlying mechanisms.
In Vitro Model of H₂O₂-Induced Oxidative Stress
This protocol is designed to induce oxidative stress in a neuronal cell line (e.g., SH-SY5Y) to screen for the cytoprotective effects of test compounds.
-
Cell Culture: Plate SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of this compound or comparator antioxidants for a predetermined duration (e.g., 2-4 hours).
-
Induction of Oxidative Stress: Expose the cells to a pre-determined optimal concentration of H₂O₂ (e.g., 100-300 µM) for 24 hours.[19]
-
Assessment of Cell Viability: Quantify cell viability using the MTT assay. Read absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls.
Caption: Workflow for the in vitro H₂O₂-induced oxidative stress assay.
Measurement of Oxidative Stress Markers
These assays quantify the extent of oxidative damage and the activity of endogenous antioxidant enzymes in brain tissue homogenates from in vivo studies.
-
Lipid Peroxidation (MDA Assay): Measures malondialdehyde (MDA), a byproduct of lipid peroxidation, via its reaction with thiobarbituric acid (TBA) to form a colored product.[20]
-
Superoxide Dismutase (SOD) Activity: Assesses the activity of SOD, which catalyzes the dismutation of superoxide radicals.
-
Catalase (CAT) Activity: Measures the activity of catalase, which decomposes hydrogen peroxide.
-
Glutathione Peroxidase (GPx) Activity: Determines the activity of GPx, which reduces hydrogen peroxide and lipid hydroperoxides.
TUNEL Assay for Apoptosis in Brain Tissue
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Tissue Preparation: Perfuse the animal and fix the brain in 4% paraformaldehyde. Prepare paraffin-embedded or frozen sections.
-
Permeabilization: Treat sections with proteinase K to allow enzyme access.
-
Labeling: Incubate sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and biotinylated dUTP. TdT adds the labeled nucleotides to the 3'-OH ends of fragmented DNA.
-
Detection: Apply a streptavidin-horseradish peroxidase (HRP) conjugate followed by a chromogen (e.g., DAB) to visualize TUNEL-positive (apoptotic) cells.
-
Quantification: Count the number of TUNEL-positive cells per defined area using light microscopy.
Morris Water Maze for Cognitive Function
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodent models of neurodegenerative diseases.
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase: Over several days, the animal is placed in the pool from different starting positions and learns to find the hidden platform using spatial cues in the room.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
Data Analysis: Key parameters include escape latency (time to find the platform), path length, and time spent in the target quadrant.
Discussion and Future Directions
The available evidence indicates that this compound holds promise as a neuroprotective agent, primarily through its ability to enhance thiamine bioavailability and support mitochondrial function.[1][2] This mechanism is distinct from the direct ROS scavenging and glutathione replenishment offered by NAC and Vitamin E, and the multifaceted signaling modulation of Resveratrol.
A significant gap in the current literature is the lack of direct, quantitative comparisons of Fursultiamine with other antioxidants in standardized models of neurodegeneration. While Fursultiamine has demonstrated efficacy in reducing mitochondrial ROS, its broader impact on systemic markers of oxidative stress (e.g., MDA, SOD, CAT, GPx) in the brain requires more extensive investigation. Furthermore, elucidating its specific interactions with key neuroprotective signaling pathways, such as Nrf2-ARE and PI3K/Akt, will be crucial in positioning it within the therapeutic landscape.
For drug development professionals, future research should prioritize:
-
Head-to-head comparative studies of Fursultiamine against other antioxidants in validated in vivo models of neurodegenerative diseases (e.g., Alzheimer's, Parkinson's, or stroke models).
-
Quantitative assessment of a comprehensive panel of oxidative stress markers in the brain following Fursultiamine administration in these models.
-
In-depth investigation into the modulation of the Nrf2-ARE and PI3K/Akt signaling pathways by Fursultiamine to clarify its molecular mechanisms of action.
By addressing these research questions, a clearer understanding of the relative therapeutic potential of this compound will emerge, paving the way for its potential application in the prevention and treatment of neurodegenerative disorders.
References
- A meta-analysis of resveratrol protects against cerebral ischemia/reperfusion injury: Evidence from rats studies and insight into molecular mechanisms. (2022). Frontiers in Pharmacology. [Link]
- Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models. (2013). ACS Chemical Neuroscience. [Link]
- Investigation of the therapeutic potential of N-acetyl cysteine and the tools used to define nigrostriatal degeneration in vivo. (2016). Journal of Neuroscience Methods. [Link]
- Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease. (2020). Frontiers in Pharmacology. [Link]
- Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases. (2018). Molecules. [Link]
- Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models. (2013). ACS Chemical Neuroscience. [Link]
- Thiamine as a peripheral neuro-protective agent in comparison with N-acetyl cysteine in axotomized rats. (2023). Iranian Journal of Basic Medical Sciences. [Link]
- Neuroprotective effect of N-acetylcysteine against cisplatin-induced toxicity in rat brain by modulation of oxidative stress and inflammation. (2019). Drug Design, Development and Therapy. [Link]
- Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine. (2021). International Journal of Molecular Sciences. [Link]
- Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine. (2021). MDPI. [Link]
- (PDF) Neuroprotective effects of N-acetylcysteine: A review. (2014).
- Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine. (2021). PubMed. [Link]
- Antioxidant and Neuroprotective Capacity of Resveratrol-Loaded Polymeric Micelles in In Vitro and In Vivo Models with Generated Oxid
- Thiamine Protects Glioblastoma Cells against Glutamate Toxicity by Suppressing Oxidative/Endoplasmic Reticulum Stress. (2021). Chemical and Pharmaceutical Bulletin. [Link]
- N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities. (2014). Brain and Behavior. [Link]
- Dibenzoylthiamine Has Powerful Antioxidant and Anti-Inflammatory Properties in Cultured Cells and in Mouse Models of Stress and Neurodegener
- Neuroprotective effects of yokukansan, a traditional Japanese medicine, on glutamate-mediated excitotoxicity in cultured cells. (2009). Neuroscience. [Link]
- Role of PI3K/Akt pathway in neuroprotection and oxid
- α-Tocopherol and Hippocampal Neural Plasticity in Physiological and Pathological Conditions. (2016). International Journal of Molecular Sciences. [Link]
- Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea. (2021). Antioxidants. [Link]
- Brain Α-Tocopherol Concentration is Inversely Associated with Neurofibrillary Tangle Counts in Brain Regions Affected in Earlier Braak Stages: A Cross-Sectional Finding in the Oldest Old. (2021). The Journal of Prevention of Alzheimer's Disease. [Link]
- Natural and Synthetic α-Tocopherol Modulate the Neuroinflammatory Response in the Spinal Cord of Adult Ttpa-null Mice. (2020). The Journal of Nutrition. [Link]
- Antioxidant and Neuroprotective Activity of Vitamin E Homologues: In Vitro Study. (2021). Antioxidants. [Link]
- Thiamine Deficiency Induces Endoplasmic Reticulum Stress and Oxidative Stress in Human Neurons Derived from Induced Pluripotent. (2017). Toxicology and Applied Pharmacology. [Link]
- (PDF) Antioxidant-independent activities of alpha-tocopherol. (2017).
- What is the mechanism of Fursultiamine? (2024).
- Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea. (2021). PubMed. [Link]
- PI3K/Akt Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer's Disease and Parkinson's. (2021). Frontiers in Pharmacology. [Link]
- Does activation of Nrf2/ARE/HO-1 pathway mediate antioxidant effects of herbal medicines? (2024). Consensus. [Link]
- Studies on lipid peroxidation in the rat brain. (1995). Neurochemical Research. [Link]
- PI3K/Akt signaling pathway for neuroprotection. (2021).
- Fursultiamine. (2024). PubChem. [Link]
- Triggers for the Nrf2/ARE Signaling Pathway and Its Nutritional Regulation: Potential Therapeutic Applications of Ulcerative Colitis. (2018). International Journal of Molecular Sciences. [Link]
- Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine. (2021). International Journal of Molecular Sciences. [Link]
- IC 50 values (μM) for DPPH scavenging ability of the compounds. (2023).
- PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer's Disease and Parkinson's Disease. (2021). Frontiers in Pharmacology. [Link]
- Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea. (2021). MDPI. [Link]
- Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin. (2017). Molecules. [Link]
- Pathophysiologically Relevant Levels of Hydrogen Peroxide Induce Glutamate-Independent Neurodegeneration That Involves Activation of Transient Receptor Potential Melastatin 7 Channels. (2011). Antioxidants & Redox Signaling. [Link]
- Fursultiamine, a Vitamin B1 Derivative, Enhances Chondroprotective Effects of Glucosamine Hydrochloride and Chondroitin Sulfate in Rabbit Experimental Osteoarthritis. (2005).
- Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea. (2021). Antioxidants. [Link]
- Comparative evaluation of N-acetylcysteine (NAC) and N-acetylcysteine amide (NACA) on glutamate and lead-induced toxicity in CD-1 mice. (2014). Toxicology Mechanisms and Methods. [Link]
- Abstract 662: Vitamin B1 derivative, fursultiamine, prevents lung cancer cells growth. (2024). Cancer Research. [Link]
- Lipid Peroxidation and Antioxidant Supplementation in Neurodegenerative Diseases: A Review of Human Studies. (2020). Antioxidants. [Link]
Sources
- 1. Activation of the Nrf2 Pathway as a Therapeutic Strategy for ALS Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thiamine as a peripheral neuro-protective agent in comparison with N-acetyl cysteine in axotomized rats | Maryam Mousavinezhad-Moghaddam [scispace.com]
- 4. Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α-Tocopherol and Hippocampal Neural Plasticity in Physiological and Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. Thiamine Protects Glioblastoma Cells against Glutamate Toxicity by Suppressing Oxidative/Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of yokukansan, a traditional Japanese medicine, on glutamate-mediated excitotoxicity in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uknowledge.uky.edu [uknowledge.uky.edu]
- 14. Antioxidant and Neuroprotective Activity of Vitamin E Homologues: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Natural and Synthetic α-Tocopherol Modulate the Neuroinflammatory Response in the Spinal Cord of Adult Ttpa-null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | A meta-analysis of resveratrol protects against cerebral ischemia/reperfusion injury: Evidence from rats studies and insight into molecular mechanisms [frontiersin.org]
- 19. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Studies on lipid peroxidation in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Fursultiamine Hydrochloride vs. Benfotiamine: A Comparative Analysis of Efficacy in Diabetic Neuropathy
Introduction
Diabetic neuropathy, a debilitating complication of diabetes mellitus, presents a significant challenge in clinical management. The pathogenesis is intricately linked to hyperglycemia-induced metabolic dysregulation, leading to nerve damage and profound sensory and motor deficits. Thiamine (Vitamin B1) and its derivatives have long been investigated as therapeutic agents due to thiamine's crucial role in glucose metabolism. Among these, the lipophilic derivatives fursultiamine hydrochloride and benfotiamine have emerged as promising candidates owing to their enhanced bioavailability compared to standard thiamine. This guide provides an in-depth, objective comparison of fursultiamine and benfotiamine, synthesizing available experimental data to delineate their respective mechanisms, pharmacokinetic profiles, and clinical efficacy in the context of diabetic neuropathy. This analysis is intended for researchers, scientists, and drug development professionals engaged in the pursuit of more effective treatments for this pervasive condition.
Chemical Structures and Bioavailability
Both fursultiamine and benfotiamine are prodrugs of thiamine, designed for improved lipid solubility to facilitate passive diffusion across the intestinal membrane, thereby increasing bioavailability.[1][2]
-
Fursultiamine , or thiamine tetrahydrofurfuryl disulfide (TTFD), is a thiamine disulfide derivative.[3] Its chemical structure features a disulfide bond, which contributes to its lipophilicity.[4]
-
Benfotiamine , S-benzoylthiamine O-monophosphate, is an S-acyl derivative of thiamine.[5] It is dephosphorylated in the intestine to the lipid-soluble S-benzoylthiamine, which is then absorbed and converted to thiamine.[5]
A comparative pharmacokinetic study in healthy male subjects revealed that while both lipophilic derivatives significantly increase thiamine absorption compared to thiamine nitrate, the total systemic thiamine exposure was slightly greater with fursultiamine, although the difference was not statistically significant and fell within the conventional bioequivalence range.[6][7] Conversely, another study suggests that benfotiamine has a significantly higher bioavailability compared to other lipid-soluble thiamine preparations like fursultiamine.[8][9][10] A study in mice also indicated that benfotiamine led to higher blood concentrations of thiamine and its active form, thiamine pyrophosphate (TPP), compared to fursultiamine.[11]
| Compound | Chemical Class | Key Structural Feature | Molecular Formula | Molar Mass |
| Fursultiamine | Thiamine Disulfide Derivative | Disulfide bond | C₁₇H₂₆N₄O₃S₂[12] | 398.54 g·mol⁻¹[3] |
| Benfotiamine | S-acyl Thiamine Derivative | S-benzoyl group | C₁₉H₂₃N₄O₆PS[13] | 466.45 g·mol⁻¹[5] |
Mechanism of Action in Diabetic Neuropathy
While both compounds increase intracellular thiamine levels, their downstream effects on the pathological pathways of diabetic neuropathy appear to differ in nuance and have been investigated to varying extents.
Benfotiamine: A Multi-Pathway Inhibitor
Benfotiamine's mechanism of action in diabetic neuropathy is extensively studied. Its primary therapeutic effect is attributed to the activation of the enzyme transketolase, a key component of the pentose phosphate pathway (PPP).[7][14]
-
Activation of Transketolase: By boosting transketolase activity, benfotiamine diverts the upstream glycolytic metabolites, glyceraldehyde-3-phosphate (G3P) and fructose-6-phosphate (F6P), into the PPP.[9]
-
Inhibition of Pathogenic Pathways: This diversion effectively reduces the substrate availability for several major pathways of hyperglycemic damage:
-
Advanced Glycation End-product (AGE) Formation: Reduces the formation of methylglyoxal, a precursor to AGEs.[15]
-
Protein Kinase C (PKC) Pathway: Decreases the synthesis of diacylglycerol (DAG), an activator of PKC.[11]
-
Hexosamine Pathway: Reduces the flux through this pathway.[11]
-
Polyol Pathway: By promoting glucose metabolism through the PPP, it lessens the reliance on the polyol pathway, thereby reducing sorbitol accumulation.[14]
-
-
Anti-inflammatory and Antioxidant Effects: Benfotiamine has been shown to suppress inflammatory responses and exhibit direct antioxidant effects by scavenging reactive oxygen species (ROS).[7][9]
Caption: Benfotiamine's mechanism of action in mitigating diabetic neuropathy.
Fursultiamine: Enhancing Thiamine Bioavailability
The mechanism of fursultiamine is primarily understood through its ability to efficiently increase thiamine levels in the body, including the central nervous system.[1][2]
-
Enhanced Thiamine Delivery: As a lipid-soluble derivative, fursultiamine is readily absorbed and converted to active thiamine (TPP) within cells.[1][2] This ensures a sufficient supply of the coenzyme for crucial metabolic enzymes.
-
Mitochondrial Function: Fursultiamine has been shown to enhance mitochondrial respiration and reactivate mitochondrial pyruvate dehydrogenase, improving metabolic function under hypoxic conditions.[16]
-
Anti-inflammatory Effects: It can inhibit the NF-κB signaling pathway, a key regulator of inflammation.[16]
-
Neuroprotective Effects: Fursultiamine's ability to cross the blood-brain barrier more effectively than thiamine suggests a potential role in protecting central and peripheral neurons.[2]
While these mechanisms are relevant to neuronal health, the direct linkage and extensive research into the specific pathways of diabetic neuropathy, as seen with benfotiamine, are less comprehensively documented for fursultiamine.
Comparative Efficacy in Diabetic Neuropathy: A Review of Experimental Data
Direct head-to-head clinical trials comparing fursultiamine and benfotiamine for diabetic neuropathy are scarce. Therefore, this comparison relies on individual study data and preclinical models.
Benfotiamine: Clinical Evidence
Several clinical trials have investigated the efficacy of benfotiamine in treating diabetic polyneuropathy, with results showing improvements in neuropathic symptoms.
-
BENDIP Study: This randomized, double-blind, placebo-controlled study found that after 6 weeks of treatment, benfotiamine (600 mg/day) significantly improved the Neuropathy Symptom Score (NSS) compared to placebo. The most significant improvement was observed in the symptom of pain.[12][17]
-
BEDIP Study: A 3-week randomized, controlled pilot study demonstrated a statistically significant improvement in the neuropathy score and a decrease in pain in patients treated with benfotiamine compared to placebo.[18]
-
Long-term Studies: The results from longer-term studies have been more varied. A 24-month trial in patients with type 1 diabetes did not find significant differences in nerve conduction velocity between the benfotiamine and placebo groups.[19]
| Study | Dosage | Duration | Primary Outcome | Key Findings |
| BENDIP [12][17] | 300 mg/day & 600 mg/day | 6 weeks | Neuropathy Symptom Score (NSS) | Significant improvement in NSS with 600 mg/day. |
| BEDIP [18] | 400 mg/day | 3 weeks | Neuropathy Score | Significant improvement in neuropathy score and pain. |
| Long-term T1DM [19] | 300 mg/day | 24 months | Peroneal Nerve Conduction Velocity | No significant difference compared to placebo. |
Fursultiamine and Other Lipophilic Derivatives: Clinical Evidence
Clinical data specifically for fursultiamine in diabetic neuropathy is less robust. However, studies on other lipophilic thiamine derivatives, such as sulbutiamine, provide some insights.
-
A study on sulbutiamine (400 mg/day for 6 weeks) in patients with diabetic polyneuropathy showed significant improvements in nerve conduction velocity and compound motor action potential compared to a control group. However, there was no significant improvement in neurological symptoms and signs between the groups.[8]
-
Another study on sulbutiamine (400 mg/day for 6 weeks) in patients with painful symmetrical peripheral neuropathy reported a noteworthy reduction in pain.[3]
While not a direct comparison, these findings suggest that lipophilic thiamine derivatives as a class have the potential to positively impact nerve function and symptoms in diabetic neuropathy. The lack of extensive, controlled trials for fursultiamine in this specific indication remains a significant data gap.
Experimental Protocols for Assessing Efficacy
The evaluation of therapeutic efficacy in diabetic neuropathy relies on a combination of subjective symptom scoring and objective physiological measurements.
Neuropathy Symptom and Disability Scores
-
Neuropathy Sympt మన Score (NSS): A questionnaire-based assessment of the presence and severity of neuropathic symptoms such as pain, burning, numbness, and paresthesia.[12]
-
Total Symptom Score (TSS): A comprehensive evaluation of the frequency and intensity of various neuropathic sensory symptoms.[12]
-
Michigan Neuropathy Screening Instrument (MNSI): A widely used tool that includes a patient questionnaire and a physical assessment of the feet.[20]
Electrophysiological and Quantitative Sensory Testing
-
Nerve Conduction Velocity (NCV): Measures the speed at which an electrical impulse travels along a nerve, providing an objective measure of nerve function.[5][6]
-
Vibration Perception Threshold (VPT): Assesses the ability to feel vibrations, typically using a biothesiometer or tuning fork, which is often diminished in diabetic neuropathy.[18]
-
Current Perception Threshold (CPT): A quantitative sensory test that measures the minimum electrical current a patient can perceive at different frequencies, corresponding to different nerve fiber types.[10]
Caption: A generalized experimental workflow for a comparative clinical trial.
Conclusion and Future Directions
Both this compound and benfotiamine represent significant advancements over conventional thiamine supplementation due to their enhanced bioavailability. Benfotiamine has a more extensively documented mechanism of action in the context of diabetic neuropathy, targeting multiple pathways of hyperglycemic damage. This is supported by a larger body of clinical evidence demonstrating its efficacy in improving neuropathic symptoms, particularly pain.
While fursultiamine shows comparable, if not slightly superior, pharmacokinetic properties in some studies, there is a notable lack of robust clinical trials specifically evaluating its efficacy in diabetic neuropathy. The positive results seen with other lipophilic thiamine derivatives suggest potential benefits, but further research is imperative.
For drug development professionals, benfotiamine currently stands as the more evidence-backed option for targeting diabetic neuropathy. However, the distinct properties of fursultiamine, including its potential for greater central nervous system penetration, warrant further investigation. Head-to-head, long-term clinical trials with comprehensive endpoints, including both symptom scores and objective measures of nerve function, are crucial to definitively determine the comparative efficacy of these two promising therapeutic agents.
References
- Park, J. H., et al. (2016). Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Preparations. Clinical Therapeutics, 38(10), 2277-2285. [Link]
- Kim, J., et al. (2016).
- Pan, X., et al. (2016). Both benfotiamine and fursultiamine increase the level of thiamine but not that of its phosphate esters in the brain.
- Jutaily, T., et al. (2020). Comparative bioavailability of various thiamine derivatives after oral administration.
- Wikipedia. (n.d.). Fursultiamine. [Link]
- Hefnawy, A., et al. (2022). Oral Benfotiamine 300 mg Versus Intramuscular Thiamine in Diabetic Patients with Peripheral Neuropathy. Symbiosis Online Publishing. [Link]
- PubChem. (n.d.). Benfotiamine. [Link]
- PubChem. (n.d.). Fursultiamine. [Link]
- Patsnap Synapse. (2024). What is the mechanism of Benfotiamine? [Link]
- Stracke, H., et al. (1999).
- News-Medical.Net. (2019). Benfotiamine Health Benefits and Side Effects. [Link]
- ResearchGate. (n.d.). Chemical structure of benfotiamine. [Link]
- Wikipedia. (n.d.). Benfotiamine. [Link]
- Patsnap Synapse. (2024). What is the mechanism of Fursultiamine? [Link]
- Patsnap Synapse. (2024).
- Hansen, C. S., et al. (2012). The Effects of Long-Term Oral Benfotiamine Supplementation on Peripheral Nerve Function and Inflammatory Markers in Patients With Type 1 Diabetes: A 24-month, double-blind, randomized, placebo-controlled trial. PMC - NIH. [Link]
- Stracke, H., et al. (2008). Benfotiamine in diabetic polyneuropathy (BENDIP): results of a randomised, double blind, placebo-controlled clinical study. PubMed, 18473286. [Link]
- Stracke, H., et al. (2008).
- Stracke, H., et al. (2001).
- Alam, U., et al. (2016). Recent Advances in Diagnostic Strategies for Diabetic Peripheral Neuropathy. Endocrinology and Metabolism, 31(2), 230–238. [Link]
- Haupt, E., et al. (2005). Benfotiamine in the treatment of diabetic polyneuropathy--a three-week randomized, controlled pilot study (BEDIP study). PubMed, 15726875. [Link]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. Frontiers | Advances in Screening, Early Diagnosis and Accurate Staging of Diabetic Neuropathy [frontiersin.org]
- 3. Efficacy of Sulbutiamine-a Fat Soluble Thiamine in the Management of Diabetic Symmetrical Peripheral Neuropathy | Esculapio Journal of SIMS [esculapio.pk]
- 4. Oral Thiamine for the Treatment of Painful Diabetic Peripheral Neuropathy [ctv.veeva.com]
- 5. BOND study: a randomised double-blind, placebo-controlled trial over 12 months to assess the effects of benfotiamine on morphometric, neurophysiological and clinical measures in patients with type 2 diabetes with symptomatic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.de]
- 7. Efficacy of benfotiamine versus thiamine on function and glycation products of peripheral nerves in diabetic rats | Semantic Scholar [semanticscholar.org]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. What is Fursultiamine used for? [synapse.patsnap.com]
- 10. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 11. Efficacy of benfotiamine versus thiamine on function and glycation products of peripheral nerves in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benfotiamine in diabetic polyneuropathy (BENDIP): results of a randomised, double blind, placebo-controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiamine and benfotiamine: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simple tests to screen for diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Expert opinion on screening, diagnosis and management of diabetic peripheral neuropathy: a multidisciplinary approach [frontiersin.org]
- 16. Thiamine and diabetes: back to the future? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Benfotiamine in the treatment of diabetic polyneuropathy--a three-week randomized, controlled pilot study (BEDIP study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Effects of Long-Term Oral Benfotiamine Supplementation on Peripheral Nerve Function and Inflammatory Markers in Patients With Type 1 Diabetes: A 24-month, double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Advances in Diagnostic Strategies for Diabetic Peripheral Neuropathy [e-enm.org]
A Researcher's Guide to Assessing the Synergistic Effects of Fursultiamine Hydrochloride with Neurotrophic Factors
Introduction: Beyond Monotherapy in Neuroregeneration
In the intricate landscape of neurotherapeutics, the quest for agents that can not only halt neurodegeneration but actively promote regeneration is paramount. While neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), Nerve Growth Factor (NGF), and Glial Cell Line-Derived Neurotrophic Factor (GDNF) are cornerstones of pro-survival and regenerative signaling, their clinical efficacy can be hampered by challenges in delivery, stability, and the metabolic state of the target neurons. Concurrently, metabolic enhancers offer a complementary approach by ensuring neurons have the requisite energy to execute the demanding processes of repair and growth.
This guide explores the potential synergistic relationship between Fursultiamine hydrochloride, a highly bioavailable thiamine (Vitamin B1) derivative, and key neurotrophic factors. Fursultiamine, known chemically as thiamine tetrahydrofurfuryl disulfide (TTFD), is a lipid-soluble compound designed to more effectively cross cellular membranes and the blood-brain barrier compared to standard thiamine.[1][2] Once inside the cell, it is converted to thiamine pyrophosphate (TPP), an essential coenzyme for carbohydrate and energy metabolism.[2][3]
While direct, peer-reviewed studies investigating the synergistic effects of Fursultiamine with neurotrophic factors are nascent, this guide provides a comprehensive framework for researchers. We will dissect the individual mechanisms of these molecules, posit a strong scientific rationale for their potential synergy, and provide detailed experimental protocols to rigorously test this hypothesis. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore this promising therapeutic combination.
Part 1: Mechanistic Deep Dive - Fursultiamine and Neurotrophic Factors
A logical assessment of synergy begins with a thorough understanding of the individual components. The proposed benefit of combining Fursultiamine with neurotrophic factors rests on a simple yet powerful premise: neurotrophic factors provide the "signals" for growth and survival, while Fursultiamine provides the "fuel" to carry out these commands.
This compound: The Metabolic Engine
Standard thiamine is a water-soluble vitamin with limited absorption and transport across the blood-brain barrier.[4] Fursultiamine's lipophilic nature overcomes this limitation, ensuring a more robust supply of thiamine to the central and peripheral nervous systems.[2][3]
Its primary neuroprotective effects are linked to its role in cellular energy production.[1] As the precursor to TPP, Fursultiamine is critical for enzymes like pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, which are central to the Krebs cycle and the generation of ATP.[2][5] The brain, with its high metabolic demand, is exquisitely sensitive to thiamine deficiency.[5]
Beyond its metabolic role, emerging evidence suggests Fursultiamine possesses direct antioxidant and anti-apoptotic properties. Studies have shown it can reduce the accumulation of mitochondrial reactive oxygen species (ROS) and suppress the activation of apoptotic pathways, such as cleaved caspase-3, in response to cellular stressors.[6]
Neurotrophic Factors: The Master Regulators of Neuronal Fate
Neurotrophic factors are secreted proteins that are essential for the differentiation, survival, and plasticity of neurons. We will focus on three well-characterized factors: BDNF, NGF, and GDNF.
-
Brain-Derived Neurotrophic Factor (BDNF): Primarily acts through the Tropomyosin receptor kinase B (TrkB). The BDNF/TrkB complex activates downstream pathways including the PI3K/Akt (survival), RAS/MAPK (neurite outgrowth and plasticity), and PLCγ (neurotransmitter release) pathways.[7][8]
-
Nerve Growth Factor (NGF): The prototypical neurotrophin, NGF signals through the TrkA receptor, activating pathways highly similar to BDNF, promoting the survival and maintenance of sensory and sympathetic neurons.
-
Glial Cell Line-Derived Neurotrophic Factor (GDNF): Signals through a multi-component receptor system, binding to the GFRα1 co-receptor, which then activates the RET receptor tyrosine kinase.[7][9] This signaling is vital for the survival of dopaminergic and motor neurons and also engages the PI3K/Akt and RAS/MAPK pathways.[7]
Part 2: The Synergy Hypothesis - A Multi-Pillar Rationale
We propose that Fursultiamine and neurotrophic factors act synergistically through at least two primary mechanisms: Metabolic Enablement and Convergent Pathway Modulation .
-
Metabolic Enablement: Neurite outgrowth, synaptogenesis, and the expression of survival-related proteins are all highly energy-dependent processes. Neurotrophic factors initiate these programs, but their successful execution requires a substantial supply of ATP. By enhancing mitochondrial efficiency, Fursultiamine can provide the necessary energy, allowing the cell to fully realize the regenerative potential signaled by BDNF, NGF, or GDNF.
-
Convergent Pathway Modulation: The neuroprotective effects of some thiamine derivatives have been linked to the activation of the PI3K/Akt pathway and the downstream inhibition of Glycogen Synthase Kinase 3β (GSK3β), a pro-apoptotic kinase.[10][11] This is a critical point of convergence, as the PI3K/Akt pathway is a primary pro-survival cascade for virtually all neurotrophic factors.[10] Co-administration could lead to a more robust and sustained activation of this central survival pathway than either agent could achieve alone.
Part 3: Experimental Validation - Protocols and Data Interpretation
To rigorously test this synergy hypothesis, a series of well-controlled in vitro experiments are required. The following protocols provide a comprehensive workflow, from cell culture to functional endpoint analysis. The core principle is to compare the effects of a sub-optimal dose of a neurotrophic factor alone, Fursultiamine alone, and the combination of the two against a vehicle control.
Experimental Workflow
Detailed Experimental Protocols
Protocol 1: Neuronal Survival Assay (MTT-based)
-
Causality: This protocol quantifies metabolically active, viable cells. A synergistic effect would manifest as a significantly higher cell viability in the combination group compared to individual treatments, especially under conditions of mild oxidative stress (e.g., low-dose H₂O₂ or glutamate).
-
Methodology:
-
Cell Plating: Plate primary cortical neurons in 96-well plates at a density of 1 x 10⁴ cells/well. Allow neurons to adhere and mature for 3-5 days in vitro (DIV).
-
Induce Stress (Optional): Introduce a mild neurotoxic stressor, such as 50 µM glutamate, to create a window for observing neuroprotection.
-
Treatment: Replace the medium with fresh neurobasal medium containing the following conditions:
-
Vehicle Control (0.1% DMSO)
-
Neurotrophic Factor (e.g., BDNF at 25 ng/mL)
-
Fursultiamine HCl (e.g., at 50 µM)
-
BDNF (25 ng/mL) + Fursultiamine HCl (50 µM)
-
-
Incubation: Incubate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure absorbance at 570 nm using a microplate reader.
-
Validation: Results should be normalized to the vehicle control. A statistically significant increase (e.g., p < 0.05 via ANOVA with post-hoc test) in the combination group over the single-treatment groups indicates synergy.
-
Protocol 2: Neurite Outgrowth Assay
-
Causality: This assay directly visualizes and quantifies the structural plasticity of neurons. Synergy would be demonstrated by a greater total neurite length or more complex branching in the combination treatment group. Dorsal Root Ganglion (DRG) neurons are an excellent model for this assay.
-
Methodology:
-
Cell Plating: Plate primary DRG neurons on poly-D-lysine/laminin-coated coverslips in 24-well plates.
-
Treatment: After 24 hours, replace the medium with the four treatment conditions as described in Protocol 1 (using NGF, e.g., 20 ng/mL, is appropriate for DRG neurons).
-
Incubation: Incubate for 72 hours.
-
Immunocytochemistry (ICC):
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100.
-
Block with 5% Bovine Serum Albumin (BSA).
-
Incubate with a primary antibody against a neuronal marker (e.g., anti-β-III Tubulin, 1:1000) overnight at 4°C.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488, 1:1000) and a nuclear counterstain (e.g., DAPI).
-
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Use an automated image analysis software (e.g., ImageJ with NeuronJ plugin) to trace and measure the total length of neurites per neuron.
-
Validation: A synergistic effect is confirmed if the [NF + FT] group shows a statistically significant increase in mean neurite length compared to the NF and FT groups alone.
-
Part 4: Data Presentation and Comparative Analysis
Quantitative data from these experiments should be summarized in clear, comparative tables. The hypothetical data below illustrates expected outcomes demonstrating synergy.
Table 1: Hypothetical Data on Neuronal Survival Under Oxidative Stress
| Treatment Group | Concentration | % Cell Viability (Mean ± SD) | p-value vs. Control | p-value vs. NF+FT |
|---|---|---|---|---|
| Vehicle Control | - | 50.2 ± 4.5 | - | < 0.001 |
| BDNF | 25 ng/mL | 65.8 ± 5.1 | < 0.05 | < 0.01 |
| Fursultiamine (FT) | 50 µM | 61.3 ± 4.9 | < 0.05 | < 0.001 |
| BDNF + FT | 25 ng/mL + 50 µM | 88.9 ± 6.2 | < 0.001 | - |
Table 2: Hypothetical Data on Neurite Outgrowth in DRG Neurons
| Treatment Group | Concentration | Average Neurite Length/Neuron (µm, Mean ± SD) | p-value vs. Control | p-value vs. NF+FT |
|---|---|---|---|---|
| Vehicle Control | - | 155 ± 25 | - | < 0.001 |
| NGF | 20 ng/mL | 420 ± 45 | < 0.001 | < 0.01 |
| Fursultiamine (FT) | 50 µM | 190 ± 30 | > 0.05 | < 0.001 |
| NGF + FT | 20 ng/mL + 50 µM | 750 ± 68 | < 0.001 | - |
Conclusion and Future Directions
The conceptual framework and experimental designs presented in this guide provide a robust starting point for investigating the synergistic potential of this compound and neurotrophic factors. The core hypothesis—that metabolic enhancement via Fursultiamine can unlock the full regenerative capacity signaled by factors like BDNF, NGF, and GDNF—is scientifically sound and warrants rigorous investigation.
Positive in vitro results would provide a strong rationale for advancing these combination therapies into preclinical animal models of neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) or nerve injury (e.g., peripheral neuropathy, spinal cord injury).[12][13] For drug development professionals, this represents a promising strategy of combining a safe, bioavailable vitamin derivative with potent biologicals, potentially lowering the required therapeutic dose of the neurotrophic factor and enhancing overall efficacy. The future of neuroregeneration may well lie not in a single "magic bullet," but in the intelligent synergy of mechanistically distinct, complementary agents.
References
- Title: Synthetic Thioesters of Thiamine: Promising Tools for Slowing Progression of Neurodegener
- Title: Both benfotiamine and fursultiamine increase the level of thiamine but not that of its phosphate esters in the brain.
- Title: Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine. Source: PubMed Central. URL:[Link]
- Title: What is the mechanism of Fursultiamine?
- Title: Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea.
- Title: What is Fursultiamine used for?
- Title: Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine. Source: MDPI. URL:[Link]
- Title: Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine.
- Title: Relationship: Nerve Damage and Vitamin B1 (fursultiamine). Source: Caring Sunshine. URL:[Link]
- Title: Molecular Structural Features that Determine the Neurotropic Activity of Thiamine Derivatives. Source: Technion - Israel Institute of Technology. URL:[Link]
- Title: Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine. Source: Semantic Scholar. URL:[Link]
- Title: Neurological, Psychiatric, and Biochemical Aspects of Thiamine Deficiency in Children and Adults. Source: PubMed Central. URL:[Link]
- Title: Novel functions and signalling pathways for GDNF. Source: PubMed. URL:[Link]
- Title: Fursultiamine. Source: Wikipedia. URL:[Link]
- Title: Repurposed Drug May Offer Diagnosis, Treatment for Traumatic Nerve Damage. Source: University of Rochester Medical Center. URL:[Link]
- Title: A network map of GDNF/RET signaling pathway in physiological and pathological conditions. Source: PubMed Central. URL:[Link]
- Title: this compound. Source: KEGG DRUG. URL:[Link]
- Title: Fursultiamine, a Vitamin B1 Derivative, Enhances Chondroprotective Effects of Glucosamine Hydrochloride and Chondroitin Sulfate in Rabbit Experimental Osteoarthritis. Source: PubMed. URL:[Link]
- Title: Synergistic effects of BDNF and rehabilitative training on recovery after cervical spinal cord injury. Source: PubMed. URL:[Link]
- Title: What can you take to help your nerves regenerate?
- Title: Importance of Nerve Regeneration Supplements. Source: Centeno-Schultz Clinic. URL:[Link]
- Title: Repeated co-treatment with imipramine and amantadine induces hippocampal brain-derived neurotrophic factor gene expression in r
- Title: Brain-derived neurotrophic factor: a bridge between inflammation and neuroplasticity. Source: PMC. URL:[Link]
- Title: Novel Treatment Approach to Alzheimer's Disease Uses Vitamin B1 Derivative. Source: UC San Diego Health. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What is the mechanism of Fursultiamine? [synapse.patsnap.com]
- 3. What is Fursultiamine used for? [synapse.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Neurological, Psychiatric, and Biochemical Aspects of Thiamine Deficiency in Children and Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A network map of GDNF/RET signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brain-derived neurotrophic factor: a bridge between inflammation and neuroplasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel functions and signalling pathways for GDNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Repurposed Drug May Offer Diagnosis, Treatment for Traumatic Nerve Damage | URMC Newsroom [urmc.rochester.edu]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Fursultiamine Hydrochloride
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides a comprehensive, step-by-step directive for the safe and compliant disposal of fursultiamine hydrochloride, ensuring the protection of both laboratory personnel and the environment. Our focus is not just on the "how," but the "why," grounding each procedural step in scientific principles and regulatory standards to foster a culture of safety and responsibility.
Understanding this compound: A Profile for Safe Disposal
This compound, a derivative of thiamine (Vitamin B1), is a crystalline powder that is freely soluble in water.[1] While not classified as a hazardous substance according to the Globally Harmonized System (GHS), its identity as a pharmaceutical agent necessitates a stringent and cautious approach to its disposal.[2] The core principle guiding its disposal is the complete and irreversible destruction of the active molecule to prevent its entry into the ecosystem.
The thermal decomposition of thiamine and its derivatives, such as fursultiamine, can release toxic fumes, including oxides of nitrogen and sulfur.[3] This underscores the unsuitability of casual disposal methods and highlights the necessity for controlled, high-temperature incineration.
The Cardinal Rule: Prohibited Disposal Methods
Under no circumstances should this compound be disposed of via the sanitary sewer system (i.e., down the drain).[4] This practice is strictly prohibited by the Environmental Protection Agency (EPA) for all pharmaceutical waste, as wastewater treatment facilities are not equipped to remove such compounds, leading to the contamination of waterways.[5][6]
Similarly, disposal in regular laboratory or municipal trash is forbidden. Landfilling of untreated pharmaceutical waste can lead to the leaching of the active compound into the soil and groundwater.[5]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard operating procedure for the collection, storage, and disposal of this compound waste in a laboratory setting.
Part A: Waste Segregation and Containerization
-
Designate a Waste Stream: Establish a dedicated waste stream specifically for non-hazardous pharmaceutical waste, including this compound. This waste should be kept separate from general chemical waste (e.g., solvents, acids) and biohazardous waste.[7]
-
Select an Appropriate Container: Utilize a clearly labeled, leak-proof container for the accumulation of solid this compound waste. The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.[7][8] For liquid waste (e.g., solutions containing this compound), use a compatible, sealable container.
-
Proper Labeling: Immediately upon designating a container for this compound waste, affix a "Hazardous Waste" label (as a best practice for all chemical waste) and clearly identify the contents as "this compound Waste." Include the date of initial waste accumulation.[7]
Part B: Safe Handling and Accumulation of Waste
-
Personal Protective Equipment (PPE): When handling this compound, both in its pure form and as waste, always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Spill Management: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in the designated waste container.[9] Clean the spill area with a suitable solvent and dispose of the cleaning materials as contaminated waste in the same container.
-
Storage of Waste Containers: Store the waste container in a designated, well-ventilated satellite accumulation area that is away from general laboratory traffic and incompatible chemicals.[7] Ensure the container is kept closed except when adding waste.
Part C: Final Disposal Pathway
-
Engage a Licensed Waste Management Contractor: The ultimate disposal of this compound waste must be carried out by a licensed and reputable chemical waste management company.[4] These contractors are equipped to transport and dispose of pharmaceutical waste in compliance with all federal, state, and local regulations.
-
Controlled Incineration: The recommended and most environmentally sound method for the final disposal of this compound is controlled, high-temperature incineration.[4][10] This process ensures the complete thermal destruction of the molecule, converting it into constituent elements and simple, less harmful compounds. Modern incinerators are equipped with flue gas scrubbing systems to neutralize and remove harmful byproducts of combustion.[4]
-
Documentation: Maintain meticulous records of all waste disposal activities, including the dates of accumulation, the quantity of waste, and the manifests from the waste management contractor. This documentation is crucial for regulatory compliance.
Quantitative Data and Safety Parameters
| Parameter | Value/Information | Source(s) |
| Chemical Formula | C₁₇H₂₆N₄O₃S₂・HCl | [11] |
| Appearance | White crystalline powder | [1] |
| Solubility | Freely soluble in water | [1] |
| Primary Disposal Method | Controlled High-Temperature Incineration | [4][10] |
| Prohibited Disposal | Sewer System, Municipal Trash | [4][5][6] |
| Personal Protective Equipment | Safety Goggles, Gloves, Lab Coat | [4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- PubChem. (n.d.). Thiamine. National Center for Biotechnology Information.
- Veterinary Compliance Assistance. (n.d.). Non-Hazardous Waste Pharmaceuticals.
- ResearchGate. (2010). ChemInform Abstract: Thermal Degradation of Thiamin (Vitamin B1). A Comprehensive Survey of the Latest Studies.
- U.S. Environmental Protection Agency. (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
- EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
- University of British Columbia Library Open Collections. (n.d.). Thermal degradation of thiamine in bread.
- Eco Medical. (n.d.). Handling Non-Hazardous Pharmaceutical Waste.
- ResearchGate. (2012). Oxidized derivatives of thiamine: Formation, properties, biological role.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- The Japanese Pharmacopoeia. (n.d.). This compound. Official Monographs for Part I. Retrieved from a relevant search for "this compound Japanese Pharmacopoeia".
- Daniels Health. (2018). What Are The Proper Procedures For Laboratory Chemical Waste Disposal?
- Stericycle. (n.d.). EPA Regulations for Healthcare & Pharmaceuticals.
- National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Wikipedia. (n.d.). Fursultiamine.
- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- precisionFDA. (n.d.). This compound.
- KEGG DRUG. (n.d.). This compound.
- Stabilis. (n.d.). Monographie - Thiamine hydrochloride.
- Solvent Networks. (2019). Regulatory Summary: EPA Final Rule on Pharmaceutical Waste Regulations Has Been Released.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- WASH in Health Care Facilities. (n.d.). Laboratory Waste Management Guidelines.
Sources
- 1. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Thiamine | C12H17N4OS+ | CID 1130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ptb.de [ptb.de]
- 5. Content Retired - Compliance Assistance Centers [caiweb.com]
- 6. Handling Non-Hazardous Pharmaceutical Waste | Eco Medical [ecomedicalwaste.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Chemical stability and reaction kinetics of two thiamine salts (thiamine mononitrate and thiamine chloride hydrochloride) in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iwaste.epa.gov [iwaste.epa.gov]
- 11. KEGG DRUG: this compound [genome.jp]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fursultiamine Hydrochloride
As researchers and scientists, our primary goal is to advance knowledge, but our foremost responsibility is to do so safely. Handling any chemical compound, regardless of its known hazard profile, demands a meticulous and proactive approach to safety. Fursultiamine hydrochloride, a synthetic derivative of thiamine (Vitamin B1), is a white crystalline solid frequently used in research.[1][2] While some safety data sheets (SDS) classify this substance as not hazardous under GHS and CLP regulations, others note the potential for slight skin and eye irritation.[1][3][4] Furthermore, one product information sheet prudently advises that the "material should be considered hazardous until further information becomes available."[2]
This discrepancy highlights a critical principle in laboratory safety: we must base our protective measures not only on the available data but also on the physical form of the chemical and the nature of the procedures we perform. A fine powder, for instance, always presents an inhalation risk, irrespective of its inherent toxicity.[5] This guide provides essential, immediate safety and logistical information for handling this compound, grounding every recommendation in the principles of risk mitigation and scientific best practice.
Hazard Assessment: The "Why" Behind the PPE
Understanding the potential routes of exposure is the foundation of selecting appropriate Personal Protective Equipment (PPE). For this compound, a crystalline powder, the primary risks stem from its physical state and the potential for direct contact.[1]
-
Inhalation: The most significant risk when handling any fine powder is the generation of airborne dust.[5] These fine particles can be easily inhaled, potentially leading to respiratory irritation. Even if a substance is not classified as a respiratory hazard, minimizing inhalation of any chemical dust is a universal best practice in chemical handling.[6]
-
Dermal Contact: While some data suggests the product does not generally irritate the skin, at least one SDS indicates it can cause slight skin irritation.[1][3] Absorption through the skin is another potential route of exposure that must be controlled. Protective clothing and gloves create an essential barrier to prevent this.[7]
-
Ocular (Eye) Contact: The eyes are particularly sensitive to foreign particulates. Airborne dust can easily cause mechanical irritation or, as one SDS suggests, slight chemical irritation.[1] Therefore, robust eye protection is non-negotiable.[6]
-
Ingestion: Accidental ingestion can occur through hand-to-mouth contact after handling the chemical. Following proper hygiene protocols, such as washing hands thoroughly after use, is a simple yet effective preventative measure.[2]
Given these potential exposure routes, a comprehensive PPE strategy is required to create a total barrier between the researcher and the chemical.[8]
Core PPE Recommendations: Your First Line of Defense
The selection of PPE should be tailored to the specific task being performed. Handling a sealed container requires a different level of protection than weighing out powder or preparing a stock solution. The following table summarizes the recommended PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inventory | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Weighing Powder | Chemical splash goggles | Nitrile gloves | Lab coat | N95/FFP2 dust mask (minimum); preferably performed in a chemical fume hood or ventilated balance enclosure.[9] |
| Preparing Solutions | Chemical splash goggles | Nitrile gloves | Lab coat | Recommended if not performed in a fume hood. |
| Large Spills / Clean-up | Chemical splash goggles and face shield | Chemical-resistant gloves (e.g., Nitrile) | Chemical-resistant apron or coveralls | Full-face respirator with particulate filter may be required depending on spill size.[9] |
Procedural Guidance: Integrating Safety into Your Workflow
Effective safety is not just about wearing PPE; it's about integrating safe practices into every step of your experimental workflow.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when planning to work with this compound.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. One moment, please... [falseguridad.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. PPE and Safety for Chemical Handling [acsmaterial.com]
- 9. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
